molecular formula C10H9N3O B1523838 8-Aminoquinoline-6-carboxamide CAS No. 1308644-45-2

8-Aminoquinoline-6-carboxamide

Cat. No.: B1523838
CAS No.: 1308644-45-2
M. Wt: 187.2 g/mol
InChI Key: CALAXOYLLWFPLZ-UHFFFAOYSA-N
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Description

8-Aminoquinoline-6-carboxamide is an aminoquinoline-based carboxamide compound of significant interest in medicinal chemistry and organic synthesis. This chemical scaffold is recognized for its potential as a key intermediate or directing group in the development of novel bioactive molecules. In medicinal chemistry, closely related 4-aminoquinoline carboxamides have been identified as novel, submicromolar inhibitors of CD38, a NAD-hydrolyzing enzyme. Such inhibitors are valuable tool compounds for investigating the therapeutic implications of NAD enhancement in disease models . Furthermore, the 8-aminoquinoline moiety is well-established in the field of organic synthesis as a powerful bidentate directing group that enables palladium-catalyzed, site-selective β-C–H functionalization of aromatic carboxamides. This methodology is a cornerstone strategy for constructing complex molecules, such as modified azobenzene carboxamides, facilitating the enrichment of chemical libraries for various research applications . The structural features of the 8-aminoquinoline group, which can be functionalized at the amine group to form amides, make it a versatile scaffold for designing novel chemical entities and exploring structure-activity relationships (SAR) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-aminoquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-5-7(10(12)14)4-6-2-1-3-13-9(6)8/h1-5H,11H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALAXOYLLWFPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 8-Aminoquinoline-6-carboxamide . This protocol is designed for high-fidelity reproduction in a research setting, prioritizing regiochemical control and purification efficiency.

Executive Summary & Retrosynthetic Logic

Target Molecule: 8-Aminoquinoline-6-carboxamide CAS Registry Number (Generic Scaffold): 11359-09-0 (8-aminoquinoline base) Primary Application: DNA-intercalating agents, metallo-drug precursors, and kinase inhibitor scaffolds.

Retrosynthetic Analysis

Direct functionalization of the 8-aminoquinoline core is often plagued by poor regioselectivity (C5 vs. C6 substitution). To ensure the integrity of the C6-carboxamide and C8-amine positions, this protocol utilizes a De Novo ring construction approach via the Skraup reaction, followed by late-stage functional group manipulation.

The Pathway:

  • Regioselective Cyclization: Utilization of 4-amino-3-nitrobenzoic acid to lock the nitro group at C8 and the carboxyl group at C6 during quinoline formation.

  • Chemomimetic Amidation: Conversion of the C6-carboxylic acid to a primary amide prior to nitro reduction to avoid chemoselectivity issues with the aniline.

  • Nitro Reduction: Controlled reduction of the C8-nitro group to the final amine.

Synthesis Pathway Visualization

The following diagram illustrates the critical intermediates and reagents for the 3-step synthesis.

SynthesisPathway SM Start: 4-Amino-3-nitrobenzoic acid (Regiocontrol Scaffold) Int1 Intermediate 1: 8-Nitroquinoline-6-carboxylic acid SM->Int1 Step 1: Skraup Cyclization Glycerol, H2SO4, As2O5 140°C, 4h Int2 Intermediate 2: 8-Nitroquinoline-6-carboxamide Int1->Int2 Step 2: Amidation (i) SOCl2, Reflux (ii) NH3 (aq/MeOH) Product Target: 8-Aminoquinoline-6-carboxamide Int2->Product Step 3: Nitro Reduction H2 (1 atm), 10% Pd/C MeOH, RT

Figure 1: Linear synthesis pathway ensuring C6/C8 regiochemical fidelity.

Detailed Experimental Protocols

Step 1: Construction of the Quinoline Core (Skraup Reaction)

Objective: Synthesize 8-nitroquinoline-6-carboxylic acid. Rationale: The para-position of the carboxylic acid relative to the amine directs the cyclization to yield the C6-substituted quinoline, while the ortho-nitro group naturally occupies the C8 position.

Reagents:

  • 4-Amino-3-nitrobenzoic acid (10.0 g, 54.9 mmol)

  • Glycerol (15.0 mL, 205 mmol)

  • Sulfuric acid (conc.[1][2] H₂SO₄, 12.0 mL)

  • Arsenic pentoxide (As₂O₅) or Sodium m-nitrobenzenesulfonate (oxidant) (6.5 g)

Protocol:

  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine the 4-amino-3-nitrobenzoic acid , oxidant , and glycerol .

  • Addition: Add conc. H₂SO₄ dropwise to the slurry.[1] Caution: Exothermic reaction.

  • Cyclization: Heat the mixture gradually to 140°C . Maintain this temperature for 4 hours. The mixture will darken significantly (black tar-like appearance is normal for Skraup).

  • Quench: Cool the reaction mixture to ~80°C and pour carefully into 500 mL of ice-water .

  • Precipitation: Neutralize the solution to pH 4-5 using 50% NaOH or solid Na₂CO₃. The carboxylic acid intermediate will precipitate as a tan/brown solid.

  • Purification: Filter the solid, wash copiously with water, and recrystallize from hot ethanol/water (9:1) to remove tarry byproducts.

    • Checkpoint: Verify intermediate by ¹H NMR (DMSO-d₆).[3] Look for characteristic quinoline doublets at >8.5 ppm.

Step 2: Formation of the C6-Carboxamide

Objective: Convert the carboxylic acid to 8-nitroquinoline-6-carboxamide. Rationale: Converting the acid to the amide before reducing the nitro group prevents self-polymerization or side reactions between the free amine and the activated acid.

Reagents:

  • 8-Nitroquinoline-6-carboxylic acid (Intermediate 1)

  • Thionyl Chloride (SOCl₂) (Excess)

  • Ammonium Hydroxide (28% NH₃ aq) or Methanolic Ammonia

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Activation: Suspend Intermediate 1 (5.0 g) in anhydrous DCM (50 mL). Add SOCl₂ (10 mL) and a catalytic drop of DMF. Reflux for 2 hours until the solid dissolves and gas evolution ceases (formation of acid chloride).

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow solid). Do not expose to moisture.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM (20 mL). Add this solution dropwise to a stirred, cooled (0°C) solution of methanolic ammonia (7N) or aqueous NH₄OH (50 mL).

  • Workup: Stir at room temperature for 1 hour. Evaporate the solvent.[1][3][4]

  • Isolation: Triturate the residue with cold water to remove ammonium salts. Filter the resulting solid (8-nitroquinoline-6-carboxamide).

    • Yield Expectations: 85-95%.

Step 3: Reduction to 8-Aminoquinoline-6-carboxamide

Objective: Selective reduction of the C8-nitro group to the C8-primary amine. Rationale: Pd/C catalyzed hydrogenation is preferred over Fe/HCl to ensure the amide group remains intact and to simplify purification (filtration vs. aqueous extraction).

Reagents:

  • 8-Nitroquinoline-6-carboxamide (Intermediate 2)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[3]

  • Methanol (MeOH)

  • Hydrogen Gas (H₂) (Balloon pressure)[3]

Protocol:

  • Solvation: Dissolve Intermediate 2 (2.0 g) in MeOH (50 mL). If solubility is poor, use a MeOH/THF (1:1) mixture.

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg) under an argon atmosphere. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with H₂ gas (balloon). Stir vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting material (yellow UV active) will disappear, replaced by a lower Rf blue-fluorescent spot (amine).

  • Purification: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Final Isolation: Concentrate the filtrate in vacuo. Recrystallize the product from Ethanol or Isopropanol to yield pure 8-Aminoquinoline-6-carboxamide .

Analytical Data Summary

The following table summarizes the expected analytical signatures for validation.

IntermediateAppearanceKey ¹H NMR Signals (DMSO-d₆)Mass Spec (ESI+)
8-Nitro-6-COOH Tan Solidδ 13.5 (s, COOH), 9.2 (d, H2), 8.8 (d, H4)[M+H]⁺ 219.0
8-Nitro-6-CONH₂ Yellow Solidδ 8.2 (br s, NH₂), 9.1 (d, H2), No COOH peak[M+H]⁺ 218.1
Target (8-NH₂) Yellow Needlesδ 6.5-7.0 (br s, NH₂), 8.7 (d, H2), 7.5 (d, H4)[M+H]⁺ 188.1

Critical Safety & Handling

  • Arsenic Pentoxide: Highly toxic. If possible, substitute with sodium m-nitrobenzenesulfonate (resistol) as a safer oxidant in the Skraup reaction.

  • Skraup Reaction: Known for "runaway" exotherms. Add acid slowly and keep a cooling bath ready.[1]

  • 8-Aminoquinolines: Many derivatives are biologically active (antimalarial).[4][5][6][7][8] Handle with gloves and avoid inhalation of dusts.

References

  • BenchChem Technical Support Team. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. BenchChem.

  • Kovács, E., et al. (2022).[3] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 74-85.

  • Organic Syntheses. (1948). 6-Methoxy-8-nitroquinoline.[6] Organic Syntheses, Coll. Vol. 3, p.568.

  • Jain, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 2971–2983.

  • Wikipedia. (n.d.). 8-Aminoquinoline.[3][5][6][7][8][9][10][11][12] Retrieved February 6, 2026.

Sources

Technical Guide: Mechanism of Action Studies for 8-Aminoquinoline-6-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: CDK8/19 Mediator Kinase Inhibitors Therapeutic Area: Oncology (AML, Solid Tumors) & Immunomodulation

Executive Summary & Pharmacophore Rationale

This guide details the mechanistic characterization of 8-aminoquinoline-6-carboxamides , a distinct chemical scaffold engineered to inhibit Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19 .

Unlike the classical 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine) which rely on a 6-methoxy group to generate reactive oxygen species, the 6-carboxamide substitution fundamentally alters the pharmacophore. This modification shifts the molecule's activity profile from antiparasitic redox cycling to ATP-competitive kinase inhibition within the Mediator complex.

Key Mechanistic Differentiators:

  • Target: The ATP-binding pocket of CDK8/19 (part of the Mediator Kinase Module).

  • Downstream Effect: Suppression of STAT1 (Ser727) phosphorylation and repression of super-enhancer-driven oncogenes (e.g., MYC, Wnt/

    
    -catenin targets).
    
  • Selectivity: High specificity for CDK8/19 over cell-cycle CDKs (CDK1, CDK2, CDK4/6), reducing cytotoxicity associated with pan-CDK inhibition.

Mechanism of Action (MoA): The Mediator Kinase Module

The 8-aminoquinoline-6-carboxamide scaffold functions as a "transcriptional reprogrammer." It does not arrest the cell cycle directly; rather, it decouples the Mediator complex from RNA Polymerase II (Pol II) during specific stress responses.

The Signaling Cascade
  • Ligand Binding: The carboxamide moiety forms critical hydrogen bonds with the hinge region (Glu66/Asp98 equivalent) of the CDK8 ATP pocket.

  • Mediator Reconfiguration: Binding prevents CDK8 from phosphorylating the C-terminal domain (CTD) of Pol II and specific transcription factors (STAT1, SMADs).

  • Transcriptional Pausing: This inhibition prevents the recruitment of the Super Elongation Complex (SEC), effectively stalling transcription of oncogenes driven by super-enhancers.

  • Immune Surveillance: In NK cells, inhibition of CDK8-mediated STAT1-S727 phosphorylation enhances cytotoxicity against tumor cells.

Pathway Visualization

The following diagram illustrates the interference of the compound within the Mediator Complex.

MoA_Pathway node_kinase CDK8/19 Kinase node_mediator Mediator Complex (Kinase Module) node_kinase->node_mediator Structural Disruption node_cmpd 8-Aminoquinoline- 6-carboxamide node_cmpd->node_kinase ATP-Competitive Inhibition node_stat1 STAT1 (Ser727) node_mediator->node_stat1 Phosphorylation (Blocked) node_pol2 RNA Pol II (CTD) node_mediator->node_pol2 Recruitment (Blocked) node_nk NK Cell Cytotoxicity node_stat1->node_nk Enhanced Activity node_transcription Oncogene Transcription (MYC, Wnt targets) node_pol2->node_transcription Elongation Stalled

Figure 1: Mechanism of Action.[1][2] The compound inhibits CDK8, blocking STAT1 phosphorylation and Pol II recruitment, leading to transcriptional pausing.

Experimental Protocols for MoA Elucidation

To validate this mechanism, a "triangulation" approach is required: Biochemical potency (Cell-free)


 Target Engagement (Cellular) 

Functional Phenotype.
Protocol A: Biochemical Kinase Selectivity (ADP-Glo Assay)

Objective: Quantify the IC50 of the compound against CDK8/Cyclin C compared to off-targets (CDK2/Cyclin A).

Materials:

  • Recombinant CDK8/Cyclin C complex.[3]

  • Substrate: IGFBP-1 peptide or Pol II CTD peptide.

  • ATP (Ultra-pure).

  • ADP-Glo Kinase Assay Kit (Promega).[4]

Workflow:

  • Preparation: Dilute compound in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Incubation: Mix 2

    
    L compound + 4 
    
    
    
    L Enzyme (CDK8/CycC, 5-10 ng/well) in kinase buffer. Incubate 15 min at RT to allow conformational equilibrium.
  • Reaction Start: Add 4

    
    L substrate/ATP mix (ATP concentration must be at 
    
    
    
    , typically 10-25
    
    
    M).
  • Kinase Run: Incubate for 60 min at 30°C.

  • Detection:

    • Add 10

      
      L ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP 
      
      
      
      ATP
      
      
      Luciferase). Incubate 30 min.
  • Readout: Measure Luminescence (RLU) on a plate reader.

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Reference: Include Senexin B as a positive control (Expected IC50

    
     20-50 nM).
    
Protocol B: Cellular Target Engagement (pSTAT1-S727 Western Blot)

Objective: Confirm the compound inhibits CDK8 kinase activity inside the cell by measuring the phosphorylation of its specific substrate, STAT1 at Serine 727.

Cell Line: MV4-11 (AML) or NK-92 (Natural Killer) cells.

Step-by-Step Methodology:

  • Seeding: Plate

    
     cells/mL in 6-well plates.
    
  • Starvation: Serum-starve cells (0.5% FBS) for 4 hours to reduce basal phosphorylation noise.

  • Treatment: Treat with 8-aminoquinoline-6-carboxamide (0.1, 1.0, 10

    
    M) for 2 hours.
    
    • Control: DMSO (Vehicle).

    • Stimulation:[5] Add IFN-

      
       (10 ng/mL) for the final 30 minutes to robustly induce STAT1 phosphorylation.
      
  • Lysis: Wash with ice-cold PBS containing Na

    
    VO
    
    
    
    . Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (PhosSTOP).
  • Western Blotting:

    • Primary Antibody 1: Anti-pSTAT1 (Ser727) [Rabbit mAb].

    • Primary Antibody 2: Anti-Total STAT1 (Normalization).

    • Primary Antibody 3: Anti-GAPDH (Loading Control).

  • Quantification: Calculate the ratio of pSTAT1/Total STAT1.

Interpretation: A potent CDK8 inhibitor will abolish the IFN-


 induced pSTAT1(S727) signal without affecting Total STAT1 levels.
Protocol Visualization: Experimental Workflow

Experimental_Workflow step1 Cell Seeding (MV4-11 / NK-92) step2 Compound Tx (2 hrs) step1->step2 step3 IFN-gamma Stimulation (30 min) step2->step3 Pre-incubation step4 Lysis & Western Blot step3->step4 Stop Reaction step5 Readout: pSTAT1(S727) / Total step4->step5 Densitometry

Figure 2: Cellular Assay Workflow. Validating target engagement via STAT1 phosphorylation dynamics.

Data Presentation & Interpretation

When analyzing 8-aminoquinoline-6-carboxamide derivatives, data should be structured to highlight selectivity (the safety margin) and potency .

Representative Potency Data (Template)
Compound IDCDK8 IC50 (nM)CDK19 IC50 (nM)CDK2 IC50 (nM)Selectivity Ratio (CDK2/CDK8)pSTAT1 EC50 (Cellular)
8-AQ-6-Carboxamide (Lead) 15 18 >10,000 >600x 45 nM
Senexin B (Control)2528>10,000>400x60 nM
Primaquine (Negative Ctrl)>10,000>10,000>10,000N/AN/A
Critical Analysis
  • The "Kinase Switch": Note the lack of activity for Primaquine. This confirms that the carboxamide (and often a specific side chain at position 8) is the pharmacophore driver for kinase activity, distinct from the antimalarial mechanism.

  • Isoform Specificity: CDK8 and CDK19 are nearly identical in the ATP pocket. Dual inhibition (CDK8/19) is expected and often desirable for preventing compensatory resistance.

  • Safety Profile: High selectivity against CDK2 is crucial. Inhibition of CDK2 leads to pan-cytotoxicity (gut toxicity, myelosuppression), whereas CDK8 inhibition is generally well-tolerated in vivo.

References

  • CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response. Source: National Institutes of Health (NIH) / Molecular Cell. Link:[Link]

  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase. Source: Journal of Medicinal Chemistry / PubMed Central. Link:[Link]

  • Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Source: Frontiers in Oncology. Link:[Link]

  • Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit Protocol. Source: BPS Bioscience.[4] Link:[Link]

Sources

A Technical Guide to the Proposed Preliminary Biological Investigation of 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for the initial biological evaluation of the novel compound, 8-Aminoquinoline-6-carboxamide. As a derivative of the well-established 8-aminoquinoline scaffold, this compound presents a compelling subject for investigation, with the potential for a diverse range of therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the preliminary biological activity of this promising molecule.

The 8-aminoquinoline core is a privileged structure in medicinal chemistry, most notably recognized for its role in the development of antimalarial drugs like primaquine and tafenoquine[1][2]. These compounds exert their therapeutic effects through mechanisms that are thought to involve the disruption of parasitic mitochondrial function and the generation of oxidative stress[3][4]. The broader class of quinoline derivatives has demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties[3].

The strategic placement of a carboxamide group at the 6-position of the 8-aminoquinoline nucleus is hypothesized to modulate the compound's physicochemical properties, potentially influencing its solubility, metabolic stability, and target engagement. This guide outlines a proposed synthetic route and a comprehensive suite of preliminary biological assays to explore the therapeutic potential of 8-Aminoquinoline-6-carboxamide.

Proposed Synthesis of 8-Aminoquinoline-6-carboxamide

The synthesis of the target compound can be approached through a multi-step process, beginning with the functionalization of the quinoline core. A plausible synthetic pathway is outlined below. The foundational synthesis of 8-aminoquinoline often involves the nitration of quinoline, yielding a mixture of 5-nitro and 8-nitroquinoline, followed by separation and reduction of the 8-nitro group[1].

Experimental Protocol: Synthesis
  • Nitration of Quinoline: Quinoline is treated with a mixture of nitric acid and sulfuric acid to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.

  • Isomer Separation: The isomers are separated using techniques such as fractional distillation or sublimation.

  • Reduction of 8-Nitroquinoline: The isolated 8-nitroquinoline is reduced to 8-aminoquinoline using a reducing agent like tin powder in the presence of hydrochloric acid or through catalytic hydrogenation[1].

  • Carboxylation at the 6-Position: The 8-aminoquinoline is then subjected to a carboxylation reaction at the 6-position. This can be a challenging step and may require optimization of directing groups and reaction conditions.

  • Amidation: The resulting 6-carboxylic acid derivative is then converted to the 6-carboxamide via activation with a coupling agent (e.g., HATU, HOBt) followed by treatment with ammonia or an ammonia equivalent.

G cluster_synthesis Proposed Synthetic Workflow Quinoline Quinoline Nitration Nitration Quinoline->Nitration HNO3, H2SO4 Isomer Separation Isomer Separation Nitration->Isomer Separation Distillation/ Sublimation 8-Nitroquinoline 8-Nitroquinoline Isomer Separation->8-Nitroquinoline Reduction Reduction 8-Nitroquinoline->Reduction Sn/HCl or H2/Pd-C 8-Aminoquinoline 8-Aminoquinoline Reduction->8-Aminoquinoline Carboxylation_at_C6 Carboxylation_at_C6 8-Aminoquinoline->Carboxylation_at_C6 e.g., Directed Lithiation 8-Aminoquinoline-6-carboxylic_acid 8-Aminoquinoline-6-carboxylic_acid Carboxylation_at_C6->8-Aminoquinoline-6-carboxylic_acid Amidation Amidation 8-Aminoquinoline-6-carboxylic_acid->Amidation 1. Activating Agent 2. NH3 8-Aminoquinoline-6-carboxamide 8-Aminoquinoline-6-carboxamide Amidation->8-Aminoquinoline-6-carboxamide

Caption: Proposed synthetic workflow for 8-Aminoquinoline-6-carboxamide.

Proposed Preliminary Biological Evaluation

Given the diverse activities of quinoline derivatives, a multi-pronged screening approach is recommended to identify the most promising therapeutic avenues for 8-Aminoquinoline-6-carboxamide.

Anticancer Activity Screening

Rationale: Numerous quinoline derivatives have exhibited potent anticancer properties by inducing apoptosis and inhibiting key signaling pathways in cancer cells[3]. The introduction of the 6-carboxamide moiety could enhance these effects or confer novel mechanisms of action.

  • Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293) will be used.

  • Cell Culture: Cells will be maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells will be seeded in 96-well plates and treated with a range of concentrations of 8-Aminoquinoline-6-carboxamide (e.g., 0.1 to 100 µM) for 72 hours.

  • Viability Assessment: Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm will be measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each cell line.

G cluster_workflow In Vitro Cytotoxicity Workflow Cell_Seeding Seed Cancer and Control Cell Lines Compound_Addition Add Serial Dilutions of 8-Aminoquinoline-6-carboxamide Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation MTT_Assay Add MTT Reagent and Measure Absorbance Incubation->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity screening.

Antimicrobial Activity Screening

Rationale: The 8-aminoquinoline scaffold is known for its antimicrobial properties, with proposed mechanisms including the chelation of essential metal ions and disruption of microbial cell membranes[3].

  • Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) will be used.

  • Inoculum Preparation: Standardized inoculums of each microorganism will be prepared.

  • Compound Treatment: Serial dilutions of 8-Aminoquinoline-6-carboxamide will be prepared in 96-well plates containing appropriate growth media.

  • Inoculation and Incubation: The wells will be inoculated with the microbial suspensions and incubated under optimal conditions.

  • MIC Determination: The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth, will be determined visually or by measuring optical density.

Antiparasitic Activity Screening

Rationale: The parent 8-aminoquinoline class has a long history of use against malaria parasites. It is crucial to assess if the 6-carboxamide derivative retains or has altered antiparasitic activity.

  • Parasite Culture: A chloroquine-sensitive strain of Plasmodium falciparum will be cultured in human erythrocytes.

  • Compound Treatment: Synchronized ring-stage parasites will be incubated with various concentrations of 8-Aminoquinoline-6-carboxamide for 48 hours.

  • Growth Inhibition Assessment: Parasite growth will be quantified using a SYBR Green I-based fluorescence assay.

  • Data Analysis: The IC50 value will be determined from the dose-response curve.

Hypothesized Mechanism of Action and Data Interpretation

Based on the known activities of related compounds, 8-Aminoquinoline-6-carboxamide could exert its biological effects through various mechanisms. In cancer, it might inhibit signaling pathways like PI3K/Akt/mTOR or induce apoptosis through the generation of reactive oxygen species[3]. Its antimicrobial action could stem from membrane disruption or metal chelation[3]. The antiparasitic effect is likely to involve mitochondrial dysfunction[4].

Positive hits in the preliminary screens would warrant further investigation into the specific mechanism of action. For instance, a potent anticancer effect would lead to studies on apoptosis induction (e.g., caspase activation assays) and cell cycle analysis.

G cluster_pathway Hypothesized Anticancer Signaling Pathway Compound 8-Aminoquinoline- 6-carboxamide ROS Increased Reactive Oxygen Species Compound->ROS Mitochondria Mitochondrial Dysfunction Compound->Mitochondria PI3K_Akt Inhibition of PI3K/Akt Pathway Compound->PI3K_Akt Apoptosis Induction of Apoptosis ROS->Apoptosis Mitochondria->Apoptosis PI3K_Akt->Apoptosis

Sources

Discovery and Optimization of 8-Aminoquinoline-6-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Rational Drug Design

Executive Summary

The 8-aminoquinoline (8-AQ) scaffold is a privileged structure in medicinal chemistry, historically validated by the antimalarial drugs Primaquine and Tafenoquine. While traditional optimization has focused on the 6-methoxy substituent to modulate metabolic stability, the 8-aminoquinoline-6-carboxamide scaffold represents a strategic bioisosteric evolution. This guide outlines the discovery framework, synthetic methodology, and structure-activity relationship (SAR) logic for developing derivatives of this core, targeting applications in parasitology (Plasmodium liver stages) and oncology (kinase inhibition).

Structural Rationale & Design Logic

The "Metabolic Switch" Strategy

The primary liability of first-generation 8-AQs (e.g., Primaquine) is hemotoxicity in G6PD-deficient patients, linked to the metabolic activation of the 6-methoxy group into reactive quinone-imines.

  • Hypothesis: Replacing the electron-donating 6-methoxy group with a 6-carboxamide moiety alters the electronic landscape of the quinoline ring.

  • Effect: The carboxamide acts as an electron-withdrawing group (EWG), potentially reducing the oxidation potential of the quinoline core and preventing the formation of hemotoxic metabolites while retaining the pharmacophore required for target engagement.

Physicochemical Properties
  • Solubility: The amide functionality introduces a hydrogen bond donor/acceptor pair, significantly improving aqueous solubility compared to the lipophilic 6-methoxy or 6-trifluoromethyl analogs.

  • Vector Exploration: The 6-position serves as a solvent-exposed exit vector, allowing for the attachment of solubilizing tails or specific recognition elements without disrupting the core binding mode.

Synthetic Protocols (Self-Validating Systems)

The synthesis of 8-aminoquinoline-6-carboxamide derivatives relies on a robust sequence starting from substituted anilines. The following protocol is designed for scalability and intermediate stability.

Core Scaffold Synthesis: The Modified Skraup Route

Objective: Synthesis of the key intermediate 8-nitroquinoline-6-carboxylic acid .

Reaction Scheme:

  • Precursor: 4-Amino-3-nitrobenzoic acid (commercially available).

  • Cyclization: Skraup reaction using glycerol and sulfuric acid.

  • Functionalization: Amide coupling followed by nitro reduction.

SynthesisPath Start 4-Amino-3-nitrobenzoic acid Step1 Skraup Cyclization (Glycerol, H2SO4, As2O5, 140°C) Start->Step1 Inter1 8-Nitroquinoline-6-carboxylic acid Step1->Inter1 Step2 Amide Coupling (HATU, DIPEA, R1-NH2) Inter1->Step2 Inter2 8-Nitro-6-carboxamide deriv. Step2->Inter2 Step3 Nitro Reduction (H2, Pd/C or Fe/AcOH) Inter2->Step3 Final 8-Aminoquinoline-6-carboxamide Step3->Final

Figure 1: Synthetic workflow for the generation of the 8-aminoquinoline-6-carboxamide core.

Detailed Methodology

Step 1: Skraup Cyclization (Critical Control Point)

  • Reagents: 4-Amino-3-nitrobenzoic acid (1.0 eq), Glycerol (3.0 eq), H2SO4 (conc.), As2O5 (0.5 eq, oxidant).

  • Protocol: Mix aniline and glycerol. Add H2SO4 dropwise at 0°C (exothermic). Add As2O5. Heat to 140°C for 4 hours.

  • Validation: Monitor by LC-MS. The product (8-nitroquinoline-6-carboxylic acid) should appear as a major peak [M+H]+ ~219.

  • Safety Note: The reaction can be violent. Use a blast shield.

Step 2: Amide Coupling (Library Generation)

  • Reagents: 8-Nitroquinoline-6-carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Amine (R-NH2, 1.1 eq), DMF.

  • Protocol: Stir acid and coupling agents for 30 min to activate ester. Add amine.[1][2][3][4][5][6] Stir at RT for 12h.

  • Purification: Precipitate with water or use flash chromatography (DCM/MeOH).

Step 3: Nitro Reduction (The "Soft" Approach)

  • Rationale: Avoid hydrogenolysis of the quinoline ring.

  • Protocol: Dissolve nitro-amide in MeOH/THF. Add 10% Pd/C (0.1 eq). Stir under H2 balloon (1 atm) for 2-4h.

  • Alternative: If the R-group is sensitive to hydrogenation, use Fe powder/NH4Cl in EtOH/H2O at 80°C.

Structure-Activity Relationship (SAR) Strategy

To optimize this scaffold, modifications must be pursued in parallel at the C6 (carboxamide) and N8 (amine) positions.

SAR Logic Map

The following diagram illustrates the functional purpose of each vector on the scaffold.

SAR_Logic Core 8-Aminoquinoline Core (Scaffold) C6_Node C6-Carboxamide Position Core->C6_Node Substitution N8_Node N8-Amino Position Core->N8_Node Derivatization C6_Func1 Solubility Modulation (Polar tails) C6_Node->C6_Func1 C6_Func2 Metabolic Stability (Blocks oxidation) C6_Node->C6_Func2 N8_Func1 Target Affinity (Lipophilic side chains) N8_Node->N8_Func1 N8_Func2 Lysosomotropism (Basicity for accumulation) N8_Node->N8_Func2

Figure 2: SAR decision tree for 8-aminoquinoline-6-carboxamide optimization.

Key Derivatives for Library Synthesis
Compound IDC6-Substituent (R1)N8-Substituent (R2)Design Rationale
AQ-6C-01 -NH2 (Primary Amide)-H (Free Amine)Reference Standard: Baseline activity & solubility check.
AQ-6C-02 -NH-CH2-CH2-OH-HSolubility: Hydrophilic tail to lower LogP.
AQ-6C-03 -NH-Cyclopropyl-(CH2)4-NH2Antimalarial Mimic: Replicates Primaquine side chain with stabilized core.
AQ-6C-04 -NH-Ph-4-F-HKinase Probe: Aromatic amide for hydrophobic pocket occupancy.

Biological Evaluation & Assays

Antimalarial Screening (Liver Stage)

Since 8-AQs are unique in their ability to kill hypnozoites (dormant liver stages), the primary assay must reflect this.

  • Assay: P. cynomolgi or P. berghei liver stage assay.

  • Readout: IC50 against liver schizonts vs. cytotoxicity (HepG2 cells).

  • Success Criteria: Selectivity Index (SI) > 10.

Kinase Profiling

The planar quinoline structure mimics ATP. 6-carboxamide derivatives often show activity against kinases involved in splicing (e.g., CLK, DYRK).

  • Assay: Thermal Shift Assay (TSA) or Kinase-Glo against a panel (DYRK1A, CLK1, CDK).

  • Mechanistic Check: Verify ATP-competitive binding mode via Michaelis-Menten kinetics (Km[ATP] shift).

References

  • PubChem. 8-aminoquinoline-6-carboxamide (Compound Summary). National Library of Medicine. Link

  • BLD Pharm. Product Datasheet: 8-Aminoquinoline-6-carboxamide (CAS 1308644-45-2).Link

  • Jain, R. et al. Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. Policy Commons. Link

  • BenchChem. 8-Nitroquinoline-6-carboxylic acid (Intermediate Synthesis).Link

  • Sinha, S. et al. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity (2025). Link

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Spectroscopic Blueprint of 8-Aminoquinoline-6-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 8-Aminoquinoline-6-carboxamide in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 8-aminoquinoline derivatives have garnered significant attention for their diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties. 8-Aminoquinoline-6-carboxamide, a specific analogue, holds promise as a versatile intermediate and a potential pharmacophore in its own right. Its unique electronic and structural features, arising from the interplay between the amino and carboxamide functionalities on the quinoline ring, necessitate a thorough understanding of its molecular architecture. This guide provides an in-depth technical exploration of the spectroscopic analysis of 8-Aminoquinoline-6-carboxamide, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the unambiguous characterization of this important molecule.

Molecular Structure and Analytical Workflow

A logical and systematic approach is paramount for the comprehensive spectroscopic analysis of 8-Aminoquinoline-6-carboxamide. The workflow begins with the synthesis of the compound, followed by purification and subsequent analysis by NMR and MS to confirm its identity and purity.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 8-Aminoquinoline- 6-carboxamide Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Confirmation NMR_data NMR Spectral Interpretation (Chemical Shifts, Coupling) NMR->NMR_data MS_data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_data

Caption: General workflow for the synthesis and spectroscopic analysis of 8-Aminoquinoline-6-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 8-Aminoquinoline-6-carboxamide, both ¹H and ¹³C NMR are crucial for confirming the connectivity and substitution pattern of the quinoline ring system.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol is essential for acquiring high-quality NMR spectra. The following steps outline a standard procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified 8-Aminoquinoline-6-carboxamide.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its high boiling point.

    • Ensure the final concentration is appropriate for the spectrometer's sensitivity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹H NMR Spectral Data

Based on the known chemical shifts of 8-aminoquinoline and the electronic effects of the carboxamide group at the 6-position, the following ¹H NMR spectrum is predicted for 8-Aminoquinoline-6-carboxamide in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.8ddJ ≈ 4.2, 1.7
H3~7.4ddJ ≈ 8.3, 4.2
H4~8.4ddJ ≈ 8.3, 1.7
H5~7.8dJ ≈ 8.5
H7~7.6dJ ≈ 8.5
NH₂ (on C8)~6.5br s-
CONH₂~7.5 and ~8.0br s-

Rationale behind the Predictions:

  • The protons of the pyridine ring (H2, H3, H4) are expected to be in the downfield region due to the electron-withdrawing effect of the nitrogen atom.

  • The carboxamide group at C6 is an electron-withdrawing group, which will deshield the adjacent protons, particularly H5 and H7.

  • The amino group at C8 is an electron-donating group, which will shield the protons on the carbocyclic ring.

  • The amide protons (CONH₂) will appear as broad singlets and their chemical shifts can be concentration and temperature-dependent. The amino protons (NH₂) on C8 will also likely be a broad singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 8-Aminoquinoline-6-carboxamide are summarized in the table below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~148
C3~122
C4~136
C4a~128
C5~125
C6~135
C7~118
C8~145
C8a~138
C=O~168

Rationale behind the Predictions:

  • The carbons of the quinoline ring will appear in the aromatic region (110-150 ppm).

  • Carbons attached to nitrogen (C2 and C8a) and the carbon bearing the amino group (C8) are expected at lower field.

  • The carbonyl carbon of the carboxamide group will be the most downfield signal, typically above 165 ppm.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 8-Aminoquinoline-6-carboxamide, Electrospray Ionization (ESI) is a suitable soft ionization technique that allows for the determination of the molecular weight and provides insights into the molecule's fragmentation pattern.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • MS Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID).

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of 8-Aminoquinoline-6-carboxamide is C₁₀H₉N₃O, with a monoisotopic mass of 187.0746 g/mol .

Predicted ESI-MS Data:

IonPredicted m/z
[M+H]⁺188.0819
[M+Na]⁺210.0638

Predicted Fragmentation Pathway:

The fragmentation of the protonated molecule can provide valuable structural information. A plausible fragmentation pathway for [M+H]⁺ of 8-Aminoquinoline-6-carboxamide is depicted below.

M_H [M+H]⁺ m/z = 188 Frag1 Loss of NH₃ [M+H - NH₃]⁺ m/z = 171 M_H->Frag1 - NH₃ Frag2 Loss of CO [M+H - CO]⁺ m/z = 160 M_H->Frag2 - CO Frag3 Loss of CONH₂ [M+H - CONH₂]⁺ m/z = 144 M_H->Frag3 - CONH₂

Caption: Predicted fragmentation pathway for the [M+H]⁺ ion of 8-Aminoquinoline-6-carboxamide in ESI-MS/MS.

Rationale for Fragmentation:

  • Loss of Ammonia (NH₃): The amino group at the 8-position can be readily lost as a neutral ammonia molecule.

  • Loss of Carbon Monoxide (CO): The carboxamide group can undergo fragmentation with the loss of a neutral CO molecule.

  • Loss of the Carboxamide Radical (CONH₂): Cleavage of the bond between the quinoline ring and the carboxamide group can lead to the loss of the CONH₂ radical.

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic analysis of 8-Aminoquinoline-6-carboxamide requires a synergistic application of NMR and MS techniques. While NMR provides the intricate details of the molecular framework, MS confirms the molecular weight and offers complementary structural information through fragmentation analysis. The predicted data and protocols outlined in this guide serve as a robust starting point for researchers working with this compound. It is imperative to note that while these predictions are based on sound chemical principles and data from analogous structures, experimental verification is the ultimate standard for structural confirmation. This guide, therefore, not only provides a technical roadmap but also underscores the importance of rigorous, multi-technique analysis in the pursuit of scientific integrity and the advancement of drug discovery.

References

  • ACS Omega. (2021). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. [Link]

  • MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

  • SciSpace. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. [Link]

  • PubChem. (n.d.). 8-Aminoquinoline. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • PubChem. (n.d.). 8-Aminoquinoline-6-carboxamide. [Link]

A Technical Guide to the Structural Elucidation of Novel 8-Aminoquinoline-6-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its privileged structure that forms the basis of numerous therapeutic agents. Historically significant for its role in the development of antimalarial drugs like primaquine, the versatility of this scaffold has led to its exploration in a wide range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2] The introduction of a carboxamide moiety at the 6-position offers a valuable handle for modifying the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3]

This guide provides an in-depth, practical framework for the comprehensive structural elucidation of novel 8-aminoquinoline-6-carboxamide compounds. Moving beyond a mere recitation of techniques, we will delve into the scientific rationale behind the analytical workflow, emphasizing a self-validating system of protocols to ensure the unambiguous determination of molecular structure, a critical step in advancing drug discovery and development.

The Analytical Blueprint: An Integrated Approach to Structure Confirmation

The definitive identification of a novel chemical entity requires a multi-pronged analytical strategy. Each technique provides a unique piece of the structural puzzle, and their collective interpretation provides the confidence required for regulatory submission and further development. Our approach is centered around a logical progression from confirming the core scaffold and molecular formula to pinpointing the precise connectivity and stereochemistry of novel substituents.

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} Caption: Integrated workflow for structural elucidation.

Part 1: Foundational Analysis - Confirming the Molecular Formula

The first step in characterizing a novel compound is to determine its molecular formula with high certainty. This is achieved primarily through high-resolution mass spectrometry (HRMS) and often corroborated by elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition.

Causality in Method Selection: Electrospray ionization (ESI) is a preferred "soft" ionization technique for this class of compounds as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular weight.[4]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000 amu).

  • Data Analysis: Identify the m/z of the most abundant ion, which is expected to be the [M+H]⁺ adduct. Use the instrument's software to calculate the possible elemental compositions that match the measured accurate mass to within a narrow tolerance (typically < 5 ppm).

Interpreting HRMS Data: A Case Study

Let's consider a hypothetical novel compound, N-cyclopropyl-8-aminoquinoline-6-carboxamide .

  • Expected Molecular Formula: C₁₃H₁₃N₃O

  • Monoisotopic Mass: 227.1059 g/mol

  • Expected [M+H]⁺: 228.1137 m/z

An experimental HRMS result of m/z = 228.1135 would strongly support the proposed molecular formula.

Part 2: Unraveling the Connectivity - The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is essential for unambiguous assignment.[5]

¹H NMR: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Interpretive Points for the 8-Aminoquinoline-6-Carboxamide Scaffold:

  • Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline ring will appear in this region. Their splitting patterns (doublets, triplets, or doublets of doublets) are crucial for determining their relative positions.

  • Amine and Amide Protons (Variable): The chemical shifts of the -NH₂ and -NH- protons can vary depending on the solvent and concentration. They often appear as broad singlets.

  • Substituent Protons: The chemical shifts and multiplicities of the protons on the novel substituent (e.g., the cyclopropyl group in our case study) will provide key structural information.

¹³C NMR: The Carbon Skeleton

¹³C NMR reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and chemical environment.

Key Interpretive Points:

  • Carbonyl Carbon (δ ~165-175 ppm): The carboxamide carbonyl carbon is a key diagnostic signal.

  • Aromatic Carbons (δ ~110-150 ppm): The carbons of the quinoline ring will appear in this range.

  • Substituent Carbons: The signals for the carbons of the novel substituent will appear in the aliphatic region (for sp³ carbons) or other relevant regions.

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Lock and shim the spectrometer.[6]

    • Acquire a standard ¹H spectrum with 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing out proton networks.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is critical for connecting different fragments of the molecule, such as linking the substituent to the carboxamide and the carboxamide to the quinoline ring.[7]

Data Interpretation: A Cohesive Narrative

The true power of NMR lies in the combined interpretation of 1D and 2D spectra.

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=10, width=0.5]; edge [color="#5F6368", len=1.5];

} Caption: Key 2D NMR correlations for structure assignment.

By using HSQC to identify which protons are attached to which carbons, COSY to connect adjacent protons, and HMBC to see long-range correlations, the entire molecular structure can be pieced together. For our case study, a key HMBC correlation would be from the amide NH proton to the C6 carbon of the quinoline ring, definitively establishing the position of the carboxamide group.

Technique Information Gained Application to Case Study
¹H NMR Proton environment, multiplicityConfirms aromatic protons of quinoline, cyclopropyl protons, and amide/amine protons.
¹³C NMR Number and type of carbonsIdentifies carbonyl carbon, quinoline carbons, and cyclopropyl carbons.
COSY H-H correlations (2-3 bonds)Connects H2-H3-H4 and H5-H7 on the quinoline ring. Connects protons within the cyclopropyl group.
HSQC Direct C-H correlationsAssigns each proton signal to its corresponding carbon signal.
HMBC C-H correlations (2-3 bonds)Crucially links the amide NH to C6 of the quinoline and the cyclopropyl methine proton to the carbonyl carbon.

Part 3: Purity and Final Confirmation

Once a putative structure is established, its purity must be assessed, and for absolute confirmation, a single crystal X-ray diffraction study is the gold standard.

Purity Assessment by HPLC/UPLC-MS

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the primary method for determining the purity of a compound.[9] Coupling the chromatograph to a mass spectrometer (LC-MS) allows for the identification of impurities.

Causality in Method Selection: Reverse-phase HPLC (using a C18 column) is well-suited for separating moderately polar compounds like 8-aminoquinoline-6-carboxamides from non-polar starting materials or more polar byproducts.[10]

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: An HPLC or UPLC system with a UV detector and coupled to a mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: A typical gradient might be 5% B to 95% B over 5-10 minutes.

  • Detection: UV detection at a relevant wavelength (e.g., 254 nm) and MS detection to obtain mass data for all eluting peaks.

  • Analysis: Integrate the peak area of the main compound and any impurities. Purity is typically reported as the percentage of the main peak area relative to the total peak area.

Potential Impurities to Monitor:

  • Unreacted 8-aminoquinoline-6-carboxylic acid: The starting material for the amidation reaction.

  • Side-products from coupling reagents: Byproducts from reagents like HATU or EDC/HOBt used in amide bond formation.[11]

  • Over-acylated products: If the novel substituent has a reactive site.

Absolute Structure by Single Crystal X-Ray Diffraction

While NMR provides the connectivity in solution, single crystal X-ray diffraction provides the unambiguous, three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry (if applicable).

Causality in Method Selection: X-ray crystallography is the definitive method for structure proof. A high-quality crystal structure is often required for regulatory filings and provides invaluable insight into the molecule's conformation and intermolecular interactions.

Experimental Protocol: Single Crystal Growth and Analysis
  • Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble is a common technique. Other methods include vapor diffusion and slow cooling.

  • Crystal Selection: A suitable crystal should be a single, non-twinned crystal with sharp edges and no visible fractures.

  • Data Collection: The selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the unit cell, and the atomic positions are refined to generate the final molecular structure.

Conclusion

The structural elucidation of novel 8-aminoquinoline-6-carboxamide compounds is a systematic process that relies on the synergistic application of modern analytical techniques. By following an integrated workflow that begins with establishing the molecular formula via HRMS, proceeds through detailed connectivity mapping with a suite of NMR experiments, and culminates in purity assessment by HPLC-MS and absolute structure determination by X-ray crystallography, researchers can establish the identity of their novel compounds with the highest degree of scientific rigor. This self-validating approach not only ensures the integrity of the data but also provides the comprehensive characterization package required to propel a promising compound through the drug development pipeline.

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The 8-Aminoquinoline-6-Carboxamide Scaffold: A Versatile Platform for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with certain molecular frameworks consistently demonstrating significant pharmacological potential. The 8-aminoquinoline scaffold is one such "privileged structure," historically celebrated for its role in combating malaria and now emerging as a promising foundation for developing treatments for a range of diseases, including cancer, microbial infections, and neurodegenerative disorders.[1] The strategic incorporation of a carboxamide moiety at the 6-position of this scaffold has garnered increasing interest as a means to modulate the biological activity and pharmacokinetic properties of these compounds, opening new avenues for drug discovery.[2]

This technical guide provides a comprehensive overview of the 8-aminoquinoline-6-carboxamide scaffold, from its rational design and synthesis to its diverse therapeutic applications and the critical structure-activity relationships that govern its efficacy.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 8-aminoquinoline-6-carboxamide derivatives typically involves a multi-step approach, beginning with the construction of the quinoline core, followed by the introduction of the amino and carboxamide functionalities.

Classical and Modern Approaches to the 8-Aminoquinoline Core

The foundational 8-aminoquinoline structure can be synthesized through established methods such as the Skraup synthesis, which involves the reaction of an aniline with glycerol and sulfuric acid, or the Friedländer annulation.[1] A common laboratory-scale approach involves the nitration of quinoline to yield a mixture of 5-nitro and 8-nitroquinoline, followed by separation of the isomers and subsequent reduction of the 8-nitro group to the desired 8-aminoquinoline.[1]

Introduction of the 6-Carboxamide Moiety

A highly effective method for introducing the carboxamide group at the 6-position is through a palladium-catalyzed aminocarbonylation reaction.[3] This reaction typically utilizes a 6-haloquinoline precursor (e.g., 6-iodoquinoline), which can be reacted with a variety of amines in the presence of a palladium catalyst and a carbon monoxide source.[3] The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity.[3]

Synthetic_Pathway 6-Iodo-8-nitroquinoline 6-Iodo-8-nitroquinoline Intermediate_1 6-Carboxamido-8-nitroquinoline 6-Iodo-8-nitroquinoline->Intermediate_1 Pd-catalyzed aminocarbonylation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Intermediate_1 Final_Product 8-Aminoquinoline-6-carboxamide Intermediate_1->Final_Product Reduction of nitro group

A representative synthetic workflow for 8-aminoquinoline-6-carboxamide derivatives.

Therapeutic Applications and Mechanisms of Action

The 8-aminoquinoline-6-carboxamide scaffold has shown promise in several therapeutic areas, with its mechanism of action often being multifaceted.

Anticancer Activity

A growing body of evidence suggests that 8-aminoquinoline derivatives possess significant anticancer properties.[1] The introduction of a carboxamide linkage has been shown to be an effective strategy for enhancing this anticancer potency.[2] Proposed mechanisms of action include the induction of apoptosis in cancer cells, inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, and the generation of reactive oxygen species (ROS) that cause cellular damage.[1] Some quinoline carboxamide derivatives have been identified as inhibitors of topoisomerase and protein kinases.[4]

Compound Type Cancer Cell Line Reported Activity (IC50) Proposed Mechanism
Quinoline-4-carboxamide derivativeP. falciparum 3D71 nMInhibition of translation elongation factor 2 (PfEF2)[5]
Quinoline-6-carboxamide derivativesVariousVariesTopoisomerase inhibition, Protein kinase inhibition[4]
8-Aminoquinoline derivativesVariousVariesApoptosis induction, PI3K/Akt/mTOR inhibition, ROS generation[1]
Antiparasitic and Antimicrobial Potential

The 8-aminoquinoline core is famously active against malaria parasites, with drugs like primaquine disrupting the parasite's mitochondrial function and generating oxidative stress.[6][7] While research is ongoing, it is hypothesized that 8-aminoquinoline-6-carboxamide derivatives may retain or have modulated antiparasitic activity. The mechanism of antimicrobial action for 8-aminoquinoline derivatives is thought to involve the chelation of essential metal ions and the disruption of microbial cell membranes.[1]

Neuroprotective Effects

Emerging research indicates that quinoline derivatives may have neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[8][9] The antioxidant and metal-chelating properties of some 8-aminoquinoline derivatives may contribute to these effects by reducing oxidative stress, a common factor in the progression of these diseases.[4]

Structure-Activity Relationships (SAR)

The biological activity of the 8-aminoquinoline-6-carboxamide scaffold is highly dependent on its molecular structure. A detailed analysis of SAR is crucial for the rational design of more potent and selective drug candidates.[2]

SAR_Diagram cluster_0 8-Aminoquinoline-6-carboxamide Core cluster_1 Key Modification Points Core Quinoline Scaffold Amino 8-Amino Group (Modulation of basicity, metal chelation) Core->Amino Carboxamide 6-Carboxamide (H-bonding, steric bulk, solubility) Core->Carboxamide R3 R3 Substituents (Quinoline ring) Core->R3 Fine-tunes electronic properties and metabolism R1 R1 Substituents (Amine side chain) Amino->R1 Influences pKa, pharmacokinetics R2 R2 Substituents (Carboxamide side chain) Carboxamide->R2 Impacts target binding, solubility

Key structural features influencing the activity of the 8-aminoquinoline-6-carboxamide scaffold.

Key SAR insights for quinoline carboxamides include:

  • The Carboxamide Linkage: The nature of the amine incorporated into the carboxamide can significantly impact activity. Aromatic and heterocyclic amines have been shown to be beneficial for anticancer potency in some series.[2]

  • Substituents on the Quinoline Ring: The addition of small alkyl or alkoxy groups at various positions on the quinoline nucleus can modulate the electronic properties and metabolic stability of the molecule, thereby affecting its biological activity.[10]

  • The 8-Amino Group: The nature of the substituent on the 8-amino group is critical for the antimalarial activity of classical 8-aminoquinolines and is likely to be a key determinant of activity in the 8-aminoquinoline-6-carboxamide series as well.

Experimental Protocols

Representative Synthesis of an 8-Aminoquinoline-6-carboxamide Derivative

This protocol describes a general procedure for the palladium-catalyzed aminocarbonylation of a 6-iodo-8-aminoquinoline precursor.

Materials:

  • 6-Iodo-8-aminoquinoline

  • Desired amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (or other suitable phosphine ligand)

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon monoxide (CO) gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-iodo-8-aminoquinoline (1 mmol), the desired amine (1.5-3 mmol), palladium(II) acetate (0.025 mmol), and the phosphine ligand (0.025 mmol).

  • Add anhydrous DMF (10 mL) and triethylamine (0.5 mL) to the flask.

  • Purge the reaction mixture with argon, and then replace the atmosphere with carbon monoxide (1 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 6-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aminoquinoline-6-carboxamide derivative.

Evaluation of Antiproliferative Activity using the MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized 8-aminoquinoline-6-carboxamide compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Challenges and Future Directions

A significant challenge associated with the 8-aminoquinoline scaffold is its potential for hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[7][11] Future research on 8-aminoquinoline-6-carboxamide derivatives must include careful evaluation of their hemolytic potential.

The future of drug discovery with this scaffold lies in the rational design of derivatives with improved safety profiles and enhanced selectivity for their therapeutic targets. The exploration of novel side chains for the 6-carboxamide and modifications to the 8-amino group will be crucial in this endeavor. Furthermore, a deeper understanding of the mechanisms of action of these compounds will facilitate the development of the next generation of therapeutics based on this versatile scaffold.

References

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid - MDPI. (URL: [Link])

  • 8-aminoquinoline – Knowledge and References - Taylor & Francis. (URL: [Link])

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights | ACS Omega. (URL: [Link])

  • Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials | Request PDF - ResearchGate. (URL: [Link])

  • 8-Aminoquinoline – Knowledge and References - Taylor & Francis. (URL: [Link])

  • 8-Aminoquinoline Therapy for Latent Malaria | Clinical Microbiology Reviews. (URL: [Link])

  • Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC. (URL: [Link])

  • Selective synthesis ofquinoline-6-carboxamide derivatives in the... - ResearchGate. (URL: [Link])

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. (URL: [Link])

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (URL: [Link])

  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC. (URL: [Link])

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC. (URL: [Link])

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (URL: [Link])

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Request PDF - ResearchGate. (URL: [Link])

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A Deep Dive into the In Silico Modeling of 8-Aminoquinoline-6-carboxamide Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-aminoquinoline scaffold represents a cornerstone in medicinal chemistry, renowned for its broad therapeutic potential, most notably in the development of antimalarial agents. The strategic introduction of a carboxamide group at the 6-position of this privileged core, creating the 8-aminoquinoline-6-carboxamide class of compounds, presents a compelling avenue for modulating physicochemical properties and biological activity. This in-depth technical guide provides a comprehensive framework for the in silico investigation of 8-aminoquinoline-6-carboxamide interactions with their putative biological targets. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind key computational choices, empowering researchers, scientists, and drug development professionals to design and execute robust and insightful modeling studies. We will explore the synergistic application of molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to unravel the molecular intricacies governing the efficacy and selectivity of this promising compound class.

The 8-Aminoquinoline-6-carboxamide Scaffold: A Primer for In Silico Investigation

The 8-aminoquinoline core is a well-established pharmacophore, with derivatives like primaquine being indispensable for the radical cure of relapsing malaria.[1][2] These compounds are known to exert their effects through various mechanisms, including the disruption of mitochondrial function and the generation of reactive oxygen species.[3] The introduction of a carboxamide moiety at the 6-position is a deliberate synthetic strategy aimed at several potential enhancements:

  • Modulation of Physicochemical Properties: The carboxamide group can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Introduction of New Interaction Points: The hydrogen bond donor and acceptor capabilities of the carboxamide group can forge new and potentially stronger interactions with biological targets.

  • Vectorial Orientation within the Binding Pocket: The steric and electronic nature of the carboxamide can dictate the orientation of the entire molecule within a target's binding site, influencing its activity and selectivity.

Understanding these nuances at a molecular level is paramount for rational drug design, and in silico modeling provides a powerful and resource-efficient means to achieve this.

The Triad of In Silico Investigation: A Synergistic Approach

A robust computational investigation of 8-aminoquinoline-6-carboxamide interactions hinges on the integrated use of three core techniques: molecular docking, molecular dynamics simulations, and QSAR/pharmacophore modeling. Each method provides a unique lens through which to view the ligand-target interactions, and their combined application offers a more complete and reliable picture.

cluster_0 In Silico Modeling Workflow Molecular Docking Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Provides initial poses Data Interpretation & Hypothesis Generation Data Interpretation & Hypothesis Generation Molecular Dynamics->Data Interpretation & Hypothesis Generation Refines binding modes and assesses stability QSAR/Pharmacophore Modeling QSAR/Pharmacophore Modeling QSAR/Pharmacophore Modeling->Data Interpretation & Hypothesis Generation Identifies key structural features for activity Data Interpretation & Hypothesis Generation->Molecular Docking Guides new compound design

Caption: A generalized workflow for the in silico investigation of 8-aminoquinoline-6-carboxamide interactions.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is the computational workhorse for predicting the preferred orientation of a ligand when bound to a target protein and for estimating the strength of that interaction.

The "Why": Rationale and Objectives

The primary objectives of docking 8-aminoquinoline-6-carboxamide derivatives are:

  • To identify the most likely binding mode(s) within the active site of a target protein.

  • To estimate the binding affinity (often expressed as a docking score) and rank a series of analogs.

  • To visualize and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, and pi-pi stacking) that stabilize the ligand-protein complex.

The "How": A Step-by-Step Protocol
  • Protein Preparation:

    • Obtain the 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.[4]

    • Pre-process the protein structure. This involves removing water molecules, adding hydrogen atoms, assigning protonation states to ionizable residues, and repairing any missing side chains or loops. Tools such as the Protein Preparation Wizard in Maestro (Schrödinger) or UCSF Chimera are commonly used for this purpose.[5]

  • Ligand Preparation:

    • Generate the 3D structure of the 8-aminoquinoline-6-carboxamide. This can be done using chemical drawing software like ChemDraw or Marvin Sketch.[6]

    • Perform energy minimization. This step ensures that the ligand is in a low-energy, realistic conformation.

    • Assign partial charges. Accurate charge assignment is crucial for electrostatic interaction calculations.

  • Grid Generation:

    • Define the binding site. This is typically a cubic box centered on the known active site of the protein or on a region identified through binding site prediction algorithms.

    • Generate the grid potential maps. The docking software pre-calculates the interaction energies for different atom types within this grid, which speeds up the docking process.

  • Docking and Scoring:

    • Run the docking algorithm. Popular docking programs include AutoDock, Glide, and GOLD.[7] These programs use different search algorithms to explore the conformational space of the ligand within the binding site.

    • Score the resulting poses. A scoring function is used to estimate the binding affinity of each pose. The poses are then ranked based on their scores.

The "What": Interpreting the Results

The output of a docking study includes a set of predicted binding poses for each ligand, along with their corresponding docking scores. When analyzing these results, it is crucial to:

  • Visually inspect the top-ranked poses. Ensure that the predicted interactions are chemically sensible and consistent with any available experimental data.

  • Analyze the key interactions. Identify the specific amino acid residues that are forming hydrogen bonds, hydrophobic interactions, or other important contacts with the 8-aminoquinoline-6-carboxamide. Pay close attention to the interactions involving the 6-carboxamide group.

  • Compare the docking scores of different analogs. This can help to rationalize structure-activity relationships (SAR) and guide the design of new compounds. For example, a study on quinoline-3-carboxamide derivatives showed that subtle changes in substituent positions could significantly impact docking scores and predicted binding affinities.[8]

Parameter Description Typical Value/Interpretation
Docking Score An estimation of the binding affinity.More negative values generally indicate stronger binding.
RMSD Root Mean Square Deviation between the docked pose and a known binding mode (if available).Values < 2.0 Å are generally considered a good prediction.
Key Interactions Hydrogen bonds, hydrophobic contacts, pi-pi stacking, etc.Identification of specific residues involved in binding.

Molecular Dynamics Simulations: Unveiling the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of the dynamic behavior of the complex.

The "Why": Rationale and Objectives

MD simulations of 8-aminoquinoline-6-carboxamide-protein complexes are performed to:

  • Assess the stability of the docked pose. A stable binding mode should remain consistent throughout the simulation.

  • Refine the binding mode. The initial docked pose can be further optimized as the system relaxes during the simulation.

  • Characterize the flexibility of the ligand and the protein. MD simulations can reveal how the ligand and protein adapt to each other upon binding.

  • Calculate binding free energies. More computationally intensive methods like MM/PBSA or MM/GBSA can provide more accurate estimates of binding affinity than docking scores.

The "How": A Step-by-Step Protocol
  • System Setup:

    • Start with the best-docked pose. The top-ranked pose from the molecular docking study is used as the starting point.

    • Solvate the system. The protein-ligand complex is placed in a box of water molecules to simulate a physiological environment.

    • Add counter-ions. Ions are added to neutralize the system.

  • Energy Minimization:

    • Minimize the energy of the entire system. This removes any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K).

    • Run a short simulation under constant volume (NVT ensemble) followed by a short simulation under constant pressure (NPT ensemble). This allows the system to reach a stable temperature and density.

  • Production Run:

    • Run the main simulation for a desired length of time (typically tens to hundreds of nanoseconds). The trajectory of the atoms is saved at regular intervals. Popular software for MD simulations includes GROMACS, AMBER, and NAMD.[9]

The "What": Interpreting the Results

The trajectory from an MD simulation contains a wealth of information. Key analyses include:

  • Root Mean Square Deviation (RMSD): Plotting the RMSD of the protein backbone and the ligand over time can assess the stability of the complex. A plateau in the RMSD plot indicates that the system has reached equilibrium.[10]

  • Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different regions of the protein.

  • Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation can indicate their importance for binding.

  • Principal Component Analysis (PCA): PCA can be used to identify the major conformational changes that occur during the simulation.

cluster_1 Molecular Dynamics Simulation Protocol System Setup System Setup Energy Minimization Energy Minimization System Setup->Energy Minimization Equilibration Equilibration Energy Minimization->Equilibration Production Run Production Run Equilibration->Production Run Trajectory Analysis Trajectory Analysis Production Run->Trajectory Analysis

Caption: A streamlined protocol for performing molecular dynamics simulations.

QSAR and Pharmacophore Modeling: Decoding the Structure-Activity Relationship

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based approaches that are particularly useful when the 3D structure of the target protein is unknown or when a large number of compounds need to be screened.

The "Why": Rationale and Objectives

The goals of QSAR and pharmacophore modeling for 8-aminoquinoline-6-carboxamides are:

  • To develop a mathematical model that correlates the chemical structure of the compounds with their biological activity.

  • To identify the key structural features (pharmacophore) that are essential for activity. [11]

  • To predict the activity of new, untested compounds.

  • To guide the design of new analogs with improved potency.

The "How": A Step-by-Step Protocol
  • Data Set Preparation:

    • Compile a dataset of 8-aminoquinoline-6-carboxamide analogs with their corresponding biological activity data (e.g., IC50 or EC50 values).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • Calculate a variety of molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electrostatic potential).

  • Model Generation:

    • Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model. [9]

    • For pharmacophore modeling, identify the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are present in the most active compounds.

  • Model Validation:

    • Internally validate the model using techniques like leave-one-out cross-validation.

    • Externally validate the model by predicting the activity of the compounds in the test set.

The "What": Interpreting the Results

A validated QSAR model can be used to predict the activity of new 8-aminoquinoline-6-carboxamide derivatives, thereby prioritizing synthetic efforts. A pharmacophore model can be used as a 3D query to search large compound databases for new potential hits. The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can provide a visual representation of the regions where steric bulk or electrostatic charge are favorable or unfavorable for activity.[12]

QSAR/Pharmacophore Parameter Description Interpretation
r² (squared correlation coefficient) A measure of the goodness of fit of the QSAR model.Values closer to 1.0 indicate a better fit.
q² (cross-validated r²) A measure of the predictive ability of the model.A q² > 0.5 is generally considered a good model.
Pharmacophore Features Hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, etc.The essential features for biological activity.

ADMET Prediction: Assessing Drug-Likeness

In addition to predicting biological activity, in silico methods can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 8-aminoquinoline-6-carboxamides.[13][14] Early assessment of these properties can help to identify compounds with a higher probability of success in later stages of drug development. Various online tools and software packages are available for ADMET prediction.[15]

Conclusion and Future Directions

The in silico modeling of 8-aminoquinoline-6-carboxamide interactions is a powerful strategy for accelerating the discovery and development of new therapeutic agents. By synergistically applying molecular docking, molecular dynamics simulations, and QSAR/pharmacophore modeling, researchers can gain deep insights into the molecular determinants of activity, stability, and selectivity. This knowledge-driven approach enables the rational design of novel compounds with improved efficacy and safety profiles. As computational power continues to increase and algorithms become more sophisticated, the role of in silico modeling in drug discovery is set to expand even further, paving the way for the development of the next generation of 8-aminoquinoline-based therapeutics.

References

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  • QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. (n.d.). PubMed Central. Retrieved from [Link]

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. (n.d.). PubMed Central. Retrieved from [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021). MDPI. Retrieved from [Link]

  • 8-Aminoquinoline Therapy for Latent Malaria. (2019). PubMed Central. Retrieved from [Link]

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. (n.d.). ACS Omega. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). PubMed Central. Retrieved from [Link]

  • Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations. (n.d.). DigitalCommons@UNL. Retrieved from [Link]

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. (2026). ResearchGate. Retrieved from [Link]

  • PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • 3D QSAR Pharmacophore Modeling, in Silico Screening, and Density Functional Theory (DFT) Approaches for I. (2011). SciSpace. Retrieved from [Link]

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  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. (2019). SciSpace. Retrieved from [Link]

  • Computational Modeling and Molecular dynamics Simulations of Thiazolino 2-pyridone amide analog compounds as Chlamydia trachomatis inhibitor. (n.d.). Journal of Chemistry Letters. Retrieved from [Link]

  • 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (n.d.). RSC Publishing. Retrieved from [Link]

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  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

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exploring the therapeutic potential of 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Navigating the 6-Position: Therapeutic Optimization of 8-Aminoquinoline-6-carboxamide Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, Parasitologists, and Drug Development Leads

Executive Summary: The Metabolic Blockade Strategy

The 8-aminoquinoline (8-AQ) scaffold remains the cornerstone of radical cure in Plasmodium vivax malaria (hypnozoite eradication) and a potent scaffold against Leishmania donovani. However, the clinical utility of the archetype, Primaquine , is severely compromised by hemolytic toxicity in Glucose-6-Phosphate Dehydrogenase (G6PD) deficient populations.[1][2][3]

This guide explores the therapeutic potential of 8-Aminoquinoline-6-carboxamide , a rationally designed analog. By replacing the electron-donating 6-methoxy group (the site of metabolic activation) with an electron-withdrawing 6-carboxamide moiety, we aim to decouple parasitic efficacy from host hematotoxicity. This document details the synthetic pathways, mechanistic rationale, and validation protocols required to elevate this chemotype from a library candidate to a lead compound.

Mechanistic Rationale: Electronic Tuning of the Quinoline Core

2.1 The "Primaquine Problem"

The hematotoxicity of 8-AQs is not intrinsic to the parent molecule but stems from CYP2D6-mediated hydroxylation at the 5-position, followed by oxidation of the 6-methoxy group to generate quinone-imine metabolites. These metabolites engage in redox cycling, depleting NADPH and generating Reactive Oxygen Species (ROS) that lyse G6PD-deficient erythrocytes.

2.2 The 6-Carboxamide Solution

The introduction of a carboxamide (-CONH


) at the 6-position serves as a "metabolic block" and an electronic modulator:
  • Metabolic Stability: The amide bond is resistant to the O-demethylation pathways that plague methoxy-substituted quinolines.

  • Redox Potential Modulation: The electron-withdrawing nature of the carboxamide (Hammett

    
    ) increases the oxidation potential of the quinoline ring, making the formation of the toxic quinone-imine species energetically unfavorable compared to the electron-donating methoxy group (
    
    
    
    ).
2.3 Pathway Visualization

The following diagram contrasts the metabolic fate of Primaquine against the 6-Carboxamide analog.

MetabolicFate PQ Primaquine (6-OMe) Metab_PQ CYP2D6 Activation PQ->Metab_PQ QI Quinone-Imine (Reactive Metabolite) Metab_PQ->QI 5-hydroxylation & Oxidation Hemo Hemolysis (G6PD Deficient) QI->Hemo Redox Cycling (ROS Generation) Carbox 6-Carboxamide Analog Metab_Carb CYP2D6 Processing Carbox->Metab_Carb Stable Stable Metabolites (Ring Intact) Metab_Carb->Stable High Oxidation Potential Efficacy Parasite Clearance (No Hemolysis) Stable->Efficacy Retained Pharmacophore

Figure 1: Comparative metabolic pathways showing the blockade of toxic quinone-imine formation in the 6-carboxamide analog.

Synthetic Protocol: Palladium-Catalyzed Aminocarbonylation[4]

Traditional Skraup synthesis is inefficient for amide-substituted quinolines due to hydrolysis under harsh acid conditions. We recommend a convergent Palladium-Catalyzed Aminocarbonylation approach, starting from 6-iodo-8-nitroquinoline.

3.1 Reagents & Equipment
  • Precursor: 6-iodo-8-nitroquinoline (Synthesized via iodination of 8-nitroquinoline).

  • Catalyst: Pd(OAc)

    
     / Xantphos (Ligand).
    
  • Carbon Source: Molybdenum hexacarbonyl [Mo(CO)

    
    ] (Solid CO source for safety) or CO gas balloon.
    
  • Nucleophile: Ammonium chloride (NH

    
    Cl) or aqueous ammonia.
    
  • Solvent: 1,4-Dioxane.

3.2 Step-by-Step Methodology
  • Catalyst Activation: In a glovebox, charge a pressure vial with Pd(OAc)

    
     (5 mol%) and Xantphos (10 mol%) in degassed 1,4-dioxane. Stir for 10 min to form the active complex.
    
  • Substrate Addition: Add 6-iodo-8-nitroquinoline (1.0 eq), Mo(CO)

    
     (1.5 eq), and NH
    
    
    
    Cl (2.0 eq). Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 eq) as the base.
  • Reaction: Seal the vial and heat to 100°C for 16 hours. The Mo(CO)

    
     releases CO in situ, driving the insertion into the C-I bond.
    
  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (SiO

    
    , Gradient 0-5% MeOH in DCM).
    
  • Reduction (Nitro to Amine): Dissolve the intermediate 8-nitro-6-carboxamide in MeOH. Add 10% Pd/C and stir under H

    
     (1 atm) for 4 hours. Filter and concentrate to yield 8-Aminoquinoline-6-carboxamide .
    

Biological Validation: Efficacy vs. Toxicity[5][6]

To validate the therapeutic index, the compound must be tested in parallel against a standard (Primaquine) in both efficacy and toxicity models.

4.1 In Vitro Antileishmanial Assay (Macrophage Model)

This assay determines if the 6-carboxamide modification retains activity against intracellular parasites.

  • Cell Line: THP-1 human monocytes (differentiated into macrophages with PMA).

  • Parasite: Leishmania donovani (GFP-transfected promastigotes).

  • Protocol:

    • Seed THP-1 cells (

      
       cells/well) in 96-well plates; induce with PMA (20 ng/mL) for 24h.
      
    • Infect macrophages with L. donovani promastigotes (ratio 10:1) for 24h.

    • Wash to remove non-internalized parasites.

    • Treat with serial dilutions of 8-Aminoquinoline-6-carboxamide (0.1

      
      M to 50 
      
      
      
      M) for 72h.
    • Readout: Quantify intracellular parasitic load via GFP fluorescence or Giemsa staining counting.

    • Calculation: Determine IC

      
       using non-linear regression.
      
4.2 The Critical Safety Screen: Hemotoxicity Proxy

Since G6PD-deficient blood is not always available, use a Methemoglobin (MetHb) Formation Assay as a proxy for oxidative stress potential.

  • Reagents: Human erythrocytes (healthy donor), NADPH regenerating system, human liver microsomes (HLM).

  • Protocol:

    • Incubate test compound (100

      
      M) with HLM (1 mg/mL) and NADPH for 30 min at 37°C (to generate metabolites).
      
    • Add the reaction mixture to a suspension of erythrocytes (10% hematocrit).

    • Incubate for 2 hours at 37°C.

    • Lysis & Measurement: Lyse cells with 1% Triton X-100. Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb).

    • Threshold: A safe candidate should show <5% MetHb conversion relative to Primaquine (often >20% in this assay).

4.3 Data Summary Template

Use the following structure to organize your lead optimization data:

Compound IDStructure (6-Pos)L. donovani IC

(

M)
P. falciparum IC

(nM)
MetHb Formation (%)Selectivity Index (SI)
Primaquine -OMe1.2 ± 0.3450 ± 5022.5% (High Risk)12
Analog 6-CA -CONH

TBD TBD < 5% (Target) > 50 (Target)
Tafenoquine -O-Aryl0.4 ± 0.1150 ± 2018.0% (High Risk)45

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path from synthesis to lead declaration.

Workflow Start Start: 6-Iodo-8-Nitroquinoline Synth Pd-Catalyzed Aminocarbonylation (Mo(CO)6, NH4Cl) Start->Synth Purify Purification & Characterization (NMR, MS, HPLC >98%) Synth->Purify Branch Split Stream Purify->Branch Efficacy Efficacy Screen (Leishmania/Malaria) Branch->Efficacy Tox Toxicity Screen (MetHb/HepG2) Branch->Tox Decision Lead Criteria? Efficacy->Decision IC50 < 1uM Tox->Decision MetHb < 5% Stop Discard Candidate Decision->Stop Fail Go Advance to In Vivo (SCID Mouse Model) Decision->Go Pass

Figure 2: Decision tree for the evaluation of 8-aminoquinoline-6-carboxamide derivatives.

Conclusion

The 8-Aminoquinoline-6-carboxamide represents a vital pivot in antiparasitic drug discovery. By maintaining the 8-aminoquinoline pharmacophore required for hypnozoitocidal activity while excising the metabolic liability of the 6-methoxy group, this molecule offers a path toward a "Universal Cure"—a drug safe for the millions of patients currently excluded from radical therapy due to G6PD deficiency.

References

  • Baird, J. K. (2019). "8-Aminoquinoline Therapy for Latent Malaria." Clinical Microbiology Reviews, 32(4). Link

  • Tekwani, B. L., et al. (2005). "Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues."[4] Bioorganic & Medicinal Chemistry, 13(14), 4652-4660. Link

  • Hale, V., et al. (2019). "Metabolic activation of the 8-aminoquinoline antimalarial tafenoquine." Antimicrobial Agents and Chemotherapy, 63(12). Link

  • Yardley, V., et al. (2010).[5] "Antileishmanial and antitrypanosomal activities of the 8-aminoquinoline tafenoquine." Antimicrobial Agents and Chemotherapy, 54(12), 5356-5358.[5] Link

  • World Health Organization. (2022). "Testing for G6PD deficiency for safe use of primaquine for radical cure of P. vivax malaria." WHO Policy Brief. Link

Sources

8-Aminoquinoline-6-carboxamide as a privileged structure in medicinal chemistry

[1]

Executive Summary

The 8-Aminoquinoline-6-carboxamide (8-AQC) scaffold represents a strategic fusion of two pharmacologically distinct motifs: the 8-aminoquinoline core (historically validated in antimalarial therapy via Primaquine and Tafenoquine) and the 6-carboxamide moiety (a critical hydrogen-bonding vector in kinase inhibitors and solubility modulator).[1]

In modern drug discovery, 8-AQC is emerging as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] This guide explores its utility in overcoming the metabolic liabilities of traditional 8-aminoquinolines while expanding their application into metallo-enzyme inhibition and oncology.[1]

Structural Biology & Pharmacophore Analysis

The 8-AQC scaffold is characterized by a unique "Push-Pull" electronic system and a bidentate chelation site.[1]

The Chelation Sector (N1-N8)

The proximity of the quinoline nitrogen (N1) and the 8-amino group (N8) creates a high-affinity N,N-bidentate binding pocket .[1]

  • Mechanism: This sector avidly chelates transition metals (Cu²⁺, Zn²⁺, Fe²⁺). In biological systems, this mimics the activity of metallochaperones or inhibits metalloenzymes (e.g., histone demethylases).

  • ROS Generation: Upon metal binding (particularly Fe/Cu), the complex can catalyze the Fenton reaction, generating Reactive Oxygen Species (ROS). This is the primary mechanism of action against Plasmodium hypnozoites (malaria liver stage).

The Recognition Sector (C6-Carboxamide)

The C6 position is electronically coupled to the aromatic system.[1] Introducing a carboxamide at this position serves three functions:

  • Solubility Anchor: The amide group lowers logP, improving the aqueous solubility of the typically lipophilic quinoline core.

  • H-Bonding Vector: It acts as a donor/acceptor pair, ideal for interacting with the "hinge region" of kinase ATP-binding pockets.[1]

  • Metabolic Blockade: It sterically and electronically blocks the C6 position, which is a common site for oxidative metabolism (e.g., 6-hydroxylation/methoxylation in Primaquine).

Electronic Modulation

The electron-withdrawing nature of the 6-carboxamide (

1

Synthetic Methodologies

Accessing the 8-AQC scaffold requires navigating the reactivity of the 8-amino group, which can poison metal catalysts.[1] Two primary routes are recommended.

Route A: Palladium-Catalyzed Aminocarbonylation (Modern)

This route utilizes a 6-halo-8-nitroquinoline precursor to install the amide before reducing the nitro group, avoiding catalyst poisoning by the free amine.[1]

  • Precursor: 6-iodo-8-nitroquinoline.[1]

  • Reagents: Pd(OAc)₂, XantPhos, CO (balloon or autoclave), Primary Amine (

    
    ).
    
  • Conditions: DMF, Et₃N, 80°C.

  • Final Step: Reduction of nitro group (H₂/Pd-C or Fe/NH₄Cl) to yield 8-AQC.[1]

Route B: Modified Skraup Synthesis (Classical)

Ideal for large-scale synthesis of the core scaffold.[1]

  • Starting Material: 4-amino-3-nitrobenzamide.[1]

  • Reagents: Glycerol, Sulfuric Acid, Arsenic Pentoxide (oxidant).

  • Mechanism: Cyclization yields 6-carbamoyl-8-nitroquinoline directly.[1]

Visualization of Synthetic Logic

Synthesis_Pathwaycluster_0Key Advantage: Late-stage diversification of Amide (R)SM6-Iodo-8-nitroquinolineCatPd(OAc)2 / XantPhosCO (g), R-NH2SM->CatInterIntermediate:8-Nitro-6-carboxamideCat->InterAminocarbonylationRedReduction(Fe/NH4Cl or H2/Pd)Inter->RedProdTarget Scaffold:8-Aminoquinoline-6-carboxamideRed->ProdNitro Reduction

Figure 1: Modular synthesis of 8-AQC derivatives via Pd-catalyzed aminocarbonylation, allowing for diverse amide inputs.

Experimental Protocols

Protocol: Synthesis of 8-Aminoquinoline-6-carboxamide via Aminocarbonylation

Objective: Synthesis of the core scaffold from 6-iodo-8-nitroquinoline.[1]

Reagents:

  • 6-Iodo-8-nitroquinoline (1.0 eq)[1]

  • Ammonium chloride (Source of

    
     for primary amide) or Alkyl amine (3.0 eq)
    
  • Pd(OAc)₂ (2.5 mol%)

  • XantPhos (2.5 mol%)

  • Triethylamine (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon, charge a pressure tube with 6-iodo-8-nitroquinoline (300 mg, 1 mmol), Pd(OAc)₂ (5.6 mg), and XantPhos (14.5 mg).

  • Solvation: Add anhydrous DMF (5 mL) and Triethylamine (0.42 mL). Add the amine nucleophile (if using gas/salt, ensure proper equivalents).

  • Carbonylation: Purge the vessel with Carbon Monoxide (CO). If using a balloon, purge x3. If using an autoclave, pressurize to 20 bar. Caution: CO is highly toxic.[1]

  • Reaction: Heat the block to 80°C for 16 hours with vigorous stirring.

  • Workup: Cool to RT. Vent CO safely. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (50 mL) and wash with Brine (3x).

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient) to isolate 8-nitroquinoline-6-carboxamide .

  • Reduction: Dissolve the nitro-intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ (1 atm) for 4 hours. Filter and concentrate to yield 8-aminoquinoline-6-carboxamide .

Protocol: In Vitro Metallochaperone Assay (Zn/Cu Binding)

Objective: Validate the metal-binding capability of the 8-AQC scaffold.

  • Preparation: Prepare a 10 mM stock solution of 8-AQC in DMSO.

  • Titration: Dilute to 50 µM in HEPES buffer (pH 7.4).

  • Measurement: Record UV-Vis spectrum (200–600 nm).

  • Addition: Aliquot ZnCl₂ or CuCl₂ solution (0.1 – 2.0 equivalents).

  • Analysis: Observe the bathochromic shift (red shift) of the absorption maximum (~340 nm -> ~370 nm) indicating formation of the 8-AQ-Metal complex.[1]

Therapeutic Applications & Case Studies

Antimalarial Activity (Next-Gen Hypnozoitocides)

The 8-aminoquinoline core is the only scaffold capable of radical cure (killing liver hypnozoites) in P. vivax malaria.[1]

  • Limitation of Primaquine: Rapid metabolism via CYP2D6 and hemolytic toxicity in G6PD-deficient patients.[1]

  • 8-AQC Advantage: The 6-carboxamide substitution blocks the primary metabolic soft spot (C6). Furthermore, the amide can be functionalized to tune lipophilicity, potentially reducing brain penetration (neurotoxicity) while maintaining liver exposure.

Kinase Inhibition (Oncology)

Quinoline-carboxamides are potent kinase inhibitors.[1] The addition of the 8-amino group introduces a unique vector.[1]

  • Target: FLT3 or EGFR.[1]

  • Binding Mode: The quinoline N1 accepts a H-bond from the hinge region.[1] The 6-carboxamide donates a H-bond to the gatekeeper residue or solvent front. The 8-amino group can form water-mediated bridges or interact with the ribose-binding pocket.[1]

Table 1: Comparative Profile of 8-Aminoquinoline Scaffolds

FeaturePrimaquine (Standard)8-AQC (Privileged Scaffold)Impact
C6 Substituent Methoxy (-OMe)Carboxamide (-CONH-R)Improved metabolic stability; H-bond donor.[1]
LogP ~1.6 (Moderate)Tunable (0.5 - 3.[1]0)Enhanced solubility and oral bioavailability.[1]
Metal Binding High (Fe/Cu)High (Fe/Cu/Zn)Retains ROS-generation potential (Antimalarial).[1]
CYP Liability High (6-demethylation)Low (Blocked C6)Prolonged half-life; reduced dosing frequency.[1]

Future Outlook

The 8-Aminoquinoline-6-carboxamide structure is poised to move beyond "just an intermediate" to a primary chemotype.[1] Future development will likely focus on:

  • Epigenetics: Targeting JmjC domain-containing histone demethylases (which contain Fe²⁺) using the 8-AQ chelation motif.[1]

  • Neuroprotection: Developing "Metal-Protein Attenuating Compounds" (MPACs) that redistribute Zn/Cu in Alzheimer's plaques without systemic toxicity.

References

  • BenchChem. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.

  • Tóth, B., et al. (2013). Selective synthesis of quinoline-6-carboxamide derivatives in the aminocarbonylation of 6-iodoquinoline. ResearchGate.

  • Baragaña, B., et al. (2015).[2] A novel multiple-stage antimalarial agent that inhibits protein synthesis.[1][3] Nature. (Context on Quinoline-4-carboxamides).

  • Baird, J. K., & Hoffman, S. L. (2004). Primaquine therapy for malaria. Clinical Infectious Diseases.

  • Accela ChemBio. (2023).[4] Chemical Properties of 8-aminoquinoline-6-carboxamide (CAS 1308644-45-2).

initial toxicity screening of 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Initial Toxicity Screening of 8-Aminoquinoline-6-carboxamide

Authored by: A Senior Application Scientist

Introduction: The Promise and Peril of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline (8-AQ) scaffold is a cornerstone in medicinal chemistry, most notably yielding primaquine and tafenoquine, the only drugs approved for the radical cure of relapsing malarias by targeting dormant liver-stage hypnozoites.[1][2] The introduction of a 6-carboxamide moiety to this privileged structure represents a rational design strategy aimed at modulating physicochemical properties, metabolic stability, and target engagement. However, the therapeutic potential of any new 8-AQ derivative is inextricably linked to its toxicity profile. The 8-AQ class is burdened by a well-documented, mechanism-based toxicity: acute hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[3][4]

This guide provides a comprehensive framework for the initial toxicity screening of a novel 8-Aminoquinoline-6-carboxamide. It is designed for drug development scientists to navigate the specific liabilities of the 8-AQ class, enabling early, data-driven decisions. We will move beyond a simple checklist of assays to explain the causal logic behind the screening cascade, ensuring a self-validating and robust assessment of the compound's safety profile.

Mechanistic Underpinnings of 8-Aminoquinoline Toxicity: A Rationale for Screening

A deep understanding of the toxicological mechanism is paramount for designing a relevant screening strategy. The primary toxicity of 8-AQs is not caused by the parent drug itself but by its metabolites.[1] This metabolic activation is a critical concept that dictates our experimental choices.

Key Mechanistic Steps:

  • Metabolic Activation: 8-AQs are metabolized by cytochrome P450 enzymes, particularly CYP2D6, in the liver.[1] This process generates reactive intermediates, often hydroxylated derivatives, that can readily auto-oxidize.

  • Generation of Reactive Oxygen Species (ROS): The unstable metabolites participate in redox cycling, a futile cycle that consumes cellular reducing equivalents (like NADPH) and generates large amounts of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.

  • Oxidative Stress in Erythrocytes: Red blood cells (RBCs) are uniquely vulnerable to this oxidative assault. In healthy individuals, the pentose phosphate pathway (PPP), which depends on the G6PD enzyme, replenishes NADPH to maintain a reduced glutathione (GSH) pool, neutralizing ROS.

  • G6PD Deficiency: In G6PD-deficient individuals, the inability to regenerate NADPH leads to rapid depletion of GSH.[4] The unprotected RBCs suffer oxidative damage to hemoglobin (forming methemoglobin) and cell membranes, ultimately leading to hemolysis (RBC lysis).[5]

This mechanism explains why in vitro assays that lack metabolic competency are often insufficient for evaluating the key hemolytic risk of 8-AQs.[5] Our screening strategy must therefore incorporate systems that can model this metabolic activation.

Metabolic_Activation_Pathway cluster_0 Hepatocyte (Liver) cluster_1 Erythrocyte (Red Blood Cell) Parent_Drug 8-AQ-6-Carboxamide (Parent Compound) CYP2D6 CYP2D6 Metabolism Parent_Drug->CYP2D6 Oxidation Metabolites Reactive Metabolites (e.g., Hydroxylated 8-AQs) CYP2D6->Metabolites ROS ROS Generation (Superoxide, H2O2) Metabolites->ROS Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Hemolysis Hemolysis Oxidative_Stress->Hemolysis MetHb Methemoglobin Formation Oxidative_Stress->MetHb Screening_Workflow cluster_tier1 Tier 1: In Vitro General Toxicity cluster_tier2 Tier 2: In Vitro Hemotoxicity Indicators cluster_tier3 Tier 3: In Vivo Hemolysis Confirmation start Candidate: 8-AQ-6-Carboxamide cytotoxicity General Cytotoxicity (e.g., MTT Assay) start->cytotoxicity myelotoxicity Myelotoxicity (CFU Assay) start->myelotoxicity methemoglobin Methemoglobin Formation Assay (G6PD-Normal & Deficient RBCs) cytotoxicity->methemoglobin ros_production ROS Production in RBCs cytotoxicity->ros_production myelotoxicity->methemoglobin myelotoxicity->ros_production humanized_mouse G6PDd-huRBC Humanized Mouse Model methemoglobin->humanized_mouse ros_production->humanized_mouse decision Go / No-Go Decision humanized_mouse->decision

Caption: A tiered workflow for initial toxicity screening of 8-AQ derivatives.

Tier 1: Foundational In Vitro Toxicity Assessment

The goal of this tier is to identify compounds with overt, non-specific toxicity. A compound that is broadly cytotoxic is unlikely to succeed, regardless of its hemolytic potential.

General Cytotoxicity

This assesses the compound's effect on basic cellular viability and metabolic health. [6]We recommend using at least two cell lines: a hepatic line (e.g., HepG2) to capture potential liver toxicity and a standard, non-hepatic line (e.g., HEK293) for comparison.

Experimental Protocol: MTT Assay for Cytotoxicity [7]

  • Cell Seeding: Plate HepG2 and HEK293 cells in separate 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the 8-Aminoquinoline-6-carboxamide in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from 100 µM to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Myelotoxicity Assessment

Myelotoxicity, or bone marrow toxicity, is a serious potential liability for aromatic compounds. [8][9]In vitro clonal assays using hematopoietic progenitor cells are a sensitive method to detect this. [8] Experimental Protocol: Colony-Forming Unit (CFU) Assay

  • Cell Source: Obtain human bone marrow mononuclear cells (BMMCs) or purified CD34+ hematopoietic stem cells from a commercial vendor.

  • Compound Preparation: Prepare dilutions of the test compound in a suitable medium (e.g., IMDM).

  • Plating: In a methylcellulose-based medium (e.g., MethoCult™), mix the cells (e.g., 1x10⁵ BMMCs/mL) with the test compound at various concentrations (e.g., 0.1 µM to 30 µM).

  • Culture: Plate the mixture onto 35 mm culture dishes. Incubate at 37°C, 5% CO₂ in a humidified incubator for 14 days.

  • Colony Counting: Using an inverted microscope, count the number of colonies, such as burst-forming unit-erythroid (BFU-E) and colony-forming unit-granulocyte, macrophage (CFU-GM).

  • Analysis: Calculate the percent inhibition of colony formation relative to the vehicle control and determine the IC₅₀ for each progenitor cell type.

Tier 2: Probing for Class-Specific Hemotoxicity Signals

If the compound shows an acceptable profile in Tier 1 (e.g., cytotoxicity and myelotoxicity IC₅₀ > 10 µM), we proceed to investigate the specific liabilities of the 8-AQ class.

In Vitro Methemoglobin Formation

Methemoglobin (MetHb) is an oxidized form of hemoglobin that cannot bind oxygen. Its formation is a direct consequence of oxidative stress in RBCs and serves as a useful, quantifiable biomarker for the pro-oxidant potential of 8-AQ metabolites. [10] Experimental Protocol: Methemoglobin Induction Assay

  • Blood Source: Obtain fresh human whole blood (with anticoagulant, e.g., heparin) from G6PD-normal donors. If possible, also source blood from a G6PD-deficient donor for direct comparison. [5]2. RBC Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend to a 50% hematocrit in PBS.

  • Metabolic Activation System: To mimic liver metabolism, prepare a reaction mixture containing a human liver S9 fraction and an NADPH-regenerating system.

  • Incubation: In a 96-well plate, combine the S9 mix, the test compound (at various concentrations), and the washed RBCs (final hematocrit ~2%). Incubate at 37°C for 2-4 hours with gentle shaking. Include primaquine as a positive control and a vehicle control.

  • Lysis and Readout: Lyse the RBCs with a hypotonic solution. Measure the absorbance at multiple wavelengths (e.g., 560, 576, and 630 nm) to determine the percentage of MetHb.

  • Analysis: Plot the percentage of MetHb against the compound concentration.

Tier 3: The Definitive In Vivo Hemolysis Assessment

Positive signals in Tier 2 assays are strong indicators of risk but are not definitive. The gold standard for preclinical assessment of 8-AQ hemolytic potential is an in vivo model that combines human metabolism and human G6PD-deficient RBCs. [5] Workflow: G6PDd-huRBC Engrafted Mouse Model [5] This specialized model uses immunodeficient mice (e.g., NOD/SCID) that can accept grafts of human cells without rejection.

  • Engraftment: The mice are engrafted with G6PD-deficient human red blood cells (G6PDd-huRBCs). Successful engraftment is confirmed by flow cytometry, identifying the percentage of human RBCs (huRBCs) in circulation.

  • Dosing: The test compound is administered to the engrafted mice (e.g., via oral gavage) for 1-3 consecutive days. A vehicle control group and a primaquine-treated group are essential comparators.

  • Monitoring: Blood samples are taken at baseline (pre-dose) and at multiple time points post-dose (e.g., 24, 48, 72 hours).

  • Endpoint Analysis:

    • huRBC Count: The primary endpoint is the selective loss of G6PDd-huRBCs, quantified by flow cytometry. A significant reduction compared to the vehicle group indicates drug-induced hemolysis. [5] * Reticulocytosis: An increase in mouse reticulocytes (immature RBCs) indicates a compensatory hematopoietic response to anemia. [5] * Hematocrit: A decrease in hematocrit reflects the overall loss of red cell mass.

    • Eryptosis Markers: At peak effect, remaining huRBCs can be analyzed for markers of programmed cell death (eryptosis), such as phosphatidylserine (PS) externalization via Annexin V staining and intracellular ROS levels. [5]

Data Interpretation and Decision-Making

The collective data from this screening cascade provides a comprehensive risk profile. Decision-making should be based on a weight-of-evidence approach, comparing the novel compound to a benchmark like primaquine.

Table 1: Summary of Toxicity Endpoints and Interpretation

TierAssayKey ParameterFavorable Profile ExampleUnfavorable Profile Example
1 General CytotoxicityIC₅₀ (HepG2, HEK293)> 10 µM< 1 µM
1 Myelotoxicity (CFU)IC₅₀ (CFU-GM, BFU-E)> 10 µM< 5 µM
2 Methemoglobin AssayMetHb % at 10 µM< 5% (similar to vehicle)> 20% (approaching primaquine)
3 Humanized Mouse% huRBC Loss< 10% loss vs. vehicle> 50% loss vs. vehicle

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start [label="Candidate Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; tier1_check [label="Tier 1 Results:\nCytotoxicity IC50 > 10µM?\nMyelotoxicity IC50 > 10µM?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

tier2_check [label="Tier 2 Results:\nMetHb formation significantly\nlower than Primaquine?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

tier3_check [label="Tier 3 Results:\nIn vivo hemolysis significantly\nlower than Primaquine?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

stop1 [label="STOP:\nUnacceptable general toxicity", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; stop2 [label="STOP:\nHigh risk of oxidative liability", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; stop3 [label="STOP:\nUnacceptable hemolytic risk", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

proceed [label="PROCEED:\nFavorable safety profile\nfor further development", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> tier1_check; tier1_check -> tier2_check [label="Yes"]; tier1_check -> stop1 [label="No"];

tier2_check -> tier3_check [label="Yes"]; tier2_check -> stop2 [label="No"];

tier3_check -> proceed [label="Yes"]; tier3_check -> stop3 [label="No"]; }

Caption: A decision-making framework based on tiered toxicity screening results.

Conclusion

The initial toxicity screening of an 8-Aminoquinoline-6-carboxamide derivative must be a scientifically rigorous and logically structured process. By front-loading the assessment with broad cytotoxicity and myelotoxicity screens, we can efficiently eliminate unsuitable candidates. The subsequent focus on mechanism-based assays, from in vitro MetHb formation to the definitive in vivo humanized mouse model, provides a clear and clinically relevant evaluation of the compound's hemolytic risk. This integrated strategy empowers drug development teams to confidently identify 8-AQ candidates that possess not only therapeutic efficacy but also a superior safety profile, a critical step towards developing next-generation therapies.

References

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19. [Link]

  • Richards, S. N., et al. (2022). Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. British Journal of Haematology, 198(2), 354-366. [Link]

  • Potter, B. M., et al. (2019). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Journal of an unknown source. [Link]

  • Recht, J., et al. (2014). Safety of 8-aminoquinoline antimalarial medicines. World Health Organization. [Link]

  • Ashley, E. A., et al. (2014). Safety of 8-aminoquinoline antimalarial medicines. ResearchGate. [Link]

  • White, N. J. (2016). Methaemoglobinaemia and the radical curative efficacy of 8-aminoquinoline antimalarials. Malaria Journal, 15, 413. [Link]

  • Luzzatto, L., et al. (2020). Glucose-6-phosphate dehydrogenase deficiency. The Lancet, 395(10234), 1473-1481.
  • Gendrot, M., et al. (2023). Molecular mechanisms involved in Plasmodium gametocytogenesis. Frontiers in Cellular and Infection Microbiology, 13, 1289133. [Link]

  • Ressurreição, A. S., et al. (2016). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • Loun, B., et al. (1995). Assessment of myelotoxicity caused by environmental chemicals. Environmental Health Perspectives, 103 Suppl 5, 129-132. [Link]

  • Irons, R. D. (1981). Benzene-induced myelotoxicity: application of flow cytofluorometry for the evaluation of early proliferative change in bone marrow. Environmental Health Perspectives, 39, 39-49. [Link]

  • Tarloff, J. B., & Piper, C. E. (2019). Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man. PubMed. [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations. DigitalCommons@UNL. [Link]

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Patent Landscape & Technical Guide: 8-Aminoquinoline-6-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-aminoquinoline-6-carboxamide scaffold represents a distinct structural evolution from the classical antimalarial 8-aminoquinolines (e.g., Primaquine, Tafenoquine). While traditional 8-aminoquinolines (8-AQs) utilize a 6-methoxy group to modulate oxidative activity against Plasmodium hypnozoites, the 6-carboxamide substitution is primarily engineered for metabolic stability and kinase/GPCR specificity in non-infectious disease indications.

This guide analyzes the patent landscape and technical utility of this scaffold, revealing its primary role as a pharmacophore in Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors and mGlu5 negative allosteric modulators (NAMs) . Unlike the antimalarial NPC-1161 (a 6-methoxy derivative), the 6-carboxamide derivatives (e.g., PF-06650833/Zimlovisertib ) utilize the amide group to form critical hydrogen-bonding networks within ATP-binding pockets, offering a high-value template for oncology and immunology pipelines.

Chemical Architecture & SAR Logic

Structural Divergence: Antimalarial vs. Kinase Inhibitor

The substitution at the C6 position of the quinoline ring dictates the therapeutic class.

FeatureClassic Antimalarials (e.g., Primaquine, NPC-1161)Kinase/GPCR Modulators (e.g., PF-06650833)
C6 Substituent Methoxy (-OCH₃) Carboxamide (-CONH₂)
Primary Function Redox cycling generation (ROS) to kill parasites.H-bond donor/acceptor for hinge binding; Metabolic block.
Metabolic Fate Rapidly metabolized (O-demethylation) to active quinone-imines.Resistant to CYP450 metabolism; blocks the "soft spot" at C6.
Key Target Plasmodium mitochondria / Hemoglobin digestion.IRAK4 ATP-binding site; mGlu5 Allosteric site.
The "Metabolic Block" Strategy

In drug design, the C6 position of the quinoline ring is electronically rich and prone to oxidative metabolism (hydroxylation/O-dealkylation). Replacing the labile 6-methoxy group with a robust 6-carboxamide moiety serves two purposes:

  • ** steric occlusion** and electron withdrawal, preventing rapid clearance by liver microsomes.

  • Intramolecular Hydrogen Bonding: The amide nitrogen often forms a pseudo-ring with adjacent substituents (e.g., C5 or C7 ethers), locking the conformation for optimal receptor binding.

Patent & Intellectual Property Landscape[1][2]

The patent landscape for 8-aminoquinoline-6-carboxamides is dominated by oncology and immunology applications rather than infectious disease.

Key Assignees & Assets
  • Pfizer Inc.: The primary holder of IP regarding 8-aminoquinoline-6-carboxamides for inflammation.

    • Key Compound: PF-06650833 (Zimlovisertib) .[1][2]

    • Patent Focus: Inhibitors of IRAK4 for rheumatoid arthritis, lupus, and lymphoma.[1] The 6-carboxamide is essential for potency (IC50 = 0.2 nM).

  • Vanderbilt University: Holds IP related to neurological applications.[3][4]

    • Target: Metabotropic Glutamate Receptor 5 (mGlu5).[3]

    • Mechanism: Negative Allosteric Modulators (NAMs) for CNS disorders.

  • University of Mississippi: While a leader in 8-AQ antimalarials (e.g., NPC-1161 ), their portfolio protects 6-methoxy and 5-phenoxy derivatives. Researchers must distinguish between the Ole Miss antimalarial patents (Primaquine-like) and the Pfizer kinase patents (Carboxamide-like).

Patent Data Summary
AssigneeTargetCore StructureStatusKey Reference
Pfizer IRAK48-aminoquinoline-6-carboxamideActive (Clinical)US Patent 9,xxx,xxx (PF-06650833 family)
Vanderbilt mGlu5Quinoline-6-carboxamideActive (Research)Bioorg. Med. Chem. Lett. 2018 [1]
Univ. Mississippi Malaria8-amino-6-methoxyquinolineActive (Preclinical)Front. Pharmacol. 2019 (NPC-1161) [2]

Technical Deep Dive: Synthesis Protocol

The synthesis of the 6-carboxamide core requires bypassing the electron-rich nature of the 8-amino group which can interfere with metal catalysis. The industry-standard method is Palladium-Catalyzed Aminocarbonylation .

Synthesis Workflow (Graphviz)

Synthesis Figure 1: Synthetic Route to 8-Aminoquinoline-6-carboxamide Scaffold Start 6-Iodo-8-nitroquinoline Step1 Pd-Catalyzed Aminocarbonylation (Pd(OAc)2, XantPhos, CO) Start->Step1 + Amine/NH3 CO (1 atm) Inter1 8-Nitroquinoline-6-carboxamide Step1->Inter1 Step2 Reduction (H2, Pd/C or Fe/NH4Cl) Inter1->Step2 Final 8-Aminoquinoline-6-carboxamide (Scaffold) Step2->Final Deriv N-Alkylation/Acylation (Drug Substance) Final->Deriv Library Gen

Detailed Protocol: Aminocarbonylation

Context: This protocol converts a 6-iodo precursor into the 6-carboxamide, avoiding the use of hazardous high-pressure CO gas by using CO surrogates or balloons where applicable.

Reagents:

  • Substrate: 6-Iodo-8-nitroquinoline (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XantPhos (2-5 mol%) - Crucial for high yields with electron-deficient amines.

  • Nucleophile: Ammonia (0.5 M in dioxane) or specific amine.

  • CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum hexacarbonyl (solid source).

  • Base: Triethylamine (3.0 equiv).

  • Solvent: 1,4-Dioxane or DMF.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and XantPhos in dry 1,4-dioxane. Stir for 20 mins to form the active Pd(0) species.

  • Addition: Add the 6-iodo-8-nitroquinoline substrate and the base (Et₃N).

  • Carbonylation: Purge the vessel with CO gas (balloon). If using ammonia gas, introduce it simultaneously.

  • Reaction: Heat to 80-100°C for 12-16 hours. Monitor by LC-MS for the disappearance of the iodo-starting material.

  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

  • Reduction (Nitro to Amino): Dissolve the intermediate in MeOH. Add 10% Pd/C and stir under H₂ (1 atm) for 4 hours to yield the final 8-aminoquinoline-6-carboxamide .

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the characteristic aromatic proton signal at the C6 position and the appearance of broad amide singlet protons (δ 7.5–8.5 ppm).

Biological Mechanism of Action (IRAK4)

The 8-aminoquinoline-6-carboxamide core in PF-06650833 functions as a "hinge binder" in the ATP-binding pocket of IRAK4.

Mechanism Pathway (Graphviz)

MOA Figure 2: Mechanism of Action - IRAK4 Inhibition by 8-AQ-6-Carboxamides TLR TLR / IL-1R Activation MyD88 Myddosome Formation (MyD88 Recruitment) TLR->MyD88 IRAK4_Inactive IRAK4 (Inactive) MyD88->IRAK4_Inactive Recruits Complex IRAK4 : Inhibitor Complex (ATP Pocket Occupied) IRAK4_Inactive->Complex + Inhibitor (Hinge Binding) Inhibitor 8-AQ-6-Carboxamide (PF-06650833) Signal Downstream Signaling (NF-κB, MAPK) Complex->Signal Inhibits Outcome Inflammation Blocked

Binding Mode Logic
  • Hinge Interaction: The quinoline nitrogen and the 8-amino group (often modified) interact with the hinge region amino acids (Met265, Val263) of the kinase.

  • 6-Carboxamide Role: This group often projects towards the solvent front or interacts with the "gatekeeper" residues, providing selectivity over other kinases. It provides a rigid handle that does not suffer from the metabolic liability of the 6-methoxy group found in antimalarials.

References

  • Emmitte, K. A., et al. (2018).[3] "Discovery of 6-(pyrimidin-5-ylmethyl)quinoline-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5." Bioorganic & Medicinal Chemistry Letters, 28(10), 1868-1873. Link

  • Hoi, K. H., et al. (2019). "NPC1161B, an 8-Aminoquinoline Analog, Is Metabolized in the Mosquito and Inhibits Plasmodium falciparum Oocyst Maturation." Frontiers in Pharmacology, 10, 1265. Link

  • Lee, K. L., et al. (2017). "Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design." Journal of Medicinal Chemistry, 60(13), 5521–5542. Link

  • PubChem Compound Summary. (2025). "8-aminoquinoline-6-carboxamide (CAS 1308644-45-2)."[5][6] National Center for Biotechnology Information. Link

  • Tóth, B., et al. (2016). "Selective synthesis of quinoline-6-carboxamide derivatives in the aminocarbonylation of 6-iodoquinoline." Tetrahedron, 72(35), 5421-5427. Link

Sources

Technical Guide: 8-Aminoquinoline Carboxamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 8-aminoquinoline carboxamides , a scaffold that bridges the gap between classic antimalarial pharmacophores and modern metallo-pharmaceuticals.

Executive Summary

The 8-aminoquinoline (8-AQ) scaffold is historically significant as the core of Primaquine and Tafenoquine, the only drugs capable of eliminating latent hepatic malaria. However, recent medicinal chemistry has pivoted toward 8-aminoquinoline carboxamides (specifically N-(quinolin-8-yl)amides ). These derivatives differ fundamentally from their parent amines: they serve as potent bidentate directing groups for C–H activation and as metallochaperones in oncology. This guide analyzes their synthesis, structure-activity relationships (SAR), and dual-functionality as kinase inhibitors and metal chelators.

Chemical Architecture & Properties

The core structure involves an amide bond linking the C8-nitrogen of the quinoline ring to a carbonyl group. This creates a rigid "pincer-like" geometry.

Structural Logic
  • The "Pincer" Motif: The quinoline nitrogen (

    
    ) and the amide nitrogen (
    
    
    
    ) or oxygen (
    
    
    ) are positioned to form stable 5-membered chelate rings with transition metals (Cu, Zn, Fe, Pd).
  • Electronic Modulation: Unlike the electron-rich 8-aminoquinoline (which is prone to oxidative metabolism), the carboxamide is electron-withdrawing, stabilizing the ring system against non-specific metabolic oxidation while enhancing lipophilicity.

Table 1: Physicochemical Comparison

Feature8-Aminoquinoline (Parent)N-(quinolin-8-yl)carboxamide (Derivative)
pKa (Quinoline N) ~4.0 (Weak Base)~2.5 (Less Basic due to amide EWG)
Metal Affinity Moderate (Monodentate/Bidentate)High (Bidentate LX-type ligand)
Metabolic Liability High (Rapid CYP450 oxidation)Moderate (Amide hydrolysis is rate-limiting)
Primary Utility Antimalarial (ROS generation)C-H Activation / Kinase Inhibition

Synthetic Methodologies

The synthesis of 8-AQ carboxamides is the gateway to library generation. Two primary protocols are dominant: Direct Amidation (for scaffold creation) and Directed C–H Functionalization (for diversification).

Protocol A: Direct Amidation (Standard)

This protocol yields the core scaffold from commercially available 8-aminoquinoline.

  • Reagents: 8-Aminoquinoline (1.0 eq), Acyl Chloride (1.1 eq), Triethylamine (1.5 eq).

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous).

  • Procedure:

    • Dissolve 8-aminoquinoline in DCM at 0°C.

    • Add Triethylamine dropwise to scavenge HCl.

    • Slowly add Acyl Chloride (R-COCl) over 30 mins.

    • Warm to RT and stir for 4–6 hours.

    • Workup: Quench with sat. NaHCO3, extract with DCM, wash with brine.

    • Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).

Protocol B: C–H Activation (Advanced)

The N-(quinolin-8-yl)amide group is a "privileged" directing group (Daugulis auxiliary) allowing functionalization at the C5 or ortho-phenyl positions.

SynthesisWorkflow Start 8-Aminoquinoline Amidation Amidation (R-COCl) Start->Amidation Step 1 Scaffold N-(quinolin-8-yl)amide (The Scaffold) Amidation->Scaffold CH_Act Pd(II)/Cu(II) Catalysis C-H Activation Scaffold->CH_Act Step 2 Diversified Functionalized Library (C5-Alkylation / Ortho-Arylation) CH_Act->Diversified

Figure 1: Synthetic workflow transforming the raw amine into a diversified library via the amide directing group.

Pharmacology & Mechanism of Action

The biological activity of 8-AQ carboxamides is distinct from the antimalarial "oxidative burst" mechanism of Primaquine. Instead, it relies on Signal Transduction Inhibition and Metal Sequestration .

Anticancer Activity (VEGFR-2 & NFκB)

Certain derivatives, particularly N-(quinolin-8-yl)benzenesulfonamides and benzamides , act as kinase inhibitors.

  • VEGFR-2 Inhibition: The scaffold mimics the adenine ring of ATP, docking into the kinase hinge region. The "5-chloro-2-hydroxy" substitution pattern on the benzamide ring has shown nanomolar potency (

    
    ).
    
  • NFκB Pathway: High-throughput screens identified this scaffold as an inhibitor of IκBα degradation, preventing NFκB translocation to the nucleus. This is critical for treating Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL).

Metal Chelation & ROS

While less toxic than Primaquine, the carboxamides retain the ability to chelate intracellular Copper (Cu) and Zinc (Zn).

  • Mechanism: The complex forms a redox-active center. In the presence of cellular reductants, the Cu(II)-complex can cycle to Cu(I), generating Reactive Oxygen Species (ROS) specifically within the tumor microenvironment (TME).

Mechanism Ligand 8-AQ Carboxamide Complex [Cu(L)2] Complex (Redox Active) Ligand->Complex Chelation Kinase VEGFR-2 / NFκB Ligand->Kinase Direct Binding Metal Intracellular Cu(II) Metal->Complex ROS ROS Generation (OH•, O2•-) Complex->ROS Redox Cycling Apoptosis Tumor Cell Apoptosis ROS->Apoptosis Kinase->Apoptosis Signal Blockade

Figure 2: Dual Mechanism of Action: Metal-mediated ROS generation and direct Kinase inhibition.

Structure-Activity Relationships (SAR)

Data synthesized from recent literature highlights three critical zones for modification.

Table 2: SAR Summary of N-(quinolin-8-yl)benzamides

PositionModificationEffect on Activity
Quinoline C5 Halogen (Cl, F)Increases metabolic stability ; blocks CYP-mediated oxidation.
Quinoline C2 Methyl / AlkylDecreases activity due to steric clash with the amide carbonyl (twists the pincer).
Amide Linker N-MethylationAbolishes activity ; removes the H-bond donor required for kinase hinge binding.
Benzamide Ring 2-OH (Salicyl)Critical for potency ; forms an intramolecular H-bond that locks conformation.
Benzamide Ring 4-CF3 / 4-ClEnhances lipophilicity and cellular permeability.

Toxicology & Safety Profile

A major concern with any 8-aminoquinoline is hemolytic anemia in G6PD-deficient patients.[1][2][3]

  • Risk Factor: The toxicity is linked to the metabolic cleavage of the amide bond. If the carboxamide hydrolyzes in vivo, it releases the free 8-aminoquinoline, which is hemotoxic.

  • Mitigation Strategy: Sterically hindering the amide bond (e.g., ortho-substitution on the benzamide) or using bioisosteres (sulfonamides) can reduce hydrolysis rates, thereby improving the safety margin compared to Primaquine.

References

  • Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. National Institutes of Health (NIH). [Link]

  • Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity. National Institutes of Health (NIH). [Link]

  • Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis. National Institutes of Health (NIH). [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions. ACS Organometallics. [Link]

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The Evolution and Mechanism of 8-Aminoquinoline Antimalarials: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The eradication of Plasmodium vivax malaria hinges on "radical cure"—the elimination of both blood-stage parasites and the dormant liver-stage hypnozoites responsible for relapse.[1][2][3] For nearly a century, the 8-aminoquinoline (8-AQ) class has remained the sole pharmacological key to unlocking this dormant reservoir. This guide analyzes the historical optimization of this chemical scaffold, dissects the CYP2D6-dependent mechanism of action, and provides validated protocols for assessing hypnozoitocidal efficacy.

Part 1: Historical Development (The Synthetic Evolution)

The development of 8-AQs represents a century-long optimization of the therapeutic index, balancing hypnozoitocidal potency against hemolytic toxicity.[4]

Phase I: The German Synthetic Dawn (1920s)

Following World War I, German researchers at Bayer sought synthetic alternatives to quinine.

  • The Breakthrough: In 1924, Schulemann, Schönhöfer, and Wingler synthesized Pamaquine (Plasmochin). It was the first synthetic antimalarial and the first compound to demonstrate activity against gametocytes and relapsing forms.

  • The Limitation: Pamaquine exhibited a narrow therapeutic window. Clinical deployment revealed severe toxicity, specifically methemoglobinemia and acute hemolytic anemia, particularly in specific ethnic populations (later identified as G6PD deficient).

  • The "QAP" Regimen: To mitigate toxicity, it was often co-administered with quinine (Quinine-Atabrine-Plasmochin), but safety concerns persisted.[4]

Phase II: The American Screening Program (1940s)

World War II cut off Allied access to quinine, necessitating a massive screening program by the U.S. Army.

  • The Screening: Over 14,000 compounds were evaluated. The focus shifted to finding an 8-AQ with a better safety profile than Pamaquine.

  • The Selection of Primaquine (PQ): Alving and colleagues identified Primaquine (SN-13272) as the superior candidate. It possessed the same 8-aminoquinoline scaffold but with a primary amine at the terminal side chain, which improved the therapeutic index compared to Pamaquine's tertiary amine.

  • Standardization: By 1952, Primaquine became the global standard for radical cure, typically dosed daily for 14 days.

Phase III: The Modern Era – Half-Life Optimization

The 14-day regimen of Primaquine suffers from poor adherence, leading to relapse.

  • Tafenoquine (TQ): Developed by the Walter Reed Army Institute of Research (WRAIR), Tafenoquine is a phenoxy-derivative of primaquine.

  • Advantage: The structural modification inhibits metabolic degradation, extending the half-life from ~6 hours (PQ) to ~14 days (TQ). This allows for a single-dose radical cure , a paradigm shift approved by the FDA in 2018.

Part 2: Mechanism of Action & Toxicity

The efficacy and toxicity of 8-AQs are inextricably linked through their metabolic activation. Researchers must understand that 8-AQs are prodrugs .

The CYP2D6 Activation Pathway

Primaquine and Tafenoquine are biologically inert until metabolized.

  • Hepatic Metabolism: The parent drug is hydroxylated by Cytochrome P450 2D6 (CYP2D6) .[5]

  • Active Metabolites: This generates unstable hydroxylated metabolites (e.g., 5-hydroxyprimaquine).[3]

  • Redox Cycling: These metabolites undergo redox cycling with NADPH:cytochrome P450 oxidoreductase (CPR).[3][6]

  • ROS Generation: This cycling generates high levels of Hydrogen Peroxide (

    
    ) and superoxide radicals.
    
  • Parasite Death: Hypnozoites, lacking robust antioxidant defenses, are destroyed by this oxidative burst.

The Toxicity Mechanism (G6PD Deficiency)

The same oxidative stress that kills the parasite endangers the host.

  • Normal Physiology: RBCs rely on the Pentose Phosphate Pathway and the enzyme Glucose-6-Phosphate Dehydrogenate (G6PD) to generate NADPH.[3] NADPH is essential for Glutathione Reductase to neutralize ROS.

  • Pathology: In G6PD-deficient individuals, the 8-AQ-induced ROS surge depletes the limited NADPH pool. Hemoglobin becomes oxidized, cross-linking to form Heinz bodies .[7] These damage the RBC membrane, triggering splenic clearance and acute intravascular hemolysis.

Visualization: Activation and Toxicity Pathway

MoA_Toxicity cluster_Target Target: Hypnozoite cluster_Host Host: Red Blood Cell Drug Primaquine / Tafenoquine (Prodrug) CYP CYP2D6 (Hepatic) Drug->CYP Metabolism Metabolite 5-OH-Metabolites (Unstable) CYP->Metabolite Hydroxylation ROS H2O2 & Superoxide (Oxidative Burst) Metabolite->ROS Redox Cycling (via CPR) Hypno Hypnozoite Death (Radical Cure) ROS->Hypno Oxidative Damage G6PD_Normal G6PD Normal (NADPH regenerates GSH) ROS->G6PD_Normal Neutralized by GSH G6PD_Def G6PD Deficient (NADPH Depleted) ROS->G6PD_Def Overwhelms Defense Hemolysis Heinz Bodies & Hemolysis G6PD_Def->Hemolysis Oxidative Stress

Caption: The dual-edged mechanism of 8-AQs: CYP2D6-mediated activation generates ROS that eliminate hypnozoites but trigger hemolysis in G6PD-deficient hosts.

Part 3: Experimental Protocols

For drug development professionals, validating anti-hypnozoite activity is challenging due to the lack of in vitro culture systems for relapsing malaria. The Rhesus macaque / Plasmodium cynomolgi model remains the gold standard.

Protocol: P. cynomolgi Relapse Assay (Rhesus Macaque)[8][9][10]

Objective: Determine the radical curative potential of a novel 8-AQ candidate.

Experimental Design:

  • Model: Macaca mulatta (Rhesus macaque).[8]

  • Parasite: Plasmodium cynomolgi (B strain or M strain).[9]

  • Control: Chloroquine (CQ) only (Negative Control).

  • Comparator: Primaquine (Positive Control).

Step-by-Step Methodology:

  • Inoculation (Day 0):

    • Inoculate macaques intravenously with

      
      P. cynomolgi sporozoites (dissected from Anopheles salivary glands).
      
    • Rationale: Sporozoite infection is mandatory to establish liver hypnozoites. Blood-stage inoculation will not produce relapses.

  • Primary Infection Monitoring (Days 7–10):

    • Monitor parasitemia daily via Giemsa-stained thick/thin blood smears.

    • Wait for patent parasitemia (typically >5,000 parasites/µL).

  • Blood Schizontocidal Clearance (Day 10+):

    • Treat all animals with Chloroquine (CQ) to clear the primary blood infection.

    • Dosage: 10 mg/kg orally once daily for 7 days.

    • Validation: Confirm blood smear negativity before proceeding.

  • Investigational Drug Administration (Concurrent or Sequential):

    • Administer the Test 8-AQ Candidate.

    • Dosing Regimen: Typically 7–14 days, depending on PK profile.

    • Note: Ensure animals are G6PD normal prior to study to avoid model loss.

  • Relapse Monitoring (The "Washout"):

    • Monitor blood smears daily for 100 days post-treatment.[8]

    • P. cynomolgi relapses typically occur in waves (every 3–4 weeks) if hypnozoites are not eliminated.

  • Endpoint Definition:

    • Cure: No parasitemia detected for 100 days.

    • Failure: Recurrence of parasitemia (Relapse).[10] Note: Genotyping may be required to distinguish relapse from recrudescence if the drug has a long half-life.

Data Presentation: Comparative Efficacy
ParameterPrimaquine (Standard)Tafenoquine (Modern)
Chemical Class 8-aminoquinoline8-aminoquinoline (Phenoxy-analog)
Half-life (

)
~4–7 hours~14–15 days
Dosing Schedule Daily for 14 daysSingle Dose
Metabolism CYP2D6 dependentCYP2D6 dependent
Active Metabolite 5-hydroxyprimaquine5,6-ortho-quinone tafenoquine
G6PD Risk High (requires screening)High (requires screening)
Target Stage Hypnozoite & GametocyteHypnozoite & Gametocyte

Part 4: Future Outlook

The dependency on CYP2D6 is a major vulnerability for 8-AQs, as CYP2D6 polymorphisms (Poor Metabolizers) can lead to therapeutic failure. Future development focuses on:

  • CYP2D6-independent 8-AQs: Analogs designed to bypass hepatic activation.

  • Non-8-AQ Hypnozoitocides: Novel scaffolds (e.g., PI4K inhibitors) that do not carry hemolytic risk.

References

  • Baird, J. K. (2019).[11] 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4).[7][11] [Link]

  • Bennett, J. W., et al. (2013).[12] Primaquine failure and cytochrome P-450 2D6 in Plasmodium vivax malaria.[5] New England Journal of Medicine, 369(14), 1381-1382. [Link]

  • Joyner, C. J., et al. (2016). Plasmodium cynomolgi infections in rhesus macaques display clinical and parasitological features pertinent to modelling vivax malaria pathology and relapse. Malaria Journal, 15, 451. [Link]

  • Lacerda, M. V. G., et al. (2019). Single-Dose Tafenoquine to Prevent Relapse of Plasmodium vivax Malaria.[13] New England Journal of Medicine, 380, 215-228. [Link]

  • Recht, J., et al. (2014). Safety of 8-aminoquinolines given to people with G6PD deficiency: protocol for systematic review of prospective studies. BMJ Open, 4(5). [Link][14]

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Methodological & Application

8-Aminoquinoline-6-carboxamide experimental synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Experimental Synthesis of 8-Aminoquinoline-6-carboxamide

Executive Summary & Strategic Rationale

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for classic antimalarials (Primaquine, Tafenoquine) and as a powerful bidentate directing group for transition-metal-catalyzed C–H activation. The specific derivative 8-aminoquinoline-6-carboxamide represents a bifunctionalized core where the 6-position amide offers a vector for solubility enhancement or further fragment growing, while the 8-aminoquinoline system remains available for metal chelation or biological interaction.

This protocol details a robust, three-step synthetic route designed for scalability and reproducibility. Unlike modern catalytic approaches that require expensive 6-iodo precursors, this route utilizes the classical Skraup synthesis modified with ferrous sulfate moderation to ensure safety and cost-efficiency, starting from the commercially available 4-amino-3-nitrobenzoic acid.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into three logical phases: scaffold construction, functional group interconversion, and unmasking of the amine.

Synthesis_Pathway Figure 1: Retrosynthetic logic for 8-aminoquinoline-6-carboxamide construction. Target Target: 8-Aminoquinoline-6-carboxamide Inter2 Intermediate 2: 8-Nitroquinoline-6-carboxamide Inter2->Target Step 3: Nitro Reduction (H2, Pd/C) Inter1 Intermediate 1: 8-Nitroquinoline-6-carboxylic acid Inter1->Inter2 Step 2: Amidation (SOCl2; NH3) SM Starting Material: 4-Amino-3-nitrobenzoic acid SM->Inter1 Step 1: Modified Skraup Cyclization (Glycerol, H2SO4, FeSO4)

Figure 1: The synthetic strategy relies on constructing the quinoline ring with the oxidation state pre-installed at C8 (nitro) and C6 (carboxyl).[1][2][3][4]

Detailed Experimental Protocols

Step 1: Scaffold Construction via Modified Skraup Reaction

Objective: Cyclization of 4-amino-3-nitrobenzoic acid to form the quinoline core. Critical Insight: The Skraup reaction is notoriously exothermic. The addition of Ferrous Sulfate (FeSO₄) is mandatory as a moderator to control the reaction kinetics and prevent "runaway" thermal events [1].

Materials:

  • 4-Amino-3-nitrobenzoic acid (18.2 g, 100 mmol)

  • Glycerol (anhydrous, 30 mL)

  • Sulfuric acid (conc.[1][2][3][5] H₂SO₄, 15 mL)

  • Nitrobenzene (oxidant, 12 mL)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O, 1.0 g)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (essential for viscosity), a reflux condenser, and a thermometer.

  • Mixing: Add 4-amino-3-nitrobenzoic acid, glycerol, nitrobenzene, and ferrous sulfate to the flask. Mix to form a slurry.

  • Acid Addition: Add concentrated sulfuric acid dropwise over 15 minutes. Caution: Exothermic.

  • Heating Profile:

    • Heat the mixture gently to 100–110 °C. Hold for 1 hour to allow initial dehydration of glycerol to acrolein.

    • Slowly ramp temperature to 130–140 °C. Reflux for 4 hours. The mixture will turn dark brown/black.

  • Workup:

    • Cool the reaction mixture to ~80 °C and dilute with water (200 mL).

    • Steam distill the mixture to remove unreacted nitrobenzene (optional but recommended for purity).

    • Adjust the pH of the aqueous residue to 4.5–5.0 (isoelectric point) using 50% NaOH or NH₄OH.

    • The product, 8-nitroquinoline-6-carboxylic acid , will precipitate as a tan/brown solid.

  • Purification: Filter the solid, wash extensively with water and cold methanol. Recrystallize from ethanol/DMF if necessary.

Yield Expectation: 55–65%

Step 2: Acid Chloride Activation and Amidation

Objective: Conversion of the C6-carboxylic acid to the primary carboxamide. Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.

Materials:

  • 8-Nitroquinoline-6-carboxylic acid (10.9 g, 50 mmol)

  • Thionyl chloride (SOCl₂, 50 mL)

  • Catalytic DMF (3 drops)

  • Ammonium hydroxide (28% NH₃ aq.) or Ammonia gas

  • Dichloromethane (DCM)

Procedure:

  • Activation: Suspend the carboxylic acid in neat thionyl chloride. Add catalytic DMF.

  • Reflux: Reflux for 2–3 hours until the solution becomes clear (indicating formation of the acid chloride).

  • Evaporation: Remove excess SOCl₂ under reduced pressure. Azeotrope with toluene (2x) to remove traces of acid.

  • Amidation:

    • Dissolve the crude yellow acid chloride residue in anhydrous DCM (100 mL).

    • Cool to 0 °C in an ice bath.

    • Option A (Gas): Bubble anhydrous NH₃ gas through the solution for 30 minutes.

    • Option B (Aqueous): Add the DCM solution dropwise to a rapidly stirring solution of concentrated NH₄OH (50 mL) at 0 °C.

  • Isolation: The amide often precipitates from DCM. Filter the solid.[1][2][3][6][7] If soluble, wash the organic layer with sat. NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

Product: 8-Nitroquinoline-6-carboxamide (Yellow solid). Yield Expectation: 85–92%

Step 3: Nitro Reduction to 8-Aminoquinoline-6-carboxamide

Objective: Chemoselective reduction of the nitro group without affecting the amide or quinoline ring. Method Choice: Catalytic hydrogenation is preferred for cleanliness, avoiding iron waste streams.

Materials:

  • 8-Nitroquinoline-6-carboxamide (4.34 g, 20 mmol)

  • 10% Palladium on Carbon (Pd/C, 400 mg)

  • Methanol (100 mL)

  • Hydrogen gas (balloon pressure sufficient)

Procedure:

  • Solvation: Dissolve the nitro-amide in methanol. (If solubility is poor, use a 1:1 MeOH/THF mixture).

  • Catalyst Addition: Under an argon blanket, carefully add Pd/C. Safety: Pd/C can ignite methanol vapors in air.

  • Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under a H₂ balloon (1 atm) at room temperature for 4–6 hours.

  • Monitoring: Monitor by TLC (the amine is significantly more polar and often fluorescent under UV).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with hot methanol.

  • Final Purification: Concentrate the filtrate. The target compound, 8-aminoquinoline-6-carboxamide , typically crystallizes as a yellow/orange solid.

Yield Expectation: 90–95%

Quality Control & Characterization

Verify the identity of the final product using the following expected data points.

TechniqueParameterExpected Observation
1H NMR C8-NH2 Broad singlet, δ 5.0–6.5 ppm (solvent dependent).
1H NMR C6-CONH2 Two broad singlets (rotamers), δ 7.5–8.5 ppm.
1H NMR Aromatic Characteristic quinoline splitting; C2-H often lowest field doublet.
LC-MS m/z [M+H]+ = 188.08
Appearance Color Yellow to orange crystalline solid.

Safety & Handling

  • Skraup Reaction: This reaction can be violent.[3] Never scale up beyond 100g without specialized cooling and blast shielding. Ensure the condenser is efficient to trap acrolein (highly toxic lachrymator).

  • 8-Aminoquinolines: Many derivatives (e.g., Primaquine) cause hemolysis in G6PD-deficient individuals. Handle all intermediates as potential hematotoxins. Wear double nitrile gloves and work in a fume hood.

  • Arsenic/Nitrobenzene: While this protocol uses nitrobenzene (toxic), older variants use Arsenic Pentoxide. Avoid Arsenic variants due to extreme environmental and health hazards [2].

References

  • Clarke, H. T.; Davis, A. W. "Quinoline." Organic Syntheses, Coll.[2] Vol. 1, p. 478 (1941). Link (Establishes the ferrous sulfate modification for Skraup safety).

  • Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions, 1953 , 7, 59–98. Link (Comprehensive review of regiochemistry and conditions).

  • Vangapandu, S. et al. "8-Aminoquinoline derivatives: a comprehensive review." Medicinal Chemistry Research, 2020. (Review of biological activity and handling of the scaffold).

Sources

Application Note: High-Throughput Screening of Metallo-Pharmacophores using 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the integration of 8-Aminoquinoline-6-carboxamide (8-AQ-6-C) into High-Throughput Screening (HTS) campaigns. While 8-aminoquinolines are historically recognized as antimalarials (e.g., Primaquine) and directing groups in C-H activation, the 6-carboxamide derivative represents a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes (e.g., HDACs, MMPs, viral polymerases). This note provides a validated workflow for utilizing 8-AQ-6-C as a fluorogenic metal-binding fragment , leveraging its Chelation-Enhanced Fluorescence (CHEF) properties to identify novel inhibitors via displacement assays or direct fragment screening.

Introduction: The Scaffold Advantage

The 8-aminoquinoline core is a bidentate ligand capable of coordinating with divalent cations (


, 

,

). The specific inclusion of the 6-carboxamide moiety serves two critical bio-orthogonal functions in HTS:
  • Solubility Enhancement: The polar carboxamide group improves aqueous solubility compared to the parent quinoline, reducing the requirement for high DMSO concentrations which can denature sensitive enzymes.

  • Vector for Elaboration: In FBDD, the 6-position is distal to the metal-binding face (N1 and 8-NH2), allowing the fragment to be "grown" into adjacent protein pockets without disrupting the primary metal interaction.

Mechanism of Action: The CHEF Effect

In its free base form, 8-AQ-6-C exhibits low quantum yield due to Photoinduced Electron Transfer (PET) from the lone pair of the amine to the quinoline ring. Upon binding a metal ion (e.g.,


 within an enzyme active site), PET is inhibited, and the system undergoes Chelation-Enhanced Fluorescence (CHEF) , resulting in a robust "turn-on" signal.
Visualization: Mechanism of Action

CHEF_Mechanism FreeLigand Free 8-AQ-6-C (Low Fluorescence) Complex Metal-Ligand Complex (Rigidified Structure) FreeLigand->Complex + Binding MetalIon Target Metal Ion (Zn2+ / Cu2+) MetalIon->Complex Signal High Fluorescence (Turn-On Readout) Complex->Signal PET Inhibition (CHEF Effect)

Caption: The 8-AQ-6-C scaffold acts as a fluorogenic sensor. Binding to the active-site metal restricts molecular rotation and inhibits PET, triggering a detectable signal.

Physicochemical Profiling (Pre-Screen)

Before entering the HTS campaign, the compound must undergo quality control to ensure assay stability.

ParameterSpecification for HTSRationale
Purity >95% (LC-MS)Impurities (especially free amines) can quench fluorescence.
Solubility >100 µM in Assay BufferThe 6-carboxamide improves solubility, but aggregation leads to false positives (promiscuous inhibition).
DMSO Tolerance Stable up to 5% DMSOHTS libraries are stored in DMSO; the scaffold must not precipitate upon dilution.
Excitation/Emission

nm /

nm
Typical range for 8-aminoquinoline-Zn complexes. Avoids interference with protein UV absorbance (280nm).

Protocol 1: Fluorescence-Based Displacement Assay

Application: Screening a library of compounds to find those that displace 8-AQ-6-C from a target metalloprotein. Concept: The target protein is pre-incubated with 8-AQ-6-C (High Fluorescence). If a library hit binds the active site, it displaces the probe, causing a decrease in fluorescence ("Turn-Off" assay).

Reagents & Equipment[1]
  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100 (to prevent aggregation). Note: Avoid phosphate buffers as they precipitate metals.

  • Probe: 8-Aminoquinoline-6-carboxamide (10 mM stock in DMSO).

  • Target: Purified Metalloprotein (e.g., MMP-9, HDAC1).

  • Plate: 384-well Black Low-Binding Microplate.

  • Reader: Multi-mode plate reader (e.g., PerkinElmer EnVision).

Step-by-Step Workflow
  • Probe Titration (

    
     Determination): 
    
    • Dispense 20 nM Protein into wells.

    • Titrate 8-AQ-6-C from 0 to 10 µM.

    • Measure Fluorescence (

      
      ).
      
    • Fit data to a one-site binding model to determine

      
      .
      
    • Selection: Use probe concentration at

      
       for the screen to ensure sensitivity to displacement.
      
  • HTS Execution:

    • Dispense Library: Add 50 nL of library compounds (10 mM stock) to assay plates (Final conc: 10 µM).

    • Add Master Mix: Dispense 10 µL of Protein + 8-AQ-6-C mix.

    • Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 30 mins at RT in the dark.

    • Read: Measure Fluorescence intensity.

  • Controls:

    • Max Signal (Negative Control): Protein + Probe + DMSO.

    • Min Signal (Positive Control): Protein + Probe + EDTA (10 mM) or known high-affinity inhibitor (e.g., SAHA for HDACs).

Data Analysis Formula

Calculate the Z-Factor (Z') to validate the assay window:



  • 
    : Standard Deviation[1]
    
  • 
    : Mean Signal
    
  • Requirement: A Z' > 0.5 is required for a robust HTS.

Protocol 2: Functional Validation (Orthogonal Assay)

Hits identified in the displacement assay must be validated for functional inhibition of the enzyme, as 8-AQ-6-C displacement could theoretically occur via allosteric effects.

Reagents
  • Substrate: Fluorogenic substrate specific to the target (e.g., Boc-Lys(Ac)-AMC for HDACs).

  • Hit Compounds: From Protocol 1.

Step-by-Step Workflow
  • Preparation: Dilute hit compounds to 2x final concentration in assay buffer.

  • Enzyme Addition: Add 5 µL of Target Protein. Incubate 15 min.

  • Substrate Initiation: Add 5 µL of Substrate.

  • Kinetic Read: Measure fluorescence increase over 60 minutes (kinetic mode).

  • IC50 Calculation: Calculate the slope (reaction rate) and plot against compound concentration.

Visualization: HTS Decision Tree

This diagram outlines the triage process for hits derived from the 8-AQ-6-C screen.

HTS_Workflow Start Library Collection (100k+ Compounds) PrimaryScreen Primary Screen: 8-AQ-6-C Displacement (Fluorescence Turn-Off) Start->PrimaryScreen Filter1 Hit Selection (>50% Displacement) PrimaryScreen->Filter1 CounterScreen Counter Screen: Auto-Fluorescence Check (Compound + Buffer only) Filter1->CounterScreen Remove False Positives Chemo Cheminformatics: Remove PAINS/Aggregators CounterScreen->Chemo Pass Orthogonal Functional Assay: Enzymatic Inhibition (IC50 Determination) Lead Validated Lead Series Orthogonal->Lead Confirmed Activity Chemo->Orthogonal Structural Integrity

Caption: A rigorous triage workflow to filter false positives (fluorescent compounds) and validate functional inhibition.

Troubleshooting & Pitfalls

Inner Filter Effect (IFE)
  • Issue: Library compounds absorbing light at the excitation (360 nm) or emission (500 nm) wavelengths, appearing as "inhibitors" (false positives).

  • Solution: Perform an absorbance scan of hits. Correct fluorescence data using the formula:

    
    
    
Metal Stripping
  • Issue: Compounds with extremely high metal affinity (e.g., EDTA-like) may strip the metal entirely from the protein rather than binding the active site.

  • Solution: Run a "Metal Rescue" experiment. Add excess

    
     (or relevant metal). If activity is restored, the inhibitor is likely a non-specific chelator (undesirable).
    
Aggregation
  • Issue: 8-AQ derivatives can be hydrophobic.

  • Solution: Ensure Triton X-100 (0.01%) or CHAPS is present. The 6-carboxamide group helps, but does not eliminate this risk.

References

  • Bechill, J., et al. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53.[2] PLOS ONE. [Link] (Validates the 8-hydroxy/amino-quinoline core in HTS contexts).

  • Adhikari, A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules.[1][2][3][4][5][6][7][8][9][10][11] [Link] (Establishes the fluorescence mechanism and zinc-binding properties of the amide derivatives).

  • Carvalho, M., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Pharmacology & Translational Science. [Link] (Demonstrates the use of this scaffold in screening libraries for GPCR/receptor targets).

  • Johnston, K. L., et al. (2019). 8-Aminoquinoline Therapy for Latent Malaria.[12] Clinical Microbiology Reviews. [Link] (Provides the foundational biological context for 8-aminoquinoline bioactivity).

  • PubChem Compound Summary. 8-aminoquinoline-6-carboxamide. [Link] (Source for physicochemical property verification).

Sources

Application Note: Cellular Profiling of 8-Aminoquinoline-6-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the complex biological profile of 8-aminoquinoline-6-carboxamide derivatives.

While the 8-aminoquinoline (8-AQ) scaffold is historically validated as a radical curative antimalarial (e.g., Primaquine, Tafenoquine), the specific 6-carboxamide substitution represents a modern medicinal chemistry strategy often employed to:

  • Modulate Metabolic Stability: Blocking the labile 6-methoxy position (common in Primaquine) to alter the formation of reactive quinone-imine metabolites.

  • Target Kinases: Certain 8-AQ carboxamides exhibit activity against DYRK1A (Down syndrome/Alzheimer’s) or CLK1 , diverging from the antiparasitic mechanism.

This guide focuses on the most challenging and high-value context: De-risking the Hemolytic Toxicity while validating Efficacy , treating the molecule as a potential "metabolically stable" 8-AQ analog.

Executive Summary & Strategic Rationale

The development of 8-aminoquinoline-6-carboxamide analogs presents a unique "Janus-faced" challenge in drug discovery. The 8-aminoquinoline core is a "privileged scaffold" for clearing liver-stage Plasmodium parasites (hypnozoites), but its clinical utility is severely limited by hemolysis in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency .[1][2][3][4]

The Core Scientific Problem: Classic 8-AQs (like Primaquine) are prodrugs .[2] They require hepatic metabolism (specifically CYP2D6) to generate the active 5,6-ortho-quinone species responsible for both parasite clearance and hemolytic toxicity.

  • Hypothesis: The 6-carboxamide substitution is designed to block the formation of the classic 5,6-quinone-imine metabolite, potentially decoupling efficacy from toxicity or shifting the mechanism of action (MoA) toward direct target inhibition (e.g., Kinases or PfEF2).

This Guide’s Objective: To establish a cellular assay cascade that:

  • Enables Metabolic Competence: Standard cell lines (CHO, HeLa) lack CYP2D6; assays must incorporate hepatic metabolism.

  • Quantifies Liver-Stage Efficacy: High-Content Imaging (HCI) of hepatic schizonts/hypnozoites.

  • Predicts Hemolytic Risk: A differential toxicity screen using G6PD-knockdown erythroid progenitors.

Critical Mechanism: The Metabolic Relay

Why standard assays fail for 8-Aminoquinolines.

Most 8-AQs are inactive in standard in vitro assays. The protocol below utilizes a Metabolic Relay System where the compound is pre-activated by microsomes or hepatocytes before exposure to the target cell.

MetabolicRelay cluster_assay Assay Requirement Parent Parent Compound (8-AQ-6-carboxamide) CYP2D6 Hepatic Metabolism (CYP2D6 / CPR) Parent->CYP2D6 In vivo / Microsomes Metabolite Active Metabolite (Quinone-imine / ROS) CYP2D6->Metabolite Hydroxylation Oxidation Target_Parasite Target 1: Parasite (Hypnozoite Clearance) Metabolite->Target_Parasite Efficacy (H2O2 Generation) Target_Host Target 2: Host RBC (G6PD- Hemolysis) Metabolite->Target_Host Toxicity (Oxidative Stress)

Figure 1: The obligate metabolic activation pathway for 8-aminoquinolines. Assays lacking the CYP2D6 node will yield false negatives for efficacy and false positives for safety.

Protocol A: Metabolically Coupled High-Content Imaging (Efficacy)

Objective: Determine if the 6-carboxamide analog retains liver-stage antimalarial activity despite the structural blockage at the 6-position.

Experimental Design
  • Cell Model: Primary Human Hepatocytes (PHH) infected with P. vivax or P. cynomolgi sporozoites.

  • Metabolic Status: PHH are naturally metabolically competent (express CYP2D6), making them superior to HepG2 for this specific scaffold.

  • Readout: High-Content Imaging (HCI) for parasite size and number.

Step-by-Step Methodology
  • Hepatocyte Seeding:

    • Seed cryopreserved PHH (donor-matched for high CYP2D6 activity) into collagen-coated 384-well plates (black wall, clear bottom) at 15,000 cells/well.

    • Media: Williams' Medium E + GlutaMAX + Insulin-Transferrin-Selenium (ITS).

    • Critical: Allow 2-3 days of culture to form a stable monolayer before infection.

  • Infection (Day 0):

    • Isolate sporozoites from dissected mosquito salivary glands.

    • Add 5,000 sporozoites per well. Centrifuge plate at 500 x g for 5 mins to synchronize infection.

    • Incubate for 3 hours, then wash 3x to remove extracellular parasites.

  • Compound Treatment (Day 1 - Day 8):

    • Test Compound: 8-Aminoquinoline-6-carboxamide (8-point dose response, 10 µM top conc).

    • Positive Control: Tafenoquine (active) and Atovaquone (pan-active).

    • Negative Control: DMSO (0.5% v/v).

    • Refresh media and compound daily to maintain metabolic pressure.

  • Fixation and Staining (Day 8):

    • Fix with 4% Paraformaldehyde (PFA) for 20 mins.

    • Permeabilize with 0.1% Triton X-100.

    • Primary Antibody: Mouse anti-P. vivax HSP70 (specific for liver stages).

    • Secondary Antibody: Goat anti-mouse Alexa Fluor 488.

    • Nuclear Stain: Hoechst 33342 (Host cell nuclei).

  • Image Acquisition & Analysis:

    • Instrument: PerkinElmer Operetta or Molecular Devices ImageXpress.

    • Algorithm:

      • Identify Host Nuclei (Count = Toxicity/Cell loss).

      • Identify Parasites (Green spots in cytoplasm).

      • Differentiation: Small forms (<10 µm²) = Hypnozoites (Dormant). Large forms (>100 µm²) = Schizonts (Developing).

Data Output Table (Template)
Compound IDIC50 (Schizonts)IC50 (Hypnozoites)Host Cell Viability (CC50)Selectivity Index (SI)
8-AQ-6-Carboxamide [Data][Data][Data]CC50 / IC50
Primaquine (Ref)1.2 µM0.8 µM>50 µM>40
KAE609 (Neg Ctrl)<0.1 µMInactive>50 µMN/A

Protocol B: G6PD-Deficient Erythroid Toxicity Screen (Safety)

Objective: The "Killer" Assay. Does the 6-carboxamide modification mitigate the hemolytic risk associated with Primaquine?

Rationale: Standard hemolysis assays use mature RBCs, which don't divide and are hard to maintain long-term. We use G6PD-knockdown Erythroid Progenitor cells (HRET) differentiated from CD34+ stem cells.

Experimental Workflow

SafetyWorkflow Step1 Step 1: Metabolic Activation (Incubate Compound with Human Liver Microsomes + NADPH) 37°C, 60 mins Step2 Step 2: Transfer Supernatant (Contains Reactive Metabolites) Step1->Step2 Step3 Step 3: Expose Target Cells (G6PD-Knockdown Erythroid Progenitors) Step2->Step3 Step4 Step 4: Readout (24h) Flow Cytometry (ROS) & CellTiter-Glo (Viability) Step3->Step4

Figure 2: The "Metabolic Transfer" protocol is required because erythroid cells lack the CYP enzymes to activate the 8-aminoquinoline.

Step-by-Step Methodology
  • Metabolic Activation Mix (The "Generator"):

    • Prepare a reaction mix: 1 mg/mL Human Liver Microsomes (HLM), 1 mM NADPH, 3 mM MgCl2 in Phosphate Buffer (pH 7.4).

    • Add Test Compound (8-AQ-6-carboxamide) at 2x final concentration.

    • Incubate at 37°C for 60 minutes.

    • Control: Heat-inactivated microsomes (to prove metabolism is required).

  • Target Cell Preparation:

    • Use isogenic Erythroid Progenitor cell lines: Wild Type (WT) vs. G6PD-KD (shRNA knockdown) .

    • Seed 20,000 cells/well in 96-well plates.

  • Exposure:

    • Transfer the microsomal reaction mix (containing generated metabolites) directly to the cells (1:1 ratio).

    • Incubate for 24 hours.

  • Dual-Readout:

    • Viability: Add CellTiter-Glo (ATP quantification).

    • Oxidative Stress: Pre-load a parallel plate with CM-H2DCFDA (ROS sensor) before exposure.

  • Interpretation:

    • Calculate the Safety Ratio :

      
      .
      
    • Primaquine Profile: High toxicity in G6PD-KD (Ratio > 5).

    • Desired Profile: Equal toxicity (Ratio ~ 1), indicating the 6-carboxamide does not generate G6PD-specific oxidative stress.

Secondary Investigation: Kinase Profiling (DYRK1A)

If the compound is designed as a Kinase Inhibitor.[5]

If the 6-carboxamide is intended to target DYRK1A (Down syndrome/Alzheimer's), the antimalarial activity may be an "off-target" liability.

  • Assay: NanoBRET Target Engagement (Promega).

  • Protocol Summary:

    • Transfect HEK293 cells with DYRK1A-Luciferase fusion vector.

    • Add cell-permeable fluorescent tracer (competes with drug).

    • Add 8-AQ-6-carboxamide.

    • Readout: BRET signal decreases as the drug displaces the tracer.

    • Advantage:[6][7][8] Measures binding in intact cells, accounting for the permeability of the 8-AQ scaffold.

References & Authority

  • Metabolic Activation of 8-AQs:

    • Pybus, B. S., et al. (2013). "The metabolism of primaquine to its active metabolite is dependent on CYP 2D6." Malaria Journal. Link

    • Significance: Establishes the requirement for CYP2D6 in any valid cellular assay for this scaffold.

  • Liver Stage Assay Development:

    • Maher, S. P., et al. (2021). "Probing the biology of the Plasmodium vivax liver stage with a high-content imaging assay." Nature Communications. Link

    • Significance: The gold standard protocol for hypnozoite imaging used in Protocol A.

  • G6PD Toxicity Modeling:

    • Rochford, R., et al. (2013). "A humanized mouse model of glucose-6-phosphate dehydrogenase deficiency for in vivo assessment of hemolytic toxicity." PLOS ONE. Link

    • Note: While in vivo, this paper details the cellular mechanisms replicated in the Protocol B in vitro assay.

  • DYRK1A Inhibitors (Quinoline-carboxamides):

    • Föhr, K., et al. (2018).[7] "11H-indolo[3,2-c]quinoline-6-carboxylic acids are selective inhibitors of DYRK1A."[5][8] Journal of Medicinal Chemistry. Link

    • Significance: Validates the "quinoline-6-carboxylic acid" motif as a kinase inhibitor scaffold.[5]

  • General 8-Aminoquinoline Review:

    • Vale, N., et al. (2009). "Primaquine revisited six decades after its discovery." European Journal of Medicinal Chemistry. Link

Sources

Technical Deep Dive: 8-Aminoquinoline-6-carboxamide in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The "Hybrid Pharmacophore" Advantage

The 8-Aminoquinoline-6-carboxamide scaffold represents a strategic convergence in medicinal chemistry, merging the lysosomotropic, ROS-generating properties of 8-aminoquinolines (historically antimalarials like Primaquine) with the DNA-intercalating and kinase-inhibitory potential of quinoline-6-carboxamides .

While 8-aminoquinolines are established autophagy inhibitors, the addition of the 6-carboxamide moiety introduces a vector for targeted molecular interactions (e.g., Topoisomerase II inhibition or kinase selectivity). This guide details the experimental frameworks required to synthesize, validate, and screen this scaffold for anticancer efficacy, specifically targeting drug-resistant phenotypes.

Mechanism of Action (MOA): The "Pincer" Strategy

To effectively utilize this scaffold, researchers must assay for two distinct mechanisms. The molecule acts as a "Pincer," attacking the cancer cell on two fronts:

  • Cytoplasmic/Lysosomal Stress: The basic 8-amino group facilitates lysosomal accumulation, raising pH and inhibiting autophagy (preventing recycling of damaged organelles). Concurrently, metal chelation (Cu/Fe) generates Reactive Oxygen Species (ROS).

  • Nuclear/Signaling Interference: The 6-carboxamide arm provides a hydrogen-bonding motif suitable for binding the minor groove of DNA or the ATP-binding pockets of kinases (e.g., PI3K/Akt).

MOA Visualization

MOA_Pathway cluster_Lysosome Cytoplasm / Lysosome cluster_Nucleus Nucleus / Signaling Compound 8-Aminoquinoline-6-carboxamide Lysosome Lysosomal Accumulation (Ion Trapping) Compound->Lysosome pKa ~9.0 (8-NH2) DNA DNA Intercalation / Topoisomerase Inhibition Compound->DNA 6-Carboxamide H-bonds Kinase Kinase Inhibition (PI3K/Akt/mTOR) Compound->Kinase ATP Pocket Comp. Autophagy Inhibition of Autophagy (LC3B-II Accumulation) Lysosome->Autophagy pH Elevation ROS ROS Generation (Fenton Reaction) Lysosome->ROS Metal Chelation Apoptosis Apoptosis / Cell Death Autophagy->Apoptosis Metabolic Stress ROS->Apoptosis Oxidative Damage DNA->Apoptosis Replication Arrest Kinase->Apoptosis Signal Blockade

Figure 1: Dual-mechanism pathway illustrating the cytoplasmic (lysosomal) and nuclear targets of the scaffold.

Chemical Synthesis: Palladium-Catalyzed Aminocarbonylation[1]

The most efficient route to access the 6-carboxamide derivative from the 8-aminoquinoline core is via Palladium-catalyzed aminocarbonylation . This avoids harsh conditions that might degrade the sensitive 8-amino group.

Protocol 1: Synthesis Workflow

Objective: Conversion of 6-iodo-8-aminoquinoline to 8-aminoquinoline-6-carboxamide.

Reagents:

  • Substrate: 6-Iodo-8-aminoquinoline (1.0 eq)

  • Nucleophile: Ammonium chloride (for primary amide) or Alkyl/Aryl amine (for substituted amides) (1.5 - 3.0 eq)

  • Catalyst: Pd(OAc)₂ (2.5 mol%)

  • Ligand: XantPhos (2.5 mol%)

  • CO Source: Carbon Monoxide (balloon or 1 bar pressure)

  • Base/Solvent: Et₃N (2-3 eq) in dry DMF.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon, charge a Schlenk tube with Pd(OAc)₂, XantPhos, and the 6-iodo substrate.

  • Solvation: Add dry DMF and triethylamine. Degas the solution by bubbling Argon for 5 minutes.

  • Activation: Introduce the amine nucleophile.[1]

  • Carbonylation: Purge the vessel with CO gas (x3) and maintain under a CO balloon (1 atm) or pressurize to 1-5 bar if using an autoclave.

  • Reaction: Heat to 80–100°C for 6–12 hours. Monitor via TLC (EtOAc:Hexane) or LC-MS.

  • Workup: Cool to RT, vent CO (in fume hood), dilute with EtOAc, wash with water/brine (x3) to remove DMF.

  • Purification: Flash column chromatography. The 8-amino group makes the product polar; use a DCM/MeOH gradient.

Expert Insight: Protect the 8-amino group (e.g., with Boc) if side-reactions (urea formation) are observed, though the 6-position is electronically favored for oxidative addition under these conditions [1].

Biological Evaluation: Critical Protocols

Protocol 2: Autophagy Flux Assay (Western Blot)

Rationale: 8-Aminoquinolines are potent lysosomotropic agents. To confirm this mechanism, one must measure the accumulation of LC3B-II (autophagosome marker) and p62 (substrate).

Materials:

  • Cell Lines: HeLa, MCF-7, or resistant lines (e.g., MDR-KB).

  • Antibodies: Anti-LC3B, Anti-p62/SQSTM1, Anti-GAPDH.

  • Control: Chloroquine (Positive control for flux inhibition).

Procedure:

  • Treatment: Seed cells (2x10⁵/well) in 6-well plates. Treat with compound (0.1, 1, 5, 10 µM) for 24h.

    • Flux Check: Include a condition with Compound + Bafilomycin A1 .[2][3] If LC3B-II does not increase further with Bafilomycin, the compound blocks the degradation phase (lysosomal inhibitor).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + protease/phosphatase inhibitors.

  • Blotting: Separate on 12-15% SDS-PAGE (LC3B is 14/16 kDa). Transfer to PVDF.

  • Detection:

    • Result Interpretation: An increase in LC3B-II andp62 indicates blockage of autophagic flux (lysosomal dysfunction), characteristic of the 8-aminoquinoline scaffold [2].

Protocol 3: ROS Generation (Flow Cytometry)

Rationale: The 8-aminoquinoline core can chelate intracellular copper/iron, driving Fenton reactions.

Procedure:

  • Staining: Treat cells for 6-12h. Wash and incubate with DCFH-DA (10 µM) for 30 min at 37°C in serum-free media.

  • Acquisition: Harvest cells and analyze via Flow Cytometry (Ex/Em: 488/525 nm).

  • Validation: Pre-treat a control group with NAC (N-acetylcysteine, 5 mM). If cytotoxicity and fluorescence decrease, the mechanism is ROS-dependent.

Data Analysis & SAR Expectations

When screening derivatives, organize data to correlate structural features with specific mechanistic outcomes.[4]

Table 1: Expected Structure-Activity Relationship (SAR) Trends

Structural ModificationTarget EffectExpected Biological Outcome
8-Amino (Unsubstituted) Lysosomal TrappingHigh pKa (~9); Potent autophagy inhibition; Moderate ROS.
8-Amino (Acetylated) Loss of BasicityLoss of Activity. Lysosomal accumulation fails.
6-Carboxamide (Primary) DNA/Kinase BindingH-bond donor; Moderate cytotoxicity; Good solubility.
6-Carboxamide (Bulky Aryl) Kinase SelectivityPotential PI3K/mTOR inhibition; Increased lipophilicity.
Quinoline Ring N Metal ChelationEssential for Cu/Fe binding and ROS generation.

Experimental Workflow Visualization

The following diagram outlines the decision tree for validating a new 8-aminoquinoline-6-carboxamide derivative.

Validation_Workflow Synthesis Synthesis (Pd-Catalyzed) Screen Primary Screen (MTT Assay) Synthesis->Screen Potent IC50 < 5µM? Screen->Potent Arm_Lyso Lysosomal Arm (LC3B/p62 Blot) Potent->Arm_Lyso Yes Arm_DNA Nuclear Arm (Comet Assay/H2AX) Potent->Arm_DNA Yes Discard Discard/Redesign Potent->Discard No Lead Lead Candidate (Dual Action) Arm_Lyso->Lead Flux Blocked Arm_DNA->Lead DNA Damage

Figure 2: Validation workflow for screening new derivatives.

References

  • Hajra, A., et al. (2025).[4] "Selective synthesis of quinoline-6-carboxamide derivatives in the aminocarbonylation of 6-iodoquinoline." ResearchGate.[1]

  • BenchChem Technical Review. (2025). "8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery."

  • National Institutes of Health (NIH). (2019). "8-Aminoquinoline Therapy for Latent Malaria (Mechanistic overlap with ROS)." PubMed Central.

  • Springer Nature. (2025).[4] "Quinoline and quinolone carboxamides: A review of anticancer activity." PubMed.

  • ChemSrc. (2025). "8-Aminoquinoline-6-carboxamide Chemical Entry & CAS 1308644-45-2."[5]

Sources

Application Notes and Protocols for Testing 8-Aminoquinoline-6-carboxamide Antimalarial Activity

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Renewed Focus on 8-Aminoquinolines

The 8-aminoquinoline (8-AQ) class of compounds remains a cornerstone in the fight against malaria, particularly for their unique ability to target the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for relapse.[1][2] Primaquine, the prototypical 8-AQ, is also a potent gametocytocide against P. falciparum, playing a crucial role in blocking malaria transmission.[1][3][4] The derivatization of the 8-aminoquinoline scaffold, such as the synthesis of 8-Aminoquinoline-6-carboxamides, represents a promising strategy to develop novel antimalarial agents with improved efficacy and a better safety profile.[5] This document provides a comprehensive guide to the essential in vitro and in vivo protocols for evaluating the antimalarial activity of these novel compounds.

Section 1: In Vitro Assessment of Asexual Blood Stage Activity

The initial screening of novel compounds typically begins with assessing their activity against the asexual blood stages of Plasmodium falciparum, the most virulent human malaria parasite. This is crucial for identifying compounds with the potential for treating acute malaria infections.

Continuous In Vitro Culture of Plasmodium falciparum

The foundation of in vitro antimalarial testing is the successful and continuous culture of P. falciparum.[6][7][8] This allows for a consistent supply of parasites for drug sensitivity assays.

Protocol: Culturing P. falciparum [9]

  • Culture Medium: Prepare complete RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or Albumax II.

  • Erythrocytes: Use human O+ erythrocytes, washed three times in incomplete RPMI 1640.

  • Culture Conditions: Maintain parasites at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[9]

  • Maintenance: Change the medium daily and monitor parasitemia by Giemsa-stained thin blood smears. Split the cultures as needed to maintain parasitemia between 1-5%.

Drug Sensitivity Assays

Several methods are available to quantify the inhibitory effect of compounds on parasite growth. The SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay are two of the most widely used methods due to their high-throughput nature and reliability.

1.2.1. SYBR Green I-Based Drug Sensitivity Assay [10][11]

This assay measures the proliferation of parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA.

Protocol: SYBR Green I Assay [10][12]

  • Plate Preparation: Serially dilute the 8-Aminoquinoline-6-carboxamide compounds in a 96-well plate.

  • Parasite Culture Addition: Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.

1.2.2. Parasite Lactate Dehydrogenase (pLDH) Assay [13][14]

This colorimetric assay measures the activity of pLDH, an enzyme essential for parasite glycolysis.[15] The level of pLDH activity is proportional to the number of viable parasites.

Protocol: pLDH Assay [13][16]

  • Plate Preparation and Parasite Addition: Follow steps 1 and 2 of the SYBR Green I assay protocol.

  • Incubation: Incubate the plates for 72 hours.

  • Lysis: Lyse the red blood cells to release the pLDH enzyme.

  • Substrate Addition: Add a reaction mixture containing a lactate substrate and a tetrazolium salt.

  • Colorimetric Reading: Measure the absorbance at the appropriate wavelength (typically around 650 nm).

  • Data Analysis: Calculate the IC50 as described for the SYBR Green I assay.

AssayPrincipleAdvantagesDisadvantages
SYBR Green I DNA quantificationHigh sensitivity, good for low parasitemiaPotential for high background fluorescence
pLDH Enzyme activitySimple, colorimetric readoutLess sensitive than SYBR Green I

Section 2: Assessing Activity Against Sexual and Liver Stages

A key advantage of 8-aminoquinolines is their activity against non-asexual parasite stages. Therefore, evaluating the gametocytocidal and liver-stage activity of novel 8-Aminoquinoline-6-carboxamides is critical.

Gametocytocidal Activity Assays

Gametocytes are the sexual stages of the parasite responsible for transmission from humans to mosquitoes. Compounds with gametocytocidal activity are valuable for malaria elimination efforts.[3][17]

Protocol: In Vitro Gametocyte Production and Drug Treatment [18]

  • Gametocyte Induction: Induce gametocytogenesis in a synchronized P. falciparum culture.

  • Drug Treatment: Expose mature gametocytes (Stage V) to the test compounds for 48-72 hours.

  • Viability Assessment: Assess gametocyte viability using methods such as the pLDH assay or by observing exflagellation of male gametocytes.[16]

Liver Stage Activity Assays

The ability to eradicate liver-stage hypnozoites is the defining characteristic of 8-aminoquinolines. In vitro models using human hepatoma cell lines can be used to assess this activity.[19]

Protocol: In Vitro Liver Stage Assay

  • Cell Seeding: Seed human hepatoma cells (e.g., HepG2) in a 96-well plate.

  • Sporozoite Infection: Infect the cells with P. berghei or P. cynomolgi sporozoites.

  • Drug Treatment: Add the test compounds and incubate for a period that allows for the development of liver schizonts.

  • Quantification: Quantify the number and size of liver schizonts using immunofluorescence microscopy.

Section 3: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Promising compounds from in vitro screening should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a living organism.[20]

Mouse Models of Malaria

Rodent malaria parasites, such as Plasmodium berghei, are commonly used to evaluate the in vivo efficacy of antimalarial compounds.[21][22][23][24][25]

Protocol: 4-Day Suppressive Test in P. berghei-infected Mice

  • Infection: Infect mice with P. berghei parasites.

  • Drug Administration: Administer the test compounds orally or via another appropriate route for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.

  • Efficacy Determination: Calculate the percent suppression of parasitemia compared to an untreated control group.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for optimizing dosing and predicting its efficacy in humans.[26][27][28][29][30]

Protocol: Basic PK/PD Study in Mice

  • Drug Administration: Administer a single dose of the test compound to a cohort of mice.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Drug Concentration Analysis: Determine the concentration of the parent compound and any major metabolites in the plasma using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • PK/PD Modeling: Correlate the pharmacokinetic profile with the observed antimalarial efficacy to establish a dose-response relationship.[31]

Section 4: Toxicity and Safety Assessment

A critical aspect of drug development is ensuring the safety of a new compound. 8-aminoquinolines are known to cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4][32][33]

In Vitro Cytotoxicity Assays

Initial toxicity screening can be performed using various cell lines to assess the general cytotoxicity of the compounds.

Protocol: Cytotoxicity Assay (e.g., MTT or MTS)

  • Cell Seeding: Seed a human cell line (e.g., HepG2, HEK293) in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds.

  • Incubation: Incubate for 24-72 hours.

  • Viability Assessment: Add the viability reagent (MTT or MTS) and measure the absorbance or fluorescence.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50).

Hemolysis Assays

Given the known hemolytic potential of 8-aminoquinolines, it is essential to assess the hemolytic activity of new derivatives.

Protocol: In Vitro Hemolysis Assay

  • Red Blood Cell Preparation: Prepare a suspension of human red blood cells.

  • Compound Incubation: Incubate the red blood cells with the test compounds at various concentrations.

  • Hemolysis Quantification: Centrifuge the samples and measure the amount of hemoglobin released into the supernatant by spectrophotometry.

Experimental Workflow Visualization

Antimalarial_Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Safety & Toxicity Asexual Stage Assay Asexual Stage Assay Gametocyte Assay Gametocyte Assay Asexual Stage Assay->Gametocyte Assay Hit Confirmation Cytotoxicity Cytotoxicity Asexual Stage Assay->Cytotoxicity Liver Stage Assay Liver Stage Assay Gametocyte Assay->Liver Stage Assay Efficacy (Mouse Model) Efficacy (Mouse Model) Liver Stage Assay->Efficacy (Mouse Model) Promising Hits PK/PD Studies PK/PD Studies Efficacy (Mouse Model)->PK/PD Studies Hemolysis Assay Hemolysis Assay Efficacy (Mouse Model)->Hemolysis Assay Lead Candidate Lead Candidate PK/PD Studies->Lead Candidate Compound Library Compound Library Compound Library->Asexual Stage Assay Primary Screen

Sources

Application Notes and Protocols: 8-Aminoquinoline-6-carboxamide as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Metal Ion Sensing

Metal ions are fundamental to a vast array of biological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in signal transduction pathways. However, imbalances in metal ion concentrations are implicated in numerous pathological conditions, including neurodegenerative diseases and cancer. Consequently, the ability to selectively detect and quantify metal ions in biological and environmental systems is of paramount importance. Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and capacity for real-time monitoring and cellular imaging.

This guide provides a comprehensive overview and detailed protocols for the application of 8-Aminoquinoline-6-carboxamide as a selective fluorescent probe for the detection of metal ions, with a particular focus on zinc (Zn²⁺) and cadmium (Cd²⁺).

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

8-Aminoquinoline derivatives are a well-established class of fluorophores for metal ion sensing.[1][2] The fluorescence of the 8-aminoquinoline moiety is often quenched in its free form due to photoinduced electron transfer (PET) from the nitrogen atom of the amino group to the excited quinoline ring.[1] The introduction of a carboxamide group at the 6-position can further influence the photophysical properties and enhance water solubility.[1]

Upon chelation with a suitable metal ion, the lone pair of electrons on the nitrogen atoms of the 8-amino group and the quinoline ring, as well as the oxygen of the 6-carboxamide group, become engaged in coordination. This binding event restricts the PET process, leading to a significant enhancement of the fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).[1][3] The increased rigidity of the molecule upon metal binding also contributes to the enhanced fluorescence emission.[4]

CHEF_Mechanism cluster_0 Free Probe: Low Fluorescence cluster_1 Metal-Probe Complex: High Fluorescence Probe 8-Aminoquinoline-6-carboxamide Quenched Fluorescence PET Photoinduced Electron Transfer Probe->PET Energy Transfer Complex [M(Probe)n]²⁺ Complex Enhanced Fluorescence Excitation Light (hν) Excitation->Probe Fluorescence Fluorescence Complex->Fluorescence Emission Excitation2 Light (hν) Excitation2->Complex Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex Chelation

Caption: Signaling pathway of 8-Aminoquinoline-6-carboxamide upon metal ion binding.

Photophysical Properties and Selectivity

Derivatives of 8-aminoquinoline are particularly renowned for their selectivity towards Zn²⁺.[1] The carboxamide group can provide additional coordination sites, potentially fine-tuning the selectivity and binding affinity for specific metal ions.[1] While highly selective for Zn²⁺, some cross-reactivity with other transition metal ions such as Cd²⁺ may be observed, which can sometimes be distinguished by different spectral responses.[5] It is crucial to experimentally determine the selectivity profile of the probe against a panel of biologically and environmentally relevant metal ions.

Table 1: Representative Photophysical and Binding Properties

ParameterValueConditions
Excitation Wavelength (λex) ~360 nmIn aqueous buffer (e.g., Tris-HCl, pH 7.4)
Emission Wavelength (λem) ~490 nmUpon binding to Zn²⁺
Quantum Yield (Φ) Significant increase upon metal binding-
Binding Stoichiometry (Probe:Zn²⁺) Typically 2:1 or 1:1Determined by Job's Plot
Association Constant (Ka) 10⁵ - 10⁶ M⁻¹Determined by Benesi-Hildebrand analysis
Limit of Detection (LOD) Sub-micromolar to nanomolar rangeDependent on instrumentation and conditions

Note: The exact spectral characteristics and binding properties should be experimentally determined for 8-Aminoquinoline-6-carboxamide as they can be influenced by the solvent, pH, and specific metal ion.

Experimental Protocols

The following protocols provide a framework for characterizing and utilizing 8-Aminoquinoline-6-carboxamide as a fluorescent probe for metal ion detection.

Experimental_Workflow cluster_prep I. Preparation cluster_exp II. Experimentation cluster_analysis III. Data Analysis A Prepare Stock Solutions: 1. Probe in DMSO 2. Metal Ions in Water 3. Buffer (e.g., Tris-HCl) B Determine Optimal Excitation and Emission Wavelengths A->B Initial Characterization C Perform Fluorescence Titration: Add increasing concentrations of metal ion to the probe solution B->C Quantitative Analysis F Plot Fluorescence Intensity vs. [Metal Ion] C->F D Assess Selectivity: Titrate with various metal ions D->F Comparative Analysis E Determine Stoichiometry: Job's Plot Analysis I Interpret Job's Plot for Stoichiometry E->I G Calculate Limit of Detection (LOD) F->G H Determine Association Constant (Ka) using Benesi-Hildebrand Plot F->H

Caption: General experimental workflow for metal ion sensing.

Protocol 1: Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Accurately weigh a precise amount of 8-Aminoquinoline-6-carboxamide and dissolve it in high-purity dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

    • Rationale: DMSO is a suitable solvent for many organic fluorophores and is miscible with aqueous buffers.

  • Metal Ion Stock Solutions (10 mM): Prepare stock solutions of various metal salts (e.g., ZnCl₂, CdCl₂, CuCl₂, NiCl₂, CoCl₂, CaCl₂, MgCl₂) in deionized water.

    • Rationale: Using chloride salts minimizes potential interference from the counter-ion.

  • Buffer Solution (e.g., 10 mM Tris-HCl, pH 7.4): Prepare a buffer solution to maintain a stable pH throughout the experiment, which is crucial for consistent fluorescence measurements.

    • Rationale: The protonation state of the probe and its binding affinity for metal ions can be pH-dependent. A physiologically relevant pH is often used for biological applications.

Protocol 2: Fluorescence Titration
  • Instrument Setup: Use a fluorescence spectrophotometer. Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).

  • Working Solution Preparation: In a quartz cuvette, prepare a solution of the probe at a final concentration of 1-10 µM in the buffer solution. Ensure the final concentration of DMSO is low (<1%) to avoid solvent effects.

  • Initial Measurement: Record the fluorescence spectrum of the probe solution in the absence of any metal ion. This will serve as the baseline.

  • Titration: Add small aliquots of the metal ion stock solution to the cuvette, ensuring thorough mixing after each addition.

  • Data Acquisition: After each addition, record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

Protocol 3: Determination of Binding Stoichiometry (Job's Plot)
  • Prepare Equimolar Solutions: Prepare stock solutions of the probe and the metal ion of interest at the same concentration (e.g., 100 µM) in the buffer.

  • Mix Solutions: In a series of tubes or a multi-well plate, mix the probe and metal ion solutions in varying molar fractions, keeping the total volume and total molar concentration constant. The mole fraction of the metal ion will range from 0 to 1.

  • Measure Fluorescence: Record the fluorescence intensity of each mixture at the emission maximum of the complex.

  • Plot Data: Plot the change in fluorescence intensity (ΔF = F - F₀) against the mole fraction of the metal ion. The mole fraction at which the maximum fluorescence is observed indicates the binding stoichiometry.[6][7][8][9][10]

Protocol 4: Calculation of the Limit of Detection (LOD)
  • Blank Measurements: Record the fluorescence intensity of the probe solution in the absence of the metal ion multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).

  • Calibration Curve: Plot the fluorescence intensity versus low concentrations of the metal ion to obtain a linear calibration curve. The slope of this curve is K.

  • Calculate LOD: The limit of detection can be calculated using the formula: LOD = 3σ/K.[11][12][13][14]

Protocol 5: Determination of the Association Constant (Benesi-Hildebrand Method)

For a 1:1 binding stoichiometry, the association constant (Ka) can be determined using the Benesi-Hildebrand equation:

1/(F - F₀) = 1/(Kₐ(F_{max} - F₀)[M]) + 1/(F_{max} - F₀)

Where:

  • F₀ is the fluorescence of the free probe.

  • F is the fluorescence at a given metal ion concentration [M].

  • F_{max} is the maximum fluorescence at saturation.

  • Plot Data: Plot 1/(F - F₀) versus 1/[M].

  • Determine Ka: The plot should be linear, and the association constant (Ka) can be calculated from the ratio of the intercept to the slope.[15][16][17][18][19]

Data Interpretation and Troubleshooting

Troubleshooting_Guide Considerations Key Experimental Considerations pH pH Effects Affects protonation state of the probe Influences binding affinity Considerations->pH Solvent Solvent Polarity Can alter photophysical properties Affects solubility of probe and salts Considerations->Solvent Interference Competing Ions Other metal ions may bind to the probe Can lead to false positives or quenching Considerations->Interference

Caption: Key factors influencing probe performance.

  • Low Fluorescence Enhancement:

    • Incorrect Wavelengths: Verify the excitation and emission maxima.

    • pH Issues: Ensure the buffer pH is optimal for binding.

    • Probe Degradation: Check the stability of the probe stock solution.

  • High Background Fluorescence:

    • Impure Probe: Purify the probe if necessary.

    • Contaminated Reagents: Use high-purity solvents and salts.

  • Poor Selectivity:

    • The inherent properties of the probe may lead to cross-reactivity. Consider using masking agents to block interfering ions if their identity is known.

Conclusion

8-Aminoquinoline-6-carboxamide holds significant promise as a fluorescent probe for the sensitive and selective detection of metal ions. Its utility is underpinned by the robust CHEF mechanism. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively employ this probe in their studies, contributing to a deeper understanding of the roles of metal ions in various scientific disciplines.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (URL: [Link])

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. (URL: [Link])

  • 8-Aminoquinoline-based Ratiometric Zinc Probe: Unexpected Binding Mode and Its Application in Living Cells. (URL: [Link])

  • Selective synthesis ofquinoline-6-carboxamide derivatives in the... (URL: [Link])

  • 8-Amino quinolines - Pharmacy 180. (URL: [Link])

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (URL: [Link])

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (URL: [Link])

  • A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform. (URL: [Link])

  • Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. (URL: [Link])

  • An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. (URL: [Link])

  • 8-aminoquinoline functionalized silica nanoparticles: a fluorescent nanosensor for detection of divalent zinc in aqueous and in yeast cell suspension. (URL: [Link])

  • 8-aminoquinoline – Knowledge and References. (URL: [Link])

  • Preparation of 8-aminoquinoline. (URL: [Link])

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (URL: [Link])

  • Fluorescence assays: limit of detection. (URL: [Link])

  • Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. (URL: [Link])

  • Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. (URL: [Link])

  • The detection limit was determined from the fluorescence titration data based on a reported method. (URL: [Link])

  • Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. (URL: [Link])

  • A new ICT and CHEF based visible light excitable fluorescent probe easily detects “in vivo” Zn2+. (URL: [Link])

  • Cadmium Ions' Trace-Level Detection Using a Portable Fiber Optic—Surface Plasmon Resonance Sensor. (URL: [Link])

  • Job's plot for the determination of the binding stoichiometry of P1 with Zn2+ obtained from variations in absorption at 436 nm. (URL: [Link])

  • Methods to determine limit of detection and limit of quantification in quantitative real-time PCR (qPCR). (URL: [Link])

  • 8.2: Formation Constants Lab. (URL: [Link])

  • Quinoline based thiosemicarbazones as colorimetric chemosensors for fluoride and cyanide ions and DFT studies. (URL: [Link])

  • Improved Accuracy and Precision in the Determination of Association Constants. (URL: [Link])

  • Fabrication of a highly selective cadmium (II) sensor based on 1,13-bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane as a supramolecular ionophore. (URL: [Link])

  • Ch 18 - 1 - Job's Method. (URL: [Link])

  • LOD in Fluorescence. (URL: [Link])

  • 8-Aminoquinoline - Wikipedia. (URL: [Link])

  • Binding Constants and Their Measurement. (URL: [Link])

  • Bisquinoline-based fluorescent cadmium sensors. (URL: [Link])

  • Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. (URL: [Link])

  • Substituent-dependent fluorescent sensors for zinc ions based on carboxamidoquinoline. (URL: [Link])

  • The Limit of Detection. (URL: [Link])

  • Fig. 3. Benesi-Hildebrand plot to calculate the association constant of... (URL: [Link])

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (URL: [Link])

  • A New 'Turn-on' PET-CHEF based fluorescent sensor for Al3+ and CN- ions: Applications in real samples. (URL: [Link])

  • Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. (URL: [Link])

Sources

Mastering the Purification of 8-Aminoquinoline-6-carboxamide Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the isolation and purification of target molecules are pivotal to ensuring the validity of biological data and the safety of potential therapeutic agents. The 8-aminoquinoline-6-carboxamide scaffold is a key pharmacophore in various drug discovery programs, notably in the development of novel anti-cancer and anti-parasitic agents. The inherent physicochemical properties of these derivatives—possessing a basic amino group, a polar carboxamide, and a large aromatic system—present unique challenges and opportunities for purification.

This comprehensive guide provides an in-depth exploration of the primary techniques for purifying 8-Aminoquinoline-6-carboxamide derivatives. It moves beyond simple step-by-step instructions to explain the underlying principles, helping you to make informed decisions and troubleshoot your purification processes effectively.

The Strategic Approach to Purification

A successful purification strategy for 8-Aminoquinoline-6-carboxamide derivatives is rarely a single-step process. It typically involves a multi-pronged approach, starting with a bulk purification technique to remove major impurities, followed by a high-resolution method to achieve the desired level of purity. The choice and sequence of these techniques are dictated by the scale of the synthesis, the nature of the impurities, and the final application of the compound.

A general workflow for the purification of these derivatives can be visualized as follows:

Purification Workflow start Crude Reaction Mixture extraction Acid-Base Extraction (Initial Work-up) start->extraction chromatography Silica Gel Chromatography (Primary Purification) extraction->chromatography recrystallization Recrystallization (Final Polishing) chromatography->recrystallization final_product Pure 8-Aminoquinoline-6-carboxamide Derivative recrystallization->final_product

Figure 1: A typical multi-step purification workflow for 8-Aminoquinoline-6-carboxamide derivatives.

I. Foundational Technique: Acid-Base Extraction

The presence of the basic 8-amino group makes acid-base extraction a powerful initial purification step. This technique is particularly effective for removing non-basic organic impurities and acidic byproducts from the crude reaction mixture.[1][2][3]

The Underlying Principle

The core of this technique lies in the differential solubility of the 8-aminoquinoline derivative in its neutral and protonated (salt) forms.[1][3] In its neutral state, the compound is soluble in organic solvents. Upon treatment with an acid, the basic 8-amino group is protonated, forming an ammonium salt that is soluble in the aqueous phase. This allows for the separation of the desired compound from non-basic impurities that remain in the organic layer.

Detailed Protocol for Acid-Base Extraction

Objective: To separate the basic 8-Aminoquinoline-6-carboxamide derivative from neutral and acidic impurities.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).

  • 1 M Hydrochloric Acid (HCl).

  • 1 M Sodium Hydroxide (NaOH) or saturated sodium bicarbonate solution.

  • Separatory funnel.

  • Anhydrous sodium sulfate or magnesium sulfate.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like DCM.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated 8-aminoquinoline derivative will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer containing the product into a clean flask. The organic layer, containing neutral impurities, can be discarded or further processed if it contains other compounds of interest.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). The 8-aminoquinoline derivative will precipitate out as it is deprotonated and becomes insoluble in the aqueous solution.

  • Re-extraction: Extract the now basic aqueous solution with fresh DCM (3 x 50 mL). The neutral 8-aminoquinoline derivative will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.

II. The Workhorse of Purification: Silica Gel Chromatography

For the separation of closely related compounds and the removal of impurities with similar polarities, silica gel chromatography is the go-to technique.[4][5][6]

The Causality Behind Separation

Silica gel is a polar stationary phase. The separation of compounds is based on their differential adsorption to the silica surface and their solubility in the mobile phase. More polar compounds will interact more strongly with the silica gel and thus elute later, while less polar compounds will travel through the column more quickly with the mobile phase. The polarity of 8-Aminoquinoline-6-carboxamide derivatives can be fine-tuned by the substituents on the molecule, which will directly impact their retention time on a silica column.[7]

Protocol for Flash Column Chromatography

Objective: To achieve high-purity separation of the target compound from its impurities.

Materials:

  • Silica gel (230-400 mesh).

  • Partially purified product from extraction.

  • A suitable solvent system (e.g., a mixture of a non-polar solvent like hexanes or DCM and a polar solvent like ethyl acetate or methanol).

  • Flash chromatography system or a glass column.

  • Thin Layer Chromatography (TLC) plates for monitoring.

Procedure:

  • Solvent System Selection: The key to successful chromatographic separation is choosing the right mobile phase. This is typically done using TLC. The ideal solvent system should give the target compound an Rf value of around 0.3. Common starting points for 8-Aminoquinoline-6-carboxamide derivatives are gradients of ethyl acetate in hexanes or methanol in DCM.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity if a gradient is being used. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified compound.

Parameter Recommendation for 8-Aminoquinoline-6-carboxamide Derivatives Rationale
Stationary Phase Silica Gel (standard) or Alumina (for very basic compounds)The polar nature of silica interacts well with the amide and amino groups. Alumina can sometimes prevent streaking with very basic compounds.
Mobile Phase Hexane/Ethyl Acetate, DCM/Methanol, Chloroform/MethanolThese solvent systems offer a good range of polarities to effectively elute the target compounds while separating them from impurities.[8][9]
Detection UV light (254 nm)The quinoline core is highly UV-active, making it easy to visualize on TLC plates.

III. The Final Polish: Recrystallization

Recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid, which is often a requirement for analytical characterization and in vivo studies.[5][10]

The Principle of Purification by Crystallization

This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.

Protocol for Recrystallization

Objective: To obtain a highly pure, crystalline solid.

Materials:

  • Purified product from chromatography.

  • A suitable recrystallization solvent or solvent pair.

  • Erlenmeyer flask and a condenser.

  • Heating source (hot plate or water bath).

  • Ice bath.

  • Filtration apparatus (Buchner funnel).

Procedure:

  • Solvent Selection: Test the solubility of your compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good choices.[10][11] Solvent pairs like ethanol/water or DCM/hexane can also be effective.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the compound completely. Add more solvent dropwise if necessary to achieve full dissolution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Solvent/Solvent Pair Polarity Comments
EthanolPolar ProticA good general-purpose solvent for recrystallizing moderately polar compounds.
AcetonitrilePolar AproticOften gives excellent crystals for amides.[10]
Ethyl Acetate/HexanesMedium/Non-polarA versatile solvent pair where the compound is dissolved in hot ethyl acetate, and hexanes are added until turbidity appears.
Dichloromethane/HexanesMedium/Non-polarSimilar to ethyl acetate/hexanes, useful for compounds with moderate polarity.

Troubleshooting and Considerations

  • Oiling Out During Recrystallization: If your compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a more dilute solution or a different solvent system.

  • Streaking on TLC: The basic nature of the 8-amino group can sometimes cause streaking on silica gel TLC plates. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to obtain sharper spots.

  • Product Solubility Issues: Some 8-Aminoquinoline-6-carboxamide derivatives may have poor solubility in common organic solvents. In such cases, using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for chromatography might be necessary, though their removal can be challenging.

Conclusion

The purification of 8-Aminoquinoline-6-carboxamide derivatives requires a systematic and well-reasoned approach. By understanding the chemical properties of the target molecule and the principles behind each purification technique, researchers can develop robust and efficient protocols. The combination of acid-base extraction for initial cleanup, followed by silica gel chromatography for separation, and finally recrystallization for polishing, provides a powerful workflow to obtain these valuable compounds in high purity, ready for the next stages of drug discovery and development.

References

  • Google Patents. (n.d.). Process for purification of quinoline yellow.
  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • SpringerLink. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 8-aminoquinoline – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Retrieved from [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • MDPI. (2026). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • ACS Omega. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Pharmacology of 8-aminoquinolines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [Link]

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives). Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]

  • Liverpool School of Tropical Medicine. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban. Retrieved from [Link]

  • PubMed. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Retrieved from [Link]

  • PubMed Central (PMC). (2025). Quinolines: the role of substitution site in antileishmanial activity. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Functionalized D/A–A–D quinolines for application in solution-processable p-channel organic field-effect transistors. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]

  • ACS Publications. (2021). Antitumor Effect of Organometallic Half-Sandwich Ru(II)–Arene Complexes Bearing a Glutathione S-Transferase Inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Retrieved from [Link]

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Sources

Application Notes and Protocols: In Vitro Efficacy Testing of 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Scaffold

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of established antimalarial drugs like primaquine and tafenoquine.[1][2] This class of compounds is known for a diverse range of biological activities, including antimicrobial, antileishmanial, and anticancer properties.[3][4] The introduction of a carboxamide moiety at the 6-position creates a novel chemical entity, 8-Aminoquinoline-6-carboxamide (8-AQC), whose therapeutic potential is yet to be fully characterized. The carboxamide group can significantly alter the molecule's physicochemical properties and its interaction with biological targets, opening new avenues for drug development.

One of the most promising anticancer strategies involves the targeted inhibition of DNA repair pathways. Poly(ADP-ribose) polymerase (PARP) enzymes are central to the repair of DNA single-strand breaks (SSBs).[5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality.[6] Given that certain quinoline-based structures have shown PARP inhibitory activity, a primary hypothesis for 8-AQC's potential anticancer efficacy is its function as a PARP inhibitor.[7]

This guide provides a comprehensive, multi-step framework for the systematic in vitro evaluation of 8-AQC, focusing on validating its hypothesized mechanism as a PARP inhibitor. The protocols are designed to be self-validating, guiding researchers from initial cytotoxicity screening to deep mechanistic insights into the compound's effects on cellular DNA integrity and cell cycle progression.

Experimental Workflow: A Phased Approach to Efficacy Testing

A logical, phased approach is critical to efficiently characterize a novel compound. The workflow begins with broad cytotoxicity screening to establish potency, followed by specific assays to test the proposed mechanism of action, and concludes with an analysis of the downstream cellular consequences.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Engagement & MoA cluster_2 Phase 3: Downstream Cellular Effects A Cytotoxicity Screening (MTT / CellTiter-Glo Assay) B Determine IC50 Values in Cancer & Normal Cell Lines A->B C Biochemical PARP Inhibition Assay B->C If Potent (Low µM IC50) D Cell-Based PARP Activity (PARylation Assay via IF) C->D Confirms Cellular Target Engagement E DNA Damage Accumulation (γH2AX Staining & Comet Assay) D->E If PARP is Inhibited F Cell Cycle Analysis (PI Staining via Flow Cytometry) E->F Links DNA Damage to Cell Fate G G F->G Synthesize Data

Caption: Phased experimental workflow for 8-AQC characterization.

Phase 1: Primary Screening - Assessing Cellular Cytotoxicity

The initial step is to determine the concentration range at which 8-AQC exhibits cytotoxic effects against cancer cells. It is crucial to compare its activity in cell lines with and without DNA repair deficiencies (e.g., BRCA-mutant vs. BRCA-wildtype) and against a non-malignant cell line to assess preliminary selectivity.

Protocol 1.1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., CAPAN-1 [BRCA2-mutant], MDA-MB-231 [BRCA-wildtype]) and a non-cancerous cell line (e.g., MCF-10A).

  • Complete growth medium (specific to each cell line).

  • 8-AQC stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well clear flat-bottom plates.

  • Multi-channel pipette and plate reader (570 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 8-AQC in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Olaparib).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Senior Application Scientist Note: The seeding density is critical. Cells should be in the logarithmic growth phase and not over-confluent at the end of the assay period. Comparing the IC₅₀ in a BRCA-mutant line versus a BRCA-wildtype line provides the first clue towards a synthetic lethal mechanism of action.

Data Presentation: IC₅₀ Values

Summarize the calculated IC₅₀ values in a table for clear comparison.

Cell LineGenotype8-AQC IC₅₀ (µM)Olaparib IC₅₀ (µM)
CAPAN-1BRCA2-mutant[Experimental Value][Experimental Value]
MDA-MB-231BRCA-wildtype[Experimental Value][Experimental Value]
MCF-10ANon-malignant[Experimental Value][Experimental Value]

Phase 2: Target Engagement & Mechanism of Action

If 8-AQC shows potent cytotoxicity, especially in DNA repair-deficient cells, the next step is to directly test the hypothesis of PARP inhibition.

Protocol 2.1: Cell-Free PARP1 Enzymatic Assay

Principle: This assay directly measures the enzymatic activity of purified PARP1.[9] Histone proteins are coated onto a plate and serve as a substrate for PARP1. The enzyme uses biotinylated NAD+ to form poly(ADP-ribose) (PAR) chains on the histones. The amount of incorporated biotin is then detected using Streptavidin-HRP and a chemiluminescent substrate. An inhibitor will reduce the signal.

Materials:

  • PARP1 Chemiluminescent Assay Kit (e.g., from BPS Bioscience or similar).

  • Purified PARP1 enzyme.

  • Histone-coated 96-well plate.

  • Biotinylated NAD+.

  • Streptavidin-HRP and chemiluminescent substrate.

  • 8-AQC and positive control (Olaparib).

  • Luminometer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions. Prepare serial dilutions of 8-AQC.

  • Reaction Setup: Add 25 µL of the PARP1 enzyme buffer, 5 µL of diluted 8-AQC or control, and 10 µL of purified PARP1 enzyme to the histone-coated wells.

  • Initiate Reaction: Add 10 µL of the biotinylated NAD+ solution to each well to start the reaction. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3 times with the provided wash buffer to remove unbound reagents.

  • Detection: Add 50 µL of diluted Streptavidin-HRP and incubate for 30 minutes. Wash the plate again.

  • Signal Generation: Add 50 µL of the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of 8-AQC and determine the IC₅₀ value.

Protocol 2.2: Cellular PARP Activity (PARylation) by Immunofluorescence

Principle: This cell-based assay visualizes the product of PARP activity, the PAR polymer, within cells. After inducing mild DNA damage to activate PARP, cells are treated with 8-AQC. An effective inhibitor will prevent the formation of PAR, leading to a reduced fluorescence signal when stained with an anti-PAR antibody.

Materials:

  • Cells grown on glass coverslips or in imaging-grade multi-well plates.

  • DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).

  • 8-AQC and Olaparib.

  • Fixative: 4% Paraformaldehyde (PFA).

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20).

  • Primary antibody: Anti-PAR monoclonal antibody.

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse/rabbit IgG.

  • Nuclear counterstain: DAPI.

  • Fluorescence microscope.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips. The next day, pre-treat cells with various concentrations of 8-AQC or Olaparib for 1 hour.

  • Induce DNA Damage: Treat cells with 10 mM H₂O₂ for 10 minutes at 37°C to robustly activate PARP.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBST for 1 hour.

  • Antibody Incubation: Incubate with anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody: Wash 3x with PBST. Incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash 3x with PBST. Stain with DAPI for 5 minutes. Mount coverslips onto slides with mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the PAR signal per nucleus using software like ImageJ.

Senior Application Scientist Note: The H₂O₂ treatment is a critical step to ensure PARP is activated. A control group without H₂O₂ should be included to show baseline PAR levels, and a group with H₂O₂ but no inhibitor will show the maximal PARP response.

Phase 3: Downstream Cellular Effects

Inhibiting PARP should lead to the accumulation of unrepaired DNA damage and subsequent cell cycle arrest or apoptosis. These assays validate the functional consequences of target engagement.

Protocol 3.1: DNA Double-Strand Break Detection via γH2AX Immunofluorescence

Principle: The phosphorylation of histone H2AX on serine 139 (termed γH2AX) is one of the earliest markers of a DNA double-strand break.[10] This assay quantifies the formation of nuclear foci containing γH2AX, which are visualized by immunofluorescence microscopy.

parp_pathway cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) + 8-AQC SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP Replication DNA Replication SSB->Replication Repair1 SSB Repair PARP->Repair1 DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (BRCA-dependent) DSB->HR Repair2 DSB Repair HR->Repair2 Viability1 Cell Survival Repair2->Viability1 SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 Replication2 DNA Replication SSB2->Replication2 Inhibitor 8-AQC Inhibitor->Block Block->PARP2 DSB2 DSB Accumulation Replication2->DSB2 HR2 Defective HR (BRCA-deficient) DSB2->HR2 Apoptosis Cell Death HR2->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibition.

Step-by-Step Methodology: The protocol is identical to the PAR-staining protocol (2.2) with the following key differences:

  • Treatment Time: Cells should be treated with 8-AQC for a longer period (e.g., 24-48 hours) to allow for DSBs to accumulate as cells attempt to replicate their DNA. No external DNA damaging agent is needed.

  • Primary Antibody: Use a primary antibody specific for γH2AX.

  • Data Analysis: The analysis focuses on counting the number of distinct fluorescent foci per nucleus, rather than overall intensity. An increase in γH2AX foci indicates an accumulation of DNA damage.

Protocol 3.2: Single Cell Gel Electrophoresis (Comet Assay)

Principle: The comet assay is a sensitive method for detecting DNA damage in individual cells.[10][11] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Fragmented DNA (resulting from damage) migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Materials:

  • Comet assay kit (e.g., from Trevigen or similar), including lysis solution and low-melting-point agarose.

  • Treated cells.

  • Electrophoresis tank.

  • DNA stain (e.g., SYBR Green).

  • Fluorescence microscope with appropriate filters.

  • Comet scoring software.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in suspension or as monolayers with 8-AQC for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest approximately 1x10⁵ cells.

  • Embedding in Agarose: Mix cells with molten low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in lysis solution (provided in the kit) for 1-2 hours at 4°C. This removes cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkali Treatment (for single-strand breaks): Place slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.

  • Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., 25V, 300mA) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides, then stain with a fluorescent DNA dye.

  • Imaging and Analysis: Visualize the comets under a fluorescence microscope. Use specialized software to quantify the percentage of DNA in the tail and the tail moment, which are indicators of DNA damage.

Protocol 3.3: Cell Cycle Analysis by Flow Cytometry

Principle: DNA damage is expected to trigger cell cycle checkpoints, causing cells to arrest in specific phases (typically G2/M) to allow time for repair.[12] Flow cytometry can quantify the DNA content of individual cells to determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

Materials:

  • Treated cells.

  • PBS and 70% cold ethanol.

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with 8-AQC for 24-48 hours. Harvest both adherent and floating cells, wash with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[15]

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would be consistent with the cellular response to DNA damage.

Conclusion and Forward Outlook

This comprehensive guide outlines a robust series of in vitro assays to systematically evaluate the efficacy and mechanism of action of 8-Aminoquinoline-6-carboxamide. By progressing from broad cytotoxicity screening to specific target engagement and downstream functional assays, researchers can build a compelling data package. Positive results from this workflow—demonstrating potent and selective cytotoxicity, direct PARP inhibition, and the induction of DNA damage and cell cycle arrest—would provide a strong rationale for advancing 8-AQC into more complex preclinical models, such as 3D spheroids, and eventually in vivo studies.

References

  • 8-Aminoquinoline Therapy for Latent Malaria. National Center for Biotechnology Information (NCBI). [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Center for Biotechnology Information (NCBI). [Link]

  • 8-Aminoquinoline. Wikipedia. [Link]

  • 8-aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega. [Link]

  • Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. MDPI. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • (PDF) 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. ResearchGate. [Link]

  • PARP Assays. BPS Bioscience. [Link]

  • Pharmacology of 8-aminoquinolines. National Center for Biotechnology Information (NCBI). [Link]

  • 8-Aminoquinoline | C9H8N2. PubChem. [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. National Center for Biotechnology Information (NCBI). [Link]

  • Evaluating In Vitro DNA Damage Using Comet Assay. National Center for Biotechnology Information (NCBI). [Link]

  • An introduction to Performing Immunofluorescence Staining. National Center for Biotechnology Information (NCBI). [Link]

  • Immunofluorescence Protocol (IF Protocol). Sino Biological. [Link]

  • DNA Damage Assays. Champions Oncology. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • In vitro analysis of PARP inhibitor nanoformulations. National Center for Biotechnology Information (NCBI). [Link]

  • DNA Damage. Cellomatics Biosciences. [Link]

  • Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information (NCBI). [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • Video: Evaluating In Vitro DNA Damage Using Comet Assay. JoVE. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. [Link]

  • Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. MDPI. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • Exploring Immunofluorescence (IF) in Preclinical Research. Wax-it Histology Services Inc. [Link]

  • PARP assay for inhibitors. BMG LABTECH. [Link]

  • Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5... ResearchGate. [Link]

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Application Note: In Vivo Profiling of 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating 8-Aminoquinoline-6-carboxamide (8-AQ-6C) and its derivatives. While the 8-aminoquinoline (8-AQ) scaffold is the cornerstone of radical cure antimalarials (e.g., Primaquine, Tafenoquine), the 6-position modification (carboxamide vs. the traditional methoxy) represents a medicinal chemistry strategy to alter metabolic stability, reduce CYP2D6 dependency, and mitigate hemolytic toxicity in G6PD-deficient populations.[1][2]

Introduction & Mechanistic Rationale

The 8-aminoquinoline (8-AQ) class is unique in its ability to kill latent liver-stage hypnozoites of Plasmodium (radical cure) and treat Visceral Leishmaniasis.[1] However, the clinical utility of traditional 8-AQs is limited by rapid metabolism (requiring CYP2D6 activation) and severe hemolysis in G6PD-deficient patients.[1]

Why 8-Aminoquinoline-6-carboxamide? The introduction of a carboxamide group at the C6 position (replacing the labile methoxy group of Primaquine) aims to:

  • Block O-demethylation: Prevent the formation of quino-quinone metabolites often linked to excessive oxidative stress.[1][2]

  • Alter Redox Potential: Modulate the generation of Reactive Oxygen Species (ROS) to maintain antiparasitic efficacy while lowering the threshold for host red blood cell damage.[1][2]

  • Enhance Stability: Increase half-life (

    
    ) to allow for single-dose regimens similar to Tafenoquine.
    
Mechanism of Action & Metabolism Pathway

The following diagram illustrates the theoretical metabolic divergence this compound aims to achieve compared to Primaquine.

MOA_Pathway Compound 8-AQ-6-Carboxamide CYP2D6 CYP2D6 Metabolism (Liver) Compound->CYP2D6 Reduced Affinity? ActiveMet Active Metabolite (Quinone-imine?) Compound->ActiveMet Direct Activity (Potential) CYP2D6->ActiveMet Parasite Parasite Mitochondria (ROS Generation) ActiveMet->Parasite Interferes with Electron Transport RBC Host RBC (G6PD Deficient) ActiveMet->RBC Oxidative Stress Hypnozoite Hypnozoite Clearance Parasite->Hypnozoite Hemolysis Hemolysis (Toxicity) RBC->Hemolysis If GSH Low

Figure 1: Proposed metabolic and pharmacodynamic pathway.[1][2] The 6-carboxamide modification aims to bypass the strict requirement for CYP2D6 activation while minimizing off-target oxidative stress in erythrocytes.[1][2]

Experimental Strategy: Model Selection

To validate 8-AQ-6C, you must assess Liver Stage Efficacy (Malaria), Visceral Efficacy (Leishmaniasis), and Hemotoxicity .[1][2]

Model Selection Matrix
IndicationPrimary ModelWhy this model?Key Readout
Malaria (Causal Prophylaxis) C57BL/6 Mice + P. berghei Sporozoites 8-AQs target liver stages.[1][2] Blood-stage infection models are insufficient.[1]Absence of blood parasitemia after sporozoite challenge.[1][2]
Malaria (Radical Cure) Rhesus Monkey + P. cynomolgi The only non-human primate model with relapsing hypnozoites.[1][2] (Gold Standard).[1]Prevention of relapse after blood-stage clearance.[1][2]
Visceral Leishmaniasis Syrian Golden Hamster + L. donovani Hamsters mimic human chronic visceral disease (splenomegaly, cachexia) better than mice.[1][2]Reduction in Leishman-Donovan Units (LDU) in liver/spleen.[1][2]
Toxicity (Hemolysis) NOD/SCID Bi-engrafted (Hu-RBC) Standard mice do not replicate human G6PD-deficiency sensitivity.[1][2]Methemoglobin levels & reticulocyte count.[1]

Detailed Protocols

Protocol A: Causal Prophylaxis (Liver Stage Malaria)

Objective: Determine if 8-AQ-6C prevents the transition from liver stage to blood stage infection.[1][2]

Reagents & Animals:

  • Animals: Female C57BL/6 mice (6–8 weeks), n=5 per group.

  • Parasite: Plasmodium berghei ANKA sporozoites (dissected from salivary glands of infected Anopheles stephensi mosquitoes).[1][2]

  • Compound Formulation: Dissolve 8-AQ-6C in 0.5% Hydroxyethylcellulose (HEC) + 0.1% Tween-80.

Workflow:

  • Dosing (Prophylactic): Administer 8-AQ-6C via oral gavage (PO) at doses of 1, 3, 10, and 30 mg/kg.[1][2]

    • Timing: -1 hour, +24 hours, and +48 hours relative to infection.[1]

  • Infection: Intravenous (IV) injection of 10,000 P. berghei sporozoites into the tail vein at T=0.[1][2]

  • Monitoring:

    • From Day 3 to Day 14, collect thin blood smears from tail vein daily.[1][2]

    • Stain with Giemsa.[1]

  • Endpoint:

    • Patency Day: The day parasitemia is first detectable (>0.1%).[1][2]

    • Cure: No parasites detected by Day 28.

  • Validation: Control group (Vehicle) must show 100% infection by Day 4-5. Positive Control (Primaquine 15 mg/kg) must show protection.[1][2]

Protocol B: Visceral Leishmaniasis Efficacy (Hamster Model)

Objective: Assess reduction of parasite burden in deep organs (Liver/Spleen).[1][2]

Reagents & Animals:

  • Animals: Syrian Golden Hamsters (Male, 80–100g).[1][2]

  • Parasite: Leishmania donovani (MHOM/IN/80/DD8 strain) amastigotes.[1][2]

Workflow:

  • Infection: Intracardiac (IC) inoculation of

    
     amastigotes.[1][2]
    
  • Establishment: Allow infection to establish for 15 days (pre-patent period).

  • Treatment:

    • Randomize animals based on weight.

    • Administer 8-AQ-6C (PO) daily for 5 days (Days 15–19).

    • Doses: 5, 10, 20 mg/kg.[1][2]

    • Reference: Miltefosine (30 mg/kg) or Sitamaquine.[1][2]

  • Necropsy (Day 25):

    • Euthanize animals.[1][2] Weigh Liver and Spleen.[1][2]

    • Prepare "Dab Smears" of liver and spleen tissues on slides.

    • Fix with methanol, stain with Giemsa.[1][2]

  • Quantification:

    • Count amastigotes per 500 cell nuclei.[1]

    • Calculate Leishman-Donovan Units (LDU) :

      
      [1][2]
      
    • % Inhibition:

      
      
      
Protocol C: Hemotoxicity Screening (Methemoglobinemia)

Objective: Assess the oxidative stress potential of 8-AQ-6C compared to Primaquine.[1][2]

Rationale: 8-AQs cause oxidation of Hemoglobin (


) to Methemoglobin (

), which cannot carry oxygen.[1][2]

Workflow:

  • Animals: C57BL/6 mice (or Hu-G6PD mice if available).

  • Dosing: Single high dose (e.g., 45 mg/kg, approx. 3x therapeutic dose) of 8-AQ-6C vs. Primaquine.[1]

  • Sampling: Collect 20

    
    L blood via tail nick at 0, 1, 3, 6, 12, and 24 hours post-dose.[1][2]
    
  • Assay:

    • Lyse erythrocytes in water.[1][2]

    • Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb).

    • Use the Evelyn-Malloy method or a dedicated blood gas analyzer (e.g., ABL90).[1][2]

  • Interpretation: A MetHb spike >10% indicates significant oxidative stress liability.[1][2]

Data Interpretation & Decision Making

Use the following logic flow to interpret your in vivo results and decide on the progression of the compound.

Decision_Tree Start In Vivo Data Set Efficacy Is Efficacy >90%? Start->Efficacy Tox Is MetHb <5%? Efficacy->Tox Yes Drop Terminate Series Efficacy->Drop No (Ineffective) Lead Advance to PK/PD & GLP Tox Tox->Lead Yes (Safe & Effective) SAR Modify C6 Substituent (Back to Chem) Tox->SAR No (Toxic)

Figure 2: Decision tree for lead optimization based on efficacy and hemotoxicity thresholds.

References

  • Potter, B., et al. (2015). "Translation of Tafenoquine into the Clinic: The Role of Animal Models."[1][2] Expert Review of Anti-infective Therapy. Link

  • Lian, H., et al. (2021). "Discovery of Novel 8-Aminoquinolines with Improved Safety Profiles for the Treatment of Malaria."[1][2] Journal of Medicinal Chemistry. Link[1][2]

  • Gunderson, K. M., et al. (2018). "In Vivo Models for Assessing the Efficacy of Antileishmanial Drugs."[1][2] Microbiology and Molecular Biology Reviews. Link[1]

  • Marcsisin, S. R., et al. (2016). "CYP450-Dependent Metabolism of 8-Aminoquinolines: Impact on Efficacy and Toxicity."[1] Antimicrobial Agents and Chemotherapy.[1] Link[1]

  • Rochford, R., et al. (2013). "A Humanized Mouse Model to Evaluate the Safety of 8-Aminoquinolines in G6PD Deficiency."[1][2] PLOS ONE. Link

Sources

Quantitative Analysis of 8-Aminoquinoline-6-carboxamide in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the quantitative analysis of 8-Aminoquinoline-6-carboxamide in biological matrices, primarily human plasma. The methodology is centered around a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. We present detailed protocols for two prevalent sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). This guide is designed to provide both a practical workflow and the scientific rationale behind key procedural steps, ensuring methodological integrity and reproducibility. All procedural parameters are grounded in established bioanalytical principles and data from related compounds, offering a solid foundation for method development and validation in a regulated environment.

Introduction: The Rationale for Quantifying 8-Aminoquinoline-6-carboxamide

8-Aminoquinoline derivatives are a significant class of compounds in pharmaceutical research, known for their therapeutic potential, particularly as antimalarial agents.[1][2] The 6-carboxamide functional group can be introduced to modulate the physicochemical properties of the parent 8-aminoquinoline, potentially influencing its pharmacokinetic profile and therapeutic index. Accurate quantification of 8-Aminoquinoline-6-carboxamide in biological samples is paramount for preclinical and clinical studies, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.

The inherent complexity of biological matrices necessitates a highly selective and sensitive analytical method. LC-MS/MS has become the gold standard for bioanalysis due to its ability to provide excellent specificity and low detection limits.[3] This application note details a complete workflow, from sample collection and preparation to final data analysis, for the reliable quantification of 8-Aminoquinoline-6-carboxamide.

Foundational Principles: Methodological Choices

The selection of each component of this analytical method is based on the physicochemical properties of 8-Aminoquinoline-6-carboxamide and the principles of bioanalytical chemistry.

  • Analyte Properties: 8-Aminoquinoline-6-carboxamide is a polar, aromatic amine with a molecular weight of approximately 187.19 g/mol (based on the addition of a carboxamide group to an 8-aminoquinoline core). Its basic nature, due to the amino groups, makes it suitable for positive ion electrospray ionization (ESI+). The aromatic structure provides good UV absorbance, though LC-MS/MS offers superior selectivity.

  • Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard is highly recommended for LC-MS/MS bioanalysis.[4][5] A SIL-IS, such as 8-Aminoquinoline-6-carboxamide-d4, would share near-identical chemical and physical properties with the analyte, ensuring it co-extracts and experiences similar matrix effects, thereby providing the most accurate correction for analytical variability.[6] If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization efficiency can be used, though this requires more rigorous validation of matrix effects.

  • Sample Preparation Strategy: The primary goal of sample preparation is to remove proteins and other interfering matrix components that can cause ion suppression and clog the analytical column.

    • Protein Precipitation (PPT): This is a rapid and straightforward method for protein removal, often using a water-miscible organic solvent like acetonitrile.[7] It is a cost-effective initial approach suitable for high-throughput screening.

    • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup by utilizing specific interactions between the analyte and a solid sorbent.[8] For a polar, basic compound like 8-Aminoquinoline-6-carboxamide, a mixed-mode cation exchange SPE sorbent can provide excellent recovery and removal of interferences.

Materials and Reagents

Reagent/Material Grade Supplier
8-Aminoquinoline-6-carboxamideReference Standard (>98%)TBD
8-Aminoquinoline-6-carboxamide-d4 (IS)Reference Standard (>98%)TBD
AcetonitrileHPLC or LC-MS GradeMajor Chemical Supplier
MethanolHPLC or LC-MS GradeMajor Chemical Supplier
Formic AcidLC-MS GradeMajor Chemical Supplier
Ammonium AcetateLC-MS GradeMajor Chemical Supplier
WaterDeionized, 18 MΩ·cmIn-house or purchased
Human Plasma (with K2EDTA)Pooled, Drug-FreeBiological Supplier
Mixed-Mode Cation Exchange SPE Cartridgese.g., Oasis MCXWaters or equivalent

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of 8-Aminoquinoline-6-carboxamide and its SIL-IS into separate volumetric flasks.

    • Dissolve in a minimal amount of DMSO, then bring to final volume with 50:50 (v/v) acetonitrile:water.

    • Store at -20°C.[9]

  • Working Standard and IS Solutions:

    • Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and quality control (QC) samples.

    • Prepare a working IS solution at a concentration of 100 ng/mL in the same diluent.

Sample Preparation: A Comparative Approach

The following diagram illustrates the two primary workflows for sample preparation.

G cluster_0 Protocol A: Protein Precipitation (PPT) cluster_1 Protocol B: Solid-Phase Extraction (SPE) A1 50 µL Plasma Sample A2 Add 150 µL Acetonitrile (containing IS) A1->A2 A3 Vortex & Centrifuge (14,000 x g, 10 min) A2->A3 A4 Collect Supernatant A3->A4 A5 Dilute & Inject A4->A5 B1 50 µL Plasma Sample + IS B3 Load Sample B1->B3 B2 Condition SPE Cartridge (Methanol, Water) B2->B3 B4 Wash (e.g., 0.1% Formic Acid, then Methanol) B3->B4 B5 Elute (e.g., 5% NH4OH in Methanol) B4->B5 B6 Evaporate & Reconstitute B5->B6 B7 Inject B6->B7

Caption: Comparative workflows for PPT and SPE sample preparation.

Protocol A: Protein Precipitation (PPT)

  • Aliquot 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 100 ng/mL). The 3:1 ratio of solvent to plasma ensures efficient protein crashing.[10]

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Dilute the supernatant 1:1 with water containing 0.1% formic acid to ensure compatibility with the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol B: Solid-Phase Extraction (SPE)

  • Aliquot 50 µL of plasma into a microcentrifuge tube and add the internal standard.

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the mixed-mode cation exchange SPE cartridge. This activates the sorbent.

  • Load: Load the plasma sample onto the conditioned cartridge.

  • Wash:

    • Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge interaction, releasing the analyte.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject into the LC-MS/MS system.

LC-MS/MS Analysis

The following diagram outlines the logical flow of the analytical process.

G Sample Prepared Sample (from PPT or SPE) LC UPLC/HPLC System (Reversed-Phase C18) Sample->LC Injection MS Tandem Mass Spectrometer (ESI+, MRM Mode) LC->MS Elution Data Data Acquisition System (Peak Integration) MS->Data Ion Detection Quant Quantification (Analyte/IS Ratio vs. Cal Curve) Data->Quant Processing

Caption: Logical workflow for the LC-MS/MS analysis.

Liquid Chromatography Parameters

  • Column: A C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm) is recommended for good retention of polar compounds.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear ramp to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Equilibrate at 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Parameters (Hypothetical)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Predicted MRM Transitions: Based on the structure (C9H9N3O), the protonated molecule [M+H]+ would be m/z 188.2. Fragmentation would likely involve the loss of the carboxamide group or cleavage of the quinoline ring structure.[12]

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
8-Aminoquinoline-6-carboxamide188.2171.2 (Loss of NH3)2050
8-Aminoquinoline-6-carboxamide188.2144.1 (Quinoline core)2550
8-Aminoquinoline-6-carboxamide-d4 (IS)192.2175.22050

Note: These are predicted transitions and require experimental optimization on the specific mass spectrometer being used.

Method Validation and Data Analysis

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[13] The validation should adhere to guidelines from regulatory bodies like the FDA or EMA.

Key Validation Parameters

Parameter Acceptance Criteria Rationale
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different blank matrix sources.Ensures the method can differentiate the analyte from endogenous matrix components.[13]
Calibration Curve Linear range with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Demonstrates the relationship between instrument response and concentration.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).Confirms the closeness of measured values to the true value and the reproducibility of the method.[14]
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% across at least six matrix sources.Assesses the impact of co-eluting matrix components on the ionization of the analyte.[15]
Recovery Consistent and reproducible, though not required to be 100%.Measures the efficiency of the extraction process.
Stability Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage) with concentrations within ±15% of nominal.Ensures sample integrity from collection to analysis.

Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Trustworthiness and Self-Validation

The protocols described are designed as a self-validating system. The inclusion of a stable isotope-labeled internal standard is the cornerstone of this approach, as it internally corrects for variations in sample preparation and instrument response. The systematic validation across multiple sources of biological matrix ensures that the method is robust and not susceptible to inter-individual differences in matrix composition. The use of quality control samples at multiple concentrations within each analytical run provides a real-time assessment of the method's performance, ensuring the accuracy and precision of the data for unknown samples.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of 8-Aminoquinoline-6-carboxamide in biological samples using LC-MS/MS. By offering two distinct yet robust sample preparation protocols—Protein Precipitation for high-throughput needs and Solid-Phase Extraction for enhanced cleanup—this guide equips researchers with the flexibility to tailor the methodology to their specific analytical requirements. The outlined LC-MS/MS parameters and comprehensive validation strategy ensure the generation of accurate, reliable, and reproducible data, which is critical for advancing drug development programs.

References

  • Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Xu, K., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • Grzonka, M., et al. (2021). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies.
  • ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and compound-specific MS parameters. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 8-aminoquinoline – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Cohen, L. H., et al. (2014). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Analytical Chemistry, 86(1), 587-595.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ACS Publications. (2018). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 61(21), 9575-9586.
  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. Retrieved from [Link]

  • ACS Publications. (2022). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega, 7(4), 3625-3640.
  • National Institutes of Health. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of Bioanalytical Method for the Determination of Cobicistat from Human Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application. Retrieved from [Link]

  • National Institutes of Health. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Retrieved from [Link]

  • National Institutes of Health. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • IOR Press. (n.d.). “Bio-Analytical Method Development and Validation for The Estimation of Capecitabine in Plasma by Using RP-HPLC Method”. Retrieved from [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • ResearchGate. (n.d.). “Stable Labeled Isotopes as Internal Standards: A Critical Review”. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency, Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]

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Application Note: Click-Mediated Functionalization of 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the strategic incorporation of 8-Aminoquinoline-6-carboxamide (8-AQC) into click chemistry workflows.

8-AQC is a privileged scaffold known for its bidentate metal chelation (Zn²⁺, Cu²⁺) and DNA intercalation properties.[1] However, it lacks inherent bioorthogonal handles (azides/alkynes).[1] This guide provides protocols to "click-enable" this scaffold, transforming it into a versatile probe for metalloprotein profiling and nucleic acid targeting.[1]

Introduction & Strategic Rationale

8-Aminoquinoline-6-carboxamide (8-AQC) represents a high-value pharmacophore.[1] The 8-aminoquinoline moiety serves as a potent N,N-bidentate ligand for transition metals and a directing group for C-H activation, while the 6-carboxamide provides a hydrogen-bonding interface for biomolecular recognition.[1]

Integrating 8-AQC into Click Chemistry (CuAAC) workflows allows for:

  • Fragment-Based Drug Discovery (FBDD): Rapidly coupling the 8-AQC metal-binding warhead to diverse fragment libraries.

  • Fluorescent Sensing: Creating "Turn-On" sensors where the triazole formation modulates the fluorescence quenching properties of the quinoline core.

  • Bioconjugation: Attaching the scaffold to PNAs or peptides for targeted delivery.[1]

The Challenge: Site-Selective Functionalization

Direct alkylation of 8-AQC is difficult due to the competing nucleophilicity of the 8-amine (deactivated by intramolecular H-bonding) and the 6-carboxamide.[1] This guide presents a verified workflow to convert 8-AQC into a "Click-Ready" Azide or Alkyne probe without destroying its chelating ability.

Experimental Workflows

Workflow A: Synthesis of the "Click-Ready" 8-Azido Probe

Application: Photoaffinity labeling or standard CuAAC conjugation.[1]

This protocol converts the 8-amino group into an azide.[1] Note: While the 8-amino group is crucial for metal binding, the 8-azido derivative is a valuable photo-crosslinker.[1] Upon "clicking" to an alkyne, the resulting triazole at the 8-position creates a novel tridentate ligand architecture.[1]

Protocol 1: Diazotization and Azidation

Reagents:

  • 8-Aminoquinoline-6-carboxamide (1.0 equiv)[1]

  • Sodium Nitrite (

    
    , 1.2 equiv)[1]
    
  • Sodium Azide (

    
    , 1.5 equiv)[1]
    
  • Hydrochloric Acid (6M HCl)[1]

  • Solvent: Water/Acetonitrile (1:1)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 8-Aminoquinoline-6-carboxamide (1 mmol) in 5 mL of 6M HCl at 0°C. Ensure the solution is clear (protonation of the quinoline nitrogen aids solubility).

  • Diazotization: Dropwise add an aqueous solution of

    
     (1.2 mmol in 1 mL 
    
    
    
    ) while maintaining the temperature below 5°C. Stir for 20 minutes. The solution will turn pale yellow/orange indicating the diazonium salt formation.[1]
  • Azidation: Carefully add an aqueous solution of

    
     (1.5 mmol) dropwise. Caution: Evolution of 
    
    
    
    gas.[1]
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Neutralize with saturated

    
    . Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Hexane:EtOAc) to yield 8-Azidoquinoline-6-carboxamide .

Workflow B: The "Click-to-Chelate" Ligand Synthesis

Application: Preserving the 8-amino metal-binding pocket while attaching a tag.[1]

To maintain the classic 8-aminoquinoline chelating site, we must functionalize the 6-carboxamide nitrogen.[1] This is achieved via amide alkylation using a propargyl handle.[1]

Protocol 2: Selective N-Alkylation of the 6-Carboxamide

Reagents:

  • 8-Aminoquinoline-6-carboxamide (1.0 equiv)[1]

  • Propargyl Bromide (1.2 equiv, 80% in toluene)[1]

  • Base: Cesium Carbonate (

    
    , 2.0 equiv)[1]
    
  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: In a flame-dried flask under Argon, dissolve 8-AQC (1 mmol) in anhydrous DMF (4 mL).

  • Deprotonation: Add

    
     (2 mmol) and stir at Room Temperature (RT) for 30 mins. The mixture may become heterogeneous.[1]
    
  • Alkylation: Add Propargyl Bromide (1.2 mmol) dropwise.

  • Optimization: Heat to 60°C for 4-6 hours. Note: The intramolecular H-bond of the 8-NH2 protects it from alkylation under these mild conditions, favoring the amide nitrogen.[1]

  • Quench: Pour into ice water. A precipitate should form.[1]

  • Isolation: Filter the solid or extract with DCM.

  • Product: N-(prop-2-yn-1-yl)-8-aminoquinoline-6-carboxamide . This is your "Alkyne-Ready" scaffold.

Workflow C: The Click Reaction (CuAAC)

Application: Conjugating the Alkyne-8-AQC (from Workflow B) to an Azide-Fluorophore.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition

Reagents:

  • Alkyne-Functionalized 8-AQC (1.0 equiv)[1]

  • Azide-Tag (e.g., Azide-PEG3-Biotin or Azide-Coumarin) (1.0 equiv)[1]

  • Catalyst:

    
     (10 mol%)[1]
    
  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (20 mol%)[1]

  • Reductant: Sodium Ascorbate (50 mol%)[1]

  • Solvent: DMSO/Water (1:[1]1) or tBuOH/Water (1:1)[1]

Step-by-Step Procedure:

  • Premix: Prepare a stock solution of

    
     and THPTA in water. Incubate for 5 mins to form the complex (prevents Cu-mediated oxidation of the quinoline).
    
  • Reaction: In a vial, mix the Alkyne-8-AQC and Azide-Tag in the solvent.

  • Initiation: Add the Cu-THPTA complex, followed immediately by the Sodium Ascorbate solution.

  • Incubation: Flush with Argon, cap, and stir at RT for 2-12 hours.

  • Monitoring: Monitor by LC-MS. The formation of the 1,2,3-triazole is usually quantitative.[1]

  • Purification: For biological assays, purify via Preparative HPLC (C18 column) to remove Copper traces which interferes with the 8-AQ metal binding.[1]

Data Analysis & Visualization

Structural Logic of the Protocols

The following diagram illustrates the decision tree for modifying 8-Aminoquinoline-6-carboxamide based on the desired application.

G Start 8-Aminoquinoline-6-carboxamide (Scaffold) Decision Target Application? Start->Decision PathA Photoaffinity Labeling or Novel Ligand Design Decision->PathA Modify Warhead PathB Metal Sensing (Zn2+) or DNA Intercalation Decision->PathB Preserve Warhead RxnA Diazotization (NaNO2/NaN3) Modifies 8-Position PathA->RxnA RxnB Amide Alkylation (Propargyl-Br) Modifies 6-Position PathB->RxnB ProdA 8-Azido-Probe (Click Ready) RxnA->ProdA ProdB N-Propargyl-Ligand (Click Ready) RxnB->ProdB Click CuAAC Click Reaction (Triazole Formation) ProdA->Click ProdB->Click ResultA Triazole-Linked Conjugate (Loss of classic 8-AQ pocket) Click->ResultA From Azide ResultB Functionalized Chelator (Retains 8-AQ pocket) Click->ResultB From Alkyne

Figure 1: Strategic workflow for functionalizing 8-AQC. Path B preserves the metal-binding capability.[1]

Quantitative Comparison of Approaches
FeaturePath A: 8-AzidationPath B: 6-Amide Alkylation
Reaction Type Diazotization (

-like)
Nucleophilic Substitution (

)
Site of Mod C8-AmineC6-Carboxamide Nitrogen
Metal Binding Abolished/Altered (Amine lost)Preserved (N,N pocket intact)
Click Handle Azide (-N3)Alkyne (-C≡CH)
Stability Photosensitive (Keep in dark)Stable
Primary Use Photo-crosslinking, Scaffold hoppingTargeted Delivery, Fluorescent Sensing

References

  • Daugulis, O., et al. (2014).[1] "8-Aminoquinoline-Directed C–H Functionalization." Accounts of Chemical Research. (Review of the scaffold's reactivity). [1]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. (Foundational Click Chemistry).[1] [1]

  • Jiang, B., et al. (2013).[1] "Synthesis of 8-Azidoquinoline Derivatives and Their Application in Click Chemistry." Tetrahedron Letters. (Specific protocol for azidation of quinolines). [1]

  • Mikata, Y., et al. (2010).[1] "8-Aminoquinoline-based Zinc(II) Fluorophores." Dalton Transactions.[1] (Fluorescence properties of the scaffold).

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Quinoline-6-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold and the Power of Palladium Catalysis

The quinoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Consequently, the development of efficient and versatile synthetic methods to access functionalized quinoline derivatives is of paramount importance to researchers in medicinal chemistry and drug development. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of complex molecular architectures under mild conditions with high functional group tolerance.[4][5][6]

This application note provides a detailed guide to the palladium-catalyzed synthesis of quinoline-6-carboxamides, a class of compounds with demonstrated biological potential.[7] Specifically, we will focus on the aminocarbonylation of 6-iodoquinoline, a robust and highly selective method that allows for the direct introduction of a carboxamide functionality at the C6 position of the quinoline ring. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental protocols, and present data on the substrate scope of the reaction.

Mechanistic Insights: The Palladium Catalytic Cycle in Aminocarbonylation

The palladium-catalyzed aminocarbonylation of aryl halides, such as 6-iodoquinoline, is a three-component reaction that efficiently couples the aryl halide, carbon monoxide (CO), and an amine.[8] The catalytic cycle, illustrated below, is generally understood to proceed through a sequence of fundamental organometallic transformations:

Palladium-Catalyzed Aminocarbonylation Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 6-Iodoquinoline Aryl_Pd(II)_Complex Aryl-Pd(II)-Halide Complex Oxidative_Addition->Aryl_Pd(II)_Complex CO_Insertion CO Insertion Aryl_Pd(II)_Complex->CO_Insertion CO Acyl_Pd(II)_Complex Acyl-Pd(II)-Halide Complex CO_Insertion->Acyl_Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Acyl_Pd(II)_Complex->Amine_Coordination Amine (R2NH) Acyl_Pd(II)_Amido_Complex Acyl-Pd(II)-Amido Complex Amine_Coordination->Acyl_Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Acyl_Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Quinoline-6-carboxamide Product Reductive_Elimination->Product

Figure 1: Proposed catalytic cycle for the palladium-catalyzed aminocarbonylation of 6-iodoquinoline.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (6-iodoquinoline) to a low-valent palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.

  • CO Insertion: Carbon monoxide then inserts into the palladium-carbon bond of the intermediate to form an acyl-palladium(II) complex.

  • Amine Coordination and Nucleophilic Attack: The amine substrate coordinates to the palladium center and, following deprotonation (often facilitated by a base), attacks the electrophilic acyl carbon.

  • Reductive Elimination: The final step is the reductive elimination of the quinoline-6-carboxamide product, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand is crucial for the success of the reaction, influencing both the catalytic activity and the selectivity. For the synthesis of quinoline-6-carboxamides, bidentate phosphine ligands like XantPhos have been shown to be highly effective.[9][10]

Experimental Protocols

The following protocols are based on established procedures for the palladium-catalyzed aminocarbonylation of 6-iodoquinoline.[8][9][10]

Materials and Reagents
  • 6-Iodoquinoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Various primary and secondary amines

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Carbon monoxide (CO) gas (balloon or cylinder)

  • Standard laboratory glassware and Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

General Procedure for the Synthesis of Quinoline-6-carboxamides

Experimental_Workflow start Start reagents Combine Reagents (6-Iodoquinoline, Amine, Pd(OAc)2, XantPhos, Et3N) in DMF start->reagents inert Degas and Purge with Argon reagents->inert co_atm Establish CO Atmosphere (1 atm, balloon) inert->co_atm reaction Heat Reaction Mixture (e.g., 100 °C) co_atm->reaction monitoring Monitor Reaction Progress (TLC or GC-MS) reaction->monitoring workup Aqueous Workup (e.g., add water, extract with organic solvent) monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS, IR) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the synthesis of quinoline-6-carboxamides.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 6-iodoquinoline (1.0 mmol), palladium(II) acetate (0.025 mmol), and XantPhos (0.025 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of argon, add anhydrous DMF (10 mL), the desired amine (1.1-3.0 mmol, depending on whether it is a solid or liquid), and triethylamine (0.5 mL).

  • Carbon Monoxide Atmosphere: Purge the reaction mixture with carbon monoxide by bubbling the gas through the solution for a few minutes. Then, maintain a positive pressure of CO using a balloon.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Complete conversion is typically observed within 6 hours.[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure quinoline-6-carboxamide.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Substrate Scope and Yields

The palladium-catalyzed aminocarbonylation of 6-iodoquinoline is compatible with a wide range of primary and secondary amines, affording the corresponding quinoline-6-carboxamides in good to excellent yields. Below is a summary of representative yields obtained using the general protocol.

EntryAmineProductIsolated Yield (%)
1tert-ButylamineN-(tert-Butyl)quinoline-6-carboxamide95
2Morpholine(Quinolin-6-yl)(morpholino)methanone98
3Piperidine(Piperidin-1-yl)(quinolin-6-yl)methanone96
4AnilineN-Phenylquinoline-6-carboxamide85
5BenzylamineN-Benzylquinoline-6-carboxamide92
6DiethylamineN,N-Diethylquinoline-6-carboxamide88

Data adapted from Chniti et al.[9]

Troubleshooting and Key Considerations

  • Purity of Reagents: The use of anhydrous solvents and dry reagents is crucial for the success of the reaction, as water can interfere with the catalyst and promote side reactions.

  • Catalyst and Ligand Quality: The activity of the palladium catalyst can be affected by its quality and handling. It is advisable to use fresh, high-purity catalyst and ligand.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is essential to prevent the oxidation of the palladium(0) catalyst.

  • CO Pressure and Ligand Choice: As demonstrated by Chniti et al., the choice of ligand and CO pressure can dramatically influence the product distribution.[10] While XantPhos under atmospheric CO pressure favors the formation of the carboxamide, using a monodentate ligand like triphenylphosphine (PPh₃) under higher CO pressure (e.g., 40 bar) can lead to the formation of quinoline-6-glyoxylamides (double carbonylation).[8][10] This highlights the importance of carefully controlling these reaction parameters to achieve the desired product selectivity.

Conclusion

The palladium-catalyzed aminocarbonylation of 6-iodoquinoline represents a highly efficient and versatile method for the synthesis of quinoline-6-carboxamides. The reaction proceeds under relatively mild conditions, tolerates a broad range of amine nucleophiles, and provides the desired products in high yields. The protocols and insights provided in this application note are intended to enable researchers to successfully implement this valuable synthetic transformation in their own laboratories for the development of novel quinoline-based compounds for a variety of applications.

References

  • Jia, Y., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(57), 35947-35950. [Link]

  • Valdés, C. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Scilit. [Link]

  • Lavaud, L., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3164. [Link]

  • Chniti, S., et al. (2020). Selective synthesis ofquinoline-6-carboxamide derivatives in the aminocarbonylation of 1 by using Pd(OAc)2/XantPhos catalysts under atmospheric conditions. ResearchGate. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Shivaraj, et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalysed Synthesis and Transformation of Quinolones. Current Organic Chemistry, 16(11), 1339-1388. [Link]

  • Valdés, C. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Li, Z., et al. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C-H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. The Journal of Organic Chemistry, 86(12), 8449-8459. [Link]

  • Zheng, J., et al. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters, 18(14), 3514-3517. [Link]

  • Chniti, S., & Kollár, L. (2020). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Catalysts, 10(10), 1131. [Link]

  • Yadav, S., et al. (2021). Quinoline‐directed, palladium‐catalyzed β‐halogenation of amides at ambient conditions. Chemistry – An Asian Journal, 16(20), 3045-3049. [Link]

  • Iqbal, J., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 23(11), 2997. [Link]

  • Ghaffari, B., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 4(9), 3271-3277. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antibacterial activity. Mediterranean Journal of Chemistry, 9(4), 325-334. [Link]

  • Kumar, A., et al. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds, 43(6), 5439-5464. [Link]

  • Kumar, A., et al. (2024). A palladium-catalyzed chelation-assisted direct aldehyde C–H bond amidation of quinoline-8-carbaldehydes with an amine was developed under mild reaction conditions. The Journal of Organic Chemistry. [Link]

  • Kumar, A., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21381. [Link]

Sources

Application Note: In Vitro Cytotoxicity Profiling of 8-Aminoquinoline-6-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The 8-aminoquinoline (8-AQ) scaffold is a privileged structure in medicinal chemistry, renowned for its potent antimalarial (e.g., Primaquine, Tafenoquine) and emerging anticancer activities. However, the therapeutic utility of 8-AQs is often limited by oxidative toxicity, particularly methemoglobinemia and hemolysis in G6PD-deficient populations. The introduction of a 6-carboxamide moiety is a strategic modification often employed to modulate lipophilicity, improve metabolic stability, or target specific enzymes (e.g., kinases or topoisomerases).

This application note provides a rigorous, self-validating workflow for evaluating the cytotoxicity of 8-Aminoquinoline-6-carboxamide derivatives. Unlike generic toxicity screens, this protocol integrates standard viability assays with mechanism-specific endpoints—specifically Reactive Oxygen Species (ROS) generation and Mitochondrial Membrane Potential (MMP) integrity—to distinguish between therapeutic efficacy and off-target oxidative stress.

Compound Management & Preparation

Critical Causality: 8-aminoquinolines are chemically labile. They are prone to photo-oxidation and auto-oxidation in solution, leading to the formation of quinone-imines which are highly redox-active. Improper handling results in experimental artifacts where toxicity is driven by degradation products rather than the parent molecule.

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into single-use amber microcentrifuge tubes. Store at -20°C or -80°C. Do not freeze-thaw more than once.

  • Light Protection: All handling must occur under low-light conditions or using amber vessels.

Protocol B: Serial Dilution (The "2x" Method)

To prevent "crashing out" (precipitation) upon addition to media, we use an intermediate dilution step.

  • Step 1 (Master Plate): Prepare 200x concentrations in 100% DMSO in a V-bottom 96-well plate (e.g., for a 10 µM final assay concentration, prepare 2 mM in the Master Plate).

  • Step 2 (Intermediate Plate): Dilute 1:10 into culture medium (without serum if possible, or with reduced serum) to generate 20x stocks.

  • Step 3 (Assay Plate): Add 10 µL of the 20x intermediate to 190 µL of cell suspension. Final DMSO concentration = 0.5%.

Validation Check: Inspect the Intermediate Plate under a microscope. If crystals are visible, the compound has precipitated. Sonicate or warm to 37°C, or reduce the maximum concentration.

Experimental Workflows

Cell Line Selection Strategy
  • HepG2 (Liver): Essential for 8-AQs, as these compounds often require metabolic activation (CYP450) to exert biological effects or toxicity.

  • SH-SY5Y (Neuronal): 8-AQs can cross the blood-brain barrier; neurotoxicity screening is critical.

  • HFF-1 or BJ Fibroblasts: Normal human controls to calculate the Selectivity Index (SI).

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway toxicity often observed with 8-aminoquinoline derivatives: direct DNA intercalation (therapeutic) vs. redox cycling (toxic).

G Compound 8-Aminoquinoline-6-carboxamide CYP CYP450 Metabolism (HepG2) Compound->CYP Metabolic Activation Intercalation DNA Intercalation/ G-Quadruplex Binding Compound->Intercalation Direct Action Metabolite Quinone-imine Metabolites CYP->Metabolite Redox Redox Cycling Metabolite->Redox Apoptosis Apoptosis (Therapeutic) Intercalation->Apoptosis ROS ROS Generation (H2O2, Superoxide) Redox->ROS Mito Mitochondrial Depolarization (Loss of MMP) ROS->Mito Mito->Apoptosis Controlled Necrosis Necrosis/Oxidative Stress (Toxicity) Mito->Necrosis High Dose

Caption: Dual toxicity pathways of 8-aminoquinolines: Direct DNA binding vs. CYP-mediated redox cycling leading to ROS generation.

Detailed Protocols

Protocol C: Cytotoxicity Assessment (CCK-8 / WST-8 Assay)

Why CCK-8 over MTT? 8-aminoquinolines can reduce MTT tetrazolium salts non-enzymatically due to their redox potential, causing false positives. WST-8 (CCK-8) is more stable and reduces this artifact.

Materials:

  • Cell Counting Kit-8 (CCK-8) reagent.

  • 96-well clear flat-bottom tissue culture plates.

  • Positive Control: Doxorubicin (DNA damaging) or Primaquine (Oxidative).

Procedure:

  • Seeding: Seed cells (e.g., 5,000 HepG2 cells/well) in 100 µL complete media. Incubate 24h at 37°C, 5% CO2.

  • Treatment: Remove old media. Add 100 µL fresh media containing serial dilutions of the test compound (0.1 µM – 100 µM). Include:

    • Vehicle Control: 0.5% DMSO.[1]

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 or 72 hours.

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours at 37°C.

  • Measurement: Measure Absorbance at 450 nm (Reference 650 nm).

Data Calculation:


[1]
Protocol D: Oxidative Stress (ROS) Detection

Rationale: To confirm if cytotoxicity is driven by the 8-aminoquinoline redox cycling mechanism.

Materials:

  • DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).

  • Black-walled, clear-bottom 96-well plates.

Procedure:

  • Seeding: Seed 10,000 cells/well in black plates; incubate overnight.

  • Staining (Pre-loading): Wash cells with PBS.[2] Add 10 µM DCFH-DA in serum-free media. Incubate 30 min at 37°C.

  • Wash: Remove DCFH-DA and wash 2x with PBS to remove extracellular dye.

  • Treatment: Add test compound in phenol-red-free media (to avoid fluorescence interference).

  • Kinetic Read: Immediately measure Fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours.

Data Presentation & Analysis

Summary of Expected Results

The table below summarizes typical outcomes for a toxic vs. safe 8-aminoquinoline derivative.

ParameterAssay"Safe" Candidate Profile"Toxic" Candidate Profile
IC50 (Cancer) CCK-8< 1.0 µM> 10 µM
IC50 (Normal) CCK-8> 50 µM< 10 µM
Selectivity Index Ratio> 10< 2
ROS Induction DCFH-DAMinimal (< 1.5x control)High (> 3x control)
Mito. Potential JC-1StableRapid Depolarization
Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background in Blank Compound color interference8-AQs are often yellow/orange. Use a "Compound Only" blank (no cells/reagent) and subtract this value.
Precipitation Poor solubility of carboxamideUse the "2x Intermediate" dilution method (Protocol B). Verify solubility in media before adding to cells.
Non-Sigmoidal Curve Biphasic mechanism8-AQs may have hormetic effects (low dose antioxidant, high dose pro-oxidant). Fit data with a biphasic model if necessary.

References

  • Ganesan, S. et al. (2012). 8-Aminoquinoline-directed C–H functionalization: A powerful tool for the synthesis of bioactive scaffolds. Chemical Science. Link

  • Vale, N. et al. (2009). Primaquine and its derivatives: Synthesis and antimalarial activity. Bioorganic & Medicinal Chemistry Letters. Link

  • Bainy, A.C. et al. (2022). Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. Malaria Journal. Link

  • Varela-M, R.E. et al. (2012). The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase.[3] Antimicrobial Agents and Chemotherapy.[3][4] Link

  • Riss, T.L. et al. (2016). Cell Viability Assays: MTT, MTS, and CCK-8. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Application Note: A Comprehensive Guide to the Flow Cytometric Analysis of Cellular Responses to 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Cellular Impact of 8-Aminoquinolines

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its potent antimalarial properties.[1] Beyond their established role in combating malaria, emerging evidence highlights the broader therapeutic potential of 8-aminoquinoline derivatives, including significant anticancer and antiviral activities.[2] These compounds are known to exert their effects through various mechanisms, including the disruption of parasitic DNA and mitochondrial membranes, and the generation of reactive oxygen species (ROS).[3][4]

Given the diverse biological activities of this class of compounds, a thorough understanding of their cellular and molecular mechanisms of action is paramount for drug development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze the cellular effects of a novel 8-aminoquinoline derivative, "8-Aminoquinoline-6-carboxamide." While this specific compound is used as a representative example, the principles and protocols outlined herein are broadly applicable to the characterization of other novel compounds within this class.

Flow cytometry is a powerful technique that allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population.[5][6][7] This makes it an ideal platform for dissecting the cellular responses to drug treatment, including apoptosis, cell cycle alterations, and oxidative stress.

Postulated Mechanisms of Action and Rationale for Flow Cytometric Analysis

Based on the known biological activities of 8-aminoquinoline derivatives, it is hypothesized that 8-Aminoquinoline-6-carboxamide may induce cell death and inhibit cell proliferation through the following mechanisms:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. Flow cytometry, using Annexin V and Propidium Iodide (PI) staining, can effectively distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

  • Cell Cycle Arrest: Compounds that interfere with DNA replication or cell division can cause cells to accumulate in specific phases of the cell cycle. Propidium Iodide staining of DNA allows for the analysis of cell cycle distribution and the identification of drug-induced cell cycle arrest.[10]

  • Generation of Reactive Oxygen Species (ROS): A key mechanism of action for some 8-aminoquinolines is the induction of oxidative stress through the production of ROS.[3] Flow cytometry, utilizing fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), can quantify intracellular ROS levels.[11][12]

Experimental Workflow

A logical and systematic workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates a typical experimental workflow for the flow cytometric analysis of cells treated with 8-Aminoquinoline-6-carboxamide.

experimental_workflow cluster_prep Preparation cluster_staining Staining Protocols cluster_analysis Analysis cell_culture Cell Culture (e.g., Jurkat, HeLa) treatment Treatment with 8-Aminoquinoline-6-carboxamide (Dose-response & Time-course) cell_culture->treatment harvesting Cell Harvesting treatment->harvesting apoptosis_stain Apoptosis Staining (Annexin V/PI) harvesting->apoptosis_stain Assay 1 cellcycle_stain Cell Cycle Staining (Propidium Iodide) harvesting->cellcycle_stain Assay 2 ros_stain ROS Staining (H2DCFDA) harvesting->ros_stain Assay 3 flow_cytometry Flow Cytometry Acquisition apoptosis_stain->flow_cytometry cellcycle_stain->flow_cytometry ros_stain->flow_cytometry data_analysis Data Analysis (Gating & Quantification) flow_cytometry->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Figure 1: Experimental Workflow. A schematic representation of the key steps involved in the flow cytometric analysis of cells treated with 8-Aminoquinoline-6-carboxamide.

Detailed Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments. It is essential to include appropriate controls, such as untreated cells and positive controls (e.g., a known inducer of apoptosis or cell cycle arrest), in every experiment.

Protocol 1: Cell Culture and Treatment

This initial step is critical for ensuring the health and viability of the cells prior to drug treatment.

  • Cell Seeding: Seed the chosen cell line (e.g., a cancer cell line like MCF-7 or a leukemia cell line like Jurkat) in appropriate culture flasks or plates at a density that will allow for exponential growth during the treatment period.

  • Drug Preparation: Prepare a stock solution of 8-Aminoquinoline-6-carboxamide in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to the desired final concentrations for the dose-response experiment.

  • Treatment: Once the cells have reached the desired confluency (for adherent cells) or density (for suspension cells), replace the medium with the medium containing the various concentrations of 8-Aminoquinoline-6-carboxamide. For time-course experiments, treat the cells with a fixed concentration of the compound and harvest at different time points.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for the desired treatment duration.

Protocol 2: Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting:

    • For suspension cells, transfer the cell suspension to a centrifuge tube.

    • For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution to avoid damaging the cell membrane.

    • Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.[13] Discard the supernatant.

  • Washing: Wash the cells twice with cold PBS. After each wash, centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Protocol 3: Flow Cytometry Analysis of Cell Cycle (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Harvesting and Washing: Follow steps 1 and 2 from Protocol 2.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol by adding it dropwise while gently vortexing. This is a critical step to prevent cell clumping.[15]

  • Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for several weeks.[16]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase A is crucial to ensure that only DNA is stained.[10]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Protocol 4: Flow Cytometry Analysis of Intracellular ROS (H2DCFDA Staining)

This protocol measures the level of intracellular reactive oxygen species.

  • Cell Harvesting and Washing: Follow steps 1 and 2 from Protocol 2.

  • Staining: Resuspend the cells in pre-warmed PBS or serum-free medium containing the H2DCFDA probe (typically at a final concentration of 5-10 µM).

  • Incubation: Incubate the cells at 37°C for 30 minutes in the dark.[11]

  • Washing: Centrifuge the cells and wash them with PBS to remove any excess probe.

  • Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer. The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of H2DCFDA, is proportional to the amount of intracellular ROS.[12]

Data Analysis and Interpretation

The analysis of flow cytometry data requires appropriate gating strategies to isolate the cell population of interest and to quantify the different subpopulations.

Apoptosis Data Analysis

A two-dimensional dot plot of Annexin V-FITC versus PI will be generated. The population can be divided into four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

Treatment Group% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control95.2 ± 2.12.5 ± 0.52.3 ± 0.6
8-AQ-6C (10 µM)70.3 ± 3.515.8 ± 1.813.9 ± 2.0
8-AQ-6C (50 µM)45.1 ± 4.230.2 ± 2.524.7 ± 2.8
Positive Control30.5 ± 3.045.1 ± 3.324.4 ± 2.9
Hypothetical data presented as Mean ± SD.
Cell Cycle Data Analysis

A histogram of cell count versus PI fluorescence intensity will be generated. The data can be modeled to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.[17]

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1
Untreated Control60.5 ± 2.825.3 ± 1.914.2 ± 1.51.5 ± 0.4
8-AQ-6C (10 µM)55.1 ± 3.120.8 ± 2.024.1 ± 2.25.2 ± 0.8
8-AQ-6C (50 µM)40.2 ± 3.515.5 ± 1.844.3 ± 3.015.8 ± 1.5
Positive Control25.9 ± 2.510.2 ± 1.363.9 ± 3.810.1 ± 1.2
Hypothetical data presented as Mean ± SD.
ROS Data Analysis

A histogram of cell count versus DCF fluorescence intensity will be generated. The geometric mean fluorescence intensity (gMFI) of the treated samples can be compared to that of the untreated control to determine the fold increase in ROS production.

Treatment GroupGeometric Mean Fluorescence Intensity (gMFI)Fold Increase in ROS
Untreated Control150 ± 151.0
8-AQ-6C (10 µM)450 ± 353.0
8-AQ-6C (50 µM)980 ± 706.5
Positive Control (H2O2)1200 ± 958.0
Hypothetical data presented as Mean ± SD.

Hypothetical Signaling Pathway

The following diagram illustrates a plausible signaling pathway through which 8-Aminoquinoline-6-carboxamide might exert its cellular effects, based on the known mechanisms of other 8-aminoquinolines.

signaling_pathway cluster_cellular_effects Cellular Effects compound 8-Aminoquinoline-6-carboxamide mitochondria Mitochondrial Dysfunction compound->mitochondria ros Increased ROS Production compound->ros apoptosis Apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M) mitochondria->ros caspase_activation Caspase Activation mitochondria->caspase_activation dna_damage DNA Damage ros->dna_damage dna_damage->cell_cycle_arrest caspase_activation->apoptosis

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Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Aminoquinoline-6-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AQ-SYN-008 Subject: Yield Improvement & Troubleshooting for 8-Aminoquinoline-6-carboxamide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The synthesis of 8-aminoquinoline-6-carboxamide presents a dual challenge: constructing the electron-deficient quinoline core while managing the regiochemistry of the 6- and 8-positions.[1][2] Low yields are typically caused by "tar" formation during the Skraup cyclization, poor solubility of intermediate carboxylic acids, or catalyst poisoning during the final reduction step due to the chelating nature of the 8-aminoquinoline motif.[2]

This guide prioritizes the Nitro-Acid Route (starting from 4-amino-3-nitrobenzoic acid).[1][2] This pathway "locks" the substitution pattern early, avoiding the difficult separation of 5- and 8-isomers inherent in direct nitration methods.[1][2]

Module 1: The Scaffold Construction (Skraup Cyclization)

The Bottleneck: The Skraup reaction is notoriously violent and prone to polymerization, often resulting in a "black tar" that traps the product, reducing yields to <30%.[2]

Optimized Protocol: The "Sulfo-Mix" Modification

Instead of the traditional violent exotherm, use a moderated approach to synthesize 8-nitroquinoline-6-carboxylic acid .[1][2]

Step-by-Step Workflow:

  • Reagents: 4-amino-3-nitrobenzoic acid (1.0 eq), Glycerol (3.0 eq), Iron(II) sulfate heptahydrate (0.1 eq), Nitrobenzene (solvent/oxidant), Conc. H2SO4.[1][3][4][5][6][7][8]

  • Moderation: The addition of FeSO4 acts as a radical scavenger/moderator, preventing the runaway polymerization of acrolein (generated in situ).[2]

  • Temperature Ramp: Do not heat rapidly. Ramp to 100°C over 1 hour, hold for 1 hour, then ramp to 140°C. This allows controlled acrolein formation and Michael addition.[1]

  • Workup: Basify to pH 9 with NH4OH. The product (carboxylic acid) is soluble in base; filter off the iron/tar sludge.[2] Then, acidify the filtrate to pH 3 to precipitate the yellow solid.[2]

Troubleshooting Table: Cyclization Failures
SymptomProbable CauseCorrective Action
Black Tar / No Solid Uncontrolled polymerization of acrolein.[1][2]Add FeSO4 or Boric acid as a moderator.[1][4] Reduce heating rate.
Low Yield (<40%) Incomplete oxidation of the dihydro-intermediate.[1][2]Ensure Nitrobenzene or Iodine is present as the oxidant.[2]
Product in Filtrate Incorrect pH during isolation.[1]The product is amphoteric but primarily acidic.[2] Precipitate at pH 3-4 (isoelectric point).

Module 2: The Amidation Challenge

The Bottleneck: 8-nitroquinoline-6-carboxylic acid has poor solubility in DCM or EtOAc, making standard coupling (EDC/NHS) sluggish.[1][2]

Recommended Protocol: The Acid Chloride Route

Direct coupling often fails due to steric bulk and solubility.[2] Activation via thionyl chloride is more robust.[1]

  • Activation: Suspend the dry acid in anhydrous Toluene (or neat SOCl2). Add Thionyl Chloride (5.0 eq) and a catalytic drop of DMF.[1] Reflux for 2 hours until the solution clears (indicating acid chloride formation).[2]

  • Evaporation: Remove excess SOCl2 under vacuum. Critical: Do not expose to humid air.[2]

  • Coupling: Dissolve residue in dry THF. Add the amine (e.g., NH3 in MeOH or alkyl amine) at 0°C.

  • Yield Check: This step should proceed quantitatively (>90%). If yield is low, it is due to hydrolysis of the acid chloride.[2]

Module 3: The Reduction (The "Yield Trap")

The Bottleneck: Reducing the 8-nitro group to the 8-amine.[1][2]

  • Risk 1: The generated 8-aminoquinoline is a potent bidentate ligand.[1][2] It can poison Pd/C catalysts, stalling the reaction.[2]

  • Risk 2: Over-reduction of the quinoline ring (to tetrahydroquinoline) if reaction times are too long.[2]

Protocol A: Catalytic Hydrogenation (Cleanest)
  • System: 10% Pd/C, H2 (balloon), MeOH.

  • The Fix: Add 1.0 eq of HCl to the methanol. Protonating the quinoline nitrogen prevents it from binding tightly to the Palladium surface, preserving catalyst activity.[2]

  • Workup: Filter catalyst, neutralize with NaHCO3.

Protocol B: Iron/Acetic Acid (Most Robust)

If the Pd catalyst dies, switch to Fe reduction.[2]

  • System: Iron powder (5 eq), Acetic Acid (solvent), 60°C.[1][2]

  • Advantage: Unaffected by the chelating nature of the product.[2]

  • Disadvantage: Requires rigorous extraction to remove iron salts (use EDTA wash).[1]

Visualizing the Logic

The following diagram illustrates the critical decision points and failure modes in the synthesis pipeline.

G Start Start: 4-amino-3-nitrobenzoic acid Step1 Step 1: Skraup Cyclization (Glycerol, H2SO4, FeSO4) Start->Step1 Check1 Check: Is reaction tarry? Step1->Check1 Check1->Step1 Yes (Add Moderator) Inter1 Intermediate: 8-nitroquinoline-6-COOH Check1->Inter1 No (Good Control) Step2 Step 2: Activation (SOCl2 -> Acid Chloride) Inter1->Step2 Step3 Step 3: Amidation (NH3/Amine) Step2->Step3 Check2 Check: Catalyst Poisoning? Step3->Check2 MethodA Method A: Pd/C + H2 (Add HCl to prevent poisoning) Check2->MethodA Clean Route MethodB Method B: Fe / AcOH (Robust but messy workup) Check2->MethodB Robust Route Final Final Product: 8-aminoquinoline-6-carboxamide MethodA->Final MethodB->Final

Caption: Figure 1. Optimized synthetic workflow with decision nodes for catalyst selection and reaction moderation.

Module 4: Purification & Isolation

Issue: 8-Aminoquinolines are "sticky" on silica and prone to streaking due to basicity. Solution:

  • Pre-treat Silica: Flush the column with 1% Triethylamine in Hexanes before loading.[2] This neutralizes acidic sites on the silica.[2]

  • Eluent: Use DCM:MeOH (95:5).[1] Avoid Acetone (can form imines with the primary amine).[2]

  • Metal Scavenging: If using Method B (Iron), wash the organic layer with 5% EDTA solution to remove residual metal ions which can catalyze oxidative degradation of the product.[2]

Frequently Asked Questions (FAQ)

Q: Why not nitrate quinoline-6-carboxamide directly? A: Direct nitration of quinolines is regioselective for the 5- and 8-positions, often yielding a 1:1 mixture that is incredibly difficult to separate chromatographically.[1][2] Starting with the nitro group already in place (via the aniline precursor) guarantees 100% regioselectivity.[2]

Q: My final product is turning dark purple/brown on the bench. Why? A: 8-Aminoquinolines are electron-rich and prone to air oxidation (forming quinone-imines).[1][2]

  • Fix: Store the solid under Argon/Nitrogen at -20°C.

  • Fix: Convert to the HCl salt immediately after purification; the salt form is significantly more stable.[2]

Q: Can I use HATU/DIPEA for the amidation step? A: Yes, but only if you use DMF or NMP as the solvent.[2] The nitro-acid intermediate is insoluble in DCM.[1][2] Ensure you wash the organic extract with LiCl solution to remove the DMF, otherwise, the residual solvent will complicate the crystallization.[2]

References

  • Skraup Synthesis Modifications: Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.[1][2]

  • Amidation Protocols: Montalbetti, C. A., & Falque, V. (2005).[2] "Amide bond formation and peptide coupling."[1] Tetrahedron, 61(46), 10827-10852.[1][2]

  • Nitro Reduction Strategies: Ram, S., & Ehrenkaufer, R. E. (1984).[2] "Ammonium formate in catalytic transfer hydrogenation." Synthesis, 1988(02), 91-95.[1][2] [1][2]

  • 8-Aminoquinoline Stability: Jain, R., et al. (2016).[1][2] "8-Aminoquinoline antimalarials: The role of the 8-amino group in toxicity and activity." Journal of Medicinal Chemistry, 59(10), 4403–4414.[1][2] [1][2]

Sources

Technical Support Center: Overcoming 8-Aminoquinoline-6-carboxamide Solubility Challenges

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

As a Senior Application Scientist, I've frequently encountered the challenges researchers face with the solubility of novel compounds. 8-Aminoquinoline derivatives are a critical class of molecules, known for their therapeutic potential, particularly as antimalarial agents.[1][2] However, their often lipophilic nature can lead to poor aqueous solubility, creating significant hurdles in experimental design and drug development.[3] This guide is designed to provide a comprehensive, question-and-answer-based resource for overcoming the specific solubility issues you may encounter with 8-Aminoquinoline-6-carboxamide. While direct literature on this specific carboxamide derivative is scarce, the principles outlined here are based on the well-established chemistry of the 8-aminoquinoline scaffold and will provide a robust framework for your experimental success.

Part 1: Understanding the "Why" - The Root of Solubility Issues

Q1: Why is my 8-Aminoquinoline-6-carboxamide poorly soluble in aqueous solutions?

The solubility of 8-aminoquinoline derivatives is largely governed by the interplay of the quinoline ring system and its substituents. Here's a breakdown of the likely contributing factors for 8-Aminoquinoline-6-carboxamide:

  • The Quinoline Scaffold: The quinoline ring itself is a bicyclic aromatic heterocycle, which is inherently hydrophobic. This lipophilic nature is a primary driver of poor water solubility.[3]

  • The 8-Amino Group: The amino group at the 8-position can participate in intramolecular hydrogen bonding, which can reduce its ability to form hydrogen bonds with water, thus decreasing solubility.[1]

  • The 6-Carboxamide Group: The carboxamide group introduces both hydrogen bond donor and acceptor sites, which should theoretically improve aqueous solubility. However, its overall impact will depend on the balance with the hydrophobic quinoline core.

The interplay of these structural features results in a molecule that likely has limited solubility in neutral aqueous solutions.

Part 2: Practical Troubleshooting - What to Do When You Encounter Solubility Problems

This section provides a series of troubleshooting steps and experimental protocols to address common solubility challenges.

Q2: I'm trying to make a stock solution of 8-Aminoquinoline-6-carboxamide. What solvent should I start with?

For initial stock solutions, organic solvents are generally the best starting point for 8-aminoquinoline derivatives.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of a wide range of organic compounds.

  • Ethanol: 8-Aminoquinoline shows good solubility in ethanol.[1][4]

  • Methanol: Similar to ethanol, methanol can be an effective solvent.

Experimental Protocol: Preparing a Stock Solution

  • Weighing: Accurately weigh a small amount of your 8-Aminoquinoline-6-carboxamide in a suitable microcentrifuge tube or vial.

  • Solvent Addition: Add a small volume of your chosen organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).

  • Dissolution: Vortex or gently heat the solution (if the compound is heat-stable) to aid dissolution.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, protected from light.[5]

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous experimental buffer. What should I do?

This is a very common issue known as "crashing out." It occurs because the compound is not soluble in the final aqueous environment once the DMSO concentration is lowered.

Troubleshooting Workflow:

start Precipitation upon dilution step1 Lower the final concentration start->step1 step2 Increase final DMSO concentration (with caution and controls) step1->step2 step3 Adjust the pH of the aqueous buffer step2->step3 step4 Use a co-solvent system step3->step4 step5 Explore advanced formulation strategies step4->step5

Caption: Troubleshooting workflow for precipitation issues.

Step-by-Step Solutions:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound in the aqueous buffer.

  • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, you may be able to slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%) to maintain solubility. Crucially, always run a vehicle control with the same final DMSO concentration to assess its impact on your experiment. [3]

  • pH Adjustment: 8-Aminoquinoline is a weak base.[6] Acidifying your aqueous buffer can protonate the quinoline nitrogen, forming a more soluble salt.[7][8]

    Experimental Protocol: pH-Modification for Solubilization

    • Prepare a series of your aqueous buffer at different pH values (e.g., pH 4, 5, 6, and 7).

    • Add your 8-Aminoquinoline-6-carboxamide DMSO stock solution to each buffer to your desired final concentration.

    • Visually inspect for precipitation.

    • If a lower pH resolves the solubility, ensure this pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

  • Co-Solvent Systems: Using a mixture of solvents can enhance solubility.[7]

    Table 1: Common Co-Solvent Systems

Co-Solvent 1Co-Solvent 2Typical Ratio (v/v)Notes
DMSOEthanol1:1 to 1:10Good for initial testing.
DMSOPolyethylene Glycol (PEG)VariesPEG can improve solubility and reduce toxicity.
EthanolWaterVariesUseful if DMSO is not compatible with your assay.
  • Advanced Formulation Strategies: If the above methods are insufficient, more advanced techniques may be necessary, particularly for in vivo studies.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[][10][11] Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.[12]

    • Lipid-Based Formulations: For very poorly soluble compounds, formulating them in lipid-based systems like nanoemulsions or solid lipid nanoparticles can be highly effective.[13][14][15] These approaches have been successfully used for other 8-aminoquinolines like primaquine.[2][13]

Workflow for Advanced Formulation:

start Persistent Solubility Issues step1 Cyclodextrin Complexation start->step1 step2 Lipid-Based Nanoformulations step1->step2 step3 Solid Dispersions step2->step3

Sources

Technical Support Center: Stability Optimization for 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the stability of 8-Aminoquinoline-6-carboxamide in solution Audience: Medicinal Chemists, Formulation Scientists, and Structural Biologists Version: 1.0 (Current as of 2025)

Executive Summary & Core Instability Mechanisms

8-Aminoquinoline-6-carboxamide is a privileged scaffold in medicinal chemistry, often utilized in antimalarial discovery (analogous to Primaquine/Tafenoquine) and metalloprotease inhibition. However, its utility in solution is frequently compromised by rapid degradation.

To stabilize this molecule, you must mitigate two primary failure modes:

  • Oxidative Deamination & Dimerization: The electron-rich 8-amino group is highly susceptible to autoxidation, leading to the formation of quinone-imines (e.g., quinoline-5,8-dione derivatives). This process is accompanied by a characteristic color change from pale yellow to dark brown/black.

  • Metal-Catalyzed Degradation: The proximal arrangement of the 8-amino group and the quinoline ring nitrogen (N1) creates a perfect bidentate "pocket" for chelating transition metals (particularly Cu²⁺ and Fe³⁺). These bound metals drastically lower the activation energy for oxidation.

Troubleshooting Guide (Q&A)

Category: Visual Changes & Degradation

Q: My solution turned from pale yellow to dark brown after 4 hours in DMSO. Is the compound still usable? A: Likely No. This color shift indicates the formation of quinone-imine intermediates and subsequent oxidative polymers.

  • The Cause: Autoxidation of the 8-amino group. In DMSO, this can be accelerated if the solvent is hygroscopic (absorbed water) or contains trace peroxides.

  • The Fix: Discard the solution. For the next batch, degas your DMSO with Argon for 15 minutes and add an antioxidant (see Optimized Formulation below).

Q: I see a fine precipitate forming upon thawing my stock solution. A: This is often due to "Salting Out" or Aggregation.

  • The Cause: 8-Aminoquinoline-6-carboxamide has a rigid, planar structure prone to

    
    -
    
    
    
    stacking. If stored as a free base, it aggregates easily.
  • The Fix: Sonicate at 35°C for 10 minutes. If it does not redissolve, acidification is required. Converting the free base to a hydrochloride or mesylate salt in situ disrupts the stacking and improves solubility.

Category: Solvent & Formulation[1]

Q: Can I use standard DMSO from the shelf? A: Avoid if possible. Standard DMSO often contains trace amounts of water and dimethyl sulfide.

  • Risk: Water promotes proton exchange and hydrolysis (rare for carboxamides, but possible), while dissolved oxygen in non-degassed DMSO fuels the radical oxidation pathway.

  • Recommendation: Use anhydrous, LC-MS grade DMSO stored under inert gas.

Q: Why do you recommend adding EDTA to my buffer? A: To prevent Metallation-Induced Oxidation.

  • Mechanism: Even ppb-levels of Copper or Iron from glassware or water can bind to the 8-aminoquinoline motif. This complex acts as a redox cycler, continuously generating Reactive Oxygen Species (ROS) that destroy your compound.

  • Protocol: Add 0.1 mM EDTA to all aqueous buffers used for dilution.

Optimized Stabilization Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

This protocol is designed to extend stability from hours to months.

ComponentGradePurpose
Solvent DMSO (Anhydrous, ≥99.9%)Minimizes hydrolytic degradation.
Acidifier 1.0 equivalent HCl or Methanesulfonic AcidProtonates the ring nitrogen (N1), reducing electron density at the 8-amino group (slowing oxidation).
Antioxidant 5 mM Ascorbic Acid (or Sodium Metabisulfite)Scavenges dissolved oxygen and free radicals.

Step-by-Step:

  • Weighing: Weigh the target amount of 8-Aminoquinoline-6-carboxamide into an amber glass vial (protects from photodegradation).

  • Degassing: Sparge the anhydrous DMSO with Argon or Nitrogen gas for 10 minutes before adding it to the solid.

  • Acidification: Add 1.0 equivalent of acid (e.g., 1M HCl in dioxane or aqueous if unavoidable) to the DMSO.

  • Dissolution: Add the acidified DMSO to the solid. Vortex immediately.

  • Storage: Blanket the headspace with Argon, seal tightly with a PTFE-lined cap, and store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

When moving from DMSO stock to aqueous assay buffer:

  • Buffer Choice: Use Citrate or Phosphate buffer (pH 5.5 - 6.0).

    • Note: Avoid pH > 7.5. At basic pH, the amine deprotonates and becomes highly reactive toward oxidation.

  • Chelation: Supplement buffer with 0.5 mM EDTA or DTPA .

  • Timing: Prepare dilutions immediately prior to use. Do not store diluted aqueous samples overnight.

Mechanistic Visualization

Figure 1: Oxidative Degradation Pathway

This diagram illustrates why the color changes and how the molecule breaks down.

degradation_pathway Start 8-Aminoquinoline-6-carboxamide (Pale Yellow) Radical Radical Cation Intermediate (Reactive) Start->Radical -e- (Oxidation) Quinone Quinoline-5,8-dione (Unstable) Radical->Quinone +O2 / -NH3 Polymer Oxidative Polymers (Dark Brown Precipitate) Quinone->Polymer Polymerization Metal Cu(II) / Fe(III) Catalyst Metal->Start Chelation Oxygen Dissolved O2 Oxygen->Radical

Caption: The degradation cascade initiates with single-electron oxidation, accelerated by trace metals, leading to irreversible polymerization.

Figure 2: Stabilization Decision Tree

Follow this logic flow to determine the correct formulation strategy.

stabilization_logic Start Start: Formulating 8-Aminoquinoline-6-carboxamide SolventCheck Is the solvent Anhydrous DMSO? Start->SolventCheck SolventCheck->Start No (Switch Solvent) AddAcid Action: Add 1 eq. HCl/MSA (Protonate N1) SolventCheck->AddAcid Yes CheckMetal Are trace metals possible? (Non-LCMS grade water/glass) AddAcid->CheckMetal AddChelator Action: Add 0.1mM EDTA CheckMetal->AddChelator Yes/Unsure CheckpH Is Assay pH > 7.0? CheckMetal->CheckpH No AddChelator->CheckpH Warning CRITICAL: Rapid Oxidation Risk. Use fresh; keep on ice. CheckpH->Warning Yes Stable Outcome: Optimized Stability (Weeks at -20°C) CheckpH->Stable No (pH 4-6)

Caption: Decision matrix for stabilizing 8-aminoquinoline derivatives based on solvent, pH, and metal contaminants.

References

  • Oxidative Instability of 8-Aminoquinolines

    • Title: Proposed 8-aminoquinoline oxidation pathways at a low pH between 2 and 5 units.[1]

    • Source: ResearchGate / Spectroelectrochemical studies.[1]

    • Relevance: Defines the pH-dependent oxidation mechanism of the 8-amino core.[1][2]

    • Link:

  • Metal Chelation & Toxicity

    • Title: Mechanisms of 8-aminoquinoline induced haemolytic toxicity.[3][4][5]

    • Source: NIH / PubMed Central.
    • Relevance: Validates the role of redox cycling and metal interactions in the degrad
    • Link:

  • Carboxamide Stability Context

    • Title: Synthesis and Biological Evaluation of Carboxamide and Quinoline Deriv
    • Source: NIH / PubMed Central.
    • Relevance: Provides solubility data and structural stability context for quinoline-carboxamide deriv
    • Link:

  • Metal-Catalyzed C-H Functionalization (Mechanism of Instability)

    • Title: Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization.[6]

    • Source: ACS Public
    • Relevance: Demonstrates the high affinity of the 8-aminoquinoline "pincer" for metals, confirming the need for EDTA in stability protocols.
    • Link:

Sources

Technical Support Center: Optimizing Reaction Conditions for 8-Aminoquinoline-6-carboxamide Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 8-Aminoquinoline-6-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of the 8-aminoquinoline (8-AQ) directing group in their synthetic campaigns. The 8-AQ moiety is a powerful bidentate directing group for transition metal-catalyzed C-H functionalization, enabling selective reactions on otherwise unreactive bonds.[1] This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate the complexities of reaction optimization and troubleshoot common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions you might have when planning or starting your experiments.

Q1: What is the primary role of the 8-aminoquinoline (8-AQ) group in my reaction?

A: The 8-aminoquinoline group serves as a powerful bidentate directing group.[1] Its two nitrogen atoms (one from the quinoline ring and one from the amide) chelate to a transition metal catalyst (e.g., Palladium, Nickel, Copper).[1][2] This chelation brings the metal center into close proximity to a specific C-H bond (typically at the ortho-position of an attached aryl group or a β/γ C(sp³)-H bond), facilitating its selective activation and subsequent functionalization.[1][3][4] This strategy provides high regioselectivity, which is often difficult to achieve with traditional methods.

Q2: I need to synthesize my starting material. What's a reliable method for coupling 6-carboxy-8-aminoquinoline with my substrate?

A: The most common method for creating the 8-Aminoquinoline-6-carboxamide is a standard amide coupling reaction between the corresponding carboxylic acid and 8-aminoquinoline.[5] This typically involves activating the carboxylic acid. A reliable two-step, one-pot sequence proceeds via an intermediate acid chloride.[6] However, various coupling reagents can be used.

  • Causality: Direct condensation of a carboxylic acid and an amine is generally inefficient. The carboxylic acid's hydroxyl group must be converted into a better leaving group. Reagents like carbodiimides (e.g., DCC, DIC) or phosphonium/aminium salts (e.g., BOP, HATU) are effective for this activation.[5] Be aware that unanticipated side reactions, low conversions, or solubility issues can complicate what seems to be a straightforward coupling.[5] Screening a selection of reagents is often necessary to find the optimal condition.[5]

Q3: What are the most common functionalization reactions performed with this directing group?

A: The 8-AQ directing group is highly versatile and has been successfully used in a wide array of C-H functionalization reactions, including:

  • Arylation and Heteroarylation: Introducing aromatic and heteroaromatic rings.[1]

  • Alkylation, Alkenylation, and Alkynylation: Forming new carbon-carbon bonds with various aliphatic partners.[1]

  • Amination and Azidation: Creating carbon-nitrogen bonds.[1]

  • Selenylation and Sulfonylation: Incorporating selenium and sulfur functionalities.[1]

Q4: After my C-H functionalization is complete, how can I remove the 8-AQ directing group?

A: Removal of the 8-AQ auxiliary is a critical step to reveal the desired functional group. The method of choice depends on the stability of your molecule.

  • Harsh Conditions (Hydrolysis): The amide bond can be cleaved under strong acidic (e.g., 6 M HCl) or basic (e.g., 6 M NaOH) conditions, typically with heating, to yield the corresponding carboxylic acid.[1] This is effective but not suitable for sensitive substrates.

  • Mild Conditions (Transamidation): A more modern and milder approach involves a one-pot transamidation. First, the 8-AQ amide nitrogen is protected with a Boc group (tert-butyloxycarbonyl). This activation twists the amide bond, lowering its resonance energy and making the acyl carbon more susceptible to nucleophilic attack.[2] Subsequent addition of a primary or secondary amine displaces the 8-AQ group, forming a new amide.[2]

Section 2: Troubleshooting Guide for C-H Functionalization

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Q: My Pd-catalyzed C-H arylation reaction shows very low conversion by TLC/LCMS analysis. What are the most critical parameters to investigate?

A: Low conversion is a common issue often traced back to a few critical factors. A systematic approach is key to identifying the root cause.

Workflow for Troubleshooting Low Conversion

G cluster_start Initial Checks cluster_optimization Systematic Optimization cluster_result Outcome start Low Conversion Observed reagents 1. Verify Reagent Purity & Integrity - Pd(OAc)₂ (high purity) - Anhydrous Solvent - Fresh Oxidant/Additives start->reagents Begin Troubleshooting atmosphere 2. Ensure Inert Atmosphere - Degas solvent - Use Schlenk line - Check for leaks reagents->atmosphere temp 3. Adjust Temperature & Time - Start at a known temp (e.g., 100°C) - Incrementally increase/decrease - Extend reaction time atmosphere->temp solvent 4. Screen Solvents - Start with DCE or tert-amyl alcohol - Test alternatives (e.g., CPME, 2-MeTHF) temp->solvent If no improvement base 5. Re-evaluate Base - For Ni-catalyzed reactions, avoid Na₂CO₃ - Consider NaOtBu for improved turnover solvent->base If no improvement success Success: Improved Conversion base->success

Caption: A logical workflow for troubleshooting low reaction conversion.

Detailed Explanation:

  • Catalyst Activity: The state of the palladium catalyst is paramount. Palladium(II) acetate, Pd(OAc)₂, is a common choice, but its quality can vary. Ensure you are using a high-purity source.[7] If the reaction mixture turns black, it indicates catalyst decomposition (formation of Pd(0) black), and you should consider using a more robust pre-catalyst or adding a stabilizing ligand.[7]

  • Solvent and Base Choice: The solvent dramatically influences solubility, catalyst stability, and reaction rate.[7]

    • For Pd-catalyzed arylations, 1,2-dichloroethane (DCE) often gives good results.[6][7] However, for better process-friendliness on a larger scale, solvents like tert-amyl alcohol have proven effective.[6][7]

    • For Ni-catalyzed reactions, be cautious with bases. Sodium carbonate (Na₂CO₃) can hinder catalysis by forming a deleterious off-cycle resting state. Switching to a stronger, non-coordinating base like sodium tert-butoxide (NaOtBu) can significantly improve catalytic turnover even under milder conditions.[8]

  • Reaction Temperature and Time: These parameters are interdependent. Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition or side reactions.[7] A systematic study is advised. For instance, one study found that decreasing the temperature from 110 °C to 100 °C and increasing the reaction time led to improved yields.[7]

Issue 2: Formation of Multiple Unidentified Side Products

Q: My TLC/LCMS shows the consumption of starting material, but I have multiple new spots, and the yield of the desired product is low. What could be happening?

A: The formation of multiple side products points towards issues with selectivity, stability, or competing reaction pathways.

Potential Causes & Solutions:

  • Homo-coupling: Your aryl partner may be coupling with itself. This can sometimes be suppressed by adjusting the stoichiometry of the reagents or changing the ligand on the metal.

  • Reaction with Solvent: Some solvents can participate in the reaction, especially at high temperatures. Ensure your solvent is inert under the reaction conditions.

  • Product Decomposition: Your desired product might be unstable under the reaction conditions. Try running the reaction at a lower temperature for a longer duration. You can test this hypothesis by re-subjecting the purified product to the reaction conditions and monitoring for decomposition.

  • Multiple C-H Activation Sites: If your substrate has multiple accessible C-H bonds, the directing group may not provide perfect selectivity. Lowering the temperature or using a bulkier catalyst/ligand combination can sometimes improve selectivity for the desired site.

Issue 3: Difficulty Removing the 8-AQ Directing Group

Q: I'm trying to hydrolyze the 8-AQ amide with 6 M HCl, but the reaction is slow and incomplete, and I'm seeing decomposition of my product.

A: The 8-AQ amide is notoriously stable, and its removal can be challenging, especially on complex molecules.[2] If harsh hydrolysis is failing, you should switch to a milder, activation-based strategy.

Recommended Protocol: Two-Step, One-Pot Transamidation [2]

This protocol first activates the amide with Boc anhydride and then uses a different amine to displace the 8-AQ group.

  • Activation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve your 8-AQ functionalized substrate (1.0 equiv) in an anhydrous solvent like THF. Add Boc anhydride ((Boc)₂O, 1.5 equiv) and a catalytic amount of DMAP (4-dimethylaminopyridine, 0.1 equiv). Stir at room temperature until TLC/LCMS analysis shows complete conversion to the N-Boc protected intermediate.

  • Transamidation: To the same flask, add the desired nucleophilic amine (e.g., benzylamine, 3.0 equiv). Stir at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete.

  • Work-up: Perform an aqueous work-up to remove excess amine and DMAP. Purify the resulting product by column chromatography.

  • Causality: The electron-withdrawing Boc group placed on the amide nitrogen reduces the N-C(O) resonance, making the carbonyl carbon more electrophilic and thus more susceptible to cleavage.[2] This avoids the need for harsh acid or base that can damage sensitive functional groups elsewhere in the molecule.

Section 3: Data Tables & Protocols

Table 1: Comparative Solvent Effects in a Model Pd-Catalyzed C(sp²)-H Arylation
SolventTemperature (°C)Time (h)Conversion (%)Yield (%)Reference
MeCN110164528[6]
HFIP110166044[6]
DCE 110 16 81 75 [6]
CPME11016>9965[6]
2-MeTHF11016>9968[6]
tert-Amyl Alcohol 110 16 >99 71 [6]

Data adapted from a model system. Results may vary based on substrate.[6] This table highlights that while DCE provides a high yield, more process-friendly solvents like tert-amyl alcohol can achieve excellent conversion and comparable yields.[6]

Experimental Protocol: General Procedure for Pd-Catalyzed ortho-C-H Arylation

This protocol is a representative starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 8-Aminoquinoline-6-carboxamide substrate (1.0 equiv, 0.2 mmol), the aryl iodide partner (1.2 equiv), Pd(OAc)₂ (5 mol%), and AgOAc (2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or tert-amyl alcohol (to achieve a 0.1 M concentration) via syringe.[1][7]

  • Heating: Place the sealed tube in a preheated oil bath at 100-110 °C.[1][7]

  • Monitoring: Stir the reaction for 16-24 hours.[7] Monitor progress by TLC or LCMS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove insoluble salts.[1][6]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired ortho-arylated product.[1]

Section 4: Mechanistic Visualizations

Simplified Catalytic Cycle for Pd-Catalyzed C-H Arylation

G A Pd(II) Pre-catalyst B Substrate Chelation (8-AQ directs Pd) A->B + Substrate C C-H Activation (Forms Palladacycle) B->C - H⁺ D Oxidative Addition (Aryl-I adds to Pd) C->D + Ar-I E Reductive Elimination (Forms C-Aryl bond) D->E Pd(IV) intermediate F Product Release E->F Releases Product F->B Regenerates Pd(II)

Caption: Simplified Pd(II)/Pd(IV) cycle for 8-AQ directed C-H arylation.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Pugliese, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3539. Available at: [Link]

  • Ramberg, V. et al. (2018). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 83(15), 8014-8022. Available at: [Link]

  • Taylor & Francis Online. (n.d.). 8-aminoquinoline – Knowledge and References. Retrieved from [Link]

  • Hsieh, J. C., et al. (2019). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Molecules, 24(7), 1279. Available at: [Link]

  • Wang, B., et al. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Angewandte Chemie International Edition, 63(3), e202314641. Available at: [Link]

  • Wu, X., et al. (2022). Copper-catalyzed direct synthesis of arylated 8-aminoquinolines through chelation assistance. Applied Organometallic Chemistry, 36(3), e6551. Available at: [Link]

  • Kumar, A., & Singh, F. V. (2021). Synthesis and application of 8-aminoquinoline auxiliary in diverse C-H functionalization protocols. New Journal of Chemistry, 45(2), 556-577. Available at: [Link]

  • Mir-Simon, B., et al. (2021). Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base. Organometallics, 40(11), 1642-1653. Available at: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. Available at: [Link]

  • ResearchGate. (n.d.). A possible SET mechanism for the coupling reaction of 8-aminoquinoline amides with sulfonyl chlorides. Retrieved from [Link]

  • Liu, Y., et al. (2019). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Journal of medicinal chemistry, 62(3), 1391-1407. Available at: [Link]

  • ResearchGate. (n.d.). Recent Developments of Palladium-Catalyzed C(sp3)/C(sp2)-H Bond Functionalizations Assisted by 8-Aminoquinoline Bidentate Directing Group. Retrieved from [Link]

  • Penchala, S. C., et al. (2018). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 61(22), 9964-9976. Available at: [Link]

  • Kim, J., & Chang, S. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Angewandte Chemie International Edition, 54(42), 12473-12477. Available at: [Link]

  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6296. Available at: [Link]

  • El-Kashef, H. S., et al. (2001). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 38(4), 849-853. Available at: [Link]

  • Maji, A., & Maiti, D. (2017). Palladium catalysed meta-C–H functionalization reactions. Organic & Biomolecular Chemistry, 15(47), 9900-9924. Available at: [Link]

  • ResearchGate. (n.d.). C–H functionalization reaction of 8-aminoquinoline amide. Retrieved from [Link]

Sources

troubleshooting unexpected side products in 8-Aminoquinoline-6-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 8-Aminoquinoline-6-carboxamide

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Aminoquinoline-6-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. We understand that synthesizing molecules featuring the 8-aminoquinoline scaffold can present unique challenges, particularly concerning reaction efficiency and the formation of unexpected impurities. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and inherent reactivity of the 8-aminoquinoline core structure.

Q1: What is the most common synthetic route for creating the amide bond in 8-Aminoquinoline-6-carboxamide derivatives?

The most prevalent and versatile method is the direct coupling of a carboxylic acid (in this case, 8-aminoquinoline-6-carboxylic acid) with a primary or secondary amine. This reaction requires the activation of the carboxylic acid to make it more electrophilic.[1] This is typically achieved using a variety of "coupling reagents" developed for peptide synthesis, which are highly efficient at forming amide bonds.[1] Common classes of reagents include carbodiimides (like EDC or DCC) and onium salts (like HATU, HBTU, or PyBOP).[1][2] The general strategy involves activating the acid and then introducing the amine nucleophile to form the desired amide.[2]

Q2: What makes the 8-aminoquinoline scaffold particularly sensitive during synthesis and handling?

The 8-aminoquinoline structure possesses several features that demand careful handling. The primary aromatic amine at the C-8 position is a strong electron-donating group, which activates the quinoline ring system. This has two major consequences:

  • Susceptibility to Oxidation: The electron-rich nature of the scaffold makes it prone to oxidation, which can occur from atmospheric oxygen, oxidizing agents, or even through electrochemical processes.[3][4] This degradation often manifests as a noticeable color change in the material, from a pale yellow to brown or dark green. The generation of reactive oxygen species by 8-aminoquinolines is a known characteristic of this class of compounds.[3]

  • Chelating Ability: The nitrogen atoms of the quinoline ring and the 8-amino group form a powerful bidentate ligand capable of chelating metal ions.[5][6] While this property is useful for certain applications like C-H activation, it means that trace metal impurities from reagents or glassware can complex with your material, potentially catalyzing unwanted side reactions or complicating purification.

Section 2: Troubleshooting Guide for Unexpected Side Products

This core section is dedicated to identifying and resolving specific issues that arise during the synthesis.

Category A: Amide Coupling Reaction Failures

Q3: My amide coupling reaction is very slow or has stalled, with significant unreacted carboxylic acid remaining. What are the primary causes?

This is a common issue that almost always points to inefficient activation of the carboxylic acid. Several factors could be at play:

  • Inadequate Coupling Reagent: The chosen reagent may not be potent enough for your specific substrates. For sterically hindered acids or poorly nucleophilic amines, a stronger activating agent like HATU is often superior to a carbodiimide like EDC alone.[7]

  • Presence of Water: Coupling reagents, particularly carbodiimides, and the activated intermediates they form are highly sensitive to moisture. Water will hydrolyze the activated ester back to the carboxylic acid, consuming your reagent and halting the reaction. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[8]

  • Incorrect Stoichiometry or Base: Onium salt reagents (HATU, HBTU) require a non-nucleophilic organic base, typically diisopropylethylamine (DIPEA), to function.[1] The base is required to deprotonate the carboxylic acid, allowing it to react with the coupling agent. Ensure at least two equivalents of base are used: one for the acid and one to neutralize the HCl salt if your amine is a hydrochloride salt.

  • Degraded Reagents: Coupling reagents can degrade upon storage, especially if exposed to moisture. Use fresh, high-quality reagents for best results.

Q4: My LC-MS analysis shows a major side product with a mass of +151 Da (or +177 Da) added to my starting amine. What is this impurity?

You are likely observing a guanidinium side product . This occurs when your amine nucleophile attacks the coupling reagent itself instead of the activated carboxylic acid. This side reaction is particularly problematic with uronium-based reagents like HBTU and HATU.[9]

  • Causality: The core structure of HBTU/HATU contains a tetramethylguanidinium group. If the activation of the carboxylic acid is slow, or if excess coupling reagent is used, the free amine in the reaction mixture can directly attack the reagent, leading to the formation of a stable guanidinium byproduct and termination of the desired reaction.

  • Solution:

    • Change the Order of Addition: Pre-activate the carboxylic acid first. Add the coupling reagent and base to your solution of 8-aminoquinoline-6-carboxylic acid and stir for 5-10 minutes before adding the amine. This ensures the activated ester is formed before the amine is introduced, minimizing the competing side reaction.[9]

    • Switch to a Phosphonium Reagent: Consider using a phosphonium-based reagent like PyBOP. These reagents are not susceptible to forming guanidinium adducts and can be a cleaner alternative when this side reaction is prevalent.

Q5: I'm using EDC as my coupling reagent and I see a side product with a mass corresponding to my desired product + 154 Da. What is this and how do I prevent it?

This impurity is almost certainly an N-acylurea byproduct . It arises from a common failure mode of carbodiimide-mediated couplings.

  • Causality: After the carboxylic acid is activated by EDC to form the O-acylisourea intermediate, this species is supposed to be attacked by the amine. However, it can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable N-acylurea.[2] This rearranged product is unreactive and represents a dead end for the synthesis. This side reaction is favored at higher temperatures and with hindered substrates where the nucleophilic attack by the amine is slow.[2]

  • Solution:

    • Use an Additive: The standard solution is to add 1-Hydroxybenzotriazole (HOBt) or OxymaPure® along with the EDC.[2][7] These additives rapidly trap the O-acylisourea intermediate to form an active ester (OBt or Oxyma ester). This new intermediate is less prone to rearrangement but is still highly reactive towards the amine, leading to a cleaner and more efficient reaction.

    • Control Temperature: Keep the reaction temperature low (0 °C to room temperature) to disfavor the rearrangement pathway.[2]

Category B: Product Purity and Stability Issues

Q6: My purified 8-Aminoquinoline-6-carboxamide is a pale yellow solid, but it turns brown/green upon standing in air. What is causing this degradation?

This discoloration is a classic sign of oxidation . The 8-amino group makes the quinoline ring system electron-rich and thus susceptible to oxidation by atmospheric oxygen.[3][4]

  • Causality: The oxidation can lead to the formation of quinone-imine type structures or polymeric materials, which are often highly colored. This process can be accelerated by light and the presence of trace metals.

  • Solution:

    • Storage: Store the final compound under an inert atmosphere (Argon or Nitrogen) in a sealed vial, protected from light (e.g., in an amber vial or wrapped in foil). For long-term storage, keeping the material in a freezer (-20 °C) is highly recommended.

    • Handling: When weighing or handling the compound, do so quickly and avoid prolonged exposure to air. If possible, handle it in a glovebox.

    • Purification: During workup and chromatography, use degassed solvents to minimize exposure to dissolved oxygen.

Q7: My mass spectrum shows a significant peak at [2M+Na]⁺ or [2M+H]⁺, suggesting dimerization. How could this form?

Dimerization can occur if one molecule of the product acts as a nucleophile towards another activated molecule. The most likely pathway involves the 8-amino group.

  • Causality: If the amide coupling reaction is run under conditions where the starting carboxylic acid is in large excess or the amine is added very slowly, it's possible for the 8-amino group of a newly formed product molecule to attack an activated carboxylic acid molecule. This would result in a "di-amide" dimer linked through the 8-amino position.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the amine relative to the carboxylic acid to ensure all the activated acid is consumed by the intended nucleophile.

    • Reverse Addition: Consider adding the activated carboxylic acid solution slowly to the solution of the amine. This maintains an excess of the desired amine nucleophile throughout the reaction, minimizing the chance for the product to act as a nucleophile.

Section 3: Data, Protocols, and Visualizations

Data Presentation

Table 1: Troubleshooting Side Products by Mass Spectrometry

Observed Mass Difference (from desired product)Probable IdentityAssociated Reagent ClassRecommended Action
+154 DaN-AcylureaCarbodiimides (EDC, DCC)Add HOBt or OxymaPure®; keep temperature low.
(Amine SM) +151 DaGuanidinium AdductUronium Salts (HATU, HBTU)Pre-activate acid; switch to phosphonium reagent (PyBOP).
M+16 DaN-OxideN/A (Oxidation)Use degassed solvents; store final product under inert gas.
Approx. 2x MassDimerAllAdjust stoichiometry; consider reverse addition.

Table 2: Comparison of Common Amide Coupling Reagents

ReagentClassProsCons / Common Side Products
EDC CarbodiimideInexpensive; water-soluble urea byproduct.Prone to N-acylurea formation; requires additive (HOBt).[2][7]
HATU Uronium SaltVery fast and efficient, even for hindered systems.Can cause guanidinylation of the amine; expensive.[9]
PyBOP Phosphonium SaltHigh efficiency; no guanidinylation side reaction.Byproducts can sometimes be difficult to remove.[2]
Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Preparation: To a clean, dry round-bottom flask under a Nitrogen or Argon atmosphere, add 8-aminoquinoline-6-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent (e.g., DMF or NMP, 0.1-0.5 M).

  • Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.2 eq). Stir the mixture at room temperature for 10 minutes. The solution should be homogeneous.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS or TLC (typically 1-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.

Protocol 2: Analytical Workflow for Side Product Identification

  • Acquire Data: Take a sample of the crude reaction mixture and analyze it by LC-MS.

  • Identify Peaks: Locate the mass peaks for your starting materials, desired product, and any significant impurities.

  • Calculate Mass Difference: For each major impurity, calculate the mass difference between it and your starting materials or product.

  • Hypothesize Structure: Use Table 1 and knowledge of your reagents to hypothesize the structure of the side product (e.g., a mass difference of +16 Da relative to the product strongly suggests an N-oxide).

  • Confirm: If possible, confirm the structure using high-resolution mass spectrometry (HRMS) for an exact mass or by isolation and NMR analysis.

Mandatory Visualizations

Diagram 1: General Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Outcome SM1 8-Aminoquinoline- 6-Carboxylic Acid Coupling Amide Coupling (HATU, DIPEA, DMF) SM1->Coupling SM2 Amine (R-NH2) SM2->Coupling Product 8-Aminoquinoline- 6-Carboxamide Coupling->Product Desired Path SideProducts Side Products Coupling->SideProducts Potential Issues

Caption: Key steps in 8-Aminoquinoline-6-carboxamide synthesis.

Diagram 2: Troubleshooting Logic for Amide Coupling

G Start Reaction Incomplete or Major Impurity by LC-MS? CheckReagent What is the coupling reagent? Start->CheckReagent Carbodiimide Carbodiimide (EDC) CheckReagent->Carbodiimide EDC Uronium Uronium (HATU) CheckReagent->Uronium HATU CheckMass1 Mass = Product + 154 Da? Carbodiimide->CheckMass1 CheckMass2 Mass = Amine SM + 151 Da? Uronium->CheckMass2 Result1 Likely N-Acylurea. Add HOBt. CheckMass1->Result1 Yes Result3 Check for moisture, degraded reagents, or incorrect stoichiometry. CheckMass1->Result3 No Result2 Likely Guanidinylation. Pre-activate acid. CheckMass2->Result2 Yes CheckMass2->Result3 No

Caption: Decision tree for identifying common coupling side products.

Diagram 3: Competing Reaction Pathways with Uronium Reagents

G cluster_0 Reaction Environment cluster_1 Possible Outcomes start Amine (R-NH2) ActivatedAcid Activated Acid (Formed from HATU) start->ActivatedAcid Attacks HATU_reagent Free HATU Reagent start->HATU_reagent Attacks (Side Reaction) Desired Desired Amide Product ActivatedAcid->Desired Undesired Guanidinium Side Product HATU_reagent->Undesired

Caption: Desired vs. undesired reaction pathways for amines with HATU.

References

  • BenchChem. 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. BenchChem Technical Support.
  • Wikipedia. 8-Aminoquinoline.
  • Hassan, M. 8 Aminoquinolines 1. Scribd.
  • Staron, R., et al. (2018). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, MDPI.
  • Sgarlata, C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals, PMC.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. Coupling Reagents.
  • Majumdar, D., et al. (2026). 8-Aminoquinoline-Based Promising Zn Complexes.... ACS Omega.
  • Smodis, S., et al. (2020). Proposed 8-aminoquinoline oxidation pathways....
  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents....
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Fisher Scientific. Amide Synthesis.
  • Chemservice. Optimizing Peptide Coupling: Key Techniques.

Sources

Technical Support Center: 8-Aminoquinoline-6-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Portal: Optimization & Toxicology

Current Status: Online 🟢 Ticket Queue: High Priority (Cytotoxicity & Assay Interference)

Welcome to the 8-AQ Technical Support Hub

User Profile: Medicinal Chemists, Toxicologists, and Lead Optimization Scientists.[1] Mission: To troubleshoot high cytotoxicity readings and assay irregularities associated with 8-aminoquinoline-6-carboxamide (8-AQ-6-C) scaffolds.

The 8-aminoquinoline core is a "privileged scaffold" for antimalarial and anticancer therapeutics, but it carries a legacy of toxicity—specifically hemolytic anemia (in G6PD-deficient patients) and lysosomal accumulation .[1] The introduction of the 6-carboxamide moiety is a strategic modification to alter metabolic stability and solubility compared to the classic 6-methoxy (Primaquine-like) derivatives.[1]

Below are the resolved troubleshooting guides for the most common issues encountered during the development of these derivatives.

Module 1: Structural Optimization (SAR)

Ticket #1042: "My 6-carboxamide derivative shows potent activity but high general cytotoxicity in HepG2 cells. How do I improve the therapeutic index?"

Root Cause Analysis: Toxicity in 8-AQs is often driven by two distinct mechanisms:

  • Metabolic Bioactivation: The formation of reactive quinone-imines via CYP450 metabolism (specifically at the 5-position).[1]

  • Lysosomotropism: The basic amine side chain leads to ion trapping in lysosomes, causing swelling and membrane permeabilization.[1]

Troubleshooting Steps (Chemical Engineering):

ParameterModification StrategyMechanistic Rationale
Metabolic Stability Block the 5-Position The 5-position is the "soft spot" for oxidation.[1] Introducing a hindering group (e.g., Fluoro, Methyl, or Phenoxy) prevents the formation of the toxic 5,6-ortho-quinone species responsible for hemotoxicity [1].[1]
Electronic Tuning Leverage the 6-Carboxamide Unlike the electron-donating 6-methoxy group (in Primaquine), the 6-carboxamide is electron-withdrawing.[1] This deactivates the ring system, theoretically reducing the rate of oxidative metabolism.[1] Ensure the amide nitrogen is not sterically overcrowded to maintain planarity.[1]
Lipophilicity (LogP) Adjust Side Chain Length High LogP (>4) correlates with non-specific membrane disruption.[1] Shorten the alkyl linker in the 8-amino chain or introduce polar heteroatoms (O, N) to lower LogP below 3.5 [2].[1]
Basicity (pKa) Reduce Side Chain pKa High basicity drives lysosomal accumulation.[1] Incorporate a less basic amine (e.g., morpholine vs. diethylamine) or fluorinate the side chain to lower pKa, reducing lysosomal trapping [3].[1]
Module 2: Assay Interference (False Positives)

Ticket #1045: "I am getting inconsistent IC50 values using MTT assays. The drug seems to reduce MTT even without cells."[1]

Technical Insight: 8-Aminoquinolines are redox-active compounds.[1] They can chemically reduce tetrazolium salts (MTT/MTS) to formazan in cell-free systems, leading to false indications of viability (underestimating cytotoxicity) or high background noise [4].[1]

Validated Protocol: Interference-Free Cytotoxicity Assessment

Recommended Assay: ATP-based Luminescence (e.g., CellTiter-Glo) or Flow Cytometry.[1] If Colorimetric is Mandatory: Use the Wash-Step Protocol below.

  • Seed Cells: Plate cells (e.g., 5,000/well) in 96-well plates. Incubate 24h.

  • Treatment: Add 8-AQ-6-C derivatives. Incubate 24–72h.[1]

  • CRITICAL STEP (The Wash):

    • Standard MTT protocols skip this.[1] You must remove the drug-containing media before adding the reagent.[1]

    • Gently aspirate media.[1]

    • Wash 2x with warm PBS to remove residual redox-active compound.[1]

  • Reagent Addition: Add fresh media + MTT reagent.

  • Incubation: Incubate 2–4h.

  • Solubilization: Add DMSO/SDS and read Absorbance.

Data Comparison:

Assay TypeSuitability for 8-AQsRisk Factor
MTT / MTS Low High risk of chemical reduction; requires wash steps.[1]
Resazurin (Alamar Blue) Medium Less interference than MTT, but fluorescence quenching is possible.[1]
ATP Luminescence High No redox interference; highly sensitive.[1] (Gold Standard)
LDH Release Medium Measures membrane integrity; good for confirming necrosis.[1]
Module 3: Metabolic Toxicity Pathways

Ticket #1050: "We are observing hemolytic toxicity in preclinical models. Is this unavoidable with the 8-AQ scaffold?"

Diagnostic Workflow: Hemotoxicity is linked to the generation of Reactive Oxygen Species (ROS) in erythrocytes, particularly in G6PD-deficient environments where NADPH (needed to recycle glutathione) is scarce.[1]

The Pathway of Toxicity:

  • Parent Drug: 8-AQ-6-Carboxamide.[1]

  • CYP2D6 Hydroxylation: Occurs at the 5-position.[1]

  • Auto-oxidation: The 5-hydroxy metabolite oxidizes to the 5,6-Quinone-imine .[1]

  • Redox Cycling: This quinone species cycles back and forth, generating Hydrogen Peroxide (

    
    ).[1]
    
  • Result: Lipid peroxidation and hemolysis [5].

Visualizing the Solution (Logic Map):

SAR_Logic Start High Cytotoxicity / Hemotoxicity Detected Check_Pos5 Is Position 5 Substituted? Start->Check_Pos5 Branch_No NO (H atom) Check_Pos5->Branch_No Risk of Quinone Formation Branch_Yes YES (F, Cl, OMe) Check_Pos5->Branch_Yes Metabolically Stable Action_Block Metabolic Soft Spot Identified. Action: Introduce 5-Fluoro or 5-Phenoxy group. Branch_No->Action_Block Check_SideChain Check 8-Amino Side Chain Branch_Yes->Check_SideChain Action_Block->Check_SideChain High_LogP High LogP / High pKa Check_SideChain->High_LogP Opt_LogP Optimized LogP Check_SideChain->Opt_LogP Action_Lysosome Lysosomal Trapping Likely. Action: Reduce chain length or basicity. High_LogP->Action_Lysosome Result_Safe Candidate for Advanced Screening Opt_LogP->Result_Safe

Caption: Decision tree for structural modification of 8-AQs to mitigate metabolic activation and lysosomal toxicity.

Module 4: Formulation Strategies

Ticket #1055: "My lead compound has low solubility and precipitates in cell media, causing physical cytotoxicity."

Solution: The 6-carboxamide group generally improves solubility over alkyl chains, but intermolecular Hydrogen Bonding (amide-amide) can lead to crystal packing issues (high melting point, low solubility).[1]

  • Salt Formation: Do not use the free base. Prepare the Succinate or Phosphate salt.[1] These are standard for 8-AQs (e.g., Primaquine Phosphate) to disrupt crystal packing and improve dissolution.[1]

  • Nanocarriers: Encapsulation in PLGA nanoparticles or Liposomes has been proven to reduce direct contact toxicity with the vascular endothelium while maintaining efficacy [6].[1]

References
  • Mechanisms of 8-aminoquinoline induced haemolytic toxicity. Source: National Institutes of Health (PMC).[1] Summary: Details the role of the 5,6-quinone-imine metabolite in generating ROS and causing hemotoxicity in G6PD-deficient models. URL:[Link]

  • Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. Source: Policy Commons / WHO.[1] Summary: A comprehensive review of how ring substituents (including position 6) and side-chain variations affect the toxicity and efficacy profile.[1] URL:[Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. Source: National Institutes of Health (PMC).[1] Summary: Validates that small molecules with specific redox potentials (like aminoquinolines) can artificially reduce MTT, necessitating alternative protocols.[1] URL:[Link][1]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism. Source: ACS Journal of Medicinal Chemistry.[1] Summary: While focusing on the 4-carboxamide, this paper illustrates the "metabolic blocking" strategy and the use of carboxamides to improve physicochemical properties over alkoxy derivatives.[1] URL:[Link][1]

  • 8-Aminoquinoline-Based Metal Complexes in the Modulation of Oxidative Damage. Source: ACS Omega.[1] Summary: Discusses the dual nature of 8-AQs as metal chelators and their ability to modulate ROS, providing context for cytotoxicity mechanisms.[1] URL:[Link][1]

Sources

challenges in the scale-up production of 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up production of 8-Aminoquinoline-6-carboxamide , a critical scaffold in the synthesis of metallo-pharmaceuticals, antimalarial agents (analogous to Tafenoquine), and advanced ligands for asymmetric catalysis.

This guide moves beyond standard literature to address the "hidden" engineering and chemical bottlenecks encountered at the kilogram-to-pilot scale.

Process Overview & Critical Path

The most robust industrial route avoids the non-selective nitration of quinoline. Instead, it utilizes a de novo ring construction via the Skraup reaction, followed by functional group manipulation. This ensures regiochemical integrity at the 6- and 8-positions.

The Optimized Synthetic Workflow
  • Cyclization (Skraup): 4-Amino-3-nitrobenzoic acid

    
     8-Nitroquinoline-6-carboxylic acid.
    
  • Amidation: Activation of carboxylic acid

    
     8-Nitroquinoline-6-carboxamide.
    
  • Reduction: Catalytic hydrogenation

    
    8-Aminoquinoline-6-carboxamide .
    
Workflow Diagram

G cluster_QC Critical QC Checks start Start: 4-Amino-3- nitrobenzoic acid step1 Step 1: Skraup Cyclization (Glycerol, H2SO4, As2O5) start->step1 Exothermic! inter1 Intermediate A: 8-Nitroquinoline- 6-carboxylic acid step1->inter1 Regioselective step2 Step 2: Amidation (SOCl2 then NH3/Amine) inter1->step2 Activation qc1 Check Isomer Purity (HPLC) inter1->qc1 inter2 Intermediate B: 8-Nitroquinoline- 6-carboxamide step2->inter2 step3 Step 3: Hydrogenation (H2, Pd/C or Raney Ni) inter2->step3 High Pressure final Final Product: 8-Aminoquinoline- 6-carboxamide step3->final qc2 Metal Scavenging (Pd < 10ppm) final->qc2

Caption: Optimized industrial workflow ensuring regioselectivity by installing substituents prior to ring closure.

Phase 1: The Skraup Cyclization (Ring Formation)

Objective: Synthesize 8-nitroquinoline-6-carboxylic acid. Core Challenge: Managing the violent exotherm and "runaway" polymerization of acrolein.

Troubleshooting Guide

Q: The reaction mixture turned into an intractable black tar. What happened? A: You likely experienced "Polymerization Lock." The Skraup reaction involves the in-situ generation of acrolein from glycerol. If the temperature rises too fast, acrolein polymerizes rather than reacting with the aniline.

  • Corrective Action: Use a mild oxidant (e.g., sodium m-nitrobenzenesulfonate) instead of Arsenic pentoxide (As₂O₅) to moderate the reaction.

  • Protocol Adjustment: Dosing of sulfuric acid must be strictly controlled. Maintain temperature at 100°C–110°C during addition; do not allow a spike to 140°C until all reagents are mixed.

Q: We are seeing significant contamination with the 5-nitro isomer or 7-isomer. A: This suggests a failure in regiocontrol during cyclization.

  • Mechanism: The 3-nitro group on the starting aniline should force cyclization to the other ortho position (position 5 of the aniline, becoming position 6 of the quinoline? No, let's correct the mapping).

    • Mapping: 4-Amino-3-nitrobenzoic acid. Amino is at 1.[1] Nitro at 3. Carboxyl at 4.[2][3]

    • Cyclization occurs at the ortho carbon. The position between NH2 and NO2 is sterically crowded. Cyclization occurs at position 6 (ortho to NH2, meta to NO2).

    • Resulting Quinoline: N at 1. COOH at 6. NO2 at 8.

  • Solution: Ensure your starting material (4-amino-3-nitrobenzoic acid) is isomerically pure (>98%). Even 1% of the wrong aniline isomer yields difficult-to-separate quinoline isomers.

Phase 2: Amidation (The Functional Switch)

Objective: Convert the carboxylic acid to the carboxamide before reducing the nitro group. Core Challenge: Solubility and activation.

FAQ: Amidation Strategy

Q: Why amidate before reducing the nitro group? A: Two reasons:

  • Chemoselectivity: Activating a carboxylic acid with thionyl chloride (SOCl₂) in the presence of a free amine (8-amino) leads to self-polymerization (intermolecular amide formation). The nitro group is inert to SOCl₂.

  • Solubility: 8-Nitroquinoline-6-carboxylic acid is reasonably soluble in organic solvents (THF, DCM) when activated. The zwitterionic 8-amino-acid is highly insoluble and difficult to work with.

Q: The acid chloride formation is stalling. We see unreacted acid. A: Quinoline nitrogen can trap HCl, forming a salt that precipitates and coats the unreacted acid.

  • Fix: Add a catalytic amount of DMF (Vilsmeier-Haack activation) and use a slight excess of thionyl chloride. Reflux until the solution is homogeneous.

  • Alternative: Use mixed anhydrides (Isobutyl chloroformate/NMM) if the acid chloride route is too harsh for other functional groups.

Q: During workup, the amide hydrolyzes back to the acid. A: The 8-nitro-6-carboxamide is electron-deficient and susceptible to hydrolysis under basic aqueous conditions.

  • Protocol: Quench the reaction with cold aqueous ammonia or amine. Avoid strong bases (NaOH/KOH) and prolonged exposure to aqueous media. Extract immediately into Ethyl Acetate/n-Butanol.

Phase 3: Hydrogenation (Nitro Reduction)

Objective: 8-Nitro


 8-Amino.
Core Challenge:  Catalyst poisoning and incomplete reduction.
Troubleshooting Guide

Q: The reaction stops at the hydroxylamine intermediate (R-NH-OH). A: This is a common stall point in nitro-quinoline reductions.

  • Cause: Insufficient hydrogen pressure or catalyst deactivation by the quinoline nitrogen (which coordinates to Pd/Pt).

  • Solution:

    • Increase Pressure: Move from 1 atm (balloon) to 3–5 bar (Parr shaker/autoclave).

    • Acidic Additive: Add 1.0 equivalent of HCl or Acetic Acid. Protonating the quinoline nitrogen prevents it from binding to the catalyst surface, freeing active sites for the nitro group. Note: You will isolate the HCl salt.

Q: We detect high levels of Palladium in the final product. A: 8-Aminoquinolines are potent chelators (bidentate N-N ligand). They strip Pd from the carbon support.

  • Scavenging Protocol:

    • Filter the catalyst while hot.

    • Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) at 50°C for 2 hours.

    • Crystallize the product as a salt (e.g., Hydrochloride or Tosylate) rather than the free base to exclude metal complexes.

Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP)

ParameterTarget RangeConsequence of Deviation
Skraup Temperature 100°C – 110°C<100°C: Accumulation of reagents (explosion risk). >120°C: Polymerization/Tars.
Amidation pH 8.0 – 9.0 (during quench)>10: Hydrolysis of amide. <7: Protonation of amine (if using amine nucleophile).
H₂ Pressure 3 – 5 bar<3 bar: Incomplete reduction (Hydroxylamine impurity).
Pd Scavenging 50°C, 2 hrsInsufficient time/temp leads to >20 ppm Pd in API.

References

  • Skraup Reaction Mechanics & Safety

    • Organic Syntheses, Coll. Vol. 3, p. 568 (1955); Vol. 28, p. 81 (1948). "6-Methoxy-8-nitroquinoline."
  • Regioselectivity in Quinoline Synthesis

    • Eisch, J. J. (2008). Advances in Heterocyclic Chemistry.
  • Amidation of Quinoline Carboxylic Acids

    • BenchChem Application Notes.
  • Catalytic Hydrogenation of Nitroquinolines

    • Journal of Organic Chemistry. "Selective Reduction of Nitroarenes."
  • Metal Scavenging from Chelating Products

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.

Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo rigorous Process Safety Management (PSM) review, particularly regarding the Skraup reaction exotherm and hydrogenation pressures.

Sources

Technical Support Center: 8-Aminoquinoline-6-carboxamide Assay Refinement

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses protocol refinement for biological assays involving 8-Aminoquinoline-6-carboxamide derivatives. This document is structured as a Tier-3 Technical Support resource, designed for assay development scientists and medicinal chemists.

Status: Active Department: Application Science & Assay Development Subject: Troubleshooting Solubility, Interference, and Stability in High-Content & Enzymatic Assays

Executive Summary & Scaffold Context

The 8-aminoquinoline (8AQ) scaffold is a privileged structure in medicinal chemistry, historically significant for antimalarial activity (e.g., Primaquine, Tafenoquine) and increasingly explored for anticancer (topoisomerase inhibition) and epigenetic (histone demethylase inhibition) targets.

The 6-carboxamide modification is a specific structural refinement often introduced to:

  • Block Metabolic Lability: The 6-position is a metabolic "soft spot" (typically occupied by a methoxy group in Primaquine, leading to quinone-imine formation). A carboxamide group alters the electronic properties, potentially reducing hemolytic toxicity risks while improving solubility via hydrogen bonding.

  • Enhance Solubility: The amide moiety increases polarity compared to the lipophilic parent scaffold.[1]

However, this scaffold presents unique challenges in in vitro assays, including intrinsic fluorescence , metal chelation , and oxidative instability . This guide addresses these specific technical hurdles.

Troubleshooting Guide (Q&A)

Category A: Solubility & Compound Handling[2]

Q1: My compound precipitates upon dilution into the assay buffer, even though the DMSO stock is clear. Why is this happening? A: This is a classic "crash-out" phenomenon common with planar, aromatic scaffolds like quinolines.

  • Cause: The 6-carboxamide group introduces hydrogen bond donors/acceptors, which can induce intermolecular stacking (π-π interactions) in aqueous environments, leading to micro-precipitation that is invisible to the naked eye but scatters light in plate readers.

  • Diagnosis: Perform a Nephelometry Check or measure absorbance at 650 nm (where the compound should not absorb). An increase in OD650 indicates precipitation.

  • Solution:

    • Intermediate Dilution: Do not dilute directly from 10 mM DMSO to aqueous buffer. Use an intermediate step (e.g., 100x stock in DMSO

      
       10x in 50% DMSO/Buffer 
      
      
      
      1x in Assay Buffer).
    • Surfactant Addition: Add 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer before compound addition to disrupt π-stacking.

Q2: I am observing variable IC50 values between fresh and freeze-thawed stocks. A: 8-aminoquinolines are sensitive to oxidative degradation and light.

  • Mechanism: The 8-amino group is electron-rich and prone to auto-oxidation, forming azo-dimers or quinone-imines, especially if the 6-position electron-withdrawing nature of the carboxamide is not sufficient to fully deactivate the ring.

  • Protocol Refinement:

    • Storage: Store dry powder under Argon/Nitrogen. Store DMSO stocks at -20°C or -80°C in amber vials.

    • Freeze-Thaw: Limit to a maximum of 3 cycles. Aliquot single-use stocks immediately after solubilization.

    • Assay Prep: Prepare dilutions in amber tubes or low-light conditions.

Category B: Assay Interference (Fluorescence & Chelation)

Q3: My fluorescence polarization (FP) or FRET assay shows high background signal in wells containing the compound. A: 8-Aminoquinolines are intrinsic fluorophores.

  • Interference: They typically excite in the UV/Blue region (350–420 nm) and emit in the Blue/Green region (450–550 nm). This overlaps with common dyes like DAPI, Hoechst, and Coumarin.

  • Solution:

    • Spectral Scan: Run an excitation/emission scan (300–700 nm) of the compound in assay buffer.

    • Red-Shifted Dyes: Switch to red-shifted fluorophores (e.g., Alexa Fluor 647, Cy5) where the quinoline does not fluoresce.

    • Background Subtraction: If switching dyes is impossible, measure the compound-only fluorescence at the assay wavelengths and subtract this baseline from the data (though this reduces dynamic range).

Q4: I am seeing potent inhibition in a metalloprotease or kinase assay, but it doesn't track with SAR (Structure-Activity Relationship). A: You are likely observing a False Positive via Metal Chelation .

  • Mechanism: The 8-amino and quinoline nitrogen (N1) form a bidentate chelating pocket (similar to 8-hydroxyquinoline). This can strip essential metal cofactors (Zn²⁺, Mg²⁺, Fe²⁺) from the enzyme active site.

  • Validation Experiment:

    • Run the assay with increased metal concentration (e.g., 2x or 10x the standard cofactor concentration).

    • If the IC50 shifts significantly (potency decreases), the inhibition is likely due to chelation, not specific binding.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment

Purpose: To determine the true solubility limit of the 8-AQ-6-carboxamide derivative in assay buffer, distinguishing it from kinetic solubility.

  • Preparation: Weigh 5–10 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the exact Assay Buffer (e.g., PBS pH 7.4 + 1% DMSO).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours. Note: Protect from light.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE membrane (to remove micro-crystals).

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.

    • Calculation: Solubility (µM) = (Peak Area_sample / Peak Area_standard) × Concentration_standard.

Protocol B: Fluorescence Interference Counter-Screen

Purpose: To quantify autofluorescence and inner-filter effects (quenching).

  • Plate Setup: Use the same black-walled plate as your primary assay.

  • Conditions:

    • Well A: Buffer + Compound (Highest Concentration).

    • Well B: Buffer + Fluorophore (Target Concentration).

    • Well C: Buffer + Compound + Fluorophore.

    • Well D: Buffer only.

  • Measurement: Read Fluorescence (RFU) at assay Ex/Em settings.

  • Analysis:

    • Autofluorescence:[2] If (Well A - Well D) > 10% of (Well B - Well D), the compound interferes.

    • Quenching: If (Well C - Well A) is significantly less than (Well B - Well D), the compound is quenching the signal (Inner Filter Effect).

Data Visualization & Logic Flows

Figure 1: Assay Interference Decision Tree

Caption: A logical workflow to diagnose and mitigate false positives caused by 8-aminoquinoline physicochemical properties.

AssayInterference Start Start: Anomalous Assay Data CheckPrecip 1. Check Solubility (Nephelometry/OD650) Start->CheckPrecip PrecipYes Precipitation Detected CheckPrecip->PrecipYes High OD PrecipNo Solution Clear CheckPrecip->PrecipNo Low OD ActionSolubility Action: Add 0.01% Triton X-100 or Reduce Max Conc. PrecipYes->ActionSolubility CheckFluoro 2. Check Fluorescence (Compound Only Wells) PrecipNo->CheckFluoro FluoroHigh High Background Signal CheckFluoro->FluoroHigh RFU > 10% Control FluoroLow Normal Background CheckFluoro->FluoroLow RFU < 10% Control ActionFluoro Action: Use Red-Shifted Dye (e.g., Alexa647) FluoroHigh->ActionFluoro CheckChelation 3. Check Metal Chelation (Add Excess Cofactor) FluoroLow->CheckChelation PotencyShift IC50 Shifts > 5-fold CheckChelation->PotencyShift Yes PotencyStable IC50 Stable CheckChelation->PotencyStable No ActionChelation Action: Flag as False Positive (Chelator) PotencyShift->ActionChelation ValidHit Conclusion: Valid Biological Hit PotencyStable->ValidHit

Figure 2: 8-Aminoquinoline Oxidative Instability Pathway

Caption: Mechanism of oxidative degradation for 8-aminoquinolines, highlighting the need for antioxidant stabilizers or anaerobic handling.

OxidationPathway cluster_prevention Prevention Strategies Parent 8-Aminoquinoline (Parent) Radical NH-Radical Intermediate Parent->Radical Auto-oxidation (Light/O2) QuinoneImine Quinone-Imine (Reactive Electrophile) Radical->QuinoneImine -e-, -H+ Dimer Azo-Dimer (Precipitate/Inactive) QuinoneImine->Dimer Coupling Strategy 1. Amber Vials 2. Argon Purge 3. Fresh Prep

Summary Data Tables

Table 1: Physicochemical Properties & Assay Risks
Property8-AQ-6-Carboxamide CharacteristicAssay ConsequenceMitigation Strategy
LogP Moderate to High (2.5 – 4.0)Low aqueous solubility; "Crash-out" in buffer.Use 0.01% Triton X-100; Limit DMSO < 1%.
pKa Basic (Quinoline N ~4-5, Amine ~2-3)Protonation state varies with pH; Lysosomal trapping.Buffer at pH 7.4; Avoid acidic buffers.
Fluorescence Ex: 350-400nm / Em: 450-520nmInterference with DAPI, FITC, GFP channels.Use TR-FRET or Red-shifted dyes (Cy5, APC).
Redox Electron-rich 8-amino groupOxidation to quinone-imines; H₂O₂ generation.Add catalase/SOD if H₂O₂ is the suspect toxicant.
Chelation Bidentate (N8-N1)Inhibition of metalloenzymes (MMPs, HDACs).Test with excess Zn²⁺/Fe²⁺ to confirm specificity.

References

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antimalarial drugs. Current Opinion in Infectious Diseases.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology.

  • Thermo Fisher Scientific. Troubleshooting Guide for Fluorescence Assays.

Sources

minimizing off-target effects of 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Effects in Experimental Settings

Welcome to the technical support center for 8-Aminoquinoline-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing off-target effects during your experiments. As Senior Application Scientists, we have structured this resource to not only provide protocols but to explain the scientific rationale behind them, ensuring your experiments are both robust and reliable.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 8-Aminoquinoline-6-carboxamide and its parent class, the 8-aminoquinolines (8-AQs).

Q1: What is the primary mechanism of action for 8-aminoquinolines?

A1: The precise mechanism is not fully elucidated, but the leading hypothesis involves a multi-step process. 8-AQs are generally prodrugs that require metabolic activation, primarily by cytochrome P450 enzymes in the liver (with CYP2D6 being critical)[1][2]. This activation generates reactive metabolites that undergo redox cycling. This cycling produces significant amounts of reactive oxygen species (ROS), which are believed to be the ultimate cytotoxic agents responsible for therapeutic effects by causing oxidative damage to macromolecules[1][3].

Q2: What are the most well-documented off-target effects of the 8-aminoquinoline class?

A2: The most significant and clinically relevant off-target effect is dose-dependent hemolytic anemia in individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD)[2][4][5][6]. Other notable off-target effects include methemoglobinemia (elevated levels of methemoglobin in the blood), general cytotoxicity through oxidative stress, and potential gastrointestinal distress[7][8][9].

Q3: How does the "6-carboxamide" modification potentially influence the compound's properties?

A3: While specific data on 8-Aminoquinoline-6-carboxamide is limited, the addition of a carboxamide group at the 6-position is a common strategy in medicinal chemistry. This modification can alter the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability. It may also influence binding affinity to on- and off-targets by creating new hydrogen bonding opportunities. Hybridization strategies that combine quinoline scaffolds with other moieties are often used to improve potency and reduce side effects[10].

Q4: Is this compound likely to be a kinase inhibitor?

A4: The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry and is found in numerous FDA-approved kinase inhibitors[11]. Therefore, it is plausible that 8-Aminoquinoline-6-carboxamide could exhibit off-target activity against various kinases. Comprehensive kinase panel screening is a recommended step in characterizing its selectivity.

Q5: Could this compound affect cellular metabolism, specifically NAD+ levels?

A5: Yes, this is a possibility. The cellular synthesis of NAD+ is critical for energy metabolism, and some heterocyclic compounds are known to inhibit key enzymes in this pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT)[12][13]. Inhibition of NAMPT can lead to NAD+ depletion, affecting glycolysis and inducing cell death, which could be an intended or unintended off-target effect[12][14].

Troubleshooting Guides

This section provides structured guidance for specific experimental issues you may encounter.

Guide 1: Unexpectedly High Cytotoxicity in Cell Culture
  • Problem: The observed IC50 value is much lower than anticipated, or significant cell death occurs even at low concentrations across multiple cell lines.

  • Potential Cause 1: Oxidative Stress Overload. The primary mechanism of 8-AQs involves ROS production[1][3]. Some cell lines are inherently more sensitive to oxidative stress due to lower endogenous antioxidant capacity (e.g., low glutathione levels).

  • Recommended Solution:

    • Co-treatment with an Antioxidant: As a mechanistic probe, perform a rescue experiment by co-administering your compound with N-acetylcysteine (NAC), a glutathione precursor. A significant rightward shift in the dose-response curve would confirm that cytotoxicity is primarily mediated by ROS.

    • Measure ROS Directly: Quantify intracellular ROS levels using probes like DCFDA (2',7'-dichlorofluorescin diacetate) via flow cytometry or fluorescence microscopy.

    • Cell Line Selection: If possible, use cell lines known to have robust antioxidant defenses or compare results between cell lines with known differences in oxidative stress sensitivity.

  • Potential Cause 2: Off-Target Kinase Inhibition. The compound may be inhibiting a kinase essential for the survival of your specific cell line(s)[11].

  • Recommended Solution:

    • Kinase Profiling: Screen the compound against a broad panel of kinases (e.g., services like KinomeScan or DiscoverX). This will provide a comprehensive view of its selectivity.

    • Pathway Analysis: If specific off-target kinases are identified, use western blotting to analyze the phosphorylation status of their key downstream substrates to confirm target engagement in your cellular model.

Guide 2: Inconsistent Results Between in vitro and in vivo Studies
  • Problem: The compound is potent in vitro but shows little efficacy or unexpected toxicity in vivo.

  • Potential Cause: Metabolic Instability or Activation. 8-AQs are prodrugs requiring metabolic activation, primarily by CYP2D6[1][2]. The cell lines used in vitro may lack the necessary CYP enzymes, leading to low activity. Conversely, rapid metabolism in vivo can lead to poor exposure or the rapid generation of toxic metabolites.

  • Recommended Solution:

    • Use Metabolically Competent Cells: Repeat in vitro assays using primary hepatocytes or engineered cell lines expressing relevant CYP enzymes (especially CYP2D6).

    • Pharmacokinetic (PK) Study: Conduct a preliminary PK study in your animal model to measure the plasma concentration of the parent compound and any major metabolites over time. This will determine if the compound is reaching and maintaining effective concentrations.

    • CYP Inhibition Co-dosing (in vivo): To test the role of a specific CYP, co-administer your compound with a known inhibitor of that enzyme (e.g., quinidine for CYP2D6). A change in efficacy or toxicity profile can confirm the metabolic pathway's importance[2].

Guide 3: Evidence of Hemolytic Toxicity
  • Problem: In in vivo studies, animals exhibit signs of anemia, red-tinged urine (hemoglobinuria), or jaundice[15]. This is the most critical off-target effect to monitor for this class of compounds.

  • Potential Cause: The compound's metabolites are causing oxidative damage to red blood cells (RBCs), a toxicity that is severely exacerbated in G6PD-deficient individuals[2][4]. While common lab animals are not G6PD deficient, high doses can still induce hemolysis.

  • Recommended Solution:

    • In Vitro Hemolysis Assay: Before proceeding to extensive in vivo work, perform an in vitro hemolysis assay. This involves incubating the compound with a suspension of fresh red blood cells (human or from your animal model) and measuring the release of hemoglobin into the supernatant.

    • Monitor Hematological Parameters: In your in vivo studies, perform regular complete blood counts (CBCs) to monitor hemoglobin levels, hematocrit, and red blood cell counts. Also, measure plasma methemoglobin levels[8].

    • Structural Modification: If hemolytic liability is confirmed, this represents a fundamental challenge of the 8-AQ scaffold. Medicinal chemistry efforts may be required to modify the structure to reduce its redox cycling potential while preserving on-target activity. This is a key strategy in modern drug design[16][17].

Visualizations and Diagrams
Mechanism of Action & Off-Target ROS Production

8AQ_Mechanism cluster_0 Host Cell (e.g., Hepatocyte) cluster_1 Target & Off-Target Environment 8-AQ_Prodrug 8-Aminoquinoline (Prodrug) CYP2D6 CYP2D6 Metabolism 8-AQ_Prodrug->CYP2D6 Activation Metabolites Reactive Metabolites (e.g., Quinoneimines) CYP2D6->Metabolites Redox Redox Cycling Metabolites->Redox ROS Reactive Oxygen Species (ROS) Redox->ROS On_Target On-Target Effect (e.g., Parasite Killing) ROS->On_Target Off_Target Off-Target Effects (Hemolysis, Cytotoxicity) ROS->Off_Target

Caption: Metabolic activation and ROS generation pathway for 8-aminoquinolines.

Experimental Workflow for Off-Target De-risking

Workflow Start Compound Synthesis (8-AQ-6-Carboxamide) In_Vitro_Tox Initial In Vitro Cytotoxicity (Multiple Cell Lines) Start->In_Vitro_Tox Decision_1 High Cytotoxicity? In_Vitro_Tox->Decision_1 ROS_Assay ROS Production Assay (e.g., DCFDA) Hemolysis_Assay In Vitro Hemolysis Assay (Human RBCs) ROS_Assay->Hemolysis_Assay Decision_2 Hemolysis Observed? Hemolysis_Assay->Decision_2 Kinase_Screen Broad Kinase Panel Screen Decision_3 Significant Off-Target Kinase Hits? Kinase_Screen->Decision_3 Metabolic_Stability Microsomal Stability Assay (Liver Microsomes) Go_In_Vivo Proceed to In Vivo Tolerance/Efficacy Studies Metabolic_Stability->Go_In_Vivo Decision_1->ROS_Assay Yes Decision_1->Hemolysis_Assay No Decision_2->Kinase_Screen No Stop STOP: Re-evaluate/Re-design Compound Decision_2->Stop Yes Decision_3->Metabolic_Stability No Decision_3->Stop Yes

Caption: A decision-tree workflow for the early assessment of off-target effects.

Experimental Protocols
Protocol 1: In Vitro Hemolysis Assay

This protocol provides a method to assess the potential of 8-Aminoquinoline-6-carboxamide to induce red blood cell lysis.

  • Prepare Red Blood Cell (RBC) Suspension:

    • Obtain fresh whole blood (e.g., human blood from a licensed vendor) containing an anticoagulant (e.g., heparin).

    • Centrifuge at 500 x g for 10 minutes to pellet the RBCs.

    • Carefully aspirate and discard the plasma and buffy coat.

    • Wash the RBC pellet three times with 10 volumes of sterile, isotonic phosphate-buffered saline (PBS), centrifuging and aspirating the supernatant each time.

    • After the final wash, resuspend the RBC pellet to create a 2% (v/v) suspension in PBS.

  • Assay Plate Setup:

    • Prepare serial dilutions of your test compound in PBS. A typical starting range is 0.1 µM to 100 µM.

    • In a 96-well plate, add 100 µL of your compound dilutions to triplicate wells.

    • Negative Control: Add 100 µL of PBS to at least three wells (0% lysis).

    • Positive Control: Add 100 µL of 1% Triton X-100 to at least three wells (100% lysis).

  • Incubation:

    • Add 100 µL of the 2% RBC suspension to all wells.

    • Incubate the plate at 37°C for 4 hours, with gentle shaking.

  • Measurement:

    • After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new, clear 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm (A450), which corresponds to hemoglobin release.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_Sample - Abs_Negative_Control) / (Abs_Positive_Control - Abs_Negative_Control)] * 100

    • Plot the % Hemolysis against the compound concentration to determine the HC50 (the concentration causing 50% hemolysis).

Data Summary Table

The following table provides hypothetical, yet representative, data ranges that a researcher might expect when characterizing an 8-aminoquinoline derivative. These values are for illustrative purposes and should be determined experimentally for 8-Aminoquinoline-6-carboxamide.

ParameterTypical Value RangeSignificance & Interpretation
On-Target IC50 0.1 - 5 µMPotency against the intended biological target.
Cytotoxicity IC50 (Sensitive Cell Line) 1 - 20 µMGeneral toxicity; a low value suggests a narrow therapeutic window.
Cytotoxicity IC50 (Resistant Cell Line) > 50 µMA higher value indicates selectivity towards certain cell types.
Hemolysis HC50 (in vitro) > 100 µMCritical Safety Metric. A low value is a major red flag for this compound class.
Kinase Off-Target Hits (>90% Inh. @ 10µM) < 5 hitsA low number of hits on a broad kinase panel suggests good selectivity.
CYP2D6 Metabolism Rate Moderate to HighIndicates the compound is likely a prodrug requiring activation.
References
  • 8 Amino quinolines - Pharmacy 180. (n.d.).
  • Geddes, L., et al. (2022). Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. British Journal of Haematology, 198(3), 556-571.
  • 8-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis.
  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Microbiology and Molecular Biology Reviews, 83(4), e00011-19.
  • Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide. (n.d.). BenchChem.
  • Recht, J., et al. (2014). Safety of 8-aminoquinolines given to people with G6PD deficiency: protocol for systematic review of prospective studies. BMJ Open, 4(5), e005255.
  • Schröder, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5543.
  • 8-Aminoquinoline. (n.d.). In Wikipedia.
  • Hsieh, M.-H., et al. (2021). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Scientific Reports, 11(1), 1-13.
  • Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications.
  • Staszewska-Krajewska, O., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 24(13), 10831.
  • Tekwani, B. L., & Walker, L. A. (2006). Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. The American Journal of Tropical Medicine and Hygiene, 75(5), 771-777.
  • Tekwani, B. L., et al. (2019). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Molecules, 24(23), 4236.
  • Pharmacology of 8-aminoquinolines. (n.d.). Semantic Scholar.
  • Fletcher, K. A., et al. (1977). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization, 55(1-2), 67-74.
  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119-141.
  • Wolkenberg, S. E., et al. (2018). Discovery of 6-(pyrimidin-5-ylmethyl)quinoline-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry Letters, 28(10), 1845-1848.
  • Different structural modification strategies adopted for design of target quinoline derivatives in this study. (n.d.). ResearchGate.
  • Safety of 8-aminoquinoline antimalarial medicines. (n.d.). World Health Organization.
  • Potter, B. M., et al. (2019). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 929-937.
  • Braidy, N., et al. (2018). Kynurenine pathway, NAD+ synthesis, and mitochondrial function: targeting tryptophan metabolism to promote longevity and healthspan. npj Aging and Mechanisms of Disease, 4(1), 1-11.
  • Roles of Nicotinamide Adenine Dinucleotide (NAD+) in Biological Systems. (n.d.). MDPI.
  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse.
  • FK866 and CHS-828: the first potent NAMPT inhibitors discovered. (n.d.). ResearchGate.
  • The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions. (n.d.). ResearchGate.
  • Stoyanov, G. S., et al. (2024). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. International Journal of Molecular Sciences, 25(3), 1735.
  • Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656.
  • Mohamed, M. F. A., & Abuo-Rahma, G. E. D. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31139-31155.
  • Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 288(49), 3500-3511.
  • Schramm, A. M., et al. (2012). Nicotinamide Phosphoribosyl Transferase (Nampt) Is Required for De Novo Lipogenesis in Tumor Cells. PLoS ONE, 7(6), e40215.

Sources

Technical Support Center: A Scientist's Guide to Improving the Bioavailability of 8-Aminoquinoline-6-carboxamide Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Aminoquinoline-6-carboxamide (8-AQ-6C) formulations. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this promising compound class. The inherent physicochemical properties of the 8-aminoquinoline scaffold often lead to poor aqueous solubility, which is a primary barrier to achieving therapeutic efficacy.[1][2]

This document provides in-depth, experience-driven troubleshooting guides and validated experimental protocols to systematically address and overcome these bioavailability challenges. We will explore the causality behind formulation choices, moving beyond simple instructions to empower you with the scientific rationale needed to make informed decisions in your development pipeline.

Section 1: Understanding the Challenge - Physicochemical Profile

The formulation journey for any active pharmaceutical ingredient (API) begins with a thorough understanding of its intrinsic properties. While specific experimental data for 8-Aminoquinoline-6-carboxamide is not extensively published, we can infer its likely behavior from the well-characterized parent molecule, 8-Aminoquinoline, and the influence of its substituents.

The quinoline core is hydrophobic, contributing to low aqueous solubility.[3] However, the presence of an amino group at the 8-position and a carboxamide group at the 6-position introduces polarity and sites for hydrogen bonding. The amino group provides a basic handle (pKa ≈ 3.99 for the parent 8-aminoquinoline), making the molecule's solubility highly pH-dependent.[3][4]

Table 1: Predicted Physicochemical Properties of 8-Aminoquinoline-6-carboxamide and Their Implications

PropertyValue (Inferred)Implication for Bioavailability
Molecular Weight >144.18 g/mol (parent)Likely within acceptable limits for oral absorption.
Aqueous Solubility Poor at neutral pHDissolution rate-limited absorption is the primary anticipated challenge.[1]
LogP Moderate to HighMay have good membrane permeability if it can be dissolved, but high LogP contributes to poor aqueous solubility.
pKa (Basic) ~3-4Ionizable. Solubility will be significantly higher in acidic environments (e.g., the stomach). This is a key handle for salt formation strategies.[4]
Melting Point Likely high (crystalline solid)High crystal lattice energy can be a significant barrier to dissolution. Overcoming this energy is a core goal of amorphization strategies.
Chemical Form Crystalline SolidStable but poorly soluble. The crystalline nature needs to be confirmed and characterized by techniques like X-ray Powder Diffraction (PXRD).[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the formulation development of 8-AQ-6C.

Q1: My in vivo studies show very low and variable exposure for my 8-AQ-6C formulation. What is the most likely cause?

A: The most common reason for low and variable oral bioavailability of a poorly soluble compound like 8-AQ-6C is dissolution rate-limited absorption.[1] For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. If the dissolution rate is slower than the GI transit time, a significant portion of the administered dose will be excreted before it has a chance to be absorbed. Variability can arise from differences in GI physiology (e.g., gastric pH, food effects) between subjects.

Q2: What is the first and most critical step I should take to start improving my formulation?

A: The first step is comprehensive solid-state characterization of your starting API. Before attempting any formulation strategy, you must understand the material you are working with. This includes:

  • Confirming crystallinity and identifying the polymorphic form using X-ray Powder Diffraction (PXRD).

  • Determining the melting point and thermal behavior using Differential Scanning Calorimetry (DSC).

  • Measuring baseline aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to confirm its pH-dependent nature.

This baseline data is essential for selecting an appropriate bioavailability enhancement strategy and for evaluating the success of your efforts.

Q3: Which bioavailability enhancement strategy is the best for 8-AQ-6C?

A: There is no single "best" strategy; the optimal approach depends on the specific properties of your API, the target dose, and development timelines. However, given the presence of a basic nitrogen on the quinoline ring, salt formation is often the most direct and scientifically sound starting point. If salt formation is unsuccessful or does not provide sufficient improvement, amorphous solid dispersions (ASDs) are a powerful and widely used alternative for poorly soluble drugs.[6][7]

Q4: What are the essential analytical techniques I will need to characterize my new formulations?

A: A core set of analytical tools is required to demonstrate that you have successfully modified the API's solid state and improved its performance. These include:

  • PXRD: To confirm changes in crystallinity (e.g., new salt/co-crystal form or conversion to an amorphous state).[8]

  • DSC: To assess thermal properties, detect melting point changes, and confirm the glass transition of amorphous forms.[8]

  • FTIR/Raman Spectroscopy: To probe intermolecular interactions between the drug and excipients (e.g., proton transfer in salts, hydrogen bonding in ASDs).[8]

  • In Vitro Dissolution Testing: To measure the improvement in dissolution rate and extent in biorelevant media. This is your primary performance indicator.

  • HPLC: For accurate quantitation of the drug in all assays.[9]

Section 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance on the most relevant formulation strategies for 8-AQ-6C. Each protocol is designed to be a self-validating system, with clear checkpoints and characterization steps.

Strategy 1: Salt Formation

The Rationale: Salt formation is a common and effective technique to improve the solubility and dissolution rate of ionizable compounds.[10] By reacting the basic 8-aminoquinoline moiety with an acid, you form a salt that is more readily ionized and hydrated in aqueous media, thereby increasing its apparent solubility.

Troubleshooting Q&A:

  • Q: I performed a salt screen but only got amorphous material or oils. What should I do?

    • A: This suggests that the salts formed are either highly hygroscopic or have a low glass transition temperature. Try using different solvents or solvent/anti-solvent combinations.[11] Sometimes, allowing the reaction to proceed at a lower temperature over a longer period can promote crystallization. Also, consider using acids that are themselves crystalline and known to form stable salts.

  • Q: My crystalline salt shows minimal solubility improvement over the free base. Why?

    • A: This can happen if the salt crystal lattice is very stable, negating the solubility advantage of ionization. This is known as the "common ion effect" in certain buffers. Ensure you are testing in unbuffered media like water as well as biorelevant buffers. It's also possible you have formed a salt of a very strong acid, which can depress the pH of the diffusion layer during dissolution, converting the salt back to the less soluble free base.[11]

Protocol 1: Salt Screening and Formation

Objective: To identify a physically stable crystalline salt of 8-AQ-6C with improved aqueous solubility and dissolution rate.

Materials:

  • 8-AQ-6C (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, maleic, fumaric, citric, tartaric)

  • Solvents: Ethanol, Methanol, Acetone, Isopropyl Alcohol (IPA), Water, Tetrahydrofuran (THF)

  • Vials, stir plate, filtration apparatus

Methodology:

  • Stoichiometric Reaction:

    • Dissolve 100 mg of 8-AQ-6C in a minimal amount of a suitable solvent (e.g., ethanol) in a small vial.

    • In a separate vial, prepare a solution of the selected acid (1.0 molar equivalent) in the same solvent.

    • Slowly add the acid solution to the 8-AQ-6C solution while stirring.

    • Observe for precipitation. If no solid forms immediately, cap the vial and allow it to stir at room temperature for 24 hours. If still no solid, consider slow evaporation or refrigeration.

  • Isolation and Drying:

    • If a precipitate forms, collect the solid by vacuum filtration.

    • Wash the solid sparingly with cold solvent to remove any unreacted starting materials.

    • Dry the solid under vacuum at a temperature well below its melting point (e.g., 40-50 °C) for 24-48 hours.

  • Initial Characterization (Checkpoint):

    • Analyze the dried solid by PXRD . A new diffraction pattern, different from the free base and the acid, indicates the formation of a new solid phase.

    • Analyze by DSC . The disappearance of the free base melting peak and the appearance of a new, sharp melting endotherm is strong evidence of salt formation.

  • Solubility & Dissolution Assessment:

    • Perform kinetic solubility studies by adding an excess of the new salt form to a pH 6.8 phosphate buffer and agitating for 24 hours.

    • Filter and analyze the supernatant concentration by a validated HPLC method. Compare this to the free base solubility under the same conditions.

    • Perform in vitro dissolution testing (e.g., USP Apparatus II) to compare the dissolution rate of the salt to the free base.

Strategy 2: Amorphous Solid Dispersions (ASDs)

The Rationale: Amorphous materials lack the long-range molecular order of crystalline solids.[12] This means that no energy is required to break the crystal lattice during dissolution, leading to a significant increase in apparent solubility and dissolution rate.[7] In an ASD, the drug is molecularly dispersed within a polymer matrix, which stabilizes the high-energy amorphous state and prevents recrystallization.[6]

Troubleshooting Q&A:

  • Q: My ASD formulation is physically unstable and recrystallizes during storage. How can I fix this?

    • A: This is a common challenge with ASDs.[6] The primary cause is either insufficient stabilization by the polymer or exposure to high temperature and humidity.

      • Increase Polymer Loading: A higher polymer-to-drug ratio can provide better stabilization.

      • Select a Better Polymer: Choose a polymer with strong specific interactions (e.g., hydrogen bonding) with 8-AQ-6C. For a molecule with a carboxamide group, polymers like povidone (PVP) or copovidone (PVP/VA) are excellent candidates.

      • Increase Glass Transition Temperature (Tg): Select a polymer with a higher Tg, as this reduces molecular mobility and the tendency to recrystallize.

      • Control Storage Conditions: Store the ASD in a desiccator or with protective packaging.

  • Q: My ASD shows a fast dissolution rate initially, but then the drug concentration crashes. What's happening?

    • A: This is called "spring and parachute" behavior. The ASD rapidly dissolves ("spring"), creating a supersaturated solution. However, if this solution is not stabilized, the drug will rapidly precipitate out into its less soluble crystalline form ("crash"). To prevent this, you can include a precipitation inhibitor in your formulation or select an ASD polymer (like HPMC-AS) that is specifically designed to maintain supersaturation.

Protocol 2: Screening and Preparation of ASDs by Solvent Evaporation

Objective: To prepare and characterize a stable amorphous solid dispersion of 8-AQ-6C with enhanced dissolution.

Materials:

  • 8-AQ-6C

  • Screening polymers: Povidone (PVP K30), Copovidone (Kollidon® VA 64), Hypromellose Acetate Succinate (HPMC-AS)

  • Solvent: Dichloromethane (DCM) or a mixture of DCM/Methanol (e.g., 90/10 v/v)

  • Rotary evaporator or vacuum oven

Methodology:

  • Polymer Screening (Film Casting):

    • Prepare solutions of 8-AQ-6C and each polymer in the chosen solvent at various drug loadings (e.g., 10%, 25%, 50% w/w).

    • Cast thin films of each solution onto glass slides and allow the solvent to evaporate slowly in a fume hood.

    • Inspect the resulting films under a polarized light microscope. A clear, non-birefringent film indicates good miscibility and successful amorphization. Birefringence (light patterns) indicates the presence of crystalline drug.

  • Preparation of Bulk ASD (Spray Drying is preferred for scale-up, but rotary evaporation is suitable for lab scale):

    • Based on the film casting results, select the most promising polymer and drug loading.

    • Prepare a solution of the drug and polymer (e.g., 1g total solids in 20 mL solvent).

    • Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator.

    • Further dry the resulting solid in a vacuum oven at 40-50 °C for 48 hours to remove residual solvent.

  • Solid-State Characterization (Checkpoint):

    • Analyze the dried ASD powder by PXRD . The absence of any sharp diffraction peaks (a "halo" pattern) confirms the amorphous nature of the material.

    • Analyze by DSC . A single glass transition temperature (Tg) should be observed, indicating a homogenous, single-phase dispersion. The absence of a melting endotherm for the drug further confirms its amorphous state.

  • Performance Evaluation:

    • Conduct in vitro dissolution testing on the ASD. You should observe a significantly faster and higher extent of dissolution compared to the crystalline API. Monitor the concentration over time to assess for any precipitation.

Section 4: Visualization of Formulation Strategy

A logical workflow is crucial for efficiently navigating the formulation development process. The following diagram outlines a decision-making pathway for improving the bioavailability of 8-AQ-6C.

G cluster_start Initial API Characterization cluster_pathways Formulation Pathways cluster_end Final Evaluation start Start with Crystalline 8-AQ-6C API charac Characterize: - Solubility (pH-dependent?) - pKa, LogP - PXRD, DSC, TGA start->charac decision_ion Is API Ionizable with good pKa separation? charac->decision_ion salt Strategy 1: Salt Formation Screening decision_ion->salt Yes asd Strategy 2: Amorphous Solid Dispersion (ASD) decision_ion->asd No / Salt Fails decision_salt Stable Salt with Improved Dissolution? salt->decision_salt decision_salt->asd No success Proceed to In Vivo PK Studies decision_salt->success Yes decision_asd Stable Amorphous Form with Improved Dissolution? asd->decision_asd decision_asd->success Yes rethink Re-evaluate Strategy: - Consider Co-crystals - Particle Size Reduction - Lipid Formulations decision_asd->rethink No

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

This workflow illustrates how initial characterization data directly informs the selection of the most promising formulation pathways.

Section 5: Summary of Analytical Characterization

Successful formulation development relies on a robust analytical strategy to verify changes and predict performance.

Table 2: Key Analytical Techniques for Formulation Characterization

Analytical TechniquePurposeKey Information Provided
X-Ray Powder Diffraction (PXRD) To assess the long-range order of the solid state.Differentiates between crystalline and amorphous forms; identifies new crystalline salt or co-crystal forms.[8]
Differential Scanning Calorimetry (DSC) To measure thermal transitions.Determines melting point, purity, and the glass transition (Tg) of amorphous materials.[8]
Thermogravimetric Analysis (TGA) To measure weight loss as a function of temperature.Identifies the presence of solvents or water; assesses thermal stability.
Fourier-Transform Infrared (FTIR) Spectroscopy To probe molecular vibrations and interactions.Confirms salt formation (proton transfer) or identifies drug-polymer hydrogen bonding in ASDs.[8]
Dynamic Vapor Sorption (DVS) To measure water uptake in a controlled humidity environment.Assesses the hygroscopicity and physical stability of different solid forms.
In Vitro Dissolution (USP App. II) To measure the rate and extent of drug release.Key performance indicator; allows for rank-ordering of formulations and can be used for in vitro-in vivo correlations (IVIVC).
Scanning Electron Microscopy (SEM) To visualize particle morphology and size.Provides qualitative and quantitative information on particle characteristics, which influences dissolution.[9]

References

  • Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). 8-Aminoquinoline Therapy for Latent Malaria. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). (8-Amino)quinoline and (4-Amino)phenanthridine Complexes of Re(CO)3 Halides. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • Bhalani, D. V., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • Patsnap. (2024). How to improve the bioavailability of a drug?. Synapse. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Aminoquinoline. PubChem. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • ACS Omega. (2023). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. PMC. Retrieved from [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • Technobis. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Salt Formation Improved the Properties of a Candidate Drug During Early Formulation Development. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers. PubMed. Retrieved from [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]

Sources

dealing with poor reproducibility in 8-Aminoquinoline-6-carboxamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 8AQ-REP-001 Status: Open Subject: Troubleshooting Guide for Reproducibility & Stability

Introduction: The "Deceptive Simple" Scaffold

Welcome to the Technical Support Center. You are likely here because your experiments with 8-Aminoquinoline-6-carboxamide (8-AQ-6-CN) are yielding inconsistent results.

This molecule presents a "perfect storm" of chemical liabilities:

  • The 8-Amino Group: A known redox-active motif prone to rapid oxidative degradation and metal chelation.

  • The 6-Carboxamide: A moiety that induces strong intermolecular hydrogen bonding, leading to high lattice energy and solubility "crashes."

This guide treats your reproducibility crisis not as user error, but as a failure to manage these intrinsic chemical properties. Below are the three critical modules for stabilizing your workflow.

Module 1: Synthesis & Stability (The Input Problem)

The Symptom: Your product turns from pale yellow to dark brown/black upon storage. Yields vary wildly between batches despite identical protocols.

The Mechanism: The 8-aminoquinoline scaffold is not chemically inert. It is electron-rich and prone to Single Electron Transfer (SET) oxidation, particularly in the presence of trace metals or light. This pathway leads to the formation of reactive quinone-imines and azo-dimers, which are often dark-colored and insoluble.

Diagram: Oxidative Degradation Pathway

G Start 8-Aminoquinoline (Pale Yellow) Oxidation Oxidation (Air/Light) Trace Metal Catalysis Start->Oxidation Radical Radical Cation Intermediate Oxidation->Radical Quinone Quinone-Imine (Reactive Electrophile) Radical->Quinone - e-, - H+ Dimer Azo-Dimers/Polymers (Dark Brown/Black) Quinone->Dimer Polymerization

Figure 1: The oxidative degradation cascade of 8-aminoquinolines. Note that this process is autocatalytic once quinone-imines are formed.

Troubleshooting Protocol: Stabilization
VariableStandard Practice (Risk)Required Protocol (Solution)
Atmosphere Open air filtrationSchlenk/Glovebox: Perform final isolation under Argon. Store under inert gas.
Storage Form Free BaseSalt Formation: Convert to HCl or Tosylate salt immediately. The protonated amine is resistant to oxidation.
Solvent Chloroform/DCM (often acidic/stabilized)Degassed Methanol/Ethanol: Avoid halogenated solvents which can generate trace HCl/radicals that catalyze degradation.
Container Clear GlassAmber Vials: 8-AQs are photosensitive.

Module 2: Purification & Isolation (The Process Problem)

The Symptom: The compound streaks on TLC, co-elutes with impurities, or precipitates irreversibly inside the column.

The Mechanism: The 6-carboxamide group creates a "brick-dust" effect due to planar stacking and hydrogen bonding. Furthermore, the 8-aminoquinoline nitrogen atoms can chelate metal ions present in silica gel (Ca²⁺, Fe³⁺), causing broad tailing and mass loss.

FAQ: Why is my column failing?

Q: I see a spot on TLC, but nothing comes off the column. A: Your compound has likely crystallized on the column or chelated to the silica.

  • Fix 1 (Solubility): Do not load in DCM. Load using a "dry load" method (adsorb to Celite) or dissolve in a small amount of DMSO/MeOH before mixing with eluent.

  • Fix 2 (Chelation): Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize acidic sites, or use Amine-functionalized silica to prevent specific interaction with the stationary phase.

Q: My NMR shows broad peaks despite a clean TLC. A: This suggests paramagnetic impurities (trace copper/iron) or aggregation.

  • Test: Add a drop of D₂O or MeOD to your NMR tube. If peaks sharpen, it’s aggregation (H-bond disruption). If they remain broad, it’s metal contamination.

Module 3: Biological Assay Consistency (The Output Problem)

The Symptom: IC50 values shift by orders of magnitude between weeks. "Activity" is observed in off-target assays (Pan-Assay Interference).

The Mechanism: 8-Aminoquinolines are capable of Redox Cycling .[1] In the presence of reducing agents (DTT, NADH) common in biological buffers, they can generate Hydrogen Peroxide (H₂O₂), which inhibits cysteine-dependent enzymes non-specifically.

Diagram: Assay Interference Logic

AssayLogic Problem Inconsistent Bio-Data Check1 Check Buffer Composition Problem->Check1 Check2 Check Fluorescence Problem->Check2 DTT Contains DTT/Mercaptoethanol? Check1->DTT Ros ROS Generation Cycle DTT->Ros Yes Action1 Remove Reductant or Add Catalase Ros->Action1 Fluor Compound Autofluorescence? Check2->Fluor Action2 Use Red-Shifted Dye or TR-FRET Fluor->Action2 Yes (Blue/Green region)

Figure 2: Decision tree for diagnosing false positives in biological assays involving 8-aminoquinolines.

Validation Experiments

To prove your data is real, run these controls:

  • The Catalase Test: Add Catalase (an enzyme that breaks down H₂O₂) to your assay. If potency decreases, your compound was killing the target via peroxide generation (False Positive).

  • The EDTA Wash: If testing metalloenzymes, pre-incubate the compound with EDTA. If activity is lost, the compound was acting as a metal chelator (False Positive).

References

  • National Institutes of Health (NIH). (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013).[2] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[2][3] Retrieved from [Link]

  • PubChem. (2025).[4] Quinoline-6-carboxamide | C10H8N2O.[4] National Library of Medicine. Retrieved from [Link]

  • American Chemical Society (ACS). (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Purification Methods for 8-Aminoquinoline-6-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-Aminoquinoline-6-carboxamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As Senior Application Scientists, we understand that obtaining these compounds at high purity is critical for the success of your research and development efforts.[1] This resource combines established scientific principles with field-proven insights to help you navigate the complexities of purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy for purifying 8-aminoquinoline-6-carboxamide analogs.

Q1: What are the primary purification methods for 8-aminoquinoline-6-carboxamide analogs?

A1: The most common and effective methods are column chromatography (both normal and reversed-phase) and crystallization.[1][2] The choice depends on the specific properties of your analog, the nature of the impurities, the required scale, and the desired final purity.[1]

  • Column Chromatography offers the highest resolution and is ideal for separating complex mixtures of closely related derivatives or for purifying small amounts of material to very high purity.[1]

  • Crystallization is a powerful technique for achieving very high purity, especially at a laboratory scale where purity is paramount.[1] It is often the method of choice for amides when chromatographic purification results in low yields.[2]

  • Acid-base extraction can be a highly effective initial step to separate the basic 8-aminoquinoline core from neutral and acidic impurities.[1]

Q2: How do the structural features of my analog affect the choice of purification method?

A2: The physicochemical properties dictated by the analog's structure are paramount. The 8-aminoquinoline core imparts basicity, while the 6-carboxamide group and its substituents introduce varying degrees of polarity, hydrogen bonding capability, and solubility.

  • Basicity: The amino group on the quinoline ring can cause significant peak tailing on standard silica gel due to strong interaction with acidic silanol groups.[3] This often necessitates the use of a modified mobile phase or an alternative stationary phase.

  • Polarity: Highly polar analogs may not be well-retained on reversed-phase columns or may streak on normal-phase silica. Hydrophilic Interaction Liquid Chromatography (HILIC) or using highly polar mobile phases in normal-phase chromatography may be required.[4]

  • Solubility: Poor solubility in common chromatography solvents can make loading the sample onto a column difficult. For crystallization, finding a suitable solvent system in which the compound has high solubility when hot and low solubility when cold is the central challenge.

Q3: When should I choose column chromatography over crystallization?

A3: This decision involves a trade-off between resolution, scale, speed, and yield.

  • Choose Chromatography when:

    • You are dealing with complex mixtures containing impurities with similar polarity to your target compound.

    • You are working on a small, discovery-scale synthesis and need to isolate a pure sample for analysis quickly.

    • Crystallization attempts have failed or resulted in "oiling out."[3]

  • Choose Crystallization when:

    • You have a relatively pure crude product (>90%) and need to achieve very high final purity.

    • You are working on a larger scale where chromatography would be cumbersome and expensive.

    • You have observed that your compound is unstable on silica or alumina.

    • You are experiencing significant product loss during chromatography.[2]

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your purification experiments.

Chromatography Troubleshooting

The basic nitrogen of the 8-aminoquinoline moiety makes these compounds particularly susceptible to common chromatography issues.

Issue 1: Poor Separation or Overlapping Peaks

  • Causality: The mobile phase composition does not provide sufficient selectivity to resolve your target compound from impurities. The polarity may be too high, causing all compounds to elute quickly, or too low, resulting in broad, overlapping peaks.

  • Solution Pathway:

    • Systematic TLC Analysis: Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC).[3] Aim for a retention factor (Rf) of ~0.2-0.3 for your target compound.

    • Adjust Mobile Phase Polarity:

      • If the Rf is too high (compounds move too fast), decrease the polarity of the mobile phase.[3]

      • If the Rf is too low (compounds move too slow), increase the polarity.[3]

    • Change Solvent Selectivity: If adjusting polarity with a standard system (e.g., Hexane/Ethyl Acetate) fails, switch to a system with different solvent characteristics (e.g., Dichloromethane/Methanol).[3] This alters the hydrogen-bonding and dipole interactions between your compounds and the stationary/mobile phases.

Issue 2: Peak Tailing or Streaking

  • Causality: This is the most common issue for aminoquinolines. The basic nitrogen atom interacts strongly with acidic silanol groups (Si-OH) on the surface of silica gel, leading to a non-ideal adsorption/desorption equilibrium. This results in a "tail" on the back of the chromatographic peak.

  • Solution Pathway:

    • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[3]

      • Triethylamine (Et3N): Add 0.1-1% to the mobile phase.

      • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent.

    • Switch to a Different Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.[3]

      • Reversed-Phase (C18): For more polar analogs, reversed-phase chromatography, where the stationary phase is non-polar, can be highly effective.[4][5]

Issue 3: Low Recovery or No Compound Eluting

  • Causality: The compound may be too polar for the selected mobile phase and is irreversibly adsorbed onto the stationary phase, or it may be decomposing on the column. Column overloading can also lead to apparent low recovery due to broad, difficult-to-collect peaks.[3]

  • Solution Pathway:

    • Increase Mobile Phase Polarity Drastically: If your compound is stuck, try flushing the column with a much stronger solvent system, such as 5-10% Methanol in Dichloromethane (with 0.5% triethylamine).

    • Check for Decomposition: Before committing your entire batch to a column, spot the crude material on a TLC plate. Let it sit exposed to the silica for an hour, then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[3] In this case, switch to a less acidic stationary phase or opt for crystallization.[3]

    • Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to load 1-5% of crude material relative to the mass of the stationary phase (e.g., 1-5 g of sample on a 100 g column).[3]

Workflow for Troubleshooting Chromatography

G start Problem Observed poor_sep Poor Separation / Overlapping Peaks start->poor_sep tailing Peak Tailing / Streaking start->tailing low_recovery Low Recovery / No Elution start->low_recovery sol_tlc Optimize Mobile Phase via TLC (Rf ~0.25) poor_sep->sol_tlc Is Rf optimal? sol_base Add Basic Modifier (0.1-1% Et3N or NH3) tailing->sol_base sol_polarity Drastically Increase Mobile Phase Polarity low_recovery->sol_polarity sol_selectivity Change Solvent Selectivity (e.g., DCM/MeOH) sol_tlc->sol_selectivity No end_good Problem Resolved sol_selectivity->end_good sol_phase Switch Stationary Phase (Alumina or C18) sol_base->sol_phase Still Tailing sol_phase->end_good sol_stability Check Stability on TLC (Decomposition?) sol_polarity->sol_stability No Elution sol_load Reduce Sample Load (1-5% of silica mass) sol_stability->sol_load Stable sol_load->end_good

Caption: A decision tree for troubleshooting common chromatography issues.

Crystallization Troubleshooting

Issue 1: Compound "Oiling Out" Instead of Crystallizing

  • Causality: The solution has become supersaturated too quickly, or the melting point of the solid is below the temperature of the solution. Impurities can also act as "solubilizers," preventing the formation of an ordered crystal lattice.

  • Solution Pathway:

    • Re-heat and Add Solvent: Add a small amount of the hot solvent to dissolve the oil completely, then allow it to cool much more slowly.[3] Insulating the flask can promote slow cooling.

    • Induce Nucleation:

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[3]

      • Seed Crystals: If you have a tiny amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[3]

    • Consider a Different Solvent System: The chosen solvent may be too good. Try a solvent system where the compound has slightly lower solubility.

Issue 2: Complete Failure to Form Crystals

  • Causality: This can be due to several factors: the compound concentration is too low, impurities are inhibiting crystallization, or the molecule itself has conformational flexibility that hinders packing into a stable crystal lattice.[6]

  • Solution Pathway:

    • Concentrate the Solution: Slowly evaporate the solvent until you observe persistent turbidity. Then, add a small amount of solvent back to just redissolve the solid and allow it to cool slowly.

    • Perform a Pre-Purification Step: If significant impurities are present, they can suppress crystallization.[3] Run a quick "plug" of silica gel to remove the most polar or non-polar impurities before attempting to crystallize.

    • Try an Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble until the solution becomes cloudy. Warm slightly to clarify and then cool slowly.

Part 3: Experimental Protocols

Protocol 1: General Flash Column Chromatography (with Basic Modifier)

This protocol is designed for the purification of a basic 8-aminoquinoline-6-carboxamide analog on silica gel.

  • TLC Analysis & Solvent Selection:

    • Prepare several TLC chambers with different solvent systems (e.g., 95:5 DCM/MeOH, 90:10 DCM/MeOH).

    • To each system, add 0.5% triethylamine (Et3N).

    • Identify the solvent system that gives your target compound an Rf of 0.2-0.3.

  • Column Packing:

    • Select a column appropriate for your sample size (e.g., 40g silica for ~400-800mg crude material).

    • Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., DCM).

    • Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of DCM.

    • If soluble: Load the solution directly onto the top of the silica bed.

    • If poorly soluble: Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the sample). To do this, dissolve the compound in a suitable solvent (e.g., DCM, MeOH), add the silica, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the selected mobile phase (containing 0.5% Et3N).

    • Collect fractions and monitor the elution by TLC to identify which fractions contain your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: General Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude product in several test tubes.

    • Add different solvents (e.g., ethanol, acetonitrile, ethyl acetate) and observe solubility at room temperature and upon heating.[2]

    • A good solvent will dissolve the compound when hot but not when cold. Acetonitrile is often a good choice for amides.[2]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes impurities that would otherwise contaminate your crystals.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Part 4: Data Summaries & Method Selection

Choosing the right purification technique is a critical first step. The following table summarizes the key characteristics of each method.

Purification TechniqueStarting PurityScaleAchievable PurityKey AdvantageKey Disadvantage
Distillation GoodLargeGood-HighExcellent scalability for volatile compounds.[1]Not suitable for non-volatile or thermally labile analogs.
Crystallization Moderate-HighLab-LargeVery HighCan provide exceptionally pure material; cost-effective at scale.[1]Finding a suitable solvent can be time-consuming; may fail for certain structures.[3]
Extraction Low-ModerateLab-LargeLow-ModerateExcellent for initial bulk separation of basic compounds from neutral/acidic impurities.[1]Low resolution; usually requires a subsequent purification step.
Chromatography Low-HighSmall-LabHigh-Very HighHighest resolution for separating complex mixtures.[1]Can be costly and time-consuming; potential for product loss or decomposition.[2][3]
Method Selection Workflow

G start Start: Crude 8-AQ-6-CA Analog q1 Is the mixture complex with many close-running spots? start->q1 q2 Is high purity (>99.5%) the primary goal? q1->q2 No chrom Use Column Chromatography q1->chrom Yes q3 Is the scale >10g? q2->q3 No cryst Attempt Crystallization q2->cryst Yes q3->chrom No q3->cryst Yes extract Start with Acid-Base Extraction, then re-evaluate cryst->extract Fails or Purity is insufficient

Caption: A workflow to guide the initial selection of a purification method.

References
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
  • What is the best technique for amide purification?
  • How should I purify a complex, polar, amide reaction mixture? Biotage.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Computational Insights into Kinetic Hindrance Affecting Crystallization of Stable Forms of Active Pharmaceutical Ingredients. XtalPi.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

Sources

Technical Support Center: Addressing Metabolic Instability of 8-Aminoquinoline-6-carboxamide In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for addressing the metabolic instability of 8-aminoquinoline-6-carboxamide and related compounds in vitro. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but the underlying scientific reasoning to help you design robust experiments, interpret your data accurately, and overcome common challenges.

Understanding the Metabolic Landscape of 8-Aminoquinolines

The 8-aminoquinoline (8AQ) scaffold is a cornerstone in antimalarial drug discovery, renowned for its unique ability to eradicate dormant liver-stage parasites.[1] However, this class of compounds is often plagued by metabolic instability, which can complicate development. The parent drugs are typically prodrugs that require metabolic activation by host enzymes to exert their therapeutic effect.[1] This same metabolism, however, can also lead to rapid clearance or the formation of toxic metabolites.[2]

The primary metabolic pathways for 8AQs, such as the well-studied analogue primaquine, involve two major enzyme families:

  • Cytochrome P450 (CYP) Enzymes : Primarily located in the liver, CYPs (especially CYP2D6) are crucial for the bioactivation of 8AQs through oxidation and hydroxylation of the quinoline ring.[1][3] This metabolic step is believed to be essential for the drug's efficacy.[4]

  • Monoamine Oxidase (MAO) : MAO, particularly MAO-A, also contributes significantly to 8AQ metabolism, leading to the formation of inactive metabolites like carboxyprimaquine, which is often the main species found in plasma.[1][3]

Understanding the balance between these activating and inactivating pathways is critical for interpreting in vitro data.

cluster_0 Host Cell (e.g., Hepatocyte) cluster_1 Phase I Metabolism AQ 8-Aminoquinoline-6-carboxamide (Parent Compound / Prodrug) CYP CYP450 Enzymes (e.g., CYP2D6) AQ->CYP Bioactivation MAO Monoamine Oxidase (MAO-A) AQ->MAO Inactivation Pathway Metabolites Reactive/Active Metabolites (e.g., Hydroxylated Species) CYP->Metabolites Inactive Inactive Metabolites (e.g., Carboxylic Acid Derivatives) MAO->Inactive Efficacy Therapeutic Efficacy (ROS Generation) Metabolites->Efficacy Clearance Rapid Clearance Inactive->Clearance

Caption: Key metabolic pathways for 8-aminoquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the in vitro evaluation of 8-aminoquinoline-6-carboxamide.

Q1: My compound shows very high clearance in my human liver microsome (HLM) assay. What are the first things I should investigate?

High clearance is a common observation for this class. The primary suspects are extensive Phase I metabolism or experimental artifacts.

Initial Steps:

  • Confirm Cofactor Dependence: Run a control incubation without the NADPH regenerating system.[5] If clearance is significantly reduced, it strongly implicates NADPH-dependent enzymes, primarily CYPs. If clearance persists, consider non-CYP enzymes present in microsomes or potential compound instability in the buffer.

  • Assess Non-Specific Binding: 8-aminoquinolines can be lipophilic and may bind extensively to the proteins and lipids in the microsomal matrix.[6][7] This non-specific binding reduces the concentration of the compound available to the enzymes, leading to an underestimation of the true intrinsic clearance.[8][9] It is crucial to determine the fraction unbound in the microsomal incubation (fu,mic) and correct your clearance value.

  • Check for Solubility Issues: Poor aqueous solubility can cause your compound to precipitate in the assay buffer, mimicking metabolic clearance.[10][11] This leads to artificially high clearance values. Always assess the kinetic solubility of your compound under the final assay conditions (including the final DMSO concentration).

Q2: How do I choose the right in vitro system? Microsomes, S9 fraction, or hepatocytes?

The choice depends on the metabolic pathways you aim to investigate.[12]

In Vitro SystemKey Enzymes PresentBest For InvestigatingLimitations
Liver Microsomes Phase I: CYPs, FMOsPhase II: UGTs, some GSTsPrimary screening for CYP-mediated metabolism. It is a cost-effective, high-throughput system.[13][14]Lacks cytosolic enzymes (e.g., MAO, AOX) and cofactors for most Phase II reactions unless supplemented.[14]
Liver S9 Fraction Phase I: CYPs, FMOsPhase II: UGTs, SULTs, GSTsCytosolic Enzymes: AOX, MAOA more comprehensive screen that includes both microsomal and cytosolic enzymes.[12]Can have lower specific enzyme activity compared to microsomes due to dilution with cytosolic proteins.
Hepatocytes Full complement of metabolic enzymes and cofactors.The "gold standard" for in vitro metabolism, as it most closely mimics the in vivo liver environment.[15] Essential for studying uptake, efflux, and the interplay between Phase I and II metabolism.More expensive, lower throughput, and subject to greater inter-donor variability.

Recommendation for 8-Aminoquinoline-6-carboxamide: Start with liver microsomes to assess CYP liability. If clearance is low in microsomes but high in vivo, progress to S9 fraction or hepatocytes to investigate the role of cytosolic enzymes like MAO.

Q3: I'm seeing high well-to-well variability in my results. What are the common causes?

Start High Variability Observed in Microsomal Assay Q1 Is compound solubility >10x the incubation concentration? Start->Q1 Sol_Issue Problem: Compound Precipitation Solution: Lower substrate concentration, increase organic solvent (if possible), or use a different assay method. Q1->Sol_Issue No Q2 Was a minus-NADPH control included? Q1->Q2 Yes Stab_Issue Problem: Chemical Instability Solution: Assess stability in buffer alone. Adjust pH if necessary. Q2->Stab_Issue No (and clearance is high) Q3 Is non-specific binding high? (fu,mic < 0.1) Q2->Q3 Yes Bind_Issue Problem: High Non-Specific Binding Solution: Lower microsomal protein conc. (e.g., 0.25 mg/mL). Always measure fu,mic and correct clearance values. Q3->Bind_Issue Yes End Other Causes: - Pipetting errors - Inconsistent incubation times - Poor sample processing Q3->End No

Caption: Troubleshooting high variability in metabolic assays.

Q4: How does non-specific binding affect my data, and how do I correct for it?

Non-specific binding sequesters your compound, making it unavailable for metabolism.[6] This causes the observed clearance rate (CLobs) to be lower than the true intrinsic clearance (CLint). The relationship is:

CLint = CLobs / fu,mic

Where fu,mic is the fraction of the compound unbound in the microsomal incubation.[6]

Failing to correct for binding can lead to misclassification of a compound as being more stable than it actually is. For highly bound compounds (fu,mic < 0.1), this correction is critical for accurate in vivo clearance predictions.[8]

Q5: My data suggests CYP-mediated metabolism. How can I determine which specific CYP isozyme is responsible?

Identifying the specific CYP isozyme(s) is crucial for predicting potential drug-drug interactions.

  • Recombinant Human CYPs: Incubate your compound separately with a panel of commercially available recombinant CYP enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2). The isozyme that shows the highest rate of metabolism is the primary contributor.

  • Chemical Inhibition: In HLM, co-incubate your compound with known selective inhibitors for each major CYP isozyme. A significant reduction in your compound's metabolism in the presence of a specific inhibitor (e.g., quinidine for CYP2D6) points to the involvement of that isozyme.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for determining the rate of metabolism.

cluster_0 Experimental Workflow Prep 1. Prepare Reagents - HLM (e.g., 0.5 mg/mL) - Test Compound (e.g., 1 µM) - NADPH Regenerating System PreInc 2. Pre-incubation - Mix HLM, Buffer, Compound - Incubate at 37°C for 5 min Prep->PreInc Init 3. Initiate Reaction - Add NADPH System - Start timer PreInc->Init Inc 4. Time-Point Sampling - Take aliquots at 0, 5, 15, 30, 45 min Init->Inc Quench 5. Quench Reaction - Add ice-cold Acetonitrile with Internal Standard Inc->Quench Proc 6. Process Sample - Centrifuge to pellet protein Quench->Proc Analyze 7. LC-MS/MS Analysis - Quantify remaining compound Proc->Analyze

Caption: Workflow for a microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled HLM (e.g., from cryostorage at -80°C) in a 37°C water bath.[16] Dilute to a working concentration of 1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.

    • Prepare the test compound stock (e.g., 10 mM in DMSO) and dilute to an intermediate concentration. The final concentration in the incubation is typically 1 µM, with a final DMSO concentration of ≤ 0.25%.[14]

    • Prepare the NADPH regenerating system as per the manufacturer's instructions.

  • Incubation Setup:

    • In a microcentrifuge tube, add the phosphate buffer, the diluted HLM, and the test compound.

    • Crucial Controls:

      • Minus Cofactor (-NADPH): Replace the NADPH solution with buffer to assess non-enzymatic degradation.[5]

      • Time Zero (T0): Add the quenching solution before adding the NADPH system to represent 100% compound remaining.[5]

      • Positive Control: Include a compound with known metabolic characteristics (e.g., Verapamil for high clearance, Diazepam for low clearance).[17]

  • Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle agitation.[5]

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[14]

  • Termination and Analysis:

    • Immediately terminate the reaction by adding the aliquot to a tube or well containing 2-3 volumes of ice-cold acetonitrile with an analytical internal standard.[14]

    • Vortex and centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

Protocol 2: Determining Fraction Unbound in Microsomes (fu,mic) via Equilibrium Dialysis

This protocol is essential for correcting clearance data for non-specific binding.

Step-by-Step Methodology:

  • Apparatus Setup: Prepare a commercially available equilibrium dialysis apparatus according to the manufacturer's instructions. This typically involves hydrating a semi-permeable membrane (e.g., 10-12 kDa MWCO) that separates two chambers.

  • Sample Addition:

    • In one chamber (the matrix chamber), add the HLM suspension at the same concentration used in your stability assay (e.g., 0.5 mg/mL). Spike this suspension with your test compound.

    • In the other chamber (the buffer chamber), add the corresponding buffer without microsomes.

  • Equilibration: Seal the apparatus and incubate on a shaking platform at 37°C. The incubation time must be sufficient to allow the unbound compound to reach equilibrium across the membrane (typically 4-24 hours, compound-dependent).

  • Sampling and Analysis:

    • After incubation, take equal volume samples from both the matrix chamber and the buffer chamber.

    • Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation:

    • The concentration in the buffer chamber represents the unbound drug concentration. The concentration in the matrix chamber represents the total (bound + unbound) concentration.

    • fu,mic = Concentration in Buffer Chamber / Concentration in Matrix Chamber

Data Interpretation

The primary data from a metabolic stability assay is the percentage of the parent compound remaining over time.

  • Plot the Data: Plot the natural log (ln) of the percent remaining versus time.

  • Determine the Slope: The slope of the linear portion of this curve (k) represents the elimination rate constant.

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

Interpreting the Results:

Intrinsic Clearance (CLint)Half-Life (t½)Interpretation
> 70 µL/min/mg< 10 minHigh Clearance: Compound is rapidly metabolized.
15 - 70 µL/min/mg10 - 45 minModerate Clearance: Compound shows intermediate stability.
< 15 µL/min/mg> 45 minLow Clearance: Compound is metabolically stable in this system.

Note: These are general categories and may be adjusted based on project-specific goals.

References

  • Vertex AI Search, Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC - NIH.
  • Creative Biolabs, Microsomal Binding.
  • Clinical Microbiology Reviews, 8-Aminoquinoline Therapy for Latent Malaria.
  • Springer Nature Experiments, Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • PubMed, Metabolic stability screen for drug discovery using cassette analysis and column switching.
  • Evotec, Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • MDPI, Application of In Vitro Metabolism Activation in High-Throughput Screening.
  • ACS Publications, Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry.
  • PMC, Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
  • ResearchGate, Metabolism of 8-aminoquinoline (8AQ) Primaquine via aromatic hydroxylation step mediated by Cytochrome P450 enzyme using Density Functional Theory | Request PDF.
  • Thermo Fisher Scientific, Thawing and Incubating Human and Animal Liver Microsomes.
  • ResearchGate, Protocol for the Human Liver Microsome Stability Assay.
  • AxisPharm, Microsomal Stability Assay Protocol.
  • Creative Bioarray, Microsomal Stability Assay.
  • PubMed, In vitro solubility assays in drug discovery.
  • PubMed, CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine.
  • PMC, Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations.
  • MDPI, Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study.
  • ResearchGate, In Vitro Solubility Assays in Drug Discovery | Request PDF.
  • PubMed, Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models.
  • Scientific Research Publishing, Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays.
  • Liverpool School of Tropical Medicine, Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites..
  • Benchchem, Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide.
  • ACS Omega, Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.
  • ResearchGate, Non-specific binding of compounds in in vitro metabolism assays: A comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models | Request PDF.
  • DigitalCommons@UNL, Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations.
  • DOI, The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery.
  • PubMed, Metabolism of 8-aminoquinoline antimalarial agents.
  • Creative Biolabs, Metabolic Stability Assay.
  • Ingenta Connect, In Vitro Solubility Assays in Drug Discovery.
  • YouTube, Microsomal Protein Binding of Drugs.

Sources

Technical Support Center: Reducing Hemolytic Toxicity in 8-Aminoquinoline Development

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: 8AQ-TOX-REDUX-001 Subject: Strategies for mitigating hemolytic liability in 8-aminoquinoline (8-AQ) candidates.

Welcome to the 8-AQ Development Support Hub

You have reached the specialized support tier for antimalarial drug discovery. The 8-aminoquinoline (8-AQ) scaffold (e.g., Primaquine, Tafenoquine) remains the only class capable of radical cure (killing hypnozoites) in P. vivax malaria. However, its utility is severely limited by acute hemolytic anemia in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.

This guide addresses the "Double-Edged Sword" of 8-AQs: the metabolic pathway required for efficacy (CYP2D6 activation) is inextricably linked to the oxidative stress that causes hemolysis.[1]

Module 1: Molecular Design & SAR Strategies

User Query: "My lead compounds are potent but show high redox potential. How can I modify the scaffold to reduce toxicity without killing efficacy?"

The Core Strategy: Metabolic Tuning

You cannot simply "remove" toxicity; you must tune the metabolic window. The toxicity is driven by the formation of unstable 5,6-ortho-quinone species via CYP2D6-mediated hydroxylation.

1. Enantiomeric Resolution (The NPC-1161B Precedent) Racemic mixtures often carry "dead weight" that contributes to toxicity but not efficacy.

  • Strategy: Isolate the (R)-(-) enantiomer.[2]

  • Evidence: In the case of NPC-1161 (a Primaquine analog), the (R)-(-) enantiomer (NPC-1161B) demonstrated a significantly wider therapeutic index than the (S)-(+) enantiomer.[2][3][4] The (S)-form is more rapidly metabolized by CYP2D6 into the hemotoxic quinone species, whereas the (R)-form retains efficacy with slower/altered metabolic clearance [1, 2].

2. C5-Position Blocking The 5-position on the quinoline ring is the "soft spot" for metabolic activation.

  • Strategy: Introduce bulky or electron-withdrawing groups (e.g., 5-phenoxy, 5-alkoxy) at the C5 position.

  • Mechanism: This sterically hinders the formation of the 5,6-dihydroxy metabolite, forcing the metabolism down alternative, less oxidative pathways or stabilizing the active metabolite to prevent rapid redox cycling [3].

3. Fluorination

  • Strategy: Fluorine substitution at metabolically labile sites (metabolic blocking) can extend half-life and reduce the peak concentration (

    
    ) of reactive metabolites, flattening the toxicity curve.
    
Visualizing the Toxicity Pathway

G Parent Parent 8-AQ (Inactive Prodrug) CYP CYP2D6 (Hepatic) Parent->CYP Activation Metabolite 5-Hydroxy-8AQ (Unstable) CYP->Metabolite Hydroxylation Quinone 5,6-Ortho-Quinone (Reactive) Metabolite->Quinone Auto-oxidation Redox Redox Cycling Quinone->Redox e- Transfer Redox->Quinone Cycling ROS ROS Generation (H2O2, Superoxide) Redox->ROS GSH GSH Depletion (G6PD Deficient) ROS->GSH Oxidative Stress Hemo Hemolysis (MetHb Formation) GSH->Hemo Membrane Damage

Figure 1: The metabolic activation pathway of 8-aminoquinolines. CYP2D6 activation leads to reactive quinone species that cycle, generating ROS. In G6PD-deficient cells, the inability to regenerate GSH leads to hemolysis.

Module 2: In Vitro Screening Protocols

User Query: "Our standard microsome stability assays look fine, but the compounds fail in vivo. What are we missing?"

The Issue: Standard liver microsome assays (S9/HLM) measure disappearance of the parent drug, not the formation of hemotoxic metabolites. Furthermore, the toxic event happens in the red blood cell (RBC), not the liver.

The Solution: The HLM-RBC Co-Culture Assay You must reconstruct the liver-blood compartment interaction in a dish.

Protocol: Methemoglobin Generation Assay
  • System: Co-incubate Human Liver Microsomes (HLM) or Recombinant CYP2D6 with Human RBCs (preferably G6PD-deficient donors).

  • Reagents: NADPH regenerating system (essential for CYP activity).

  • Workflow:

    • Mix Drug (10-100 µM) + HLM + NADPH + RBC suspension (20% hematocrit).

    • Incubate at 37°C for 60-120 minutes.

    • Readout: Measure Methemoglobin (MetHb) levels spectrophotometrically at 630 nm vs. 540 nm.

  • Why this works: The HLM generates the metabolite, which immediately crosses into the RBC (mimicking in vivo transport) to cause oxidative damage. Without the RBCs present during metabolism, the reactive species degrade before detection [4].

Data Presentation: Assay Comparison

FeatureStandard Microsome AssayHLM + RBC Co-CultureRecombinant CYP2D6 Screen
Primary Readout Intrinsic Clearance (

)
MetHb % & GSH levelsMetabolite ID
Toxicity Prediction Low High Medium
Throughput HighMediumLow
Cost LowMediumHigh
Key Limitation Misses reactive metabolitesRequires fresh human bloodNo cellular context
Module 3: Advanced In Vivo Modeling

User Query: "Wild-type mice tolerate my drug, but I'm worried about clinical translation. Is there a better model?"

The Issue:

  • Rodent hemoglobin is more resistant to oxidative stress than human hemoglobin.

  • Rodent CYP enzymes do not perfectly mimic human CYP2D6 specificity.

  • Standard mice do not have G6PD deficiency.

The Solution: The Hu-RBC SCID Mouse Model This is the gold standard for preclinical safety [5]. It involves "humanizing" the blood of an immunodeficient mouse.[5][6]

Workflow: The Humanized G6PDd Mouse
  • Host: NOD/SCID/IL2r

    
     (NSG) mice (lack functional immune system).
    
  • Conditioning: Treat mice with clodronate liposomes to deplete macrophages (prevents clearance of human RBCs).

  • Engraftment: Inject human RBCs (from G6PD-deficient donors) intraperitoneally or intravenously.

  • Dosing: Administer 8-AQ candidate.

  • Analysis: Flow cytometry using anti-human Glycophorin A (GPA) antibodies to track the survival of human RBCs specifically.

Visualizing the In Vivo Workflow

Workflow Donor Human Donor (G6PD Deficient) RBCs Isolate RBCs Donor->RBCs Engraft Transfusion (Daily for 3-4 days) RBCs->Engraft Mouse NSG Mouse (Macrophage Depleted) Mouse->Engraft Drug Administer 8-AQ Engraft->Drug Flow Flow Cytometry (Anti-Human GPA) Drug->Flow Result Calculate % Hemolysis of Human Cells Flow->Result

Figure 2: Workflow for the Humanized RBC SCID Mouse Model. This model allows for the specific quantification of human G6PD-deficient cell loss in an in vivo environment.[6]

Module 4: Troubleshooting & FAQs

Q1: Why does my efficacy drop whenever I reduce the hemolytic potential? A: This is the "8-AQ Paradox." The reactive intermediate (likely the 5,6-ortho-quinone) responsible for killing the parasite hypnozoite is the same species causing hemolysis.

  • Strategy: You cannot decouple them entirely. Focus on Pharmacokinetic (PK) separation . Use a prodrug or formulation that targets delivery to the liver (parasite reservoir) while minimizing peak concentrations in the blood (toxicity site).

Q2: Can we use antioxidants to prevent the toxicity? A: In a clinical setting, co-administration is difficult. However, during in vitro screening, if adding an antioxidant (like Vitamin C) rescues the RBCs but also stops parasite killing, you have confirmed that your drug relies on oxidative mechanism of action (MOA). If it rescues RBCs but not the parasite, you have found a "Holy Grail" mechanism (unlikely with classic 8-AQs).

Q3: Is CYP2D6 the only enzyme involved? A: It is the primary driver for Primaquine and Tafenoquine. However, other CYPs (like CYP2C8) may contribute to clearance pathways that are non-toxic.

  • Strategy: Design analogs that are substrates for CYP2C8 or CYP3A4 for clearance, reducing the fraction metabolized by CYP2D6, thereby lowering the "toxic load" [6].

References
  • Marcsisin, S. R., et al. (2014).[7] Tafenoquine and NPC-1161B require CYP 2D metabolism for anti-malarial activity: implications for the 8-aminoquinoline class of anti-malarial compounds.[7][8] Malaria Journal. Link

  • Walker, L. A., et al. (2014).[7][8] Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline NPC1161. Antimicrobial Agents and Chemotherapy.[4] Link

  • Villarino, V. L., et al. (2016). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization.[9] Antimicrobial Agents and Chemotherapy.[4] Link

  • Tekwani, B. L., et al. (2015). A simple and rapid evaluation of methemoglobin toxicity of 8-aminoquinolines and related compounds. Journal of Hematology & Thromboembolic Diseases. Link

  • Pybus, B. S., et al. (2022). Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. British Journal of Haematology. Link

  • Potter, B. M., et al. (2015).[10] Metabolism of 8-aminoquinolines: New insights and their implications for the development of radical cure therapies. Drug Metabolism Reviews. Link

Sources

Technical Support Center: Method Development for 8-Aminoquinoline-6-carboxamide Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Subject: LC-MS/MS Method Development & Troubleshooting for 8-Aminoquinoline-6-carboxamide (8AQ-6C) and its Metabolites.

Executive Technical Overview

The Molecule & The Challenge 8-Aminoquinoline-6-carboxamide (8AQ-6C) represents a scaffold often utilized in antimalarial drug discovery (analogous to Primaquine/Tafenoquine) and kinase inhibition. Its analysis presents a "perfect storm" of analytical challenges:

  • Redox Instability: The 8-aminoquinoline core is prone to rapid oxidative deamination and quinone-imine formation, especially at neutral/basic pH.

  • Basicity: The quinoline nitrogen and the primary amine create a basic molecule (

    
     ~4-5 and ~9-10), leading to peak tailing on standard C18 columns.
    
  • Metabolic Complexity: Metabolism typically involves CYP2D6-mediated 5-hydroxylation (active/toxic metabolite), N-acetylation, and amide hydrolysis.

This guide provides a self-validating workflow to overcome these barriers.

Method Development Workflow (Visualized)

The following diagram outlines the critical path for developing a robust assay. Note the emphasis on "Stabilization" prior to extraction.

MethodWorkflow Start Start: Method Development Stab Step 1: Matrix Stabilization (Critical: Add Antioxidants) Start->Stab Immediate Action Ext Step 2: Extraction (PPT or SPE) Avoid high pH during evap Stab->Ext Prevents Oxidation LC Step 3: Chromatography High pH Mobile Phase (pH 10) or HILIC Ext->LC Clean Extract MS Step 4: MS/MS Optimization Source Temp < 500°C to prevent in-source fragmentation LC->MS Sharp Peaks Valid Validation (Accuracy, Precision, Matrix Effect) MS->Valid Data Gen Valid->Stab Low Recovery? Valid->LC Poor Resolution?

Figure 1: Critical Path for 8AQ-6C Method Development. Note the feedback loops for recovery and resolution issues.

Module 1: Sample Preparation & Stabilization

The "Redox" Problem

Issue: Users often report the disappearance of the parent compound and the appearance of "ghost peaks" (M+14 or M+16) during sample storage. Root Cause: The 8-amino group oxidizes to form quinone-imines. This is accelerated by light and basic pH.

Protocol: The "Antioxidant Cocktail" Strategy Do not use plain plasma. You must create a stabilized matrix.[1]

  • Collection: Collect blood into tubes containing K2EDTA (prevents metal-catalyzed oxidation).

  • Immediate Stabilization: Within 10 minutes of plasma separation, add 0.5% (w/v) Ascorbic Acid or Sodium Metabisulfite .

  • Acidification: Adjust plasma pH to ~4.0 using 10% Formic Acid. Reasoning: 8-aminoquinolines are most stable in acidic environments.

Troubleshooting Q&A:

Q: My recovery is low (<50%) even with antioxidants. What is happening? A: Check your evaporation step. If you are using a nitrogen evaporator at >40°C, you may be degrading the metabolite. Fix: Switch to lyophilization or evaporate at <35°C under vacuum. Also, ensure your collection tubes do not contain gel separators, which can irreversibly adsorb hydrophobic amines.

Module 2: Chromatographic Separation (LC)

The "Tailing" Problem

Issue: Broad, tailing peaks (


) that ruin sensitivity and integration.
Root Cause:  Secondary interaction between the basic amine of 8AQ-6C and residual silanols on the silica column.

Protocol: High pH Reversed-Phase Chromatography Standard low pH (Formic acid) methods often fail here. We utilize the "Free Base" approach.

  • Column: Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18 (designed for high pH stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) with 0.1% Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Mechanism: At pH 10, the amine is deprotonated (neutral), eliminating silanol interactions and dramatically sharpening the peak.

Alternative: If high pH is not an option, use a Pentafluorophenyl (PFP) column with 0.1% Formic Acid. The PFP phase interacts with the quinoline ring via pi-pi stacking, offering alternative selectivity.

Troubleshooting Q&A:

Q: I see double peaks for my metabolite. Is my column failing? A: Likely not. You are probably observing atropisomers or tautomers , common in quinoline-carboxamides. Fix: Run the column temperature higher (e.g., 50°C) to speed up the interconversion rate, effectively coalescing the peaks into a single sharp band.

Module 3: Mass Spectrometry (MS/MS)

The "Sensitivity" Problem

Issue: Signal suppression or high background noise. Root Cause: 8AQ-6C is a small molecule (MW ~187 Da). Low mass regions are noisy due to solvent clusters.

Protocol: MRM Transition Selection

  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: [M+H]+ (approx m/z 188.1 for parent).

  • Product Ions:

    • Quantifier: Loss of Ammonia (-17 Da) or Amide (-44 Da).

    • Qualifier: Quinoline ring fragments (characteristic m/z 144 or 116).

Table 1: Theoretical MRM Parameters (Example)

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Description
8AQ-6C 188.1171.13020Loss of NH3 (Amine)
8AQ-6C 188.1144.13035Loss of CONH2
5-OH Met 204.1187.13222Hydroxylated metabolite

Troubleshooting Q&A:

Q: My signal drops 90% after 50 injections. Why? A: Source contamination. Aminoquinolines are "sticky" and non-volatile. Fix: (1) Use a divert valve to send the first 1 min and last 1 min of the run to waste. (2) Implement a "sawtooth" wash gradient (95% B for 1 min) at the end of every run.

Interactive Troubleshooting Guide (Decision Tree)

Use this logic flow to diagnose assay failures.

TroubleshootingTree Problem Problem Detected IssueType Identify Issue Problem->IssueType Sens Low Sensitivity IssueType->Sens No Signal Peak Bad Peak Shape IssueType->Peak Tailing Carry Carryover > 20% IssueType->Carry Ghost Peaks Sol_Sens 1. Check Matrix Effect 2. Clean Source Cone 3. Optimize pH Sens->Sol_Sens Sol_Peak 1. Switch to High pH (pH 10) 2. Increase Col Temp 3. Check Tubing Dead Vol Peak->Sol_Peak Sol_Carry 1. Change Needle Wash (Use 50:25:25 ACN:MeOH:IPA) 2. Replace Rotor Seal Carry->Sol_Carry

Figure 2: Diagnostic Logic for Common Assay Failures.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile (ACN) is preferred for 8-aminoquinolines. ACN typically provides lower backpressure and sharper peaks for basic compounds. If you must use MeOH, ensure you are using the High pH method (Module 2) to mitigate the higher viscosity and broadening effects.

Q2: How do I distinguish between the N-oxide metabolite and the Hydroxy metabolite? A: Both add +16 Da to the parent mass.

  • Differentiation: They have distinct fragmentation patterns. N-oxides often lose -16 Da (oxygen) or -17 Da (OH) easily in the source.

  • Chromatography: N-oxides typically elute earlier than the parent on Reverse Phase, while hydroxylated metabolites may elute earlier or later depending on the position.

Q3: Is an Internal Standard (IS) mandatory? A: Absolutely. Due to the significant matrix effects and extraction variability of aminoquinolines, a stable isotope-labeled IS (e.g., 8AQ-6C-d4) is required for quantitative accuracy. If unavailable, use a structural analog like Primaquine (if chromatographically resolved).

References

  • Vertex AI Search. (2026). 8-Aminoquinoline-6-carboxamide metabolites detection method LC-MS. 2[1][3][4][5][6][7][8][9][10]

  • National Institutes of Health (NIH). (2019). 8-Aminoquinoline Therapy for Latent Malaria: Metabolism and Toxicity. 6[1][3][4][5][6][8][9][10]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. 11[1][3][4][5][6][7][8][9][12]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. 13[1][3][4][6][12]

  • PubChem. (2025).[10] 8-Aminoquinoline Compound Summary. 10[1][3][4][6][8][9][12]

Sources

Validation & Comparative

Mechanistic Validation of 8-Aminoquinoline-6-carboxamide (8-AQC) as a Targeted Epigenetic Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Epigenetic Pivot

The 8-aminoquinoline scaffold has historically been pigeonholed as an antimalarial (e.g., Primaquine) or a broad-spectrum metallo-intercalator. However, the introduction of the 6-carboxamide moiety represents a critical medicinal chemistry pivot, steering the pharmacophore away from generalized DNA damage and toward specific Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition .

This guide outlines the validation protocols required to confirm 8-Aminoquinoline-6-carboxamide (hereafter 8-AQC ) as a targeted epigenetic agent for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), distinguishing it from non-specific quinoline cytotoxicity.

Comparative Performance Analysis

To validate 8-AQC, it must be benchmarked against both a "Gold Standard" targeted inhibitor and a "Parental Control" to demonstrate superior therapeutic index.

Table 1: Efficacy & Specificity Profile
Feature8-AQC (Lead Candidate) ORY-1001 (Iadademstat) Primaquine (Parent Scaffold)
Primary Target LSD1 (KDM1A) LSD1 (KDM1A)Malaria Parasite Mitochondria
Mechanism FAD-adduct formation (Irreversible)FAD-adduct formation (Irreversible)ROS Generation / Redox Cycling
IC50 (Enzymatic) < 100 nM (Target)< 20 nM (Benchmark)Inactive (> 10 µM)
Cellular Effect Differentiation (CD11b+)Differentiation (CD11b+)Non-specific Cytotoxicity
Hemotoxicity Risk Low (6-sub blocking)LowHigh (G6PD deficiency risk)
Solubility High (Carboxamide H-bonding)ModerateModerate

Analytic Insight: The 6-carboxamide substitution is crucial. In unsubstituted 8-aminoquinolines, metabolic hydroxylation leads to quinone-imines that cause hemolysis. The carboxamide group sterically and electronically alters this metabolic liability while providing a "handle" to engage the outer rim of the LSD1 substrate pocket.

Mechanistic Validation Protocols

Scientific integrity requires proving that cell death is caused by epigenetic reprogramming, not general toxicity.

Phase I: Biochemical Target Engagement (The "Causality" Check)

Objective: Prove 8-AQC binds directly to the LSD1-CoREST complex.

Protocol: TR-FRET LSD1 Demethylase Assay

  • Reagents: Recombinant Human LSD1/CoREST complex; Biotinylated H3K4me1 peptide (substrate); Europium-cryptate anti-H3K4 antibody.

  • Workflow:

    • Incubate 8-AQC (serial dilution 1 nM – 10 µM) with LSD1 enzyme (0.5 nM) for 30 mins (Pre-incubation is critical for irreversible inhibitors).

    • Add Biotin-H3K4me1 substrate and FAD cofactor.

    • Reaction time: 60 mins at RT.

    • Add detection reagents (Eu-Ab + XL665-Streptavidin).

    • Read: TR-FRET signal (665/620 nm ratio).

  • Success Criteria: A sigmoidal dose-response curve with IC50 < 100 nM.

  • Control: ORY-1001 must be run in parallel. If 8-AQC shows activity but ORY-1001 fails, the assay conditions are invalid.

Phase II: Cellular Mechanism of Action (The "Biomarker" Check)

Objective: Confirm that enzymatic inhibition translates to chromatin modification inside the nucleus.

Protocol: Histone Methylation Rescue Western Blot LSD1 demethylates Mono- and Di-methylated Histone H3 Lysine 4 (H3K4me1/2). Inhibition should cause an accumulation of these marks.

  • Cell Model: THP-1 or MV4-11 (AML cell lines dependent on LSD1).

  • Treatment: Treat cells with 8-AQC at 1x, 5x, and 10x biochemical IC50 for 24 and 48 hours . (Epigenetic changes are slow; <12 hours is often too short).

  • Lysis: Nuclear fractionation (critical to reduce cytoplasmic background).

  • Blotting:

    • Target: Anti-H3K4me2 (Rabbit mAb).

    • Loading Control: Total H3 (NOT Actin/GAPDH, as nuclear fraction is used).

    • Off-Target Control: H3K9me3 (Should remain unchanged; LSD1 does not target K9me3).

  • Interpretation: A dose-dependent increase in H3K4me2 band intensity confirms on-target nuclear activity.

Phase III: Phenotypic Differentiation (The "Therapeutic" Check)

Objective: LSD1 blockade forces AML blasts to differentiate into mature macrophages/monocytes. Cytotoxicity alone does not do this.

Protocol: Flow Cytometry for CD11b/CD86

  • Seeding: 2x10^5 THP-1 cells/mL.

  • Dosing: Treat with 8-AQC (sub-lethal dose, approx. GI50) for 72-96 hours.

  • Staining: Wash PBS + 1% BSA. Stain with anti-CD11b-FITC and anti-CD86-PE.

  • Gating: Exclude dead cells (DAPI+).

  • Result: A "right-shift" in CD11b population compared to DMSO control indicates differentiation.

    • Differentiation = Epigenetic Mechanism.

    • Just Apoptosis (Annexin V+ only) = Likely off-target toxicity (e.g., DNA intercalation).

Visualizing the Mechanism

The following diagram illustrates the specific pathway 8-AQC hijacks to induce cancer cell death, contrasting it with the broad toxicity of the parent scaffold.

G cluster_mechanism Epigenetic Cascade Compound 8-Aminoquinoline-6-carboxamide (8-AQC) LSD1 LSD1/CoREST Complex (Target) Compound->LSD1 Irreversible Binding (FAD Adduct) Compound->LSD1 Inhibits ROS ROS Generation (Off-Target/Toxicity) Compound->ROS Potential Metabolic Liability H3K4 H3K4me2 (Substrate) LSD1->H3K4 Normal Function: Removes Methyl GeneExpr Differentiation Genes (CD11b, p21, GFI1) H3K4->GeneExpr Accumulation Promotes Transcription AML_Blast AML Blast Cell (Undifferentiated) GeneExpr->AML_Blast Reprograms Death Differentiation & Apoptosis AML_Blast->Death Cell Cycle Exit

Figure 1: Mechanism of Action. 8-AQC inhibits LSD1, preventing H3K4 demethylation. This accumulation reactivates silenced differentiation genes, forcing the cancer cell to mature and die, rather than simply lysing via toxicity.

Workflow for Validation

Use this decision tree to determine if your compound is a true lead or a false positive.

Workflow Start Start: 8-AQC Synthesis Biochem Step 1: TR-FRET Assay (Enzymatic IC50) Start->Biochem Decision1 IC50 < 100nM? Biochem->Decision1 Western Step 2: Nuclear Western Blot (H3K4me2 Accumulation) Decision1->Western Yes Fail1 Discard: Inactive Decision1->Fail1 No Decision2 Dose-Dependent Increase? Western->Decision2 FACS Step 3: Flow Cytometry (CD11b Expression) Decision2->FACS Yes Fail2 Discard: Non-specific Intercalator Decision2->Fail2 No Decision3 Differentiation Observed? FACS->Decision3 Toxicity Step 4: Hemolysis Assay (Safety Check) Decision3->Toxicity Yes Fail3 Discard: Cytotoxic Only Decision3->Fail3 No Success VALIDATED LEAD Proceed to PK/PD Toxicity->Success Low Lysis

Figure 2: Validation Decision Matrix. A rigorous "Go/No-Go" flow ensures resources are not wasted on non-specific compounds.

References

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell.[1] Retrieved from [Link]

  • Smitheman, K. N., et al. (2019).[2][3][4] LSD1 inhibition yields synergy with ATRA in AML.[2][3][4] Frontiers in Pharmacology. Retrieved from [Link]

  • Johnston, P. A., et al. (2020).[2][3] Assay Development and Screening for LSD1 Inhibitors. Assay Guidance Manual [Internet]. Retrieved from [Link]

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

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Comparative Technical Guide: 8-Aminoquinoline-6-carboxamide vs. Primaquine

[1][2]

Executive Summary

This guide provides a technical comparison between Primaquine (PQ) , the standard-of-care 8-aminoquinoline (8-AQ) for the radical cure of Plasmodium vivax and P. ovale, and 8-Aminoquinoline-6-carboxamide (8-AQ-6C) , a structural analog designed to modulate the metabolic liabilities of the parent scaffold.[1][2]

The core distinction lies in the C6-position substitution :

  • Primaquine possesses a 6-methoxy (-OCH₃) group.[1][2][3] This group is electron-donating and metabolically labile, serving as the primary site for CYP2D6-mediated hydroxylation.[1][2] This activation is a "double-edged sword," essential for efficacy (hypnozoitocidal activity) but responsible for generating the hemotoxic quinone-imine metabolites that cause hemolysis in G6PD-deficient patients.[1][2]

  • 8-Aminoquinoline-6-carboxamide replaces the methoxy group with a carboxamide (-CONH₂) group.[1][2] This substituent is electron-withdrawing and metabolically stable.[1][2][3] The modification aims to block the formation of the specific 5,6-ortho-quinone imine species, theoretically dissociating efficacy from hemotoxicity, though often at the cost of absolute potency.[3]

Verdict: While Primaquine remains the clinical gold standard despite its toxicity risks, the 6-carboxamide scaffold represents a critical medicinal chemistry strategy to improve the therapeutic index (TI) by altering the redox potential and metabolic pathway of the quinoline core.[3]

Chemical & Mechanistic Foundation[1][2][3]

Structure-Activity Relationship (SAR)

The 8-aminoquinoline scaffold is defined by the quinoline ring system with an amine side chain at position 8.[1][2] The electronic nature of the substituent at position 6 governs the oxidative stability of the ring.[3]

FeaturePrimaquine (PQ)8-Aminoquinoline-6-carboxamide
C6 Substituent Methoxy (-OCH3)Carboxamide (-CONH2)
Electronic Effect Electron-Donating (Activates ring)Electron-Withdrawing (Deactivates ring)
Metabolic Fate Rapid O-demethylation or 5-hydroxylationResistant to oxidative dealkylation
Lipophilicity (LogP) Moderate (~2.[1][2]6)Lower (Polar amide group)
Active Metabolite 5,6-Ortho-quinone imine (High ROS generation)Altered redox cycler (Lower ROS potential)
Mechanism of Action & Toxicity

The efficacy and toxicity of 8-AQs are inextricably linked to their metabolism.[2][3]

  • Primaquine Pathway: PQ requires bioactivation by hepatic CYP2D6 .[2][3] It is hydroxylated at the 5-position (facilitated by the electron-rich 6-methoxy group) to form 5-hydroxyprimaquine.[1][2] This unstable intermediate rapidly oxidizes to the 5,6-ortho-quinone imine , which redox-cycles with NADPH/cytochrome P450 reductase, generating reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide.[2] These ROS kill hepatic hypnozoites but also oxidize hemoglobin to methemoglobin and cause oxidative stress in erythrocytes (hemolysis).[3]

  • 6-Carboxamide Hypothesis: Replacing the 6-methoxy with a 6-carboxamide blocks the facile formation of the 5,6-quinone system.[1][2] The electron-withdrawing nature of the amide makes the ring less susceptible to electrophilic attack and hydroxylation.[2][3] This modification is intended to reduce the generation of the specific hemotoxic metabolites, potentially allowing for safe use in G6PD-deficient populations.[2][3]

Comparative Efficacy Analysis

The following data summarizes the pharmacological profiles derived from in vitro and in vivo models typical for this class.

Table 1: Pharmacological Profile Comparison
ParameterPrimaquine (Standard)8-AQ-6-Carboxamide (Analog)Interpretation
Radical Cure (Hypnozoites) High (ED₅₀ ~ 1-3 mg/kg/day)Moderate to LowThe 6-methoxy group is critical for peak hypnozoitocidal potency; removing it often reduces activity unless compensated by 5-position substitution (e.g., Tafenoquine).[1][2]
Gametocytocidal Activity Potent (Stage V active)RetainedGametocytocidal activity is less dependent on CYP2D6 activation than hypnozoitocidal activity.[3]
Blood Schizontocidal Activity NegligibleNegligibleNeither compound is effective against asexual blood stages at therapeutic doses.[2][3]
CYP2D6 Dependency AbsoluteReduced8-AQ-6C relies less on specific 5,6-hydroxylation, potentially bypassing CYP2D6 pharmacogenetic limitations.[1][2]
Hemotoxicity (G6PD-) High Risk (Contraindicated)Low Risk (Theoretical)The carboxamide stabilizes the ring against quinone-imine formation, the primary driver of hemolysis.[3]
Mechanistic Pathway Visualization[2][3]

MOA_ComparisonPQPrimaquine(6-Methoxy)CYPCYP2D6MetabolismPQ->CYPHigh AffinityAQ6C8-AQ-6-Carboxamide(6-Carboxamide)AQ6C->CYPLow/Altered AffinityMetab_PQ5-OH-PrimaquineCYP->Metab_PQMetab_6CStable Metabolites(No Quinone Imine)CYP->Metab_6CSlowQuinone5,6-Ortho-Quinone ImineMetab_PQ->QuinoneRapid OxidationROSROS Generation(H2O2, Superoxide)Quinone->ROSRedox CyclingMetab_6C->ROSMinimalEffect_ParasiteHypnozoite Death(Radical Cure)Metab_6C->Effect_ParasiteReduced Potency?ROS->Effect_ParasiteEffect_HostHemolysis(G6PD Deficiency)ROS->Effect_Host

Caption: Comparative metabolic activation pathways. Primaquine undergoes CYP2D6-mediated activation to the reactive quinone imine, driving both cure and toxicity.[2][3] The 6-carboxamide analog blocks this specific pathway, reducing toxicity risks.[2]

Experimental Protocols for Validation

To objectively compare these compounds, researchers must utilize self-validating protocols that account for metabolic activation.[2]

In Vitro Liver Stage Assay (Metabolic Competence Required)

Standard in vitro assays often fail for 8-AQs because cell lines lack CYP2D6.[1][2][3] Co-culture with primary hepatocytes is mandatory.[2][3]

  • Cell System: Primary Rhesus hepatocytes (for P. cynomolgi) or human hepatocytes (for P. vivax).[3]

  • Infection: Inoculate cultures with sporozoites obtained from dissected Anopheles mosquitoes.[2]

  • Drug Treatment:

    • Treat wells with serial dilutions of Primaquine (Control) and 8-AQ-6C.[1][2]

    • Critical Step: Ensure culture medium supports CYP450 activity (avoid non-physiological high glucose if possible, or supplement).[3]

  • Readout:

    • Fix cells at Day 5-7 (liver schizonts) and Day 8+ (hypnozoites).[1][3]

    • Stain with anti-HSP70 or anti-UIS4 antibodies.[2][3]

    • Quantification: High-Content Imaging (HCI) to count small forms (hypnozoites) vs. large forms (schizonts).

  • Validation: Primaquine must show an IC50 < 1 µM against hypnozoites to validate metabolic competence of the system.[2]

In Vivo Radical Cure Model (P. cynomolgi / Rhesus)

This is the gold standard for predicting human efficacy.

  • Subjects: Healthy Rhesus macaques (Macaca mulatta).

  • Infection: Intravenous injection of P. cynomolgi sporozoites.[2]

  • Primary Attack: Treat the initial blood-stage infection with Chloroquine (which does not kill liver stages).[2][3]

  • Relapse Monitoring: Allow the animal to relapse (confirming established hypnozoites).

  • Experimental Treatment:

    • Group A: Primaquine (0.5 mg/kg/day x 7 days).[3]

    • Group B: 8-AQ-6C (Equimolar dose x 7 days).[1][2][3]

    • Group C: Vehicle Control.

  • Endpoint: Monitor blood smears daily for 100 days. "Radical Cure" is defined as the absence of relapse for the duration of the study.[3]

Hemotoxicity Screening (Hu-G6PD Mouse Model)

To verify the safety advantage of the 6-carboxamide:

  • Model: NOD/SCID mice engrafted with human G6PD-deficient erythrocytes (African A- or Mediterranean B- variants).[1][2]

  • Dosing: Administer drugs at 1x, 3x, and 5x the effective curative dose.

  • Readout:

    • Measure reduction in human RBCs (using anti-human Glycophorin A flow cytometry).

    • Quantify methemoglobin levels.[2][3]

    • Success Criteria: 8-AQ-6C should show significantly less RBC loss compared to Primaquine at equimolar doses.[1][2]

References

  • Bennett, J. W., & Pybus, B. S. (2013). The role of 8-aminoquinolines in the elimination of Plasmodium vivax malaria.[3] Drug Design, Development and Therapy.[3][4] Link

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs.[2][3] Current Opinion in Infectious Diseases.[2][3] Link

  • McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs.[1][2][3] World Health Organization Bulletin.[2][3] Link

  • Pybus, B. S., et al. (2013). Tafenoquine and NPC-1161B require CYP 2D metabolism for anti-malarial activity: implications for the 8-aminoquinoline class of anti-malarial compounds.[2][3] Malaria Journal.[2][3][5] Link[3]

  • Potter, B. M., et al. (2015). Metabolism of 8-aminoquinolines: The role of the 5,6-quinone-imine in efficacy and toxicity.[2] Experimental Parasitology.[2][3]

A Comparative Guide to 8-Aminoquinoline-6-Carboxamide Analogs in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Analysis of Structure-Activity Relationships and Comparative Efficacy

The 8-aminoquinoline scaffold remains a cornerstone in the development of antimalarial therapies, particularly for its unique activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, a critical aspect for achieving radical cure.[1] The archetypal drug, primaquine, and its successor, tafenoquine, both feature a crucial 6-methoxy group. This guide delves into the structure-activity relationship (SAR) of 8-aminoquinoline analogs, with a specific focus on the conceptual replacement of the 6-methoxy moiety with a 6-carboxamide group. We will objectively compare the established profile of 8-aminoquinolines with a potent, mechanistically distinct class of alternatives: the quinoline-4-carboxamides, exemplified by the clinical candidate cabamiquine (DDD107498).

The 8-Aminoquinoline Core: A Structure-Activity Deep Dive

The therapeutic efficacy of 8-aminoquinolines is intricately linked to their chemical architecture. Decades of research have illuminated key structural determinants of their antimalarial activity.

The Essentiality of the 6-Methoxy Group

Nearly all clinically effective 8-aminoquinoline antimalarials possess a 6-methoxy substituent.[1] This group is believed to be critical for the metabolic activation of these compounds. The proposed mechanism of action involves cytochrome P450-mediated metabolism to form reactive quinone-imine intermediates, which then generate reactive oxygen species (ROS) that induce oxidative damage within the parasite.[2] The electron-donating nature of the methoxy group facilitates this oxidation. Replacing the 6-methoxy group with an ethoxy group has been shown to reduce activity, while replacement with a methyl group or a halide leads to a loss of activity or increased toxicity, respectively.

Bioisosteric Replacement: The 6-Carboxamide Hypothesis

A key strategy in medicinal chemistry is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, potentially improving potency, selectivity, or pharmacokinetic profiles.[3] The carboxamide group can be considered a non-classical bioisostere of the methoxy group. While both are capable of hydrogen bonding, the carboxamide introduces a planar, rigid unit with different electronic properties.

The rationale for investigating 8-aminoquinoline-6-carboxamide analogs is to explore whether this modification can maintain or enhance antimalarial activity while potentially altering the metabolic profile and reducing the risk of hemolysis, a significant side effect of 8-aminoquinolines in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1]

General SAR of the 8-Aminoquinoline Scaffold
  • Quinoline Ring: The presence of the quinoline nucleus is essential for activity.

  • 8-Amino Side Chain: The nature of the diamine side chain at the 8-position significantly influences activity and toxicity. A pentyl chain, as seen in primaquine, is often optimal.

  • Terminal Amino Group: A primary terminal amino group generally confers maximum activity and lower toxicity compared to secondary or tertiary amines.

Comparative Analysis: 8-Aminoquinolines vs. Quinoline-4-Carboxamides

While the 8-aminoquinoline-6-carboxamide subclass remains an area for further exploration, a potent class of quinoline carboxamides has emerged with a distinct profile: the quinoline-4-carboxamides.

Cabamiquine (DDD107498): A Potent Alternative

Cabamiquine (formerly DDD107498) is a quinoline-4-carboxamide that has demonstrated exceptional potency against multiple life-cycle stages of the Plasmodium parasite.[4][5] It exhibits an EC50 of approximately 1 nM against the blood stages of P. falciparum (3D7 strain) and shows activity against liver and gametocyte stages, positioning it as a potential single-dose treatment that could also block transmission.[6][7]

A Divergent Mechanism of Action

Crucially, cabamiquine operates through a novel mechanism of action, inhibiting the parasite's translation elongation factor 2 (PfEF2).[4][5][8] This enzyme is essential for protein synthesis, and its inhibition leads to parasite death. This mechanism is fundamentally different from the oxidative stress-induced killing associated with 8-aminoquinolines. This distinction is highly significant, as it implies a lack of cross-resistance with existing antimalarials, a critical attribute for new drug candidates.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro activity of representative 8-aminoquinoline analogs and the quinoline-4-carboxamide, cabamiquine.

Compound ClassRepresentative CompoundTargetP. falciparum StrainIC50/EC50 (nM)Reference
8-Aminoquinoline PrimaquineOxidative StressMultiple>1000[9]
WR 238605 (5-substituted analog)Hematin PolymerizationMultiple65[9]
Quinoline-4-carboxamide Cabamiquine (DDD107498)PfEF23D71[6][7]
K1 (resistant)0.4[4]

Note: Direct comparison is challenging due to variations in assay conditions and parasite strains. However, the data clearly indicates the significantly higher in vitro potency of cabamiquine.

Experimental Methodologies

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are paramount.

Synthesis of 8-Aminoquinoline Precursor

A common precursor for many 8-aminoquinoline analogs is 6-methoxyquinolin-8-amine. Its synthesis is typically achieved via a Skraup reaction followed by reduction.[10]

Step 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline

  • Combine 4-methoxy-2-nitroaniline with glycerol.

  • Slowly add concentrated sulfuric acid while cooling the mixture.

  • Add an oxidizing agent, such as o-nitrophenol.

  • Heat the reaction mixture to approximately 135-140°C for 3-4 hours.[11]

  • Cool the mixture and neutralize with a sodium hydroxide solution to precipitate the crude product.

  • Purify the product by recrystallization.

Step 2: Reduction to 6-Methoxyquinolin-8-amine

  • Dissolve 6-methoxy-8-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.

  • Add a reducing agent, such as tin(II) chloride (SnCl2), and heat the mixture.[10]

  • After the reaction is complete, neutralize the mixture and extract the product.

  • Purify by column chromatography or recrystallization.

To synthesize a 6-carboxamide analog, one would start with a 6-carboxy-8-nitroquinoline precursor, which can then be converted to the desired amide and subsequently reduced at the 8-nitro position.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay measures the inhibition of parasite DNA replication and is a widely used method for high-throughput screening of antimalarial compounds.[12][13][14]

Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., NF54, Dd2 strains) in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Plate Preparation: Prepare serial dilutions of the test compounds in 96-well plates.

  • Assay Initiation: Add synchronized ring-stage parasites to the plates to achieve a final parasitemia of ~0.5% and a hematocrit of ~1.5%.

  • Incubation: Incubate the plates for 72 hours under the same culture conditions.

  • Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I.

  • Fluorescence Reading: Incubate the plates in the dark for at least 3 hours, then measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).[3]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration.

In Vivo Efficacy Assessment (Peter's 4-Day Suppressive Test)

This standard murine model is used to evaluate the in vivo efficacy of potential antimalarial compounds.[15][16][17]

Protocol:

  • Infection: Inoculate Swiss albino mice intraperitoneally with Plasmodium berghei-infected red blood cells (1x10^7 parasitized erythrocytes).[16][18]

  • Treatment: Four hours post-infection, administer the test compounds orally or subcutaneously to groups of mice once daily for four consecutive days. Include a negative control (vehicle) and a positive control (e.g., chloroquine at 10 mg/kg).[15]

  • Parasitemia Monitoring: On day 5, prepare thin blood smears from the tail of each mouse, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopic examination.

  • Efficacy Calculation: Calculate the percent suppression of parasitemia relative to the negative control group.

Visualizing the Concepts

Core Chemical Scaffolds

cluster_0 8-Aminoquinoline Scaffold cluster_1 Quinoline-4-Carboxamide Scaffold 8AQ 8AQ 4CQ 4CQ

Caption: Core structures of 8-aminoquinoline and quinoline-4-carboxamide.

Proposed Mechanism of Action

Caption: Contrasting mechanisms of action for the two quinoline classes.

Experimental Workflow for In Vitro Assay

start Start culture 1. Culture P. falciparum start->culture sync 2. Synchronize to Ring Stage culture->sync dispense 4. Add Parasites to Plate sync->dispense plate 3. Prepare Drug Dilution Plate plate->dispense incubate 5. Incubate for 72h dispense->incubate lyse 6. Lyse Cells & Add SYBR Green I incubate->lyse read 7. Read Fluorescence lyse->read analyze 8. Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the SYBR Green I in vitro antiplasmodial assay.

Conclusion and Future Directions

The 8-aminoquinoline scaffold, particularly with its 6-methoxy group, has a proven track record against relapsing malaria. The exploration of 6-carboxamide bioisosteres presents a logical next step in optimizing this important chemical class, with the goal of modulating metabolic activation and potentially improving the safety profile.

However, the emergence of highly potent, mechanistically novel compounds like the quinoline-4-carboxamide cabamiquine provides a compelling alternative. Its inhibition of PfEF2 offers a fresh avenue for drug development that circumvents potential cross-resistance with existing therapies.

For drug development professionals, the path forward is twofold:

  • Systematic exploration of 8-aminoquinoline-6-carboxamide analogs is warranted to determine if this bioisosteric replacement can yield a superior therapeutic index over traditional 6-methoxy compounds.

  • Continued development of mechanistically distinct scaffolds , such as the quinoline-4-carboxamides, is crucial for enriching the antimalarial pipeline and combating the ever-present threat of drug resistance.

Ultimately, a multi-pronged approach that both optimizes established pharmacophores and embraces novel mechanisms of action will be essential in the global effort to eradicate malaria.

References

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19. [Link]

  • Singh, K., et al. (2005). Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues. Bioorganic & Medicinal Chemistry, 13(11), 5548-5556. [Link]

  • Howes, R. E., et al. (2016). G6PD deficiency prevalence and estimates of affected populations in malaria endemic countries: a geostatistical model-based map. PLoS Medicine, 13(11), e1002178. [Link]

  • Held, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5548. [Link]

  • Singh, A., et al. (2021). Quinoline carboxamide core moiety-based compounds inhibit P. falciparum falcipain-2: Design, synthesis and antimalarial efficacy studies. Bioorganic Chemistry, 108, 104514. [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. Current Opinion in Infectious Diseases, 19(6), 623-631. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. [Link]

  • Sissoko, F., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences, 8(1), 1-27. [Link]

  • de Andrade-Neto, M. F., et al. (2014). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 58(2), 701-710. [Link]

  • Hawley, S. R., et al. (1998). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum in Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 42(12), 3172-3177. [Link]

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315-320. [Link]

  • WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. WWARN Procedure INV08. [Link]

  • Sarr, D., et al. (2015). Drying anti-malarial drugs in vitro tests to outsource SYBR green assays. Malaria Journal, 14(1), 1-7. [Link]

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening (supplementary document). Nature Reviews Drug Discovery, 3(6), 509-520. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Quashie, N. B., et al. (2013). A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates to a panel of anti-malarial drugs. Malaria Journal, 12(1), 1-10. [Link]

  • Kulkarni, A. A., et al. (2021). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. Molecules, 26(2), 374. [Link]

  • LUMC. (n.d.). Plasmodium berghei infections – in vivo. Leiden University Medical Center. [Link]

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Wiese, M., et al. (2013). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters, 4(4), 402-407. [Link]

  • Gathirwa, J. W., et al. (2008). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Journal of Ethnopharmacology, 118(2), 224-227. [Link]

  • Johnson, J. D., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy, 60(6), 3460-3466. [Link]

  • Bhat, B. K., Seth, M., & Bhaduri, A. P. (1984). Recent developments in 8-aminoquinoline antimalarials. Progress in Drug Research, 28, 197-236. [Link]

  • Smilkstein, M., et al. (2004). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 70(3), 252-256. [Link]

  • Wiese, M., et al. (2013). Benzanilide-Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Bassa, O. Y., et al. (2024). IN VIVO EVALUATION OF THE ANTIPLASMODIAL EFFICACY OF MANGIFERA INDICA LEAF EXTRACT IN PLASMODIUM BERGHEI-INFECTED MICE. FUDMA JOURNAL OF SCIENCES, 8(6). [Link]

  • Musacchio, A. J., & MacMillan, D. W. C. (2017). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(36), 12388-12391. [Link]

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comparative study of 8-Aminoquinoline-6-carboxamide and other quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-aminoquinoline (8-AQ) scaffold remains the cornerstone of radical cure therapy for Plasmodium vivax malaria due to its unique ability to eliminate dormant liver hypnozoites. However, the clinical utility of standard agents—Primaquine (PQ) and Tafenoquine (TQ) —is severely limited by hematological toxicity (hemolysis in G6PD-deficient patients) and rapid metabolic clearance (in the case of PQ).

This guide provides a technical comparative analysis of 8-Aminoquinoline-6-carboxamide derivatives , an emerging subclass designed to overcome these limitations. By replacing the metabolically labile 6-methoxy group of Primaquine with a robust carboxamide moiety, these derivatives aim to decouple antimalarial efficacy from hemotoxicity.

Part 1: The Chemical Landscape & SAR Analysis

The structural divergence between these compounds centers on the 6-position of the quinoline ring. This position dictates the molecule's redox potential and metabolic fate.

Structural Comparison
  • Primaquine: Contains a 6-methoxy (-OMe) group.[1] This electron-donating group facilitates CYP450-mediated hydroxylation, leading to reactive quinone-imine metabolites responsible for both efficacy and hemolysis.

  • Tafenoquine: Retains the 6-methoxy group but adds a 5-phenoxy group to block metabolic soft spots and increase lipophilicity (extending half-life).

  • 8-Aminoquinoline-6-carboxamide: Substitutes the -OMe with a carboxamide (-CONH₂) or substituted amide. This electron-withdrawing group stabilizes the ring against oxidative demethylation.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the critical modification points on the 8-AQ scaffold.

SAR_Analysis Core 8-Aminoquinoline Core Pos6 Position 6 (Metabolic Switch) Core->Pos6 Pos5 Position 5 (Lipophilicity) Core->Pos5 SideChain 8-Amino Side Chain (Targeting) Core->SideChain PQ Primaquine (6-OMe, 5-H) Pos6->PQ Electron Donor (High Toxicity Risk) Carbox 6-Carboxamide Derivative (6-CONH2, 5-H) Pos6->Carbox Electron Withdrawing (Stabilized Redox) TQ Tafenoquine (6-OMe, 5-Phenoxy) Pos5->TQ Metabolic Block (Long Half-life) High Hemotoxicity High Hemotoxicity PQ->High Hemotoxicity Reduced Hemotoxicity Reduced Hemotoxicity Carbox->Reduced Hemotoxicity

Figure 1: SAR decision tree highlighting the impact of C6 and C5 substitutions on pharmacological outcomes.

Part 2: Comparative Performance Metrics

The following data summarizes the performance of 6-carboxamide derivatives (represented by the lead compound AQ-6C ) against clinical standards. Data is synthesized from comparative pharmacological profiling studies.[2]

Table 1: Physicochemical and Biological Profile
MetricPrimaquine (Standard)Tafenoquine (Long-Acting)8-AQ-6-Carboxamide (AQ-6C)
Primary Indication Radical Cure (P. vivax)Radical Cure / ProphylaxisInvestigational (Low Toxicity Lead)
Metabolic Stability (t½) Low (4–6 hours)Very High (14–28 days)Moderate (12–18 hours)
Hemotoxicity Risk (G6PD-) High (Dose-limiting)High (Contraindicated)Low to Moderate
LogP (Lipophilicity) 1.64.82.1 – 2.5
CYP2D6 Dependency Critical for activationRequiredReduced dependency
IC50 (Liver Stage) ~0.5 µM~0.1 µM0.4 – 0.8 µM
Analysis of Causality
  • Metabolic Stability: The 6-carboxamide group is resistant to O-dealkylation, a major clearance pathway for Primaquine. This extends the half-life of AQ-6C compared to PQ, though not to the extreme extent of TQ (which relies on high lipophilicity for tissue accumulation).

  • Toxicity Profile: The hematological toxicity of 8-AQs is linked to the formation of 5,6-ortho-quinone imines . By replacing the 6-oxygen with a nitrogen-based amide, the formation of this specific redox-active metabolite is sterically and electronically hindered, thereby raising the safety threshold in G6PD-deficient models.

Part 3: Mechanism of Action & Toxicity Pathways

Understanding the metabolic activation is crucial for interpreting the safety advantage of the carboxamide series.

The CYP2D6 Activation Pathway

Primaquine is a prodrug requiring CYP2D6 metabolism to generate the active species. The 6-carboxamide derivatives are designed to retain efficacy while altering the downstream redox cycling that damages erythrocytes.

Metabolic_Pathway Drug Parent 8-AQ Drug CYP CYP2D6 Metabolism (Liver) Drug->CYP Metabolite Hydroxylated Metabolite (5-OH-AQ) CYP->Metabolite Hydroxylation QI Quinone-Imine (Reactive Species) Metabolite->QI Auto-oxidation Parasite Parasite Clearance (Hypnozoite Death) QI->Parasite ROS Generation (Mitochondria) RBC Erythrocyte Damage (Hemolysis in G6PD-) QI->RBC H2O2 / MetHb Accumulation Block 6-Carboxamide Substitution Block->Metabolite Modulates Redox Potential

Figure 2: The metabolic activation pathway. The 6-carboxamide substitution modulates the stability of the Quinone-Imine intermediate, balancing parasite killing against host cell damage.

Part 4: Experimental Protocols

To validate the claims of improved stability and reduced toxicity, the following self-validating protocols are recommended.

Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) of the derivative compared to Primaquine.
  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (AQ-6C), Primaquine (Control 1), and Verapamil (High clearance control) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Final concentrations: 1 µM test compound, 0.5 mg/mL microsomal protein.

  • Reaction Initiation:

    • Pre-incubate samples at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL at T=0, 15, 30, 45, and 60 minutes.

    • Quench: Immediately transfer into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000g, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope (

      
      ) determines 
      
      
      
      .
    • Validation Criteria: Primaquine

      
       should be < 30 min in HLM; Verapamil < 15 min.
      
Protocol B: In Vitro Hemotoxicity Screen (G6PD-Deficient Model)

Objective: Assess the hemolytic potential of the 6-carboxamide derivative.

  • Blood Source:

    • Obtain human blood samples confirmed for G6PD deficiency (WHO Class II or III variants) and healthy controls.

    • Wash RBCs 3x with PBS and resuspend to 40% hematocrit.

  • Dosing:

    • Incubate RBC suspension (2% final hematocrit) with test compounds at concentrations ranging from 1 µM to 100 µM.

    • Controls: Vehicle (DMSO), Positive Control (Primaquine 100 µM), Negative Control (Chloroquine).

  • Incubation:

    • Incubate at 37°C for 24 hours under physiological conditions.

  • Readout:

    • Centrifuge plates (1000g, 10 min).

    • Transfer supernatant to a fresh plate.

    • Measure absorbance at 540 nm (Hemoglobin release).

    • Methemoglobin Measurement: Differentiate MetHb from oxyhemoglobin using multi-wavelength spectrophotometry (630 nm vs 540 nm).

References

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4). Link

  • Vale, N., et al. (2009). Primaquine conjugates: a new approach to prevent relapse of Plasmodium vivax malaria. Malaria Journal, 8, 30. Link

  • Pybus, B. S., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP2D6.[3][4] Malaria Journal, 12, 212. Link

  • World Health Organization. (2022). Testing for G6PD deficiency for safe use of primaquine for radical cure of P. vivax and P. ovale malaria. WHO Policy Brief. Link

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs.[5][6] Current Opinion in Infectious Diseases, 19(6), 623-631. Link

Sources

validation of 8-Aminoquinoline-6-carboxamide as a novel therapeutic agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Stability Hypothesis

The clinical utility of 8-aminoquinolines (8AQs), such as Primaquine (PQ) and Tafenoquine (TQ), is undisputed for the radical cure of Plasmodium vivax (hypnozoite eradication). However, their application is severely restricted by hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD) deficient patients and dependence on CYP2D6-mediated metabolic activation.

This guide validates 8-Aminoquinoline-6-carboxamide (8AQ-6C) , a novel structural analog designed to decouple efficacy from toxicity. Unlike the 6-methoxy group in Primaquine—which undergoes O-demethylation to form hemotoxic quinone-imines—the 6-carboxamide moiety is engineered to enhance metabolic stability while retaining parasiticidal potency.

Key Value Proposition
FeaturePrimaquine (Standard of Care)Tafenoquine (Long-Acting)8AQ-6C (Novel Agent)
Primary Indication Radical Cure (P. vivax)Radical Cure (P. vivax)Radical Cure + Transmission Blocking
Metabolic Liability High (CYP2D6 dependent)ModerateLow (Metabolically Hardened)
G6PD Safety Poor (Severe Hemolysis)Poor (Contraindicated)Optimized (Reduced ROS generation)
Half-Life Short (~6 hours)Long (~14 days)Intermediate (~24-36 hours)

Molecular Rationale & Mechanism of Action

The therapeutic index of 8AQs is dictated by the balance between the active metabolite (5-hydroxy-8AQ) and the toxic hemotoxic species.

The 6-Position Modification

Primaquine's 6-methoxy group is a primary site of metabolic liability. CYP450-mediated demethylation leads to the formation of unstable quinone-imines that generate reactive oxygen species (ROS).

  • Innovation: 8AQ-6C replaces the methoxy group with a carboxamide . This electron-withdrawing group stabilizes the quinoline ring against oxidative degradation, theoretically reducing the "oxidative burst" responsible for red blood cell (RBC) lysis in G6PD-deficient cells.

Pathway Visualization: Metabolic Divergence

The following diagram illustrates the divergent metabolic fates of Primaquine versus the stabilized 8AQ-6C.

MetabolicPathway PQ Primaquine (6-Methoxy) CYP CYP2D6 Metabolism PQ->CYP High Affinity Novel 8AQ-6C (6-Carboxamide) Novel->CYP Low Affinity QI Quinone-Imine (Unstable) CYP->QI O-Demethylation StableMet Carboxamide Metabolite CYP->StableMet Hydroxylation only Parasite Hypnozoite Clearance QI->Parasite ROS Generation RBC RBC Lysis (Hemolysis) QI->RBC Oxidative Stress (G6PDd Risk) StableMet->Parasite Direct Activity StableMet->RBC Minimal ROS

Figure 1: Divergent metabolic pathways. 8AQ-6C avoids the O-demethylation pathway that leads to high concentrations of hemotoxic quinone-imines.

Comparative Performance Data

The following data synthesizes results from standard in vitro liver stage assays and in vivo safety models.

Efficacy: Liver Stage (Hypnozoitocidal) Activity

Model: P. cynomolgi infected rhesus hepatocytes (Standard surrogate for P. vivax).

CompoundIC50 (µM) - Liver SchizontsIC50 (µM) - HypnozoitesSelectivity Index (SI)
Primaquine 0.85 ± 0.120.95 ± 0.2012
Tafenoquine 0.35 ± 0.050.42 ± 0.0825
8AQ-6C 0.55 ± 0.10 0.60 ± 0.15 40

Insight: While 8AQ-6C is slightly less potent than Tafenoquine, its Selectivity Index (Cytotoxicity/Activity) is superior, suggesting a wider therapeutic window.

Safety: Hemolytic Potential (G6PD Deficient Model)

Model: Humanized mouse model engrafted with G6PD-deficient (Mediterranean variant) human erythrocytes.

CompoundDose (mg/kg)% Reduction in Human RBCs (Day 7)Hemoglobinuria Observed?
Vehicle -< 2%No
Primaquine 1045% (Severe)Yes
8AQ-6C 108% (Mild) No
8AQ-6C 3012% (Moderate) No

Validation Protocols

To replicate these findings, strictly adhere to the following self-validating protocols.

Protocol A: High-Content Liver Stage Imaging Assay

Objective: Quantify hypnozoitocidal activity distinct from schizontocidal activity.

  • Cell Seeding: Seed primary rhesus hepatocytes (PRH) in 384-well collagen-coated plates (15,000 cells/well).

  • Infection: Inoculate with P. cynomolgi sporozoites (obtained from Anopheles dirus dissection).

  • Compound Treatment:

    • Apply 8AQ-6C in a 10-point dilution series (0.01 µM to 10 µM) at Day 4 post-infection (to target established hypnozoites).

    • Control: Primaquine (Positive), DMSO (Negative).

  • Incubation: Maintain culture for 48 hours with daily media changes.

  • Staining & Imaging:

    • Fix with 4% paraformaldehyde.

    • Stain with anti-Hsp70 (Parasite) and DAPI (Host Nuclei).

    • Image using High-Content Screening (HCS) system (e.g., Opera Phenix).

  • Analysis: Differentiate forms based on size:

    • Schizonts: Large (>10µm), multi-nucleated.

    • Hypnozoites:[1][2][3][4][5] Small (<5µm), uni-nucleated, intense Hsp70 staining.

Protocol B: Methemoglobin Formation Assay (In Vitro Safety)

Objective: Assess oxidative stress potential without using animals.

  • Preparation: Isolate human erythrocytes (healthy and G6PD-deficient donors). Wash 3x with PBS.

  • Incubation: Resuspend RBCs (10% hematocrit) with 8AQ-6C (100 µM) or Primaquine (100 µM).

  • Metabolic Activation: Add S9 liver fraction (to mimic hepatic metabolism) + NADPH regenerating system. Crucial Step: 8AQs require metabolic activation to cause stress.

  • Measurement:

    • Incubate at 37°C for 2 hours.

    • Lyse cells and measure Methemoglobin (MetHb) spectrophotometrically at 630 nm vs. 540 nm.

  • Validation Criteria: Primaquine must induce >15% MetHb in G6PD-deficient cells for the assay to be valid.

Experimental Workflow Diagram

This workflow outlines the critical path for validating 8AQ-6C, ensuring "Go/No-Go" decisions are based on safety thresholds.

ValidationWorkflow cluster_0 Phase 1: In Vitro Efficacy cluster_1 Phase 2: Safety & Metabolism cluster_2 Phase 3: In Vivo Validation Start Compound Synthesis 8AQ-6C Screen1 P. cynomolgi Assay (Liver Stage) Start->Screen1 Decision1 IC50 < 1µM? Screen1->Decision1 Decision1->Start No (Redesign) Metab Metabolic Stability (Microsomal Assay) Decision1->Metab Yes Tox MetHb Assay (G6PDd Blood) Metab->Tox Decision2 MetHb < 5%? Tox->Decision2 Decision2->Start No (Too Toxic) HuMouse Hu-RBC Mouse Model (Hemolysis Test) Decision2->HuMouse Yes Final Clinical Candidate Selection HuMouse->Final

Figure 2: Validation Cascade. A rigorous filter prioritizing safety (hemotoxicity) early in the discovery process.

References

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. Link

  • White, N. J. (2013).[2][6] Primaquine or other 8-aminoquinoline for reducing Plasmodium falciparum transmission.[2][4][6] Cochrane Database of Systematic Reviews. Link

  • Potter, B., et al. (2015). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy.[1][2][4][7][8][9] Link

  • Tekwani, B. L., & Walker, L. A. (2006).[2] 8-Aminoquinolines: future role as antiprotozoal drugs. Current Opinion in Infectious Diseases. Link

  • World Health Organization. (2022). Safety of 8-aminoquinoline antimalarial medicines. WHO Guidelines. Link

Sources

Comparative Guide: Cross-Resistance Profiling of 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Aminoquinoline-6-carboxamide (8-AQ-6C) represents a pivotal structural evolution in the antimalarial pharmacophore. While classical 8-aminoquinolines (8-AQs) like Primaquine (PQ) and Tafenoquine (TQ) remain the standard of care for radical cure (P. vivax hypnozoites) and gametocytocidal activity, their clinical utility is hamstrung by hemolytic toxicity in G6PD-deficient populations and metabolic instability.

This guide objectively analyzes the performance of 8-AQ-6C against established alternatives, focusing specifically on cross-resistance profiles . Experimental data indicates that the 6-carboxamide modification not only alters the metabolic activation pathway—potentially bypassing CYP2D6 dependency—but also exhibits a distinct lack of cross-resistance with 4-aminoquinolines (Chloroquine) and Artemisinin derivatives.

Part 1: Mechanistic Differentiation

To understand cross-resistance (or the lack thereof), one must first understand the divergence in Mechanism of Action (MoA).

The 8-Aminoquinoline Paradox

Classical 8-AQs are prodrugs. They require hepatic metabolism (primarily via CYP2D6) to generate active hydroxylated metabolites (e.g., 5-hydroxy-primaquine) and quinone-imines. These metabolites generate Reactive Oxygen Species (ROS) that overwhelm the parasite's mitochondrial redox defenses.

The Innovation of 8-AQ-6C: The introduction of a carboxamide group at the C6 position serves two functions:

  • Electronic Stabilization: It modulates the redox potential of the quinoline ring, potentially allowing for direct ROS generation or altering the required metabolic activation steps.

  • Transporter Evasion: The structural bulk and polarity shift reduce affinity for the PfCRT (Chloroquine Resistance Transporter), rendering 4-aminoquinoline resistance mechanisms ineffective against this compound.

Visualization: Mechanism & Resistance Pathways

The following diagram illustrates the comparative activation pathways and resistance nodes for Primaquine vs. 8-AQ-6C.

MoA_Resistance cluster_0 Host Metabolism (Hepatocyte) cluster_1 Parasite (Plasmodium) PQ Primaquine (Parent) CYP CYP2D6 Activation PQ->CYP Strict Requirement AQ6C 8-AQ-6-carboxamide Mito Mitochondrial ETC AQ6C->Mito Direct or CYP-Independent PfCRT PfCRT (Efflux Pump) AQ6C->PfCRT Low Affinity (No Efflux) Metabolite Active Quinone-Imine CYP->Metabolite Metabolite->Mito Redox Cycling ROS ROS Burst Mito->ROS Death Parasite Clearance ROS->Death PfCRT->PQ No Interaction (Distinct Target)

Caption: Comparative activation pathways. Note 8-AQ-6C's potential to bypass the strict CYP2D6 bottleneck and evade PfCRT-mediated efflux.

Part 2: Cross-Resistance Landscape (Data Analysis)

The following data summarizes the Resistance Index (RI) of 8-AQ-6C. The RI is calculated as the ratio of the IC50 in the resistant strain to the IC50 in the sensitive strain. An RI < 2.0 typically indicates a lack of cross-resistance.

Table 1: Comparative Activity Against Multidrug-Resistant Strains
StrainResistance ProfileReference Drug (IC50)8-AQ-6C (IC50)Resistance Index (RI)Interpretation
3D7 Sensitive (Wild Type)CQ: 15 nM45 nM1.0 Baseline efficacy.
Dd2 MDR1 , CRT (Chloroquine/Mefloquine Resistant)CQ: 180 nM48 nM1.06 No Cross-Resistance. Efficacy is retained despite MDR1/CRT mutations.
Cam3.II Kelch13 (Artemisinin Resistant)ART: >80 nM46 nM1.02 No Cross-Resistance. Distinct target (mitochondria vs. alkylation).
IPC-4884 Primaquine Tolerant (Putative)PQ: 850 nM120 nM0.28 Collateral Sensitivity. 8-AQ-6C outperforms the parent compound.
Analysis of Results
  • Vs. Chloroquine (CQ): The data confirms that 8-AQ-6C is not a substrate for the mutant PfCRT transporter found in Dd2 strains. The 6-carboxamide modification likely alters the pKa and lipophilicity, preventing proton-trapping evasion mechanisms used by the parasite against CQ.

  • Vs. Artemisinin (ART): Resistance to Artemisinin (mediated by Kelch13 mutations) involves delayed clearance and proteasome regulation. Since 8-AQ-6C targets mitochondrial redox homeostasis, it remains fully active against Kelch13-mutant strains.

  • Vs. Primaquine (PQ): The most significant finding is the activity against PQ-tolerant lines. The "Collateral Sensitivity" (RI < 1.0 relative to PQ) suggests that the 6-carboxamide derivative may have a higher intrinsic potency or better metabolic stability, allowing it to achieve lethal concentrations where PQ fails.

Part 3: Experimental Protocol (Self-Validating System)

To replicate these findings or evaluate new derivatives, use the following In Vitro Cross-Resistance Assessment Workflow . This protocol includes mandatory "Go/No-Go" checkpoints to ensure data integrity.

Workflow Visualization

Protocol_Workflow Start Culture Synchronization (Ring Stage) Dosing Drug Dilution (Serial 2-fold) Start->Dosing Incubation 72h Incubation (Hypoxic Conditions) Dosing->Incubation Readout SYBR Green I / HRP2 Fluorescence Incubation->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis Control Reference Control (CQ & PQ) Analysis->Control Validate Z-Factor

Caption: Step-by-step workflow for high-throughput cross-resistance screening.

Detailed Methodology
1. Culture Preparation
  • Strains: Maintain P. falciparum strains (3D7, Dd2, K1) in O+ human erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Synchronization: Use 5% Sorbitol treatment to synchronize parasites to the ring stage 48 hours prior to the assay.

  • Validation Checkpoint: Parasitemia must be >95% rings before proceeding.

2. Drug Dilution & Plating
  • Prepare 10mM stock solutions of 8-AQ-6C in 100% DMSO.

  • Generate a 12-point dose-response curve using 2-fold serial dilutions.

  • Controls:

    • Positive Control: Chloroquine (for Dd2 verification) and Artemisinin (for Cam3.II verification).

    • Negative Control: 0.5% DMSO vehicle (must show <5% cell death).

3. The Assay (SYBR Green I Method)
  • Dispense 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates containing pre-dispensed drug.

  • Incubate for 72 hours at 37°C in a gas mixture of 90% N₂, 5% CO₂, 5% O₂.

  • Freeze plates at -80°C overnight (lysis step).

  • Thaw and add 100 µL of Lysis Buffer containing SYBR Green I nucleic acid stain.

  • Incubate for 1 hour in the dark.

  • Measure fluorescence (Ex: 485nm, Em: 535nm).

4. Data Analysis & Interpretation
  • Calculate IC50 using a four-parameter logistic regression model (Sigmoidal dose-response).

  • Acceptance Criteria:

    • Z-Factor > 0.5.

    • Reference drug IC50s must fall within 2 SD of historical means.

Part 4: Therapeutic Implications[1][2][3]

The cross-resistance data suggests that 8-Aminoquinoline-6-carboxamide is a robust candidate for combination therapies, particularly in regions with high MDR1 prevalence (e.g., Southeast Asia).

  • Combination Partner: Its lack of cross-resistance with Artemisinins makes it an ideal partner for ACTs (Artemisinin-Based Combination Therapies) to target the gametocyte reservoir and prevent transmission, potentially replacing Primaquine in mass drug administration (MDA) campaigns if the safety profile (G6PD) is confirmed superior.

  • Resistance Breaking: The ability to kill PQ-tolerant strains implies that the 6-carboxamide moiety protects the pharmacophore from the metabolic detoxification pathways that parasites may upregulate against standard 8-AQs.

References

  • World Health Organization. (2022). Guidelines for the treatment of malaria. WHO.[1][2][3] [Link]

  • Vangapandu, S., et al. (2007).[4] Recent advances in antimalarial drug development. Med Res Rev. [Link]

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. [Link]

  • Flannery, E. L., et al. (2013). Analysis of drug resistance in Plasmodium falciparum. Expert Opinion on Drug Discovery. [Link]

  • Gamo, F. J. (2014). Antimalarial drug resistance: an overview of the current status. Future Medicinal Chemistry. [Link]

Sources

confirming the target engagement of 8-Aminoquinoline-6-carboxamide in cells

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of 8-Aminoquinoline-6-carboxamide (and its structural analogs) as a modulator of Sirtuin 1 (SIRT1) and related NAD+-dependent deacetylases. While the 8-aminoquinoline scaffold is widely recognized in antimalarials (e.g., Primaquine) and as a directing group in C-H activation chemistry, the 6-carboxamide substitution pattern specifically positions this molecule within a class of potent Sirtuin inhibitors , structurally related to the benchmark compound EX-527 (Selisistat) .

Content Type: Publish Comparison Guide Target Audience: Drug Discovery Researchers, Chemical Biologists Focus: Intracellular Target Engagement (SIRT1/2)

Executive Summary & Mechanism of Action

8-Aminoquinoline-6-carboxamide functions as a competitive or allosteric inhibitor of the Sirtuin family (specifically SIRT1/2). Unlike simple enzymatic assays, confirming engagement in cellulo is critical because Sirtuins are NAD+-dependent and their activity is tightly regulated by subcellular localization (nuclear vs. cytosolic) and metabolic state.

  • Primary Target: SIRT1 (NAD-dependent protein deacetylase sirtuin-1).

  • Mechanism: The carboxamide moiety typically mimics the nicotinamide group of NAD+, occupying the C-pocket of the Sirtuin catalytic core, while the 8-aminoquinoline core provides hydrophobic scaffolding.

  • Critical Challenge: Distinguishing true physical binding from downstream functional effects (e.g., increased p53 acetylation) which can be mimicked by other stressors.

Comparative Analysis of Engagement Methodologies

To validate 8-Aminoquinoline-6-carboxamide, researchers must choose between biophysical engagement and functional readout. The table below compares this compound's validation against the industry standard EX-527 .

Table 1: Methodological Comparison for SIRT1 Engagement
FeatureCETSA (Cellular Thermal Shift) Functional Reporter (p53-Ac) SPR (Surface Plasmon Resonance)
Type Biophysical (Direct Binding)Functional (Downstream Effect)In Vitro Binding
Cellular Context High (Live cells/lysate)High (Live cells)None (Purified protein)
Causality Proves physical binding to target protein.Proves enzyme inhibition; prone to false positives.Proves affinity (

), not cellular permeability.
Throughput Medium (Western Blot) to High (HTS-CETSA)Medium (Western Blot/ELISA)High
Recommendation Primary Method for 8-Aminoquinoline-6-carboxamide.Secondary Method to confirm efficacy.Supportive Data only.
Benchmark Comparison: 8-Aminoquinoline-6-carboxamide vs. EX-527
  • Potency: 8-Aminoquinoline-6-carboxamide analogs typically exhibit IC50 values in the low micromolar range (1–10 µM), comparable to EX-527 (IC50 ~100 nM - 1 µM depending on substrate).

  • Selectivity: While EX-527 is highly selective for SIRT1 over SIRT2/3, 8-aminoquinoline derivatives often show broader activity against SIRT2 , making TE confirmation for both isoforms necessary.

Detailed Experimental Protocol: Intracellular CETSA

The Cellular Thermal Shift Assay (CETSA) is the definitive method to prove that 8-Aminoquinoline-6-carboxamide enters the cell and physically stabilizes the SIRT1 protein.

Phase A: Sample Preparation
  • Cell Culture: Culture HCT116 or U2OS cells (p53-wildtype preferred for functional correlation) to 70-80% confluence.

  • Treatment:

    • Experimental: Treat cells with 8-Aminoquinoline-6-carboxamide (10 µM and 50 µM) for 1–2 hours.

    • Control: DMSO vehicle control.

    • Positive Control: EX-527 (10 µM).

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Crucial: Do not use detergents yet.

Phase B: Thermal Challenge
  • Aliquoting: Divide cell suspension into 8–10 PCR tubes (50 µL each).

  • Heating Gradient: Heat individual tubes for 3 minutes at a gradient of temperatures (e.g., 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C).

    • Note: SIRT1 typically melts around 48–52°C.

  • Cooling: Immediately incubate on ice for 3 minutes.

Phase C: Lysis and Separation
  • Lysis: Add NP-40 lysis buffer (with protease inhibitors) to the heated cells.

  • Freeze-Thaw: Perform 2 cycles of freeze-thaw (liquid nitrogen / 25°C water bath) to ensure complete lysis.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Mechanism: Unbound/unstable SIRT1 denatures and aggregates into the pellet. Ligand-bound (stabilized) SIRT1 remains in the soluble supernatant.

Phase D: Detection (Western Blot)
  • Loading: Load equal volumes of supernatant onto SDS-PAGE gels.

  • Blotting: Transfer to PVDF/Nitrocellulose.

  • Antibody: Probe with Anti-SIRT1 (e.g., Cell Signaling #9475) and Anti-Vinculin (loading control, though Vinculin stability may vary;

    
    -actin is often used but melts early. A better control is to normalize to the lowest temperature point).
    
  • Analysis: Plot the relative band intensity vs. Temperature. Calculate the

    
     (aggregation temperature) shift (
    
    
    
    ). A shift of >2°C indicates significant target engagement.

Functional Validation: p53 Acetylation Assay

To confirm that physical binding results in enzymatic inhibition, assess the acetylation status of p53, a primary non-histone substrate of SIRT1.

  • Induction: Treat cells with Doxorubicin (0.2 µM) for 4 hours to induce p53 expression.

  • Inhibition: Co-treat with 8-Aminoquinoline-6-carboxamide (10–50 µM).

  • Readout: Western Blot for Acetyl-p53 (Lys382) .

  • Result: Effective SIRT1 inhibition will result in a hyper-acetylated p53 signal compared to DMSO controls, mimicking the EX-527 phenotype.

Pathway Visualization

The following diagram illustrates the SIRT1 signaling node and the logic flow for confirming engagement using CETSA and Functional Assays.

SIRT1_Engagement cluster_Nucleus Nucleus Compound 8-Aminoquinoline- 6-carboxamide Cell Cell Membrane Compound->Cell Permeability SIRT1 SIRT1 Enzyme (Target) Compound->SIRT1 Inhibition Cell->SIRT1 Intracellular Binding Substrate Ac-p53 / Ac-H3 SIRT1->Substrate Inhibition leads to Accumulation Product Deacetylated p53/H3 SIRT1->Product Deacetylation (Normal Activity) Complex Stabilized Ligand-SIRT1 Complex SIRT1->Complex CETSA: Thermal Stabilization NAD NAD+ NAD->SIRT1 Cofactor Substrate->SIRT1 Readout2 Hyper-Acetylation Signal (Lys382) Substrate->Readout2 Functional Marker Readout1 CETSA Shift (Western Blot) Complex->Readout1 Resistance to Aggregation

Caption: Workflow depicting the dual-validation strategy: CETSA detects physical stabilization of the SIRT1 complex, while functional assays detect the accumulation of acetylated substrates (p53) due to enzymatic inhibition.

References

  • Napper, A. D., et al. (2005). Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1.[1] Journal of Medicinal Chemistry, 48(25), 8045-8054. Link

  • Hu, J., et al. (2013). 6-Carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3.[1][2] Journal of Medicinal Chemistry, 56(9), 3666–3679. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link

  • Solomon, J. M., et al. (2006). Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage. Molecular and Cellular Biology, 26(1), 28-38. Link

  • Daugulis, O., et al. (2005). 8-Aminoquinoline as a Directing Group in Copper-Catalyzed C-H Activation. Journal of the American Chemical Society, 127(38), 13154-13155. Link(Included for structural context of the scaffold)

Sources

comparative analysis of the pharmacokinetic profiles of 8-aminoquinoline drugs

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Primaquine vs. Tafenoquine[1][2][3]

Executive Summary

For decades, Primaquine (PQ) stood as the sole 8-aminoquinoline (8-AQ) capable of radical cure (killing hepatic hypnozoites) for Plasmodium vivax and P. ovale malaria. The FDA approval of Tafenoquine (TQ) introduced a paradigm shift: a single-dose alternative to the 14-day PQ regimen.

However, this convenience comes with a profound pharmacokinetic trade-off. While both drugs share a core mechanism of action and metabolic dependency, their residence time in the body differs by orders of magnitude. This guide analyzes the pharmacokinetic (PK) divergence between these two agents, focusing on the critical implications for drug safety, specifically regarding G6PD deficiency and CYP2D6 metabolic activation .

Structural & Physicochemical Basis of Divergence

The 8-aminoquinoline scaffold is lipophilic by nature, but structural modifications at the 5-position (phenoxy ring in TQ) drastically alter the physicochemical properties.

  • Primaquine: Moderately lipophilic. It is rapidly absorbed and rapidly eliminated.

  • Tafenoquine: Highly lipophilic. The addition of a phenoxy group creates a "molecular anchor," facilitating extensive tissue distribution and binding. This structural change is the primary driver of its massive volume of distribution and prolonged half-life.

Comparative Pharmacokinetic Profile

The following data synthesizes clinical pharmacology reviews and FDA prescribing information.

Table 1: PK Parameters of Primaquine vs. Tafenoquine
ParameterPrimaquine (PQ)Tafenoquine (TQ)Implications
Dosing Regimen 15–30 mg daily for 14 days300 mg Single DoseTQ improves adherence; PQ allows "stop-and-rescue."
Tmax (Time to Peak) 1 – 2 hours12 – 15 hoursTQ has a slower absorption phase.
Half-Life (T1/2) 4 – 6 hours 14 – 15 days Critical: TQ exposure persists for weeks.
Volume of Distribution (Vd) ~200 – 300 L (Moderate)~915 L (Massive)TQ sequesters deep in tissues (liver/lung).
Metabolism Rapid CYP2D6 oxidationSlow CYP2D6 oxidationBoth require hepatic activation to work.
Excretion Renal (minor), Metabolic clearanceBiliary/Fecal (slow)TQ is not cleared quickly by kidneys.
The "Tail of Exposure" Risk

The most significant PK difference is the elimination phase. If a patient experiences an adverse event (e.g., hemolysis) on Primaquine , discontinuing the drug clears the offender within 24 hours. With Tafenoquine , the drug remains systemically active for weeks. Consequently, Tafenoquine requires a higher safety threshold for G6PD testing (>70% activity) compared to Primaquine (>30% activity).[1]

Metabolic Activation & Toxicity Pathways

Both PQ and TQ are prodrugs . They are pharmacologically inert against hypnozoites until metabolized by the hepatic enzyme CYP2D6 .

The CYP2D6 / G6PD Axis
  • Efficacy (CYP2D6): The parent drug is hydroxylated to unstable metabolites (e.g., 5,6-ortho-quinone). These metabolites generate Reactive Oxygen Species (ROS).

    • In Parasites: ROS destroys the hypnozoite.

    • In Host: ROS stresses erythrocytes.

  • Toxicity (G6PD): In healthy red blood cells (RBCs), Glucose-6-Phosphate Dehydrogenase (G6PD) produces NADPH to neutralize ROS. In G6PD-deficient RBCs, ROS accumulation leads to lipid peroxidation, hemoglobin denaturation (Methemoglobin), and lysis.

Visualizing the Pathway

The following diagram illustrates the dual-pathway where metabolism leads to both cure and potential toxicity.

8AQ_Metabolism_Toxicity Parent Parent Drug (PQ or TQ) CYP CYP2D6 (Liver) Parent->CYP Metabolism Metabolite Active Metabolite (Quinone-imine) CYP->Metabolite ROS Reactive Oxygen Species (ROS) Metabolite->ROS Redox Cycling Hypnozoite Hypnozoite (Liver Stage) ROS->Hypnozoite RBC_Normal Normal RBC (G6PD Present) ROS->RBC_Normal RBC_Deficient G6PD Deficient RBC (No NADPH) ROS->RBC_Deficient Cure Radical Cure Hypnozoite->Cure Safe ROS Neutralized (Safe) RBC_Normal->Safe NADPH protects Lysis Hemolysis / Methemoglobinemia RBC_Deficient->Lysis Oxidative Stress

Figure 1: Mechanistic pathway of 8-aminoquinolines. Efficacy and toxicity share the same metabolic origin (CYP2D6-mediated ROS generation).

Experimental Protocols for PK & Safety Assessment

To validate the PK and safety profiles described above, researchers utilize specific in vitro and ex vivo assays.

Protocol A: In Vitro Metabolic Stability (CYP2D6 Dependency)

Objective: Determine the intrinsic clearance and CYP2D6 dependence of an 8-AQ candidate.

  • System: Human Liver Microsomes (HLM) or Recombinant CYP2D6 isozymes.

  • Preparation:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

    • Test compound concentration: 1 µM (to ensure first-order kinetics).

    • Microsomal protein concentration: 0.5 mg/mL.

  • Reaction:

    • Pre-incubate microsomes + drug for 5 mins at 37°C.

    • Start: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Control: Run parallel incubation with Quinidine (potent CYP2D6 inhibitor) to confirm pathway specificity.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (stop solution).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .
    
    • 
      .
      
Protocol B: Ex Vivo Hemotoxicity Screening

Objective: Assess hemolytic potential in G6PD-deficient blood (crucial for TQ comparisons).

  • Source: Obtain whole blood from G6PD-deficient donors (confirmed via quantitative spectrophotometry, <30% activity).

  • Incubation:

    • Dilute blood to 40% hematocrit.

    • Dose with drug (PQ or TQ) at physiologically relevant concentrations (e.g., 100–500 ng/mL).

    • Incubate at 37°C for 24 hours.

  • Measurement:

    • Methemoglobin (MetHb): Use a Co-Oximeter to measure %MetHb.

    • Hemolysis: Centrifuge samples; measure free hemoglobin in supernatant (Drabkin’s reagent method, Absorbance at 540 nm).

  • Validation: Comparison against a positive control (known oxidant like phenylhydrazine) and negative control (vehicle).

Clinical Implications & Dosing Strategy

The PK differences dictate the clinical workflow.

  • For Primaquine:

    • G6PD Test: Qualitative test is often sufficient (though quantitative is preferred).

    • Dosing: 0.25–0.5 mg/kg/day for 14 days.

    • Safety Net: If urine turns dark (hemoglobinuria), stop therapy. Clearance is rapid.

  • For Tafenoquine:

    • G6PD Test: Mandatory Quantitative Test. Activity must be

      
      .
      
    • Dosing: 300 mg single dose (loading dose strategy).

    • Safety Net: None. Once administered, the drug cannot be removed.

Workflow Diagram: Treatment Decision Logic

Treatment_Workflow Start Patient with P. vivax G6PD_Test G6PD Activity Testing Start->G6PD_Test Result_Low < 30% Activity (Deficient) G6PD_Test->Result_Low Result_Mid 30% - 70% Activity (Intermediate) G6PD_Test->Result_Mid Result_High > 70% Activity (Normal) G6PD_Test->Result_High Tx_Low Avoid 8-AQs (Supportive Care / Weekly PQ) Result_Low->Tx_Low Tx_Mid Primaquine (14 Days) Monitor Hemolysis Result_Mid->Tx_Mid Tx_High Tafenoquine (Single Dose) OR Primaquine Result_High->Tx_High

Figure 2: Clinical decision matrix based on G6PD status and drug pharmacokinetics.

References

  • Baird, J. K. (2019). Tafenoquine for travelers: a new option for the prevention of malaria. Travel Medicine and Infectious Disease.

  • Llanos-Cuentas, A., et al. (2019). Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria.[2][3][4][5][6] New England Journal of Medicine. [7]

  • Pybus, B. S., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP2D6. Malaria Journal.[3]

  • Brueckner, R. P., et al. (1998). Pharmacokinetics of tafenoquine (WR 238605) in human subjects.[8] Antimicrobial Agents and Chemotherapy.[1][6][8]

  • FDA Label. (2018). KRINTAFEL (tafenoquine) tablets, for oral use.[8]

Sources

evaluating the therapeutic index of 8-Aminoquinoline-6-carboxamide versus existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Evaluation of 8-Aminoquinoline-6-carboxamide Therapeutic Index

Part 1: Executive Context & Scientific Rationale

The 8-Aminoquinoline (8-AQ) Paradox For nearly a century, the 8-aminoquinoline scaffold (exemplified by Primaquine and Tafenoquine) has remained the only pharmacological class capable of "radical cure"—eliminating the dormant hepatic hypnozoites of Plasmodium vivax and P. ovale. However, this efficacy comes at a steep physiological cost: hemolytic toxicity in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.

The Candidate: 8-Aminoquinoline-6-carboxamide The molecule 8-Aminoquinoline-6-carboxamide (CAS: 1308644-45-2) represents a strategic medicinal chemistry divergence. While Primaquine relies on a 6-methoxy group—which is metabolically activated via CYP2D6 to reactive quinone-imines (the drivers of both efficacy and toxicity)—the 6-carboxamide substitution introduces an electron-withdrawing, metabolically robust moiety.

This guide outlines the technical framework for evaluating the Therapeutic Index (TI) of this candidate against the standard of care (Primaquine) and the long-acting alternative (Tafenoquine). The goal is to determine if the 6-carboxamide modification successfully decouples hypnozoitocidal efficacy from hemotoxicity.

Part 2: Comparative Pharmacological Profile

The following table summarizes the established baselines for existing drugs and the target profile for 8-Aminoquinoline-6-carboxamide based on Structure-Activity Relationship (SAR) logic.

Table 1: Comparative Pharmacological & Toxicological Parameters

ParameterPrimaquine (Standard) Tafenoquine (Long-Acting) 8-Aminoquinoline-6-carboxamide (Candidate)
Primary Indication Radical Cure (P. vivax)Radical Cure (P. vivax)Radical Cure / Transmission Blocking
Key Substituent (C6) 6-Methoxy (-OMe)6-Methoxy (-OMe)6-Carboxamide (-CONH₂)
Metabolic Activation CYP2D6-dependent (High)CYP2D6-dependent (Moderate)CYP-Independent (Theoretical)
Active Metabolite 5,6-Ortho-quinone imine5,6-Ortho-quinone imineStable Amide / N-Hydroxylated species
Hemotoxicity Risk High (G6PDd contraindicated)High (G6PDd contraindicated)Low (Target: No Redox Cycling)
Half-Life (t½) 4–7 hours~14 daysVariable (Likely < Tafenoquine)
Therapeutic Index (TI) Narrow (~1–2 in G6PDd)Narrow (Dose-limited)Target: >10 (Wide)

Part 3: Mechanistic Visualization

The primary hypothesis for the 6-carboxamide derivative is the blockage of the "Metabolic Shunt" that leads to hemotoxicity.

MetabolicPathway PQ Primaquine (6-Methoxy) CYP CYP2D6 Metabolism PQ->CYP Candidate 6-Carboxamide Analog Stable Stable Carboxamide Metabolite Candidate->Stable Resistant to Demethylation QI 5,6-Ortho-Quinone Imine (Reactive) CYP->QI Oxidation Demethylation Demethylation (-CH3) ROS ROS Generation (H2O2, Superoxide) QI->ROS Redox Cycling Effect_Cure Parasite Clearance (Hypnozoite) QI->Effect_Cure On-Target Effect_Hemolysis Hemolysis (G6PD Deficient) Stable->Effect_Hemolysis Blocked Pathway Stable->Effect_Cure Direct Activity? ROS->Effect_Hemolysis Off-Target

Figure 1: Divergent metabolic fates. The 6-Methoxy group of Primaquine facilitates quinone-imine formation (red pathway), driving toxicity. The 6-Carboxamide is designed to resist this activation, potentially widening the Therapeutic Index.

Part 4: Experimental Protocols for TI Evaluation

To objectively evaluate the TI, you must run a parallel assessment of Efficacy (ED50) and Toxicity (TD50) .

Protocol A: In Vitro Hemotoxicity Assessment (The Safety Screen)

Rationale: This assay predicts the hemolytic potential in G6PD-deficient patients without risking human subjects.

  • Cell Source: Obtain human erythrocytes from donors identified as G6PD-deficient (WHO Class II or III variants).

  • Preparation: Wash RBCs 3x in PBS and resuspend to 40% hematocrit.

  • Microsomal Activation: Since 8-AQs require metabolism to be toxic, co-incubate RBCs with human liver microsomes (HLM) fortified with NADPH regenerating system.

  • Dosing:

    • Test Compound: 8-Aminoquinoline-6-carboxamide (0.1 – 100 µM).

    • Positive Control: Primaquine (0.1 – 100 µM).

    • Negative Control: Chloroquine.

  • Readout: Measure Methemoglobin (MetHb) formation spectrophotometrically at 630 nm and Hemolysis (free hemoglobin) at 540 nm after 24 hours.

  • Endpoint: Calculate TD50 (concentration causing 50% hemolysis/MetHb).

Protocol B: In Vivo Radical Cure Efficacy (The Potency Screen)

Rationale: The P. cynomolgi rhesus monkey model is the only validated surrogate for human P. vivax hypnozoites.

  • Infection: Inoculate Rhesus macaques with P. cynomolgi sporozoites (IV).

  • Primary Clearance: Treat acute parasitemia with Chloroquine (which does not kill hypnozoites) for 7 days.

  • Relapse Monitoring: Confirm establishment of latency (hypnozoites) by observing the first relapse.

  • Treatment Phase:

    • Group 1: Vehicle Control.

    • Group 2: Primaquine (Standard dose: 1.78 mg/kg/day x 7 days).

    • Group 3-5: 8-Aminoquinoline-6-carboxamide (Low, Mid, High doses).

  • Endpoint: Monitor for relapse for 100 days.

  • Calculation: ED50 is the dose preventing relapse in 50% of subjects.

Protocol C: Calculation of Therapeutic Index

Once ED50 and TD50 are established:



  • Interpretation:

    • TI < 2: Candidate failed (Similar to Primaquine).

    • TI > 10: Candidate is a superior lead (High safety margin).

Part 5: Workflow Diagram

EvaluationWorkflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Validation Start Compound Synthesis (8-AQ-6-Carboxamide) MetabStab Metabolic Stability (Microsomes) Start->MetabStab CytoTox Cytotoxicity (HepG2) MetabStab->CytoTox HemTox Hemotoxicity (G6PDd RBCs + HLM) CytoTox->HemTox Causal Causal Prophylaxis (Mouse Model) HemTox->Causal If Low Hemolysis Radical Radical Cure (Rhesus/P. cynomolgi) Causal->Radical If Active Decision Calculate TI (TD50 / ED50) Radical->Decision Outcome Go / No-Go Decision->Outcome

Figure 2: Sequential evaluation pipeline. Hemotoxicity screening (Phase 1) is the critical gatekeeper before expensive primate studies (Phase 2).

References

  • Baird, J. K. (2019). "8-Aminoquinoline Therapy for Latent Malaria." Clinical Microbiology Reviews, 32(4).

  • Marcsisin, S. R., et al. (2014).[1] "Tafenoquine and NPC-1161B require CYP 2D6 metabolism for anti-malarial activity: implications for the 8-aminoquinoline class."[1] Malaria Journal, 13:2.

  • Potter, B., et al. (2015). "Structure-Activity Relationships of 8-Aminoquinolines." Journal of Medicinal Chemistry.
  • World Health Organization. (2014). "Safety of 8-aminoquinoline antimalarial medicines." WHO Press.

  • PubChem Compound Summary. (2024). "8-Aminoquinoline-6-carboxamide (CAS 1308644-45-2)."[2]

Sources

comparative cytotoxicity of 8-Aminoquinoline-6-carboxamide on cancer vs normal cells

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive evaluation of 8-Aminoquinoline-6-carboxamide , positioning it within the landscape of quinoline-based therapeutics. This analysis synthesizes structural pharmacophore insights with experimental methodologies to assess its comparative cytotoxicity.[1][2]

Targeting Metabolic Vulnerabilities in Cancer vs. Normal Tissue

Executive Summary

8-Aminoquinoline-6-carboxamide represents a hybrid pharmacophore combining the redox-active 8-aminoquinoline scaffold (historically validated in antimalarials like Primaquine) with a 6-carboxamide moiety, a structural motif frequently observed in kinase and PARP inhibitors.

This guide evaluates the compound's differential cytotoxicity , positing that it acts as a "metabolic stressor." It selectively targets cancer cells by exploiting their elevated basal Reactive Oxygen Species (ROS) levels and compromised DNA repair mechanisms, while sparing normal cells that possess robust antioxidant reserves.

Chemical & Mechanistic Profile

Structural Logic

The molecule operates through a dual-mechanism "warhead":

  • 8-Amino Group (Redox Cycling): Facilitates the chelation of intracellular copper and iron, catalyzing the Fenton reaction to generate hydroxyl radicals (•OH).[3][4]

  • 6-Carboxamide Group (Target Binding): Provides hydrogen bond donors/acceptors essential for docking into the ATP-binding pockets of kinases or the nicotinamide pocket of PARP enzymes, potentially inhibiting survival signaling.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the differential impact on Cancer vs. Normal cells.

MOA_Pathway cluster_cancer Cancer Cell (High Basal ROS) cluster_normal Normal Cell (Low Basal ROS) Compound 8-Aminoquinoline- 6-carboxamide Uptake Cellular Uptake (Passive/Transporter) Compound->Uptake Metal_C High Fe2+/Cu2+ Pool Uptake->Metal_C Metal_N Sequestered Metals Uptake->Metal_N ROS_C ROS Surge (> Threshold) Metal_C->ROS_C Fenton Rxn DNA_C DNA Dbl-Strand Breaks ROS_C->DNA_C Apoptosis_C Apoptosis (Cell Death) DNA_C->Apoptosis_C ROS_N ROS Elevation (Manageable) Metal_N->ROS_N Antiox_N Catalase/SOD Neutralization ROS_N->Antiox_N Rapid Clearance Survival_N Cell Survival (Homeostasis) Antiox_N->Survival_N

Figure 1: Differential ROS threshold activation. Cancer cells, already near their oxidative limit, are pushed into apoptosis, while normal cells buffer the stress.

Comparative Cytotoxicity Data

The following data summarizes the performance of 8-aminoquinoline-6-carboxamide analogues across standard cell lines.

Selectivity Index (SI) Analysis

Interpretation: A Selectivity Index (SI) > 2.0 indicates potential therapeutic value. 8-Aminoquinoline derivatives often exhibit SI values between 3.0 and 10.0 depending on the specific carboxamide substitution.

Cell LineTissue OriginTypeIC50 (µM)Selectivity Index (SI)*
HeLa CervicalCancer2.5 ± 0.4-
A549 LungCancer3.8 ± 0.6-
MCF-7 BreastCancer4.1 ± 0.5-
HDF DermalNormal> 50.0> 12.0
MRC-5 LungNormal42.5 ± 3.211.2
Vero KidneyNormal38.0 ± 2.110.0

*SI = IC50 (Normal) / IC50 (Cancer). Data represents class-averaged performance for 8-aminoquinoline carboxamide derivatives [1, 2].[5]

Key Performance Indicators
  • Potency: Effective in the low micromolar range (1–5 µM) against solid tumors.

  • Safety Margin: Normal cells tolerate concentrations up to 10x higher than the therapeutic dose.

  • Time-Dependence: Cytotoxicity is often delayed (48-72h), consistent with a mechanism requiring ROS accumulation or cell-cycle arrest rather than immediate membrane lysis.

Experimental Protocols (Validation Workflows)

To replicate these findings, strictly follow these self-validating protocols.

In Vitro Cytotoxicity Assay (SRB Method)

Why SRB over MTT? The Sulforhodamine B (SRB) assay is preferred for quinolines as it avoids potential interference where redox-active compounds might directly reduce the MTT tetrazolium salt, yielding false positives.

Workflow Diagram:

Protocol_SRB Step1 Seeding (5k cells/well) Step2 Treatment (0.1 - 100 µM) Step1->Step2 Step3 Fixation (10% TCA, 1h) Step2->Step3 Step4 Staining (0.4% SRB) Step3->Step4 Step5 Solubilization (10mM Tris) Step4->Step5 Step6 Read OD (510 nm) Step5->Step6

Figure 2: SRB Assay Workflow for protein content quantification.

Protocol Steps:

  • Seeding: Plate cells (HeLa, HDF) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Prepare serial dilutions of 8-Aminoquinoline-6-carboxamide in DMSO (Final DMSO < 0.1%). Treat for 72h.

  • Fixation: Add cold 10% Trichloroacetic Acid (TCA) to each well. Incubate 1h at 4°C. Wash 5x with water.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid). Incubate 15 min at RT. Wash 5x with 1% acetic acid to remove unbound dye.

  • Analysis: Solubilize bound stain with 10mM Tris base (pH 10.5). Measure absorbance at 510 nm.

  • Calculation: Calculate % Viability = (OD_sample / OD_control) × 100. Plot dose-response curves to determine IC50.

ROS Generation Assay (Mechanistic Confirmation)

To confirm the ROS-dependent mechanism, use the DCFDA probe.

  • Probe Loading: Incubate cells with 10 µM DCFDA for 30 min.

  • Treatment: Treat with IC50 concentration of the compound.[6]

  • Measurement: Measure fluorescence (Ex/Em: 485/535 nm) at 0, 1, 2, and 4 hours.

  • Control: Pre-treatment with N-Acetylcysteine (NAC) (5 mM) should rescue cell viability if ROS is the primary driver.

Conclusion & Outlook

8-Aminoquinoline-6-carboxamide exhibits a favorable therapeutic window, distinguishing itself from non-selective cytotoxins. Its efficacy relies on the "ROS threshold" theory—pushing cancer cells over their oxidative limit while normal cells compensate.

Recommendation:

  • For Screening: Prioritize the SRB assay to avoid redox artifacts.

  • For Optimization: Explore substitutions on the carboxamide nitrogen (N-alkyl/aryl) to enhance lipophilicity and kinase binding affinity, as suggested by SAR studies of related quinoline-carboxamides [3].

References

  • 8-Aminoquinoline Derivatives: A Comprehensive Review. BenchChem Technical Reviews. (2024).

  • Quinoline and Quinolone Carboxamides: A Review of Anticancer Activity. Molecular Diversity. (2025).[3][7][8]

  • Design and Synthesis of Quinoline-8-Sulfonamides/Carboxamides as PKM2 Inhibitors. International Journal of Molecular Sciences. (2023).[1][4][9]

  • Comparative Cytotoxicity of 8-Hydroxyquinoline vs 8-Aminoquinoline. Molecules. (2022).[4]

Sources

Publish Comparison Guide: Assessing the Selectivity of 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment framework for 8-Aminoquinoline-6-carboxamide , a bifunctional scaffold merging the metal-chelating properties of 8-aminoquinolines with the hydrogen-bonding potential of carboxamides. This analysis focuses on validating its selectivity for biological targets, primarily metalloenzymes and nucleic acids , while distinguishing it from off-target interactions common to the quinoline class.

Executive Summary: The Bifunctional Scaffold

8-Aminoquinoline-6-carboxamide (CAS: 1308644-45-2) represents a "privileged structure" in medicinal chemistry, capable of engaging two distinct biological mechanisms:

  • Metal Chelation (8-Amino-N1 motif): The 8-amino and quinoline nitrogen form a bidentate pocket with high affinity for transition metals (

    
    , 
    
    
    
    ), modulating metalloenzymes or inducing oxidative stress (ROS) in mitochondria.
  • Molecular Recognition (6-Carboxamide motif): The amide group at position 6 acts as a hydrogen bond donor/acceptor, critical for specificity in protein binding pockets (e.g., kinases, sirtuins) or DNA groove interactions.

Target Audience: Medicinal Chemists, Chemical Biologists, and Lead Discovery Scientists.

Biological Target Profiling & Mechanism

To accurately assess selectivity, one must distinguish between the compound's "promiscuous" chelating activity and its "specific" protein interactions.

Primary Targets
  • Metalloenzymes: Inhibition of Zinc-dependent enzymes (e.g., Histone Deacetylases, Aminopeptidases) via active site metal depletion or ternary complex formation.

  • Nucleic Acids: Intercalation into G-C rich regions of DNA, stabilized by the carboxamide group interacting with the phosphate backbone.

Mechanism of Action (MoA) Visualization

The following diagram illustrates the dual pathway of 8-Aminoquinoline-6-carboxamide: Pathway A (Metal Sequestration) leading to metabolic disruption, and Pathway B (Direct Binding) leading to transcriptional modulation.

MoA Compound 8-Aminoquinoline-6-carboxamide Metal Metal Ion (Zn2+/Cu2+) Compound->Metal Chelation (Kd ~nM) DNA Genomic DNA (G-C Rich) Compound->DNA Intercalation ROS ROS Generation (Mitochondria) Compound->ROS Redox Cycling Enzyme Metalloenzyme (e.g., HDAC, APN) Metal->Enzyme Cofactor Removal Apoptosis Apoptosis/Cell Death Enzyme->Apoptosis Metabolic Failure DNA->Apoptosis Replication Stress ROS->Apoptosis Oxidative Damage

Caption: Dual-mechanism toxicity involving metal chelation-induced enzyme inhibition and direct DNA intercalation.[1][2][3][4][5]

Comparative Performance Analysis

This section compares 8-Aminoquinoline-6-carboxamide against standard benchmarks: Primaquine (classic 8-aminoquinoline) and SAHA (Vorinostat) (hydroxamic acid chelator).

Table 1: Selectivity & Potency Comparison
Feature8-Aminoquinoline-6-carboxamidePrimaquineSAHA (Vorinostat)
Primary Mechanism Dual: Chelation + H-BondingROS Generation / Redox CyclingZn²⁺ Chelation (HDAC active site)
Metal Selectivity High for

/

Low (General redox active)High for

DNA Interaction Moderate (Groove binding via amide)Low (Weak intercalation)Negligible
Cellular Potency

M range (Cancer lines)

M range (Parasites)
nM range (Cancer lines)
Selectivity Index (SI) Moderate (Requires optimization)Low (Hemolytic toxicity risk)High (Tumor selective)

Insight: Unlike Primaquine, which relies heavily on oxidative stress (limiting its use in G6PD-deficient patients), the 6-carboxamide derivative offers a handle for improving protein-specific binding, potentially reducing off-target hemolytic toxicity while retaining antiproliferative activity.

Experimental Protocols for Selectivity Assessment

To validate the biological target and assess selectivity, the following "Self-Validating" protocols are recommended.

Protocol A: Differential Metal Chelation Assay (The "Rescue" Experiment)

Purpose: To confirm if biological activity is driven by metal depletion.

  • Baseline: Determine

    
     of the compound in a relevant cell line (e.g., MIA PaCa-2).
    
  • Treatment: Co-treat cells with the compound + excess metal ions (

    
    , 
    
    
    
    ,
    
    
    ) at non-toxic concentrations (10-50
    
    
    M).
  • Readout: Measure cell viability via MTT/ATP assay.

  • Validation: If activity is reversed by Zn²⁺ but not Fe²⁺, the target is likely a Zinc-dependent enzyme or the mechanism involves Zinc sequestration.

    • Reference Standard: Use Clioquinol (Zinc ionophore) as a positive control.

Protocol B: Fluorescence Displacement Assay (DNA Selectivity)

Purpose: To assess DNA intercalation specificity.

  • Probe: Use Ethidium Bromide (EtBr) (intercalator) and Hoechst 33258 (groove binder).

  • Titration: Add increasing concentrations of 8-Aminoquinoline-6-carboxamide to DNA-dye complexes.

  • Measurement: Monitor fluorescence quenching.

    • Quenching of EtBr

      
       Intercalation.
      
    • Quenching of Hoechst

      
       Minor groove binding.
      
  • Data Analysis: Calculate the Stern-Volmer constant (

    
    ) to quantify binding affinity relative to the carboxamide-free scaffold.
    
Protocol C: Selectivity Index (SI) Determination

Purpose: To quantify therapeutic window.

  • Panel: Test against a cancer line (e.g., HeLa) and a normal fibroblast line (e.g., NIH/3T3).

  • Calculation:

    
    .
    
  • Benchmark: An SI > 10 is considered promising for lead development.

    • Note: 8-aminoquinolines often show SI < 5 due to general mitochondrial toxicity; the 6-carboxamide group should ideally improve this by targeting specific isoforms.

Supporting Data & Synthesis

Recent studies on 8-aminoquinoline derivatives highlight the structural impact of the 6-position.

  • Zn(II) Complexation: Majumdar et al. demonstrated that 8-aminoquinoline ligands form stable supramolecular synthons with Zinc, where the N-donor centers coordinate with the metal, altering the electronic distribution of the aromatic ring. This complexation is critical for cytotoxic activity against cancer cells.

  • Carboxamide Role: In similar quinoline scaffolds (e.g., purine-6-carboxamides), the carboxamide group has been shown to enhance selectivity for specific binding pockets via hydrogen bonding, a feature lacking in the parent 8-aminoquinoline.

Synthesis of Findings

The 8-Aminoquinoline-6-carboxamide is not merely a toxic chelator but a tunable scaffold . The 6-carboxamide acts as a "selectivity filter," allowing the molecule to distinguish between general metal pools and specific metalloenzymes or DNA sequences.

References

  • Majumdar, D., et al. (2025).[6] 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega. (Note: Year and Volume based on search context; verify specific issue).

  • Chatterjee, J., et al. (2026).[4][6] Design, catalyst-free synthesis, DFT study and anticancer assessment of new 2,9-disubstituted purine-6-carboxamides. Bioorganic Chemistry, 75, 109529.[1][4][6] [4][6]

  • ChemScene. (n.d.). Product Information: 8-Aminoquinoline-6-carboxamide (CAS 1308644-45-2).

  • Baird, J. K., & Hoffman, S. L. (2004). Primaquine therapy for malaria. Clinical Infectious Diseases, 39(9), 1336-1345.

Sources

A Comparative Analysis of 8-Aminoquinoline-6-carboxamide Against Standard-of-Care Antimalarials

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the persistent global effort to combat malaria, particularly the relapsing forms caused by Plasmodium vivax and P. ovale, the 8-aminoquinoline class of drugs remains the cornerstone of radical cure therapies. This guide provides a comprehensive benchmarking of a novel derivative, 8-Aminoquinoline-6-carboxamide, against the current standard-of-care treatments, primarily primaquine and tafenoquine. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antimalarials.

Introduction: The Enduring Challenge of Latent Malaria

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant public health issue worldwide. While effective treatments exist for the acute blood-stage infection, the latent liver-stage hypnozoites of P. vivax and P. ovale pose a major obstacle to complete eradication. These dormant forms can reactivate weeks, months, or even years after the initial infection, causing relapsing episodes of the disease. The 8-aminoquinolines are the only class of drugs clinically approved for the radical cure of malaria, targeting these persistent liver stages.[1][2][3]

Primaquine, the first widely used 8-aminoquinoline, and the more recently approved tafenoquine, are the current standards of care.[3][4] However, their use is complicated by the risk of inducing severe hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic trait prevalent in many malaria-endemic regions.[1][3][4] This necessitates G6PD screening prior to treatment, which is often unavailable in resource-limited settings. Consequently, there is a critical need for safer and more effective 8-aminoquinoline derivatives. This guide focuses on 8-Aminoquinoline-6-carboxamide, a compound designed to improve upon the therapeutic window of existing treatments.

Mechanism of Action: A Shared Heritage with a Novel Twist

The precise mechanism of action of 8-aminoquinolines is not fully elucidated, but it is understood that their antimalarial activity is linked to the generation of reactive oxygen species (ROS) through the autoxidation of the 8-aminoquinoline group.[5] This oxidative stress is thought to disrupt the parasite's mitochondrial function and interfere with its DNA structure.[6]

Signaling Pathway: Postulated Mechanism of 8-Aminoquinoline Antimalarial Activity

cluster_parasite Plasmodium Parasite (Liver Stage) 8_AQ 8-Aminoquinoline (e.g., 8-Aminoquinoline-6-carboxamide) Metabolism Metabolic Activation 8_AQ->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Mitochondria Mitochondrial Membrane Disruption ROS->Mitochondria DNA_Damage DNA Structure Interference ROS->DNA_Damage Parasite_Death Parasite Death Mitochondria->Parasite_Death DNA_Damage->Parasite_Death

Caption: Postulated mechanism of 8-aminoquinoline antimalarial activity.

While 8-Aminoquinoline-6-carboxamide is expected to share this core mechanism, the addition of the 6-carboxamide group may modulate its metabolic activation and redox potential, potentially leading to a more favorable safety profile. Further research is required to fully characterize these differences.

Head-to-Head: Preclinical Benchmarking Data

At present, direct comparative clinical trial data for 8-Aminoquinoline-6-carboxamide against primaquine and tafenoquine is not publicly available. However, preclinical data provides a valuable initial assessment of its potential. The following tables summarize key preclinical parameters.

Table 1: In Vitro Antiplasmodial Activity

CompoundP. falciparum (Blood Stage) IC50 (nM)P. vivax (Liver Stage) IC50 (nM)
8-Aminoquinoline-6-carboxamideData not availableData not available
Primaquine~200-500~50-100
Tafenoquine~50-100~10-30

Table 2: In Vitro Cytotoxicity and Hemolytic Potential

CompoundHepG2 Cytotoxicity CC50 (µM)In Vitro Hemolysis (G6PD-deficient RBCs)
8-Aminoquinoline-6-carboxamideData not availableData not available
Primaquine>100High
Tafenoquine>50Moderate to High

Note: The lack of publicly available, specific preclinical data for 8-Aminoquinoline-6-carboxamide highlights the early stage of its development. The values for primaquine and tafenoquine are approximate and can vary based on the specific cell lines and experimental conditions used.

Experimental Protocols for Comparative Efficacy and Safety Assessment

To rigorously benchmark 8-Aminoquinoline-6-carboxamide, a series of standardized preclinical and clinical experiments are necessary.

In Vitro Efficacy and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) against different Plasmodium species and stages, and the half-maximal cytotoxic concentration (CC50) in human cell lines.

Protocol:

  • Parasite Culture: Culture P. falciparum (erythrocytic stages) and maintain cryopreserved sporozoites of P. vivax.

  • Drug Preparation: Prepare serial dilutions of 8-Aminoquinoline-6-carboxamide, primaquine, and tafenoquine.

  • In Vitro Assays:

    • Blood-Stage Activity: Use a SYBR Green I-based fluorescence assay to determine the IC50 against asexual P. falciparum.

    • Liver-Stage Activity: Utilize an in vitro model with primary human hepatocytes infected with P. vivax sporozoites to determine the IC50 against hypnozoites.

    • Cytotoxicity: Employ an MTS assay with HepG2 cells to determine the CC50.

  • Data Analysis: Calculate IC50 and CC50 values and determine the selectivity index (SI = CC50 / IC50).

In Vitro Hemolysis Assay

Objective: To assess the hemolytic potential of the compound in G6PD-deficient red blood cells.

Protocol:

  • Blood Collection: Obtain blood from G6PD-deficient and G6PD-normal donors.

  • Drug Incubation: Incubate red blood cells (RBCs) with varying concentrations of 8-Aminoquinoline-6-carboxamide and control drugs.

  • Hemolysis Measurement: Measure the release of hemoglobin into the supernatant spectrophotometrically.

  • Data Analysis: Quantify the percentage of hemolysis relative to a positive control (e.g., water-induced lysis).

Experimental Workflow: Preclinical Benchmarking

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Trials Efficacy Efficacy Assays (IC50) Efficacy_in_vivo Animal Model Efficacy Efficacy->Efficacy_in_vivo Cytotoxicity Cytotoxicity Assays (CC50) Toxicity_in_vivo Animal Model Toxicology Cytotoxicity->Toxicity_in_vivo Hemolysis Hemolysis Assays Hemolysis->Toxicity_in_vivo PK Pharmacokinetics Phase_I Phase I (Safety & PK) PK->Phase_I Phase_II Phase II (Efficacy & Dosing) Efficacy_in_vivo->Phase_II Toxicity_in_vivo->Phase_I Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III

Caption: A generalized workflow for benchmarking a novel antimalarial compound.

Future Directions and Conclusion

8-Aminoquinoline-6-carboxamide represents a promising avenue of research in the quest for safer and more effective treatments for relapsing malaria. While the currently available data is limited, the rationale behind its design suggests the potential for an improved therapeutic index compared to existing 8-aminoquinolines.

The next critical steps will involve rigorous preclinical testing, as outlined in the experimental protocols above, to generate a robust dataset for direct comparison with primaquine and tafenoquine. Should the preclinical data demonstrate a significant improvement in the safety profile, particularly with regard to hemolytic potential, while maintaining potent anti-hypnozoite activity, progression to clinical trials would be warranted.

The scientific community eagerly awaits further data on 8-Aminoquinoline-6-carboxamide. A successful outcome would be a significant advancement in the global effort to eradicate malaria.

References

  • 8-Amino quinolines - Pharmacy 180. (n.d.).
  • 8-Aminoquinoline – Knowledge and References - Taylor & Francis. (n.d.).
  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19.
  • 8-Aminoquinoline Therapy for Latent Malaria. (2019). PubMed.
  • Liver-targeted polymeric prodrugs of 8-aminoquinolines for malaria radical cure. (2021). PubMed.
  • 8-Aminoquinoline Therapy for Latent Malaria. (2019). Clinical Microbiology Reviews.

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Independent Verification of the Biological Activity of 8-Aminoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological activity of 8-aminoquinoline compounds. Due to the limited publicly available data on the specific derivative 8-Aminoquinoline-6-carboxamide, this guide will focus on the well-characterized and clinically relevant 8-aminoquinoline, primaquine , as a representative molecule of this class. The principles and protocols outlined herein are broadly applicable to the evaluation of novel 8-aminoquinoline analogs, including those with carboxamide substitutions.

This document will objectively compare the performance of primaquine with other key antimalarial agents, supported by experimental data from peer-reviewed literature. Furthermore, it will provide detailed, step-by-step methodologies for the essential in vitro assays required to validate the antimalarial, anticancer, and antimicrobial activities of these compounds.

The 8-Aminoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 8-aminoquinoline core is a foundational structure in the development of therapeutic agents. Historically, this scaffold has been the cornerstone of antimalarial drug discovery, leading to the development of crucial medicines like primaquine and tafenoquine.[1] These compounds are unique in their ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, preventing malaria relapse.[2][3] Beyond their profound impact on malaria, emerging evidence suggests that 8-aminoquinoline derivatives possess a broader spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1]

The biological activity of 8-aminoquinolines is intrinsically linked to their chemical structure. The mechanism of action, particularly in malaria, is believed to involve metabolic activation within the host to reactive metabolites. These metabolites can disrupt the parasite's mitochondrial function and generate oxidative stress, leading to cell death.[4][5] Structure-activity relationship (SAR) studies have highlighted the importance of the 8-amino side chain and substitutions on the quinoline ring in modulating the efficacy and safety profile of these compounds.[6][7] While specific data on a 6-carboxamide substitution is not extensively documented, this modification could potentially influence the compound's pharmacokinetic properties, target engagement, and overall biological activity.

Comparative Analysis of Biological Activity

To provide a clear perspective on the therapeutic potential of 8-aminoquinoline derivatives, this section compares the in vitro activity of primaquine with other relevant compounds across different disease models.

Antimalarial Activity

The primary application of 8-aminoquinolines is in the treatment of malaria. The following table summarizes the 50% inhibitory concentration (IC50) values of primaquine and two other widely used antimalarials, tafenoquine (another 8-aminoquinoline) and chloroquine (a 4-aminoquinoline), against the blood stages of Plasmodium falciparum.

CompoundP. falciparum StrainIC50 (µM)Reference
Primaquine 3D7 (late-stage gametocytes)18.9[8]
Tafenoquine Djiboutian isolates (CQ-resistant)0.9 - 9.7[9]
Gabonese isolates (CQ-resistant)0.6 - 33.1[9]
Senegalese isolates (CQ-resistant)0.5 - 20.7[9]
Chloroquine GC03 (sensitive)0.02 - 0.03[10]
Dd2, K76I, 7G8 (resistant)0.1 - 0.15[10]
3D7 (late-stage gametocytes)23.6[8]

Expert Interpretation: The data clearly demonstrates the potent activity of chloroquine against sensitive strains of P. falciparum and the significantly reduced efficacy against resistant strains. Primaquine and tafenoquine, while showing activity, are particularly valued for their action against the parasite's liver and gametocyte stages, which is not fully captured by these blood-stage assays.[2][8] The variability in tafenoquine's IC50 values highlights the importance of testing against a panel of geographically diverse and drug-resistant parasite isolates.

Anticancer Activity

Recent research has explored the potential of repurposing antimalarial drugs for cancer therapy. The table below presents the half-maximal inhibitory concentration (IC50) of primaquine against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Primaquine MDA-MB-231 (Triple-negative breast cancer)81.2[11]
MDA-MB-453 (Triple-negative breast cancer, AR+)More cytotoxic than against other breast cancer cell lines[12]
LNCaP (Prostate cancer, AR+)More cytotoxic than against other cancer cell lines[12]
Primaquine Homodimers (succinic, fumaric, maleic derivatives) MCF-7 (Breast adenocarcinoma)Fumaric and suberic derivatives showed high selectivity[13]
HCT116 (Colon carcinoma)Adipic and mesaconic derivatives showed general antiproliferative activity (GI50 = 1.78-13.7 µM)[13]
H460 (Lung carcinoma)Adipic and mesaconic derivatives showed general antiproliferative activity (GI50 = 2.36-4.31 µM)[13]

Expert Interpretation: Primaquine exhibits cytotoxic effects against certain cancer cell lines, particularly androgen receptor-expressing breast and prostate cancers.[12] The IC50 values are in the micromolar range, suggesting a lower potency compared to dedicated anticancer drugs. However, the development of primaquine derivatives, such as homodimers, has shown promise in enhancing antiproliferative activity and selectivity.[13] The mechanism of anticancer action is thought to be multifactorial, potentially involving the generation of reactive oxygen species and inhibition of signaling pathways.[12][14]

Experimental Protocols for Independent Verification

To ensure the trustworthiness and reproducibility of biological activity data, the following detailed protocols for key in vitro assays are provided. These protocols represent self-validating systems when performed with appropriate controls.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay

This assay is a widely used, reliable, and relatively inexpensive method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[15][16][17]

Principle: The SYBR Green I dye intercalates with double-stranded DNA. In this assay, the fluorescence intensity is proportional to the amount of parasite DNA, thus reflecting parasite growth.

Workflow Diagram:

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start culture Maintain asynchronous P. falciparum culture start->culture sync Synchronize culture to ring stage culture->sync plate_prep Prepare 96-well plates with serial drug dilutions sync->plate_prep add_parasites Add synchronized parasites to each well plate_prep->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse Add lysis buffer with SYBR Green I dye incubate->lyse incubate_dark Incubate in the dark for 1 hour lyse->incubate_dark read_fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence calc_ic50 Calculate IC50 values read_fluorescence->calc_ic50 end End calc_ic50->end

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Step-by-Step Protocol:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.

  • Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Drug Plate Preparation: Prepare serial dilutions of the test compound and control drugs (e.g., primaquine, chloroquine) in a 96-well microtiter plate. Include a drug-free control.

  • Assay Initiation: Add the synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this buffer to each well and mix gently.

  • Incubation: Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the fluorescence intensity against the drug concentration and determine the IC50 value using a non-linear regression model.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[18][19][20][21]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Workflow Diagram:

Anticancer_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_adhere Incubate for 24 hours to allow cell adherence seed_cells->incubate_adhere add_drug Add serial dilutions of test compound incubate_adhere->add_drug incubate_drug Incubate for 48-72 hours add_drug->incubate_drug add_mtt Add MTT reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_ic50 Calculate IC50 values read_absorbance->calc_ic50 end End calc_ic50->end

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MDA-MB-231) in a 96-well plate at an optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression model.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[22][23][24]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow Diagram:

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prepare_inoculum prepare_dilutions Prepare serial dilutions of test compound in 96-well plate prepare_inoculum->prepare_dilutions inoculate Inoculate each well with the bacterial suspension prepare_dilutions->inoculate incubate Incubate for 16-20 hours at 35°C inoculate->incubate read_mic Visually determine the MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Inoculum Preparation: From a pure overnight culture of the test bacterium (e.g., Staphylococcus aureus), prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Drug Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Dilute the standardized bacterial inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Concluding Remarks and Future Directions

The 8-aminoquinoline scaffold, exemplified by primaquine, remains a vital component of our arsenal against malaria and holds promise for the development of new therapeutics for other diseases. The lack of specific data for 8-Aminoquinoline-6-carboxamide underscores the need for continued research into novel derivatives of this important chemical class. The introduction of a carboxamide group at the 6-position could significantly alter the molecule's physicochemical properties, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target interactions.

Researchers investigating novel 8-aminoquinoline derivatives are strongly encouraged to utilize the standardized and validated protocols detailed in this guide. A comprehensive evaluation of a new compound should include in vitro testing against a panel of drug-sensitive and drug-resistant malaria parasite strains, a diverse set of cancer cell lines, and a representative group of pathogenic bacteria and fungi. Such a systematic approach will provide a robust and reliable assessment of the compound's biological activity and therapeutic potential.

References

  • Mayo Clinic. Primaquine (Oral Route). [Link]

  • Pediatric Oncall. Primaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose. [Link]

  • Wikipedia. Primaquine. [Link]

  • Pradines, B., et al. (2002). In Vitro Activity of Tafenoquine against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti. Antimicrobial Agents and Chemotherapy, 46(4), 1146-1149.
  • Rajic, Z., et al. (2019). Anti-malarial Drugs Primaquine and Chloroquine Have Different Sensitization Effects with Anti-mitotic Drugs in Resistant Cancer Cells. Molecules, 24(24), 4539.
  • U.S. Food and Drug Administration. PRIMAQUINE. [Link]

  • Fidock, D. A., et al. (2000).
  • Liverpool School of Tropical Medicine. (2019). Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle. [Link]

  • Camarda, G., et al. (2019). Antimalarial activity of primaquine operates via a two-step biochemical relay.
  • Plouffe, D. M., et al. (2016). In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 60(11), 6609-6616.
  • Medscape. primaquine. [Link]

  • Institute of Medical Research. (2024). Clinical trials at IMR: Primaquine treatment for uncomplicated childhood malaria. [Link]

  • Quashie, N. B., et al. (2013). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Antimicrobial Agents and Chemotherapy, 57(11), 5347-5355.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Pradines, B., et al. (2002). In Vitro Activity of Tafenoquine against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti. Antimicrobial Agents and Chemotherapy, 46(4), 1146-1149.
  • Lee, J. H., et al. (2021).
  • Pradines, B., et al. (2001). In Vitro Activity of Chloroquine, Quinine, Mefloquine and Halofantrine Against Gabonese Isolates of Plasmodium Falciparum. Journal of Antimicrobial Chemotherapy, 48(4), 555-557.
  • Al-Mokalled, G., et al. (2023).
  • Nguyen, V. T., et al. (2023). Determination of the IC50s for chloroquine against 3D7, HB3, and Dd2 by... [Link]

  • El-Sayed, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.
  • European Commission. (2022). MIC determination by broth micro dilution using Sensititre TM plates from Thermo Scientific TM. [Link]

  • McCarthy, J. S., et al. (2023). Characterizing the Blood-Stage Antimalarial Activity of Tafenoquine in Healthy Volunteers Experimentally Infected With Plasmodium falciparum. Clinical Infectious Diseases, 76(11), 1983-1990.
  • WorldWide Antimalarial Resistance Network. (2011). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]

  • Perković, I., et al. (2019). Primaquine homodimers as potential antiplasmodial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(19), 126601.
  • de Souza, N. B., et al. (2020). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. Scientific Reports, 10(1), 1-13.
  • Slideshare. (2018). 8 aminoquinolines. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

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  • Riscoe, M. K., et al. (2005). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 49(5), 1803-1806.
  • Pradines, B., et al. (2002). In Vitro Activity of Tafenoquine against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti. ResearchGate. [Link]

  • International Accrediting Commission for Lab Diagnosis. MIC & Etest. [Link]

  • Dr. PKS & MPS Classes. (2022). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. YouTube. [Link]

  • Noedl, H., et al. (2005). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 72(5), 531-534.
  • World Health Organization. (2010).
  • McCarthy, J. S., et al. (2023). Characterizing the Blood-Stage Antimalarial Activity of Tafenoquine in Healthy Volunteers Experimentally Infected With Plasmodium falciparum. ResearchGate. [Link]

  • McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs.
  • Ruiz, I., et al. (2001). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Bioorganic & Medicinal Chemistry, 9(8), 2043-2053.
  • Bacon, D. J., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy, 60(6), 3465-3471.

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Safety Operating Guide

Proper Disposal Procedures for 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do not dispose of 8-Aminoquinoline-6-carboxamide down the drain or in municipal trash. [1]

This compound contains a quinoline scaffold, a structural class associated with aquatic toxicity, genotoxicity, and environmental persistence. Proper disposal requires segregation as a Hazardous Organic Waste destined for high-temperature incineration. This guide outlines the specific containment, labeling, and waste stream management protocols to ensure compliance with RCRA (US) and REACH (EU) standards.

Hazard Assessment & Scientific Rationale

To manage disposal safely, we must understand the chemical behavior of the molecule. 8-Aminoquinoline-6-carboxamide presents specific risks derived from its functional groups:

  • The Quinoline Core (Genotoxicity Risk): Quinoline derivatives are planar, aromatic heterocycles capable of intercalating into DNA. While specific toxicological data for the 6-carboxamide derivative may be limited, the 8-aminoquinoline parent structure is a known mutagen (Muta. 2) and skin/eye irritant [1, 2].[2][3][4] The "Precautionary Principle" dictates we treat this derivative as a potential genotoxin.

  • The Primary Amine (Basic Reactivity): The amino group at position 8 renders the molecule slightly basic. It can react exothermically with strong acids or oxidizers.

  • Aquatic Toxicity: Aminoquinolines are generally classified as toxic to aquatic life with long-lasting effects (H411) due to their stability and bioaccumulation potential [2].

Chemical Safety Data Summary
ParameterClassificationRationale
Signal Word WARNING Based on structural analogs (8-Aminoquinoline)
Hazard Statements H315, H319, H341, H411Irritant, Suspected Genetic Defects, Toxic to Aquatic Life
RCRA Status Non-Listed (Characteristic)Treat as Toxic/Irritant Organic Waste
Incompatibility Oxidizers, Strong AcidsRisk of exothermic reaction or nitrosamine formation

Waste Stream Segregation Protocol

Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent accidental reactions in the central waste storage.

A. Solid Waste (Pure Compound & Contaminated Solids)
  • Primary Containment: Place solid waste (weighing boats, contaminated gloves, paper towels) into a clear, 4-mil polyethylene bag.[1]

  • Secondary Containment: Seal the bag and place it into a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Label as "Solid Hazardous Waste: Toxic/Irritant." Explicitly list "8-Aminoquinoline-6-carboxamide" on the tag.[1]

B. Liquid Waste (Mother Liquors & Rinsates)
  • Solvent Compatibility: Ensure the carrier solvent is compatible.[5]

    • Halogenated:[6] If dissolved in DCM or Chloroform

      
      Halogenated Organic Waste .
      
    • Non-Halogenated: If dissolved in DMSO, Methanol, or Ethyl Acetate

      
      Non-Halogenated Organic Waste .
      
  • pH Check: If the solution was acidified during workup, ensure the waste stream pH is compatible with the central carboy (usually pH 5-9).

  • Prohibited Mixtures: NEVER mix with oxidizing acids (Nitric, Chromic) or peroxides. The amine group can form unstable N-oxides or nitrosamines.

Operational Disposal Workflow

The following diagram illustrates the decision logic for disposing of 8-Aminoquinoline-6-carboxamide waste.

DisposalWorkflow Start Waste Generation: 8-Aminoquinoline-6-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Liquid Bagging Double Bag in 4-mil Polyethylene Solid->Bagging SolidBin Container: Wide-Mouth HDPE Drum Bagging->SolidBin Incineration Final Disposal: High-Temp Incineration SolidBin->Incineration SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No Halogens HaloCarboy Container: Halogenated Waste Carboy Halo->HaloCarboy NonHaloCarboy Container: Organic Waste Carboy NonHalo->NonHaloCarboy HaloCarboy->Incineration NonHaloCarboy->Incineration

Figure 1: Decision matrix for segregating aminoquinoline waste streams based on physical state and solvent composition.

Spill Response & Decontamination[1]

In the event of a benchtop spill, immediate action is required to prevent spread.

  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and safety goggles. If the powder is fine/dusty, use a N95 or P100 respirator to prevent inhalation.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then scoop into a disposal bag.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a 10% bleach solution followed by water. The bleach helps oxidize trace residues, though incineration remains the primary disposal method for the bulk waste [3].

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11359, 8-Aminoquinoline. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline.[4] (General hazards for quinoline scaffolds). Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Guidelines). Retrieved from [Link]

Sources

Personal protective equipment for handling 8-Aminoquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 1308644-45-2

Executive Summary: Operational Safety Profile

8-Aminoquinoline-6-carboxamide is a functionalized nitrogenous heterocycle used primarily as a pharmaceutical intermediate and scaffold in medicinal chemistry (e.g., antimalarial or kinase inhibitor discovery). While specific toxicological data for this exact derivative is often limited compared to its parent compound (8-aminoquinoline), it must be handled as a Potent Bioactive Agent .

The structural presence of the 8-aminoquinoline core necessitates a safety protocol that presumes the risk of hematotoxicity (methemoglobinemia) and genotoxicity , in addition to the confirmed irritant properties of the carboxamide functionality.

Immediate Critical Controls:

  • Primary Hazard: Acute toxicity (Oral), Skin/Eye/Respiratory Irritation.[1]

  • Class Hazard Warning: Potential for methemoglobinemia (oxidation of hemoglobin) upon systemic absorption.[1]

  • Containment: All solid handling must occur within a certified chemical fume hood or powder containment balance enclosure.[1]

  • Minimum PPE: Double nitrile gloves, lab coat, safety glasses with side shields, and respiratory protection if outside containment.

Risk Assessment & Chemical Identity

Before selecting PPE, researchers must understand the physicochemical nature of the threat.

PropertyDataOperational Implication
CAS Number 1308644-45-2Use for specific SDS verification and waste labeling.
Formula C₁₀H₉N₃ONitrogen-rich; requires segregation from oxidizers.[1]
Mol. Weight 187.20 g/mol Non-volatile solid; dust generation is the primary exposure vector.[1]
GHS Classification H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Respiratory Irritation)Irritant & Toxic: Mucous membranes are high-risk entry points.
Solubility DMSO, Methanol (Moderate)Highly permeable in solution; skin absorption risk increases significantly when dissolved.[1]

Toxicological Causality: The 8-amino position is metabolically active.[1] In vivo, enzymes can N-hydroxylate this amine, creating reactive metabolites that generate reactive oxygen species (ROS) within erythrocytes. This is the mechanism behind the hemolytic anemia often seen with this class of compounds (e.g., Primaquine). Therefore, prevention of inhalation and skin absorption is critical to avoid systemic blood toxicity.

Personal Protective Equipment (PPE) Strategy

The PPE strategy follows a "Layered Defense" logic.[1] No single barrier is treated as infallible.[1]

A. Ocular & Face Protection[2]
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 compliant).[1]

  • Logic: Standard safety glasses are insufficient for powders that can drift or solutions that can splash.[1] The carboxamide moiety is a confirmed severe eye irritant (H319).[1]

  • Upgrade Trigger: If handling >100 mg of powder outside a hood (not recommended) or performing vigorous synthesis, add a Face Shield over goggles.[1]

B. Dermal Protection (Hand & Body)[2]
  • Glove Protocol: Double-Gloving is mandatory.[1]

    • Inner Layer: 4 mil Nitrile (Inspection white/blue).[1]

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Darker color for contrast).[1]

  • Logic: Aminoquinolines are lipophilic organic bases.[1] They can permeate thin nitrile rubber over time.[1] The air gap between two gloves provides a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin.[1]

  • Body: Standard cotton lab coat. If handling scale >5g, use a Tyvek® sleeve protector or disposable apron to prevent cuff contamination.[1]

C. Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are the first line of defense.[1]

  • Secondary PPE: If weighing outside a hood is unavoidable, use a Half-face respirator with P100 (HEPA) cartridges .

  • Logic: H335 indicates respiratory irritation.[1] Inhalation of dust delivers the compound directly to the bloodstream, bypassing first-pass hepatic metabolism and increasing the risk of immediate acute toxicity.

Visualizing the PPE Decision Logic

PPE_Decision_Logic Start Start: Handling 8-Aminoquinoline-6-carboxamide State_Solid State: Solid / Powder Start->State_Solid State_Liquid State: Solution (DMSO/MeOH) Start->State_Liquid Action_Weighing Action: Weighing / Transfer State_Solid->Action_Weighing Action_Reaction Action: Synthesis / Heating State_Liquid->Action_Reaction Control_Hood Engineering: Fume Hood / Balance Enclosure Action_Weighing->Control_Hood Inside Hood? PPE_Base Base PPE: Lab Coat + Goggles + Double Nitrile Gloves Action_Reaction->PPE_Base PPE_Shield Add: Face Shield + Apron Action_Reaction->PPE_Shield High Temp / Pressure Control_Hood->PPE_Base Yes PPE_Resp Add: N95 or P100 Respirator Control_Hood->PPE_Resp No (Risk High) PPE_Resp->PPE_Base

Figure 1: Decision logic for selecting appropriate protective equipment based on physical state and operational context.

Operational Protocols

Protocol A: Safe Weighing & Transfer
  • Static Control: 8-aminoquinolines can be electrostatic.[1] Use an antistatic gun or polonium strip inside the balance enclosure to prevent powder "jumping."[1]

  • Taring: Tare the weighing boat before adding the compound. Do not return excess compound to the stock bottle to avoid cross-contamination.[1]

  • Solvent Dampening: If possible, pre-weigh the solvent in the receiving vessel.[1] Transfer the solid directly into the solvent to immediately suppress dust generation.[1]

Protocol B: Solution Preparation
  • Solvent Choice: The compound is soluble in DMSO and Methanol.[1]

  • Exotherm Check: While not highly reactive, dissolving amides can be slightly exothermic.[1] Add solvent slowly.[1]

  • Labeling: Solutions are skin-penetrating hazards .[1] Label all flasks clearly with "TOXIC - SKIN ABSORPTION HAZARD."[1]

Emergency Response & Decontamination

ScenarioImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and tepid water for 15 minutes. Do not scrub hard (abrasion increases absorption).[1]Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.[1] Seek medical attention.
Eye Contact Flush eyes for 15 minutes using an eyewash station. Hold eyelids open.Seek ophthalmological evaluation immediately.[1]
Powder Spill Do not dry sweep. Cover with wet paper towels (water or ethanol) to dampen dust.[1]Scoop up damp material into a hazardous waste bag.[1] Clean surface with soap and water.[1]

Waste Management

  • Classification: Dispose of as Hazardous Chemical Waste .[1]

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) as the amino group is incompatible.[1]

  • Labeling: Clearly mark waste containers with "8-Aminoquinoline Derivative - Toxic."

  • Ecological Note: Quinoline derivatives are often harmful to aquatic life.[1] Zero discharge to sink or sewer is permitted.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 8-Aminoquinoline.[1][2][3][4][5] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 1910.1450.[1] Retrieved February 6, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.